molecular formula C12H10ClNO B599215 3-(4-Chlorophenyl)-5-methoxypyridine CAS No. 1373232-71-3

3-(4-Chlorophenyl)-5-methoxypyridine

Cat. No.: B599215
CAS No.: 1373232-71-3
M. Wt: 219.668
InChI Key: RECRWNKDCVQZCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-5-methoxypyridine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. While specific biological data for this compound is limited in the public domain, its core structure is a valuable building block for developing novel therapeutic agents. The molecule integrates a chlorophenyl group and a methoxypyridine ring, features commonly found in compounds with diverse pharmacological activities. Research on analogous structures indicates potential for such molecules to serve as key intermediates or core templates in the synthesis of bioactive molecules . For instance, pyridine and chlorophenyl-containing compounds are frequently investigated as inhibitors for various kinase targets, such as CDK2 and CDK9, which are crucial in oncology research for regulating cell cycle progression and transcription . Furthermore, similar molecular frameworks have been explored for their antimicrobial and antifungal properties, making this compound a versatile candidate for hit-to-lead optimization campaigns in infectious disease research . Researchers can leverage this compound to explore structure-activity relationships (SAR), develop new synthetic methodologies, and design potential probes for biological systems. This product is intended for research purposes only in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-chlorophenyl)-5-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c1-15-12-6-10(7-14-8-12)9-2-4-11(13)5-3-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECRWNKDCVQZCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90742947
Record name 3-(4-Chlorophenyl)-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373232-71-3
Record name Pyridine, 3-(4-chlorophenyl)-5-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373232-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chlorophenyl)-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Chlorophenyl)-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Compound Identification and Physicochemical Properties

3-(4-Chlorophenyl)-5-methoxypyridine is a biaryl heterocyclic compound featuring a central pyridine ring substituted with a 4-chlorophenyl group at the 3-position and a methoxy group at the 5-position. The strategic placement of these moieties suggests potential for nuanced biological activity and makes it an attractive scaffold for medicinal chemistry.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular Formula C₁₂H₁₀ClNO
Molecular Weight 219.67 g/mol
Appearance Likely a white to off-white solid
Solubility Expected to be soluble in organic solvents like dichloromethane, and methanol
CAS Number Not assigned or publicly available. For reference, the CAS number for the related compound 3-Chloro-5-methoxypyridine is 95881-83-7[1], and for 2-Chloro-5-methoxypyridine is 139585-48-1[2].

Part 2: Proposed Synthesis and Mechanistic Rationale

The synthesis of this compound can be logically approached through a Suzuki-Miyaura cross-coupling reaction. This choice is predicated on its high functional group tolerance, mild reaction conditions, and proven efficacy in constructing biaryl systems. The proposed synthetic workflow starts from the commercially available 3-bromo-5-methoxypyridine.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add 3-bromo-5-methoxypyridine (1 equivalent), 4-chlorophenylboronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

  • Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene and water (4:1 v/v), followed by the addition of a base, such as sodium carbonate (2 equivalents).

  • Reaction Execution: The reaction mixture is heated to reflux (approximately 90-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and stirred vigorously for 12-24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired this compound.

SynthesisWorkflow Reactant1 3-Bromo-5-methoxypyridine ReactionVessel Suzuki-Miyaura Cross-Coupling Reactant1->ReactionVessel Combine and Heat Reactant2 4-Chlorophenylboronic Acid Reactant2->ReactionVessel Combine and Heat Catalyst Pd(PPh3)4 Catalyst->ReactionVessel Combine and Heat Base Na2CO3 Base->ReactionVessel Combine and Heat Solvent Toluene/Water Solvent->ReactionVessel Combine and Heat Product This compound Workup Aqueous Work-up & Extraction ReactionVessel->Workup Reaction Completion Purification Column Chromatography Workup->Purification Crude Product Purification->Product caption Proposed Synthesis of this compound.

Caption: Proposed Synthesis of this compound.

Part 3: Potential Applications in Drug Discovery and Life Sciences

The structural motifs within this compound are prevalent in a variety of bioactive molecules, suggesting its potential as a valuable building block in drug discovery.

Antiproliferative and Anticancer Activity

The pyridine core is a common feature in many approved drugs.[3] The substitution pattern significantly influences pharmacological activity. For instance, compounds with a 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine scaffold have been shown to inhibit tubulin polymerization, a key mechanism in cancer chemotherapy.[4] The presence of the 4-chlorophenyl group in the target molecule is also significant, as this moiety is found in numerous compounds with demonstrated antiproliferative effects.[5]

Antiviral Potential

Derivatives of N-phenylbenzamide containing a 4-chlorophenyl group have been investigated as potential anti-HBV agents.[6][7] These compounds have been shown to exert their antiviral effects by increasing intracellular levels of APOBEC3G (A3G), a host factor that can inhibit the replication of the hepatitis B virus.[7] This suggests that this compound could serve as a core structure for the development of novel antiviral therapeutics.

Kinase Inhibition

The pyridine scaffold is a well-known "privileged structure" in medicinal chemistry, frequently appearing in kinase inhibitors. The specific substitution pattern of this compound could allow for targeted interactions within the ATP-binding pocket of various kinases, making it a candidate for screening in cancer and inflammatory disease models.

SignalingPathways cluster_cancer Anticancer Applications cluster_antiviral Antiviral Applications Molecule1 3-(4-Chlorophenyl)-5- methoxypyridine Scaffold Tubulin Tubulin Polymerization Molecule1->Tubulin Inhibition Kinase Kinase Activity Molecule1->Kinase Inhibition Apoptosis Cell Cycle Arrest & Apoptosis Tubulin->Apoptosis Kinase->Apoptosis Molecule2 3-(4-Chlorophenyl)-5- methoxypyridine Scaffold A3G APOBEC3G (A3G) Upregulation Molecule2->A3G HBV HBV Replication A3G->HBV Inhibition ViralInhibition Inhibition of Viral Replication A3G->ViralInhibition caption Potential Biological Activities of this compound.

Caption: Potential Biological Activities of this compound.

Part 4: Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. The synthetic route proposed herein is robust and scalable, enabling its production for further investigation. Based on the analysis of its structural components, this compound warrants exploration for its potential as an anticancer, antiviral, and kinase-inhibiting agent. Future research should focus on the definitive synthesis and characterization of this molecule, followed by comprehensive screening in relevant biological assays to validate these hypotheses.

References

  • Organic Syntheses Procedure: 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole.
  • ChemicalBook: this compound.
  • MDPI: The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles.
  • Benchchem: Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.
  • Drug Design, Development and Therapy: Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Available at: [Link]

  • National Institutes of Health: 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Available at: [Link]

  • PrepChem.com: Synthesis of N-3-Chlorophenyl-N'-(4,5-dihydro-5-methoxy-1-methyl-4-oxo-1H-imidazol-2-yl)urea. Available at: [Link]

  • ResearchGate: Synthesis, theoretical, spectroscopic profiles, topological and structure based biological activities of 2-[3-(4-chlorophenyl)]-5-(4-(isopropyl)phenyl)-4,5-dihydro-1 H-pyrazol-1-yl-4- (4-methylphenyl)-1,3-thiazole as a newly. Available at: [Link]

  • lookchem: 4-Amino-5-chloro-2-methoxypyridine. Available at: [Link]

  • ResearchGate: Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Available at: [Link]

  • MDPI: Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Available at: [Link]

  • PubMed: Discovery of (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide among N-substituted cinnamamide derivatives as a novel cosmetic ingredient for hyperpigmentation. Available at: [Link]

  • ResearchGate: Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. Available at: [Link]

  • ResearchGate: Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. Available at: [Link]

  • eChemTCM: 3-(4-chlorophenyl)-2-ethyl-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine. Available at: [Link]

  • MDPI: Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Available at: [Link]

  • National Institutes of Health: Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Available at: [Link]

  • PubChem: 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. Available at: [Link]-)

Sources

Physicochemical properties of 3-(4-Chlorophenyl)-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Chlorophenyl)-5-methoxypyridine

Introduction

In the landscape of modern drug discovery and materials science, pyridine derivatives represent a cornerstone of heterocyclic chemistry, valued for their versatile roles in pharmaceuticals, agrochemicals, and functional materials.[1] The compound this compound is a distinct entity within this class, featuring a pyridine core substituted with a lipophilic chlorophenyl group and a hydrogen-bond accepting methoxy group. The spatial arrangement and electronic nature of these substituents bestow a unique physicochemical profile that is critical for its behavior in biological and chemical systems.

This technical guide, intended for researchers, medicinal chemists, and formulation scientists, provides a comprehensive analysis of the core physicochemical properties of this compound. Understanding these characteristics is paramount, as they fundamentally govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for target engagement and formulation feasibility.[2] We will delve into its chemical identity, summarize its key physical constants, and provide detailed, field-proven experimental protocols for the empirical determination of its most salient properties. This document is structured to serve not just as a repository of data, but as a practical guide to the scientific reasoning behind physicochemical characterization in a research and development setting.

Chemical Identity and Molecular Structure

The unambiguous identification of a compound is the foundation of all subsequent scientific investigation. The structural and identifying information for this compound is summarized below.

IdentifierValue
IUPAC Name This compound
CAS Number 1373232-71-3[3]
Molecular Formula C₁₂H₁₀ClNO[3]
Molecular Weight 219.67 g/mol [3]
Canonical SMILES COC1=CC(=CN=C1)C2=CC=C(C=C2)Cl

The molecule's structure consists of a central pyridine ring. A methoxy group (-OCH₃) is attached at the 3-position, which can act as a hydrogen bond acceptor and influence the electronic density of the ring. At the 5-position, a 4-chlorophenyl group is attached. This bulky, lipophilic group significantly impacts the molecule's solubility and its potential for hydrophobic interactions.

Core Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound. It is critical to note that many of these values are derived from computational predictions and should be empirically validated for mission-critical applications.

PropertyValueUnitsSource / Method
Boiling Point 341.7 ± 27.0°CPredicted[3]
Density 1.194 ± 0.06g/cm³Predicted[3]
pKa (Pyridine Nitrogen) 3.81 ± 0.10-Predicted[3]
Melting Point Not Available°C-
logP (Octanol/Water) Not Available-Requires Experimental Determination
Aqueous Solubility Not Availablemg/mLRequires Experimental Determination

Lipophilicity and Ionization State: A Deeper Dive

The interplay between a molecule's lipophilicity and its ionization state is a critical determinant of its pharmacokinetic and pharmacodynamic behavior.[2]

Lipophilicity (logP/logD)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water, is a crucial measure of a drug's ability to cross lipid membranes.[2][4] For ionizable molecules like this compound, the distribution coefficient (logD) is more physiologically relevant, as it considers the partition of both the ionized and non-ionized species at a specific pH. The presence of the 4-chlorophenyl group suggests that this molecule possesses significant lipophilicity, which would favor membrane permeability but could also lead to lower aqueous solubility and higher plasma protein binding.

Acid Dissociation Constant (pKa)

The pKa value indicates the pH at which a molecule is 50% ionized.[2] For this compound, the basicity of the pyridine nitrogen is the key determinant of its ionization state. The predicted pKa of 3.81 suggests it is a weak base.[3]

Significance: At physiological pH (≈7.4), the molecule will be overwhelmingly in its neutral, non-ionized form. This can be estimated using the Henderson-Hasselbalch equation. A low pKa ensures that the compound remains uncharged in the intestines and blood, which generally facilitates passive diffusion across biological membranes. Theoretical pKa calculations for substituted pyridines often employ thermodynamic cycles and quantum chemical methods to achieve high accuracy.[5][6][7]

Spectroscopic and Analytical Characterization

Spectroscopic analysis is indispensable for confirming the synthesis and structural integrity of pyridine derivatives.[1][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The spectrum is expected to show distinct signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on both the pyridine and phenyl rings. A sharp singlet around 3.8-4.0 ppm would be characteristic of the methoxy (-OCH₃) protons.

    • ¹³C NMR : The carbon spectrum would confirm the presence of 12 unique carbon environments, including signals for the methoxy carbon (approx. 55 ppm) and the various aromatic carbons, with the carbon attached to chlorine showing a characteristic chemical shift.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy : The FT-IR spectrum serves as a molecular fingerprint. Key expected vibrational modes include C=N stretching from the pyridine ring, aromatic C=C stretching, C-O stretching of the aryl-ether methoxy group, and a C-Cl stretching band.[1]

  • Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight. The analysis would be expected to show a prominent molecular ion peak (M⁺) at m/z 219.67. The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom (an M+2 peak at approximately one-third the intensity of the M⁺ peak). Fragmentation patterns would likely involve the loss of the methoxy or chlorophenyl groups.[9]

Experimental Determination of Key Properties

The following section details standardized protocols for determining the critical physicochemical parameters of lipophilicity and pKa. These methods are designed to be self-validating and provide the trustworthy data required for drug development.

Overall Workflow for Physicochemical Profiling

A systematic approach is essential for the comprehensive characterization of a new chemical entity. The following workflow illustrates the logical progression from initial synthesis to a full property profile.

G cluster_0 Phase 1: Synthesis & Confirmation cluster_1 Phase 2: Core Property Determination cluster_2 Phase 3: Advanced Profiling Synthesis Synthesis & Purification Confirmation Structural Confirmation (NMR, MS, FT-IR) Synthesis->Confirmation pKa_det pKa Determination (Potentiometric Titration) Confirmation->pKa_det logP_det logP / logD Determination (Shake-Flask or RP-HPLC) Confirmation->logP_det Sol_det Aqueous Solubility (Thermodynamic) Confirmation->Sol_det Stab_det Chemical Stability (pH, Temp, Light) pKa_det->Stab_det logP_det->Stab_det Sol_det->Stab_det Form_det Pre-formulation Studies Stab_det->Form_det

Caption: A logical workflow for the physicochemical characterization of a novel compound.

Determination of Lipophilicity (logP) by the Shake-Flask Method

This method is considered the "gold standard" for logP determination due to its direct measurement of partitioning.[4]

Causality and Principle: The protocol is based on the principle of differential solubility. A compound is dissolved in a biphasic system of n-octanol (simulating a lipid environment) and water (simulating an aqueous environment). The ratio of the compound's concentration in each phase at equilibrium directly yields the partition coefficient, P. The choice of n-octanol is a historical standard that has been shown to correlate well with many biological partitioning processes.

Experimental Protocol:

  • Preparation: Prepare a stock solution of this compound in n-octanol. The n-octanol and water phases must be mutually pre-saturated by shaking them together for 24 hours before use to prevent volume changes during the experiment.

  • Partitioning: Add a known volume of the n-octanol stock solution to a known volume of pre-saturated water in a glass vial. The typical ratio is 1:1 or 2:1 water to octanol.

  • Equilibration: Seal the vial and shake it vigorously at a constant temperature (typically 25 °C) for a sufficient period (e.g., 2-4 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to achieve complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the analyte in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4][]

  • Calculation: Calculate the partition coefficient (P) as: P = [Concentration]octanol / [Concentration]water. The final value is expressed as logP.

G start Start: Pre-saturate Octanol & Water prep Prepare Stock Soln. in Octanol start->prep mix Mix Stock Soln. with Water prep->mix shake Shake to Equilibrium mix->shake centrifuge Centrifuge for Phase Separation shake->centrifuge quantify Quantify Conc. in Each Phase (HPLC) centrifuge->quantify calc Calculate: logP = log([C]oct/[C]aq) quantify->calc end_node End: logP Value calc->end_node

Caption: Experimental workflow for logP determination via the shake-flask method.

Determination of pKa by Potentiometric Titration

This is a robust and widely used method for determining the pKa of acidic and basic compounds.[2][]

Causality and Principle: The method relies on monitoring the change in pH of a solution of the compound as a strong acid or base titrant is added incrementally. The pKa is the pH at which the compound is exactly half-neutralized. The inflection point of the resulting titration curve corresponds to this half-equivalence point, allowing for a precise pKa determination.

Experimental Protocol:

  • Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Initial Titration: Add a standardized solution of a strong acid (e.g., HCl) to fully protonate the basic pyridine nitrogen.

  • Titration with Base: Titrate the solution with a standardized strong base (e.g., NaOH), recording the pH value after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point, which can be identified from the first derivative of the titration curve.

  • Software Calculation: Specialized software is typically used to analyze the titration curve and calculate the precise pKa value.

G start Start: Dissolve Compound setup Setup Titration Vessel (pH electrode, stirrer) start->setup acidify Acidify to Protonate (add excess HCl) setup->acidify titrate Titrate with Standardized NaOH acidify->titrate record Record pH vs. Volume of Titrant titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot analyze Analyze Curve (Find Inflection Point) plot->analyze end_node End: pKa Value analyze->end_node

Caption: Workflow for pKa determination using potentiometric titration.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a hazard assessment can be made based on structurally similar compounds like chlorinated pyridines and other aromatic amines.[11][12]

  • Potential Hazards :

    • H302: Harmful if swallowed.[11][12]

    • H315: Causes skin irritation.[11][12]

    • H319: Causes serious eye irritation.[11][12]

    • H335: May cause respiratory irritation.[11][12]

  • Precautionary Statements :

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[11]

    • P264: Wash skin thoroughly after handling.[11]

    • P280: Wear protective gloves/eye protection/face protection.[11]

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[11]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[11]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

  • Handling and Storage : The compound should be handled in a well-ventilated area, preferably in a chemical fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a tightly closed container in a cool, dry place away from incompatible materials.[13]

Conclusion

This compound is a substituted pyridine with a physicochemical profile dominated by the lipophilic chlorophenyl moiety and the weakly basic pyridine nitrogen. Its predicted low pKa suggests it will exist predominantly in its neutral form under physiological conditions, a trait favorable for membrane permeation. However, its anticipated high lipophilicity may pose challenges for aqueous solubility, a critical factor for formulation and bioavailability. The spectroscopic and analytical methods described herein provide a clear roadmap for its unambiguous identification and characterization. For any progression towards drug development or advanced material application, the experimental validation of its pKa, logP, and solubility is not merely recommended, but essential.

References

  • Casasnovas, R., et al. (2009). Theoretical pKa calculations of substituted pyridines. ResearchGate. Available at: [Link]

  • Garrido-Castaño, A. M., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]

  • Pliego, J. R., & Riveros, J. M. (2002). Theoretical prediction of relative and absolute pKa values of aminopyridines. PubMed. Available at: [Link]

  • Creative Biolabs. Lipophilicity. Creative Biolabs. Available at: [Link]

  • Ilim, M. (2006). Acidity Study on 3-Substituted Pyridines. MDPI. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]

  • He, Y., et al. (2013). A High-Throughput Method for Lipophilicity Measurement. PMC - NIH. Available at: [Link]

  • Casasnovas, R., et al. (2009). (PDF) Theoretical pKa calculations of substituted pyridines. ResearchGate. Available at: [Link]

  • NCBI Bookshelf. TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. NCBI. Available at: [Link]

  • Sild, S., et al. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. Available at: [Link]

  • Biernasiuk, A., et al. (2018). Synthesis and Spectral Analysis of Pyridine Derivates. DOI. Available at: [Link]

  • Angene Chemical. (2021). Safety Data Sheet - 5-(3-Chlorophenyl)-3-methoxypicolinonitrile. Angene Chemical. Available at: [Link]

Sources

3-(4-Chlorophenyl)-5-methoxypyridine spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Characterization of 3-(4-Chlorophenyl)-5-methoxypyridine

Abstract

The unequivocal structural confirmation of novel chemical entities is a cornerstone of modern chemical research and drug development. This guide provides a comprehensive technical overview of the spectral data for this compound (MW: 219.67 g/mol [1]), a heterocyclic compound with potential applications in medicinal chemistry and materials science. By integrating predicted data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document serves as a foundational reference for the identification, characterization, and quality control of this molecule. The causality behind spectral assignments is explained, and detailed, field-proven protocols for data acquisition are provided to ensure experimental reproducibility and integrity.

Molecular Structure and Spectroscopic Overview

The first principle in spectral interpretation is a thorough understanding of the molecule's structure. This compound is composed of a central pyridine ring substituted at the 3-position with a 4-chlorophenyl group and at the 5-position with a methoxy group.

Figure 1. Chemical structure of this compound.

Key structural features that will dictate the spectral output include:

  • Two Aromatic Systems: The electron-deficient pyridine ring and the electron-rich (due to the methoxy group) yet halogenated phenyl ring.

  • Functional Groups: An aryl ether (-O-CH₃) and an aryl chloride (-Cl).

  • Isotopic Signature: The natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) will produce a characteristic M/M+2 pattern in the mass spectrum, providing a definitive diagnostic marker.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Analysis

The ¹H NMR spectrum reveals the chemical environment and connectivity of protons. The predicted chemical shifts are influenced by the electronegativity of nearby atoms (N, O, Cl) and the anisotropic effects of the aromatic rings.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Predicted Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Assignment
~8.45d1HH-2Deshielded by adjacent nitrogen and proximity to the chlorophenyl group.
~8.30d1HH-6Deshielded by adjacent nitrogen.
~7.50t1HH-4Coupling to both H-2 and H-6 protons.
~7.45d (AA'BB')2HH-2', H-6'Protons on the chlorophenyl ring ortho to the pyridine substituent.
~7.40d (AA'BB')2HH-3', H-5'Protons on the chlorophenyl ring meta to the pyridine substituent.
~3.90s3H-OCH₃Characteristic singlet for a methoxy group, shielded relative to aromatic protons.

Note: The signals for the chlorophenyl protons are technically an AA'BB' system but may appear as two distinct doublets.

¹³C NMR (Carbon NMR) Analysis

The ¹³C NMR spectrum provides a count of unique carbon environments. Chemical shifts are primarily dictated by hybridization and the electronegativity of attached atoms.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Predicted Shift (δ, ppm)AssignmentRationale for Assignment
~156.0C-5Carbon directly attached to the highly electronegative oxygen of the methoxy group.[2]
~148.5C-2Carbon adjacent to nitrogen, significantly deshielded.
~145.0C-6Carbon adjacent to nitrogen, deshielded.
~136.0C-1'Quaternary carbon of the phenyl ring attached to the pyridine.
~134.5C-4'Carbon bearing the chlorine atom; shift influenced by halogen inductive effects.[2]
~131.0C-3Quaternary carbon of the pyridine ring attached to the phenyl group.
~129.0C-3', C-5'Phenyl carbons ortho to the chlorine atom.
~128.5C-2', C-6'Phenyl carbons meta to the chlorine atom.
~120.0C-4Pyridine carbon influenced by both nitrogen and the methoxy group.
~55.5-OCH₃Aliphatic carbon of the methoxy group, highly shielded.[2]
Experimental Protocol: NMR Data Acquisition

This self-validating protocol ensures high-quality, reproducible NMR data.

G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition (400 MHz+) cluster_proc 3. Data Processing & Analysis a Accurately weigh 10-20 mg of sample. b Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃). a->b c Filter through glass wool into a 5 mm NMR tube. b->c d Insert sample, lock, and shim. c->d e Acquire ¹H spectrum (16 scans, 30° pulse). d->e f Acquire ¹³C{¹H} spectrum (1024+ scans). d->f g Apply Fourier Transform, phase and baseline correction. e->g f->g h Calibrate ¹H to residual CDCl₃ (7.26 ppm). g->h i Calibrate ¹³C to CDCl₃ (77.16 ppm). h->i j Integrate ¹H signals and pick peaks for all spectra. i->j

Figure 2. Standard workflow for acquiring high-resolution NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Key Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeAssignmentSignificance
3100-3000C-H StretchAromatic C-HConfirms the presence of the pyridine and phenyl rings.
2960-2850C-H StretchAliphatic C-H (-OCH₃)Indicates the methyl group of the ether functionality.
~1580, ~1470C=C/C=N StretchAromatic Ring SkeletalCharacteristic vibrations of the pyridine and benzene rings.
~1250C-O StretchAsymmetric Aryl-Alkyl EtherStrong, diagnostic band for the aryl ether C-O bond.[3]
~1090C-Cl StretchAryl-ClConfirms the presence of the chloro-substituent on the phenyl ring.[3]
~830C-H BendOut-of-plane bendStrong band indicative of 1,4-disubstitution on the benzene ring.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Background Scan: With the ATR crystal (typically diamond) clean, perform a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid sample directly onto the crystal surface.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure optimal contact between the sample and the crystal.

  • Spectrum Acquisition: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000–400 cm⁻¹. The instrument software will automatically ratio the sample scan against the background to generate the final spectrum.

Mass Spectrometry (MS)

MS provides the molecular weight and elemental formula of a compound and offers structural clues through analysis of its fragmentation patterns. Electron Ionization (EI) is a common technique for small, volatile molecules.

Table 4: Predicted Key Ions in the EI Mass Spectrum of this compound

m/z (mass-to-charge)Ion IdentitySignificance
219 / 221 [M]⁺˙ Molecular Ion. The presence of the M+2 peak with ~1/3 the intensity of the M peak is the definitive signature for a single chlorine atom.[4]
204 / 206[M - CH₃]⁺Loss of a methyl radical from the methoxy group, a common fragmentation for methyl ethers.
176 / 178[M - CH₃ - CO]⁺Subsequent loss of carbon monoxide from the ether fragment, a common secondary fragmentation.
184[M - Cl]⁺Loss of a chlorine radical.
111[C₆H₄Cl]⁺Fragment corresponding to the chlorophenyl cation.
Fragmentation Pathway and Logic

The fragmentation is driven by the formation of the most stable ions and neutral losses. The initial ionization creates a radical cation, which then undergoes cleavage at its weakest bonds.

G M [M]⁺˙ m/z 219/221 M_minus_Me [M - CH₃]⁺ m/z 204/206 M->M_minus_Me - •CH₃ M_minus_Cl [M - Cl]⁺ m/z 184 M->M_minus_Cl - •Cl Chlorophenyl [C₆H₄Cl]⁺ m/z 111 M->Chlorophenyl Ring Cleavage M_minus_Me_CO [M - CH₃ - CO]⁺ m/z 176/178 M_minus_Me->M_minus_Me_CO - CO

Figure 3. Primary proposed EI fragmentation pathways.

Experimental Protocol: GC-MS with Electron Ionization (EI)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Separation: Inject 1 µL of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program to ensure good separation and peak shape (e.g., ramp from 100 °C to 280 °C at 10 °C/min).

  • Ionization: As the compound elutes from the GC column, it enters the MS ion source, where it is bombarded with 70 eV electrons.

  • Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole) and detected.

  • Data Analysis: The resulting total ion chromatogram (TIC) and the mass spectrum of the corresponding peak are analyzed to confirm the molecular weight and fragmentation pattern.

Conclusion

The integrated application of NMR, IR, and MS provides a powerful, self-validating system for the comprehensive characterization of this compound. The predicted spectral data and detailed protocols within this guide offer a robust framework for researchers to confirm the identity, purity, and structure of this compound, ensuring data integrity and accelerating research and development efforts.

References

  • Supporting Information for "Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines". Royal Society of Chemistry.
  • Geronikaki, A. et al. (2016). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 21(11), 1467. [Link]

  • Mazhukin, D. G. (2000). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc, 2000(5), 739-750. [Link]

Sources

An In-depth Technical Guide on the Molecular Structure and Conformation of 3-(4-Chlorophenyl)-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Chlorophenyl)-5-methoxypyridine is a biaryl compound of significant interest in medicinal chemistry and materials science. Its conformational flexibility, primarily governed by the torsional angle between the pyridine and chlorophenyl rings, is a critical determinant of its physicochemical properties and biological activity. This guide provides a comprehensive analysis of the molecular structure and conformational landscape of this molecule. We will delve into the theoretical underpinnings of its structure, explore experimental techniques for its characterization, and present computational methodologies for in-depth conformational analysis. The interplay between steric and electronic effects that dictate the preferred conformation will be a central theme, offering valuable insights for the rational design of novel therapeutics and functional materials.

Introduction: The Significance of Biaryl Scaffolds

Biaryl motifs are prevalent in a vast array of approved oral drugs and biologically active molecules.[1] The rotational freedom around the aryl-aryl single bond endows these molecules with conformational flexibility, which is intimately linked to their interaction with biological targets.[2] Understanding and controlling the conformational preferences of biaryl systems like this compound is therefore a cornerstone of modern drug design and discovery.[3] The specific substitution pattern of a chlorine atom and a methoxy group on the respective rings introduces a unique combination of steric and electronic factors that fine-tune the molecule's three-dimensional structure and, consequently, its function.

Molecular Structure and Physicochemical Properties

The foundational attributes of this compound are summarized below. These properties provide a baseline for understanding its behavior in various chemical and biological environments.

PropertyValueSource
Molecular Formula C₁₂H₁₀ClNO
Molecular Weight 219.67 g/mol
Predicted Boiling Point 341.7 ± 27.0 °C
Predicted Density 1.239 ± 0.06 g/cm³
CAS Number 1373232-71-3

The presence of the electronegative chlorine atom and the electron-donating methoxy group influences the electronic distribution across the molecule, impacting its polarity, solubility, and potential for intermolecular interactions such as hydrogen bonding and halogen bonding.

Conformational Analysis: The Dihedral Angle as a Key Determinant

The most critical conformational variable in this compound is the torsional or dihedral angle (φ) between the planes of the pyridine and the 4-chlorophenyl rings. The rotation around the C-C single bond connecting these two rings is not free but is governed by an energetic landscape with distinct minima and maxima.[4]

The conformational preference of biaryl systems is a delicate balance of competing factors:[5]

  • Steric Hindrance: Repulsive forces between ortho-substituents on the two rings can force the molecule to adopt a non-planar (twisted) conformation to alleviate steric strain.

  • Resonance Stabilization: Conjugation between the π-systems of the two rings favors a planar conformation.

  • Electrostatic Interactions: Repulsive or attractive forces between partial charges on the atoms of the two rings can influence the preferred dihedral angle.

For this compound, the absence of ortho-substituents on either ring might suggest a preference for planarity to maximize π-conjugation. However, potential steric clashes between the ortho-hydrogens and electrostatic interactions involving the nitrogen of the pyridine ring and the chlorine atom on the phenyl ring can lead to a twisted, low-energy conformation.[3]

Experimental Approaches to Conformation Determination

Direct experimental evidence for the preferred conformation of this compound in the solid and solution states can be obtained through the following techniques:

Single-Crystal X-ray Diffraction

Experimental Workflow for Single-Crystal X-ray Diffraction:

Workflow for X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the conformation of molecules in solution. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about through-space proximity of protons on the two different rings, which is dependent on the dihedral angle.[9] Additionally, the chemical shifts of protons and carbons can be sensitive to the degree of conjugation between the rings, offering indirect evidence of the preferred conformation.[10][11][12] While specific NMR conformational studies on this compound were not found, the principles of NMR analysis of biaryl systems are well-established.[13]

Computational Modeling of the Conformational Landscape

In the absence of extensive experimental data, computational chemistry provides a robust framework for predicting and understanding the conformational preferences of this compound.

Torsional Energy Profile Calculation

A key computational experiment is the calculation of the torsional energy profile, also known as a potential energy surface (PES) scan. This involves systematically rotating one ring relative to the other and calculating the energy at each increment of the dihedral angle. This allows for the identification of energy minima (stable conformers) and energy barriers to rotation.[2][4]

Methodology for Torsional Energy Profile Calculation:

  • Geometry Optimization: The initial geometry of the molecule is optimized using a suitable level of theory (e.g., Density Functional Theory - DFT with a basis set like B3LYP/6-31G*).[3]

  • Relaxed Surface Scan: A relaxed scan of the dihedral angle of interest is performed. At each step, the dihedral angle is fixed, and the rest of the molecular geometry is allowed to relax to its lowest energy state.

  • Plotting the Conformational Energy Profile: The resulting energies are plotted against the corresponding dihedral angles to visualize the conformational energy landscape.

Computational Workflow for Conformational Analysis.

High-level ab initio methods like MP2 with large basis sets (e.g., aug-cc-pVTZ) can provide highly accurate torsional energy profiles for biaryl systems. These calculations often reveal that for many biaryl compounds, the lowest energy conformation is non-planar, with dihedral angles typically ranging from 30° to 60°.[4]

Synthesis of this compound

The synthesis of this compound and related arylpyridines is typically achieved through cross-coupling reactions. While a specific, detailed synthesis for this exact molecule is not prominently featured in the provided search results, analogous syntheses of arylpyridines often employ Suzuki or Negishi cross-coupling reactions.[14] These methods involve the reaction of a pyridine derivative (e.g., a halopyridine or a pyridine boronic acid) with a substituted phenyl partner in the presence of a palladium catalyst.

For example, the synthesis could potentially involve the coupling of 3-bromo-5-methoxypyridine with 4-chlorophenylboronic acid. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and purity.

Implications for Drug Discovery and Materials Science

The conformational preference of this compound has profound implications for its application in drug discovery. The three-dimensional shape of a molecule is a primary determinant of its ability to bind to a biological target.[13] A molecule that can readily adopt the conformation required for binding will exhibit higher affinity and potency. Conversely, a rigid molecule locked in a non-bioactive conformation will be inactive.

In the realm of materials science, the conformation of biaryl molecules influences their crystal packing and, consequently, their solid-state properties such as fluorescence and thermal stability.[8] By understanding and controlling the conformation, it is possible to design molecules with desired material properties.

Conclusion

The molecular structure and conformation of this compound are governed by a subtle interplay of steric and electronic effects. While direct experimental data for this specific molecule is limited, a combination of established experimental techniques like X-ray crystallography and NMR spectroscopy, along with powerful computational modeling methods, can provide a detailed understanding of its conformational landscape. This knowledge is invaluable for researchers in drug development and materials science, enabling the rational design of molecules with tailored properties and functions. The principles outlined in this guide provide a robust framework for the comprehensive characterization of this and other important biaryl compounds.

References

  • Jorgensen, W. L., & Tirado-Rives, J. (2013). Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. Journal of Chemical Information and Modeling, 53(10), 2733–2746. [Link]

  • Jorgensen, W. L., & Tirado-Rives, J. (2013). Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. PMC, NIH. [Link]

  • Vidal, D., et al. (2018). Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. PLoS ONE, 13(3), e0192974. [Link]

  • Rico, A. J., et al. (2021). Benchmarking Force Field and the ANI Neural Network Potentials for the Torsional Potential Energy Surface of Biaryl Drug Fragments. ChemRxiv. [Link]

  • Jorgensen, W. L., & Tirado-Rives, J. (2013). Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. ResearchGate. [Link]

  • Özdemir, N., et al. (2018). Crystal structure and Hirshfeld surface analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 4), 535–540. [Link]

  • Liu, K. C., et al. (1976). 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Organic Syntheses, 55, 77. [Link]

  • ResearchGate. (n.d.). Correlation of H n.m.r. and 13C n.m.r. Data for Compounds 3a-c and 5a-e. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-3-Chlorophenyl-N'-(4,5-dihydro-5-methoxy-1-methyl-4-oxo-1H-imidazol-2-yl)urea. Retrieved from [Link]

  • Molport. (n.d.). Compound N-(3-chloro-4-methoxyphenyl)-5-(4-chlorophenyl)furan-2-carboxamide. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Phenylpyridine - 13C NMR. Retrieved from [Link]

  • Abramovitch, R. A., & Giam, C. S. (1964). Arylpyridines: Part I. Orientation in the reaction of phenyllithium with some 3-substituted pyridines. Canadian Journal of Chemistry, 42(7), 1627-1633. [Link]

  • Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. [Link]

  • Zhang, Y., et al. (2008). Conformationally constrained analogues of N-(piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716): design, synthesis, computational analysis, and biological evaluations. Journal of Medicinal Chemistry, 51(12), 3526-3539. [Link]

  • Molbase. (n.d.). N-(3-chlorophenyl)-4-(2-(((2,5-dimethoxytetrahydrofuran-3-yl)methyl)amino)pyridin-4-yl)pyrimidin-2-amine. Retrieved from [Link]

  • Fun, H. K., et al. (2017). Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 7), 1064–1068. [Link]

  • PubChem. (n.d.). 5-(4-Chlorophenyl)-7-(2-methoxyphenyl)-4,5,6,7-tetrahydro[1][2][4]triazolo[1,5-a]pyrimidine. Retrieved from [Link]

  • Khalafy, J., et al. (2013). Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. Growing Science. [Link]

  • Fun, H. K., et al. (2011). N-(4-Chlorophenyl)-3,4,5-trimethoxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o143. [Link]

  • Suwunwong, T., et al. (2013). Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. ResearchGate. [Link]

  • PubChem. (n.d.). 5-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Methoxyphenyl)pyridine. Retrieved from [Link]

  • San Diego State University. (n.d.). Conformational Analysis. Retrieved from [Link]

  • Google Patents. (n.d.). CA2002757A1 - Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation.
  • Zheng, J., et al. (2022). The crystal structure of 3-(4-chlorophenyl)-1,5-di-p-tolylpentane-1,5-dione, C25H23ClO2. Zeitschrift für Kristallographie - New Crystal Structures, 237(2), 335-337. [Link]

  • ResearchGate. (n.d.). Discovery of (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide among N-substituted cinnamamide derivatives as a novel cosmetic ingredient for hyperpigmentation. Retrieved from [Link]

Sources

Solubility of 3-(4-Chlorophenyl)-5-methoxypyridine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3-(4-Chlorophenyl)-5-methoxypyridine in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a compound of interest in contemporary chemical and pharmaceutical research. Recognizing the critical role of solubility in the efficacy, formulation, and overall development of active pharmaceutical ingredients (APIs), this document is intended for researchers, scientists, and professionals in drug development. It offers a blend of theoretical insights and practical, field-proven methodologies for accurately determining and understanding the solubility of this compound in various organic solvents.

Introduction: The Significance of Solubility in API Development

The journey of a potential drug candidate from the laboratory to a viable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a cornerstone of developability. Poor solubility can lead to low bioavailability, hindering the therapeutic efficacy of an otherwise potent compound. Conversely, a thorough understanding of a compound's solubility profile in different solvent systems is paramount for designing robust crystallization processes, developing stable formulations, and ensuring consistent product performance.[1]

This compound, with its distinct structural motifs, presents a unique case for solubility studies. The interplay of its halogenated phenyl ring and the methoxylated pyridine core dictates its interactions with various solvents, making a systematic investigation of its solubility essential for its potential applications. This guide will delve into the theoretical underpinnings of its solubility, provide a detailed experimental protocol for its determination, and discuss the critical factors that influence this vital property.

Physicochemical Properties and Predicted Solubility Profile

The molecular structure of an API is the primary determinant of its solubility.[2] A careful examination of the structural features of this compound allows for a qualitative prediction of its solubility in different classes of organic solvents.

Key Structural Features:

  • 4-Chlorophenyl Group: The presence of a chlorophenyl group introduces a degree of lipophilicity and contributes to van der Waals interactions. The chlorine atom, being electronegative, also adds a polar character to this part of the molecule.

  • 5-Methoxypyridine Ring: The pyridine ring, a heterocyclic aromatic amine, can act as a hydrogen bond acceptor. The methoxy group (-OCH3) is a polar functional group that can also participate in hydrogen bonding.

Based on these features, a predicted solubility profile can be established, guiding the selection of appropriate solvents for experimental determination.

Table 1: Predicted Physicochemical Properties and Solubility of this compound

PropertyPredicted Value/BehaviorRationale
Molecular Formula C₁₂H₁₀ClNOBased on its chemical structure.[3]
Molecular Weight 219.67 g/mol Calculated from the molecular formula.[3]
Polarity Moderately PolarThe molecule possesses both nonpolar (chlorophenyl) and polar (methoxypyridine) regions, suggesting an intermediate polarity.
Solubility in Nonpolar Solvents (e.g., Hexane, Toluene) Low to ModerateThe nonpolar chlorophenyl group may allow for some solubility, but the polar methoxypyridine moiety will limit extensive dissolution.
Solubility in Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF) Moderate to HighThese solvents can engage in dipole-dipole interactions with the polar parts of the molecule without the competing hydrogen bonding of protic solvents.
Solubility in Polar Protic Solvents (e.g., Methanol, Ethanol) ModerateThe pyridine nitrogen and methoxy oxygen can act as hydrogen bond acceptors, facilitating solubility. However, the overall lipophilicity may prevent very high solubility.
Aqueous Solubility LowThe significant hydrocarbon content and the presence of a halogen suggest poor solubility in water.

Experimental Determination of Equilibrium Solubility: A Validated Protocol

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[4][5] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium, followed by the analysis of the resulting saturated solution.

Rationale for the Shake-Flask Method

The shake-flask method is favored for its simplicity and its ability to provide a true measure of thermodynamic equilibrium solubility. By ensuring that an excess of the solid phase is present, the experiment guarantees that the solvent is saturated with the solute at a given temperature. This is crucial for obtaining reproducible and accurate solubility data, which is essential for regulatory submissions and for building a reliable understanding of the compound's behavior.

Step-by-Step Experimental Workflow

The following protocol outlines the key steps for the accurate determination of the solubility of this compound.

Step 1: Material Preparation

  • Ensure the purity of the this compound sample using appropriate analytical techniques (e.g., HPLC, NMR).

  • Use high-purity (e.g., HPLC grade) organic solvents.

  • Accurately weigh an amount of the compound that is in excess of its expected solubility.

Step 2: Equilibration

  • Add the excess solid to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

  • Place the container in a constant temperature environment, such as a shaker bath or a temperature-controlled incubator. The temperature should be precisely controlled and monitored.

  • Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The presence of undissolved solid should be visually confirmed at the end of the equilibration period.

Step 3: Sample Separation

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw an aliquot of the supernatant, ensuring that no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting, or by filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE).

Step 4: Quantification

  • Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.[2][6]

Step 5: Data Calculation and Reporting

  • Calculate the solubility of the compound in the chosen solvent, typically expressed in mg/mL or mol/L.

  • Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_results Results prep_compound Pure Compound equilibration Equilibration (Excess Solid, Constant T) prep_compound->equilibration prep_solvent High-Purity Solvent prep_solvent->equilibration separation Phase Separation (Centrifugation/Filtration) equilibration->separation Saturated Solution analysis Quantitative Analysis (e.g., HPLC-UV) separation->analysis Clear Supernatant calculation Solubility Calculation analysis->calculation reporting Data Reporting calculation->reporting

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Critical Factors Influencing Solubility

Several factors can significantly impact the measured solubility of an active pharmaceutical ingredient. A comprehensive understanding of these is crucial for accurate and meaningful solubility studies.

  • Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. Therefore, precise temperature control during the experiment is essential.

  • Solvent Polarity: As predicted, the polarity of the solvent plays a critical role. A systematic study across a range of solvents with varying polarities can provide a comprehensive solubility profile.

  • Crystallinity and Polymorphism: The solid-state properties of the API, including its crystal form (polymorph), can have a profound effect on its solubility. Different polymorphs of the same compound can exhibit different solubilities.

  • Purity of the Compound and Solvent: Impurities in either the solute or the solvent can alter the measured solubility.

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 2: Template for Reporting Experimental Solubility Data

Organic SolventSolvent ClassTemperature (°C)Solubility (mg/mL) ± SDSolubility (mol/L) ± SD
HexaneNonpolar25
TolueneNonpolar25
DichloromethanePolar Aprotic25
AcetonePolar Aprotic25
Ethyl AcetatePolar Aprotic25
Tetrahydrofuran (THF)Polar Aprotic25
MethanolPolar Protic25
EthanolPolar Protic25

The interpretation of this data will provide valuable insights into the intermolecular forces at play and will be instrumental in guiding formulation development, process chemistry, and further preclinical studies.

Conclusion

References

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
  • TAPI. Solving solubility issues in modern APIs.
  • SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility.
  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
  • National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review.
  • BLDpharm. 5-(4-Chlorophenyl)-2-methoxypyridine.

Sources

A Comprehensive Technical Guide to the Thermal Stability and Degradation Profiling of 3-(4-Chlorophenyl)-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for evaluating the thermal stability and degradation profile of 3-(4-Chlorophenyl)-5-methoxypyridine, a key intermediate in pharmaceutical synthesis. The stability of such molecules is a critical determinant of safety, efficacy, and shelf-life for active pharmaceutical ingredients (APIs). This document outlines a systematic approach, from initial thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to in-depth forced degradation studies and the development of a stability-indicating analytical method. The methodologies are designed to establish the intrinsic stability of the compound, identify potential degradation products, and elucidate degradation pathways, thereby providing crucial insights for formulation development, manufacturing, and regulatory submissions.

Introduction and Strategic Importance

This compound represents a class of substituted pyridine heterocycles that are of significant interest in medicinal chemistry and drug development. The inherent stability of such a molecule is a cornerstone of its viability as a drug substance or advanced intermediate. A thorough understanding of its response to environmental stressors—namely heat, light, humidity, and pH—is not merely a regulatory requirement but a fundamental scientific necessity. Forced degradation studies, conducted under conditions more severe than standard accelerated stability testing, are instrumental in revealing the molecule's intrinsic chemical properties and potential degradation pathways.

This guide is structured to provide researchers and drug development professionals with a robust, field-proven strategy for a complete stability workup. We will progress from broad thermal characterization to the specifics of degradation under forced conditions, culminating in the development of a precise analytical method to monitor and quantify the parent compound and its degradants.

Physicochemical Characterization

A foundational understanding of the molecule's basic properties is essential before initiating stability studies.

PropertyValueSource
Chemical Name This compound-
CAS Number 1373232-71-3[1]
Molecular Formula C₁₂H₁₀ClNO[1]
Molecular Weight 219.67 g/mol [1]
Predicted Boiling Point 341.7 ± 27.0 °C[1]
Predicted Density 1.194 ± 0.06 g/cm³[1]
Predicted pKa 3.81 ± 0.10[1]

Core Thermal Stability Assessment

The initial assessment of thermal stability involves two primary thermoanalytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[2][3] These methods provide a macroscopic view of the material's behavior as a function of temperature.

Thermogravimetric Analysis (TGA)

Causality: TGA is employed to determine the temperature at which the compound begins to lose mass due to decomposition.[4][5][6] This is a critical first step, as it defines the upper-temperature limit for handling, storage, and subsequent experiments like DSC, preventing instrument contamination and ensuring data quality.[3]

  • Instrument: Calibrated TGA instrument (e.g., TA Instruments Q500 or Mettler Toledo TGA/DSC 3+).

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a platinum or alumina pan.

  • Atmosphere: Purge with dry nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere, preventing oxidative degradation.

  • Temperature Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (T_onset), typically defined as the temperature at which 5% mass loss occurs.

Differential Scanning Calorimetry (DSC)

Causality: DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the melting point, heat of fusion, and the presence of any polymorphic transitions.[7][8][9] A sharp, well-defined melting peak is often indicative of high purity, while a broad peak may suggest the presence of impurities.[7]

  • Instrument: Calibrated DSC instrument (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

  • Atmosphere: Purge with dry nitrogen at a flow rate of 50 mL/min.

  • Temperature Program: Equilibrate at 30 °C. Ramp the temperature from 30 °C to a temperature approximately 20 °C above the melting point (but below the T_onset from TGA) at a heating rate of 10 °C/min.

  • Data Analysis: Plot the heat flow versus temperature. Determine the onset of melting and the peak maximum of the melting endotherm.

Summary of Expected Thermal Data

The following table presents a template for summarizing the key findings from TGA and DSC analysis.

ParameterExpected ResultSignificance
TGA T_onset (5% mass loss) > 200 °C (Hypothetical)Indicates the temperature at which significant thermal decomposition begins.
DSC Melting Point (T_peak) To be determinedA key physical constant and indicator of purity.
DSC Heat of Fusion (ΔH_fus) To be determinedEnergy required to melt the solid; useful for polymorphism studies.
DSC Peak Shape Sharp endothermA sharp peak suggests a highly crystalline and pure substance.

Degradation Profile and Pathway Elucidation

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[10][11] These studies involve subjecting the compound to a variety of stress conditions as mandated by ICH guidelines.

Overall Workflow for Stability Assessment

The process follows a logical sequence from initial stress testing to the identification of unknown degradants.

G cluster_analysis Analysis cluster_outcome Outcome A Acid Hydrolysis (0.1M HCl) F Develop & Validate Stability-Indicating HPLC Method B Base Hydrolysis (0.1M NaOH) C Oxidative (3% H2O2) D Photolytic (ICH Q1B) E Thermal (Dry Heat, 80°C) G Analyze Stressed Samplest via HPLC-UV F->G Apply Method H Characterize Degradants (LC-MS/MS, NMR) G->H If degradants > threshold I Identify Degradation Products H->I J Elucidate Degradation Pathways I->J

Caption: Workflow for Forced Degradation and Analysis.

Experimental Protocols for Forced Degradation

For each condition, a solution of this compound (e.g., 1 mg/mL in acetonitrile/water) is prepared and subjected to the stress. A control sample, protected from the stressor, is analyzed concurrently. The goal is to achieve 5-20% degradation of the parent compound.

  • Acidic Hydrolysis: Mix the sample solution with 0.1 M HCl and heat at 60-80 °C. Monitor at various time points (e.g., 2, 4, 8, 24 hours). Neutralize before analysis.

  • Basic Hydrolysis: Mix the sample solution with 0.1 M NaOH and keep at room temperature or heat gently. Monitor at time points. Neutralize before analysis.

  • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide (H₂O₂) at room temperature. Monitor at time points.

  • Photolytic Degradation: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Thermal Degradation (Dry Heat): Expose the solid compound to dry heat (e.g., 80 °C) in a calibrated oven.

Development of a Stability-Indicating HPLC Method

Causality: A stability-indicating method (SIM) is a validated analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.[10][12] It is crucial that the method can separate the intact parent compound from all potential degradation products, process impurities, and excipients, ensuring that the assay is specific and accurate.[11][13] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[12][13]

  • Column Selection: Start with a robust, reversed-phase column (e.g., C18, 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase Screening:

    • Aqueous (A): 0.1% Formic Acid or Phosphoric Acid in Water.

    • Organic (B): Acetonitrile or Methanol.

  • Detection Wavelength: Determine the UV λ_max of this compound using a diode array detector (DAD) scan.

  • Gradient Elution: Develop a gradient elution program to separate the main peak from any early-eluting polar degradants and late-eluting non-polar degradants. A typical starting gradient might be 10-90% B over 20 minutes.

  • Method Optimization: Inject a mixture of all stressed samples ("degradation cocktail") to ensure peak purity and resolution between the parent peak and all degradant peaks. Adjust the gradient slope, flow rate, and mobile phase pH to achieve optimal separation (Resolution > 2.0 for all peaks).

  • Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

ParameterRecommended Condition
Column C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at λ_max
Injection Volume 10 µL
Gradient To be optimized (e.g., 10-90% B in 20 min)

Proposed Degradation Pathways

Based on the chemical structure, several degradation pathways can be hypothesized. The presence of a pyridine ring, a methoxy group, and a chlorophenyl moiety provides multiple potential sites for reaction.

  • Hydrolysis of Methoxy Group: Under strong acidic or basic conditions, the ether linkage of the methoxy group is a likely site for hydrolysis, leading to the formation of 3-(4-chlorophenyl)-5-hydroxypyridine.

  • Oxidative N-oxide Formation: The nitrogen atom in the pyridine ring is susceptible to oxidation, which could lead to the formation of the corresponding N-oxide.

  • Dechlorination: While generally stable, the C-Cl bond on the phenyl ring could undergo reductive dechlorination or photolytic cleavage under certain conditions, although this is less common.

  • Ring Opening: Severe stress, such as strong UV irradiation or high heat in the presence of catalysts, could potentially lead to the opening of the pyridine ring.[14][15]

G cluster_products Potential Degradation Products Parent 3-(4-Chlorophenyl)- 5-methoxypyridine DP1 3-(4-Chlorophenyl)- 5-hydroxypyridine Parent->DP1  Acid/Base  Hydrolysis DP2 3-(4-Chlorophenyl)- 5-methoxypyridine N-oxide Parent->DP2  Oxidation  (e.g., H2O2) DP3 3-Phenyl- 5-methoxypyridine Parent->DP3  Photolytic/  Reductive  Dechlorination

Caption: Proposed Degradation Pathways for the Compound.

Conclusion and Recommendations

This guide presents a systematic and scientifically grounded approach to characterizing the thermal stability and degradation profile of this compound. By employing techniques such as TGA and DSC, a foundational understanding of its thermal behavior can be established. Subsequent forced degradation studies, coupled with the development of a robust, stability-indicating HPLC method, are critical for identifying potential degradants and ensuring the long-term quality and safety of any resulting pharmaceutical product. The insights gained from these studies are invaluable for guiding formulation strategies, defining appropriate storage conditions, and establishing a valid shelf-life.

References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Differential Scanning Calorimetry (DSC Analysis)
  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW.INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Differential scanning calorimetry: applic
  • Use of DSC in Pharmaceuticals Drug Characteris
  • TGA Analysis in Pharmaceuticals.
  • Stability Indicating HPLC Method Development –A Review.IJTSRD.
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.NETZSCH Analyzing & Testing.
  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.NIH.
  • Stability Indicating HPLC Method Development: A Review.IJPPR.
  • Stability Indicating HPLC Method Development: A Review.
  • Thermogravimetric Analysis (TGA).Auriga Research.
  • Thermogravimetric Analysis.Improved Pharma.
  • [Biodegradation of pyridine under UV irradi
  • Thermogravimetric analysis - Pharmaceutical analysis.Slideshare.
  • UV photolysis for accelerating pyridine biodegrad
  • The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride).IOPscience.
  • Convergence of degradation pathways for aromatic and chloroaromatic compounds.
  • Biodegradation of pyridine under UV irradiation | Request PDF.
  • An In-depth Technical Guide on the Stability and Degradation Pathways of Pyridin-4-ol
  • Degradation of pyridines in the environment.Semantic Scholar.
  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135.Applied and Environmental Microbiology.
  • Chlorobenzene Degradation P
  • (PDF) Degradation of Pyridines in the Environment.
  • Microbial degradation of halogenated aromatics: molecular mechanisms and enzym
  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135.PubMed.
  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles.MDPI.
  • Simultaneous degradation of chloro- and methyl-substituted aromatic compounds: competition between Pseudomonas strains using the ortho and meta pathway or the ortho p
  • Forced Degrad
  • Synthesis and Characterization of 3-(2-Hydroxy-3,4-benzophenyl-5-methoxy)-5-(4-chloro phenyl)-1-substituted Pyrazoles.TSI Journals.
  • Bacterial Degradation of Arom
  • Analytical Methods.RSC Publishing.
  • 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole.Organic Syntheses Procedure.
  • Top 5 Methods of Assessing Chemical Purity.Moravek, Inc.
  • III Analytical Methods.Ministry of the Environment, Government of Japan.
  • Synthesis and Crystal Structure of (3,4-dimethoxy phenyl)-(2-chlorophenyl)methanone.
  • This compound.ChemicalBook.
  • A Comparative Purity Analysis of 1-(4-Chlorophenyl)
  • Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability.PubMed Central.
  • Analytical Methods.OPUS.
  • Characterization of a New Pathway for Epichlorohydrin Degradation by Whole Cells of Xanthobacter Strain py2.PubMed.

Sources

A Technical Guide to Quantum Chemical Calculations for 3-(4-Chlorophenyl)-5-methoxypyridine: Unveiling Molecular Insights for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, in-depth protocol for conducting quantum chemical calculations on 3-(4-Chlorophenyl)-5-methoxypyridine, a molecular scaffold of interest in pharmaceutical research. We move beyond a simple list of steps to explain the scientific rationale behind methodological choices, ensuring a self-validating and reproducible workflow. This document is structured to equip researchers with the theoretical grounding and practical steps necessary to elucidate the geometric, electronic, and spectroscopic properties of this molecule. By leveraging the power of Density Functional Theory (DFT), we can generate critical data to inform rational drug design, predict molecular interactions, and accelerate the development of novel therapeutics. All claims and protocols are substantiated with authoritative, citable sources.

Introduction: The Strategic Importance of Computational Chemistry in Modern Drug Discovery

The pyridine ring is a ubiquitous feature in many approved pharmaceuticals and agrochemicals.[1] Its derivatives are of significant interest due to their diverse biological activities. The molecule this compound, which combines a pyridine core with chlorophenyl and methoxy substituents, represents a class of compounds with potential applications in medicinal chemistry, for instance, as tubulin polymerisation inhibitors for anticancer agents.[2]

Understanding the three-dimensional structure, electron distribution, and reactivity of such molecules is fundamental to predicting their behavior in a biological system.[3][4] Quantum chemical calculations provide a powerful in silico lens to probe these properties at the sub-atomic level, offering insights that can guide synthesis, explain structure-activity relationships (SAR), and predict potential off-target effects.[4][5]

This guide will provide a rigorous, step-by-step workflow for performing quantum chemical calculations on this compound using Density Functional Theory (DFT), a method that offers a robust balance of computational accuracy and efficiency for molecules of this size.[6][7]

The Theoretical Cornerstone: Why Density Functional Theory (DFT)?

For systems with dozens of atoms, DFT has become the workhorse of computational chemistry.[7][8] Its strength lies in calculating molecular properties based on the electron density (a function of three spatial coordinates) rather than the vastly more complex many-electron wavefunction.[8][9] This approach significantly reduces computational cost while maintaining a high level of accuracy for many applications.[9]

The choice of the exchange-correlation functional and the basis set are the two most critical decisions in a DFT calculation.[6]

  • Exchange-Correlation Functional: B3LYP We will employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP incorporates a portion of the exact exchange energy from Hartree-Fock theory, which often improves the accuracy for thermochemistry and molecular geometries of organic molecules.[9][10]

  • Basis Set: 6-311++G(d,p) A basis set is a set of mathematical functions used to build molecular orbitals. The 6-311++G(d,p) basis set is a Pople-style, split-valence triple-zeta basis set.[11]

    • 6-311: Indicates that core orbitals are described by 6 primitive Gaussian functions, and valence orbitals are split into three functions (with 3, 1, and 1 primitive Gaussians, respectively), allowing for greater flexibility in describing electron distribution.

    • ++G: Adds diffuse functions to both heavy atoms and hydrogen atoms. These are crucial for accurately describing systems with lone pairs, anions, or non-covalent interactions.

    • (d,p): Adds polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions). These allow orbitals to change shape, which is essential for describing chemical bonds accurately.[11][12]

This combination of B3LYP/6-311++G(d,p) is well-benchmarked and provides reliable results for the geometry and electronic properties of a wide range of organic molecules.[11][12]

The Computational Protocol: A Validated Workflow

This section details the step-by-step methodology for a comprehensive quantum chemical analysis.

FMO LUMO LUMO (Lowest Unoccupied MO) Electron Acceptor HOMO HOMO (Highest Occupied MO) Electron Donor p1 p2 p1->p2  ΔE = ELUMO - EHOMO (Energy Gap)

Sources

An In-depth Technical Guide to the Synthesis and Implied Discovery of 3-(4-Chlorophenyl)-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathways leading to 3-(4-Chlorophenyl)-5-methoxypyridine, a compound representative of a class of disubstituted pyridines with significant potential in medicinal chemistry and materials science. While a singular, seminal "discovery" paper for this specific molecule is not prominent in the historical literature, its existence is a direct consequence of the development of powerful cross-coupling methodologies. This document, therefore, frames the "discovery" of this compound through the lens of the strategic application of modern synthetic techniques, particularly the Suzuki-Miyaura cross-coupling reaction.

Introduction

The pyridine scaffold is a ubiquitous motif in pharmaceuticals, agrochemicals, and functional materials. The precise installation of substituents on the pyridine ring is crucial for modulating the biological activity and physical properties of these molecules. The 3,5-disubstituted pyridine core, in particular, presents a unique electronic and steric environment. The subject of this guide, this compound, combines the electron-withdrawing nature of the chlorophenyl group with the electron-donating methoxy group on a central pyridine ring, making it an intriguing candidate for further functionalization and biological screening.

Historical Context: The Dawn of Cross-Coupling

The synthesis of biaryl compounds, such as this compound, was historically a significant challenge in organic chemistry. Classical methods often lacked efficiency and functional group tolerance. The advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the construction of carbon-carbon bonds. Among these, the Suzuki-Miyaura, Stille, and Negishi reactions have become indispensable tools for synthetic chemists.[1][2][3]

The "discovery" of a molecule like this compound is therefore intrinsically linked to the development and refinement of these powerful synthetic methods. The most logical and widely applicable approach for the synthesis of this target molecule is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[3]

Retrosynthetic Analysis

A logical retrosynthetic disconnection of this compound points to two primary starting materials: a halogenated 5-methoxypyridine and a 4-chlorophenylboronic acid (or a derivative thereof). This approach is outlined in the diagram below.

G cluster_precursors target This compound disconnection C-C Disconnection (Suzuki-Miyaura) target->disconnection precursors Precursors precursor1 3-Halo-5-methoxypyridine (X = Br, I) precursor2 4-Chlorophenylboronic Acid

Caption: Retrosynthetic analysis of this compound.

Synthesis of Key Precursors

Synthesis of 3-Bromo-5-methoxypyridine

The synthesis of the key intermediate, 3-bromo-5-methoxypyridine, can be achieved from the commercially available 3,5-dibromopyridine. A nucleophilic aromatic substitution reaction is employed, where one of the bromine atoms is displaced by a methoxy group.

Experimental Protocol:

  • To a solution of sodium methoxide in dry N,N-dimethylformamide (DMF), add 3,5-dibromopyridine.[4]

  • Heat the reaction mixture at a temperature ranging from 70 to 90 °C.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction is quenched with water and the product is extracted with a suitable organic solvent, such as diethyl ether.

  • The combined organic layers are washed, dried, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography to yield 3-bromo-5-methoxypyridine.[4]

Reactant/ReagentMolar EquivalentPurpose
3,5-Dibromopyridine1.0Starting material
Sodium Methoxide1.1 - 1.5Nucleophile
DMF-Solvent
4-Chlorophenylboronic Acid

This reagent is commercially available from numerous chemical suppliers. For high-purity applications, it can be recrystallized from water or a suitable organic solvent system.

The Suzuki-Miyaura Cross-Coupling Reaction: The "Discovery" Step

The key carbon-carbon bond formation is accomplished via the Suzuki-Miyaura cross-coupling reaction. This reaction offers high yields, excellent functional group tolerance, and the use of relatively non-toxic and stable boronic acid reagents.[3]

G cluster_conditions Reaction Conditions start 3-Bromo-5-methoxypyridine + 4-Chlorophenylboronic Acid catalytic_cycle Pd(0) Catalytic Cycle start->catalytic_cycle product This compound catalytic_cycle->product catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) catalyst->catalytic_cycle base Base (e.g., K₂CO₃, Cs₂CO₃) base->catalytic_cycle solvent Solvent (e.g., Dioxane/H₂O, Toluene) solvent->catalytic_cycle

Caption: Suzuki-Miyaura cross-coupling for the synthesis of the target molecule.

Experimental Protocol:

  • In a Schlenk flask, combine 3-bromo-5-methoxypyridine (1.0 eq.), 4-chlorophenylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).[5]

  • Seal the flask and subject it to several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).[5]

  • Heat the reaction mixture to a temperature between 80-120 °C and stir until the starting materials are consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

ComponentRoleTypical Examples
Palladium CatalystFacilitates the cross-couplingPd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂
LigandStabilizes the catalystPPh₃, dppf, PCy₃
BaseActivates the boronic acidK₂CO₃, Cs₂CO₃, K₃PO₄
SolventSolubilizes reactantsDioxane/H₂O, Toluene, DMF

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the connectivity of the atoms and the presence of the expected functional groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.

  • Melting Point: A sharp melting point is indicative of a pure crystalline solid.

Potential Applications and Future Directions

While the specific biological activity of this compound is not extensively reported, its structural motifs are present in compounds with a range of biological activities. For instance, substituted pyridines are known to exhibit antitubercular, and other therapeutic properties.[6] The presence of a 4-chlorophenyl group is also common in many bioactive molecules. Further derivatization of the pyridine ring or the methoxy group could lead to the discovery of novel compounds with interesting pharmacological profiles.

Conclusion

The "discovery" of this compound is best understood as a testament to the power and elegance of modern synthetic organic chemistry. While it may not have a storied history of isolation from a natural source or a serendipitous finding, its rational design and synthesis are made possible by the robust and predictable nature of palladium-catalyzed cross-coupling reactions. This guide provides a scientifically grounded and reproducible pathway for the synthesis of this compound, highlighting the key experimental considerations and the underlying chemical principles.

References

  • 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isol
  • Stille reaction. Wikipedia.
  • Regioselective amination of 3,5‐disubstituted pyridine N‐oxide...
  • Pyridine Synthesis: Cliff Notes. Baran Lab.
  • Negishi coupling. chemeurope.com.
  • Stille Coupling. Organic Chemistry Portal.
  • The Stille Reaction. Chem 115 Myers.
  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI.
  • Negishi Coupling. Organic Chemistry Portal.
  • CuBr2 complexes with 3,5-disubstituted pyridine ligands. IUCr Journals.
  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction.
  • De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cycliz
  • Stille Cross-Coupling Reaction. Thermo Fisher Scientific - US.
  • 3-Bromo-5-methoxypyridine synthesis. ChemicalBook.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Development of a Scalable Negishi Cross-Coupling Process for the Prepar
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
  • Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex.
  • A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. Benchchem.
  • Synthesis and Structure-Activity Relationships of 5'-Aryl-14-alkoxypyridomorphinans: Identification of a μ Opioid Receptor Agonist/δ Opioid Receptor Antagonist Ligand with Systemic Antinociceptive Activity and Diminished Opioid Side Effects. PubMed.
  • The Suzuki Reaction. Andrew G Myers Research Group.
  • ChemInform Abstract: New Synthetic Routes to 3-, 5-, and 6-Aryl-2-chloropyridines.
  • Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling. Organic Syntheses.
  • Synthesis of 4-Aryl-5-hydroxy- and 5-Aryl-4-hydroxypyridazin-3(2H)-ones and Their Use in the Preparation of 4,5-Diarylpyridazin-3(2H)-ones and Hitherto Unknown Isochromeno[3,4-d]pyridazinediones.
  • ChemInform Abstract: Negishi Coupling in the Synthesis of Advanced Electronic, Optical, Electrochemical, and Magnetic Materials.

Sources

The Ascendant Therapeutic Potential of Substituted Methoxypyridines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Versatility of the Methoxypyridine Scaffold

To the dedicated researchers, scientists, and drug development professionals who are the vanguard of therapeutic innovation, this guide serves as a comprehensive exploration into the multifaceted biological activities of substituted methoxypyridines. The pyridine ring is a cornerstone of medicinal chemistry, and the strategic incorporation of a methoxy substituent profoundly influences the physicochemical and electronic properties of the resulting molecule. This modification can enhance membrane permeability, modulate target binding affinity, and provide a synthetic handle for further molecular elaboration.[1] This guide eschews a rigid template, instead opting for a structure that organically follows the rich pharmacology of these compounds, offering in-depth technical insights and actionable experimental frameworks. Our journey will traverse the landscape of oncology, infectious diseases, inflammation, and neurological disorders, illuminating the pivotal role of substituted methoxypyridines in shaping the future of medicine.

I. Anticancer Activity: Targeting Aberrant Signaling and Proliferation

The relentless pursuit of novel anticancer agents has led to the identification of numerous heterocyclic scaffolds capable of modulating oncogenic pathways. Substituted methoxypyridines have emerged as a particularly promising class of compounds, demonstrating potent and selective cytotoxicity against a range of cancer cell lines.[2][3][4][5]

A. Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

A frequently dysregulated pathway in human cancers is the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) cascade, which governs cell proliferation, survival, and metabolism. Several substituted methoxypyridine derivatives have been rationally designed to function as potent inhibitors of key kinases within this pathway.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Transcription Gene Transcription (Proliferation, Survival) Akt->Transcription S6K p70S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 S6K->Transcription 4EBP1->Transcription Inhibits (when unphosphorylated) Methoxypyridine Substituted Methoxypyridine Inhibitor Methoxypyridine->PI3K Inhibits Methoxypyridine->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by substituted methoxypyridines.

B. Exemplar Compound & Structure-Activity Relationship (SAR)

A notable example is the class of sulfonamide methoxypyridine derivatives, which have been developed as dual PI3K/mTOR inhibitors. The core structure typically consists of a methoxypyridine head group, a sulfonamide linker, and a variable aromatic system.

Structure-Activity Relationship Insights:

  • Methoxypyridine Core: The methoxy group at the 2-position of the pyridine ring is often crucial for activity, likely participating in key hydrogen bonding interactions within the kinase active site.

  • Sulfonamide Linker: This group provides a rigid connection between the methoxypyridine and the aromatic tail, orienting the molecule for optimal binding.

  • Aromatic Tail: Variations in the aromatic tail significantly impact potency and selectivity. The introduction of amides and other aromatic heterocycles can enhance ligand affinity with the target receptors.[6]

C. Experimental Protocol: In Vitro Anticancer Activity Assessment

A standard workflow for evaluating the anticancer potential of novel substituted methoxypyridines involves a tiered approach, starting with cytotoxicity screening and culminating in mechanistic studies.

Anticancer_Screening_Workflow cluster_workflow Anticancer Drug Screening Workflow start Synthesized Methoxypyridine Derivatives step1 Cytotoxicity Screening (e.g., MTT, SRB assay) against a panel of cancer cell lines start->step1 step2 Determine IC50 Values step1->step2 step3 Select Lead Compounds step2->step3 step4 Mechanism of Action Studies step3->step4 step5 Cell Cycle Analysis (Flow Cytometry) step4->step5 step6 Apoptosis Assays (e.g., Annexin V staining) step4->step6 step7 Target Engagement & Pathway Analysis (e.g., Western Blot for p-Akt) step4->step7 end Candidate for In Vivo Studies step5->end step6->end step7->end

Caption: A generalized workflow for the in vitro evaluation of anticancer methoxypyridine derivatives.

Detailed Methodology: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., doxorubicin) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[2][3][7]

Compound ID Cancer Cell Line IC50 (µM)
5d HepG2 (Liver)1-5
5g DU145 (Prostate)1-5
5h MBA-MB-231 (Breast)1-5
5i HepG2 (Liver)1-5
Compound 1 HepG2 (Liver)4.5 ± 0.3
Compound 1 MCF-7 (Breast)>10
Compound 2 HepG2 (Liver)>10
Compound 2 MCF-7 (Breast)>10
Compound 3a A549 (Lung)5.988 ± 0.12
Compound 13 MCF-7 (Breast)3.0
Compound 14 MCF-7 (Breast)4.0
A selection of reported IC50 values for various anticancer methoxypyridine derivatives.[2][3][8][9]

II. Antimicrobial and Antiviral Activities: Combating Infectious Agents

The rise of drug-resistant pathogens necessitates the urgent discovery of novel antimicrobial and antiviral agents. The pyridine nucleus is a common feature in many existing anti-infective drugs, and its methoxy-substituted derivatives are a promising area of investigation.[10][11][12]

A. Antibacterial and Antifungal Activity

Substituted methoxypyridines have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[10][13]

Mechanism of Action: While the exact mechanisms are often compound-specific, potential modes of action include:

  • Inhibition of Essential Enzymes: Interference with enzymes crucial for bacterial survival, such as DNA gyrase or dihydrofolate reductase.

  • Disruption of Cell Membrane Integrity: Alteration of the bacterial cell membrane, leading to leakage of cellular contents and cell death.

  • Inhibition of Biofilm Formation: Prevention of the formation of bacterial biofilms, which are notoriously resistant to conventional antibiotics.[14]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation and Incubation: Add the microbial inoculum to each well. Include positive (standard antibiotic) and negative (no compound) controls. Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[15][16][17]

Compound ID Microorganism MIC (µg/mL)
Compound 21d S. aureusSimilar to linezolid
Compound 21d S. pneumoniaeSimilar to linezolid
Compound 2d S. aureus64
Compound 2d G. rubripertincta64
Compound 2d C. albicans32
A selection of reported MIC values for various antimicrobial methoxypyridine derivatives.[14][18]
B. Antiviral Activity

Derivatives of methoxypyridine have also shown promise as antiviral agents, with activity reported against viruses such as Human Immunodeficiency Virus (HIV), influenza, and coronaviruses.[7][9][19][20][21][22][23][24][25][26]

Mechanism of Action: The antiviral mechanisms of methoxypyridine derivatives can be diverse and target various stages of the viral life cycle:

  • Inhibition of Viral Enzymes: Targeting key viral enzymes like reverse transcriptase in HIV or viral polymerases.[20][22][23]

  • Post-integration Inhibition: Some pyridine N-oxide derivatives have been shown to act at a post-integrational step in the HIV replication cycle, potentially interfering with viral gene expression.[20][24]

  • Inhibition of Viral Replication: Certain compounds have demonstrated the ability to inhibit the replication of SARS-CoV-2 in cell cultures.[21]

Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay

  • Cell Culture: Grow a monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in a 96-well plate.

  • Virus Infection: Infect the cells with a specific multiplicity of infection (MOI) of the virus.

  • Compound Treatment: Add serial dilutions of the test compounds to the infected cells.

  • Incubation: Incubate the plates for a period sufficient for the virus to cause a cytopathic effect in the untreated control wells (typically 2-4 days).

  • CPE Observation: Visually score the wells for the presence or absence of CPE under a microscope.

  • Cell Viability Assay: Quantify cell viability using an assay such as the MTT or MTS assay to determine the EC50 (the concentration of the compound that protects 50% of the cells from virus-induced death).[9]

III. Anti-inflammatory Properties: Modulation of the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Substituted methoxypyridines have been investigated for their potential to modulate the inflammatory response.[27][28][29][30][31][32][33]

A. Mechanism of Action

The anti-inflammatory effects of methoxypyridine derivatives are often attributed to their ability to:

  • Inhibit Pro-inflammatory Enzymes: Such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key enzymes in the biosynthesis of prostaglandins and leukotrienes, respectively.[34]

  • Suppress Pro-inflammatory Cytokines: Reduce the production of inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[28][35]

  • Modulate Inflammatory Signaling Pathways: Interfere with signaling cascades such as the NF-κB and STAT3 pathways, which are central regulators of the inflammatory response.[27]

B. Experimental Protocol: In Vitro Anti-inflammatory Assays

A common and straightforward method to screen for anti-inflammatory activity is the protein denaturation inhibition assay.

Detailed Methodology: Albumin Denaturation Inhibition Assay

  • Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.5 mL of 1% bovine serum albumin (BSA) solution and 0.5 mL of the test compound at various concentrations.

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Heat-induced Denaturation: Induce denaturation by heating the mixture at 70°C for 10 minutes.

  • Cooling and Absorbance Measurement: After cooling, measure the turbidity of the solution at 660 nm using a spectrophotometer.

  • Calculation: Calculate the percentage inhibition of protein denaturation. Diclofenac sodium can be used as a positive control.

IV. Central Nervous System (CNS) Activity: Targeting Neurological Disorders

The development of drugs for CNS disorders is particularly challenging due to the need for compounds to cross the blood-brain barrier (BBB). The physicochemical properties of methoxypyridines can be tuned to enhance BBB penetration, making them attractive scaffolds for CNS drug discovery.[36][37][38][39][40][41][42]

A. Applications in Neurodegenerative Diseases

Substituted methoxypyridines are being explored for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.

  • Gamma-Secretase Modulators for Alzheimer's Disease: Certain methoxypyridine-derived compounds have been shown to modulate the activity of gamma-secretase, an enzyme involved in the production of amyloid-beta peptides, which are a hallmark of Alzheimer's disease.[43]

  • Imaging Agents for Parkinson's Disease: N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives have been developed as PET imaging probes for detecting α-synuclein aggregates, a key pathological feature of Parkinson's disease.[36][37]

  • Kinase Inhibitors: The inhibition of certain kinases, such as GSK-3β, is a promising therapeutic strategy for neurodegenerative diseases, and methoxypyridine scaffolds can be adapted to target these enzymes.[38][42]

B. Experimental Considerations for CNS Drug Discovery

The evaluation of CNS-active compounds requires specialized assays to assess BBB permeability and target engagement within the brain.

Blood-Brain Barrier Permeability Assessment: In vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) can be used for high-throughput screening of BBB permeability. In vivo pharmacokinetic studies in animal models are essential to confirm brain penetration.

Target Engagement Studies: For CNS targets, in vivo imaging techniques like Positron Emission Tomography (PET) using radiolabeled methoxypyridine derivatives can provide direct evidence of target engagement in the brain.[36][37]

V. Synthesis and Future Perspectives

The synthesis of substituted methoxypyridines can be achieved through various established organic chemistry methodologies. The choice of synthetic route is often dictated by the desired substitution pattern and the need to introduce chemical handles for further diversification. The inherent basicity of the pyridine nitrogen can be modulated by the position of the methoxy group, which can be a critical consideration in the synthetic strategy.[1]

The versatility of the substituted methoxypyridine scaffold, coupled with its proven track record across multiple therapeutic areas, ensures its continued prominence in drug discovery. Future efforts will likely focus on the development of more potent and selective derivatives through structure-based drug design and combinatorial chemistry approaches. The exploration of novel biological targets for these compounds will undoubtedly open up new avenues for the treatment of a wide range of human diseases.

VI. References

  • Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. (2025). PubMed Central. [Link]

  • Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. (2025). ResearchGate. [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. [Link]

  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. (2020). MDPI. [Link]

  • IC50 values of the promising derivatives against the MCF‐7 cell line. (n.d.). ResearchGate. [Link]

  • Table 1 IC 50 values of derivatives against cancer cells and relative... (n.d.). ResearchGate. [Link]

  • Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. (2023). MDPI. [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Frontiers. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). PubMed Central. [Link]

  • Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. (2022). Longdom Publishing SL. [Link]

  • Minimum Inhibitory Concentration (MIC) values in µg/mL of all the target compounds against different bacterial strains. (n.d.). ResearchGate. [Link]

  • Antiviral Activity of Phosphonylmethoxyalkyl Derivatives of Purine and Pyrimidines. (1987). PubMed. [Link]

  • Commentary on Pyridine Compounds & its Antimicrobial Activities. (2022). Open Access Journals. [Link]

  • Novel agents show promise as anti-HIV compounds. (n.d.). NATAP. [Link]

  • Commentary on Pyridine Compounds & its Antimicrobial Activities. (2022). Open Access Journals. [Link]

  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. (2020). ScienceDirect. [Link]

  • Minimum inhibitory concentration (MIC) of the pyridine derivatives in... (n.d.). ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023). PubMed Central. [Link]

  • Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses. (2023). National Institutes of Health. [Link]

  • IC 50 Values Obtained for Prepared Derivatives against Different Tested... (n.d.). ResearchGate. [Link]

  • Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives. (2022). MDPI. [Link]

  • Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). (2021). PubMed. [Link]

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). MDPI. [Link]

  • Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues. (2016). PubMed. [Link]

  • Antiviral Effects of Novel 2-Benzoxyl-Phenylpyridine Derivatives. (2020). PubMed Central. [Link]

  • Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. (2021). MDPI. [Link]

  • Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines. (2020). PubMed Central. [Link]

  • Small Molecules of Natural Origin as Potential Anti-HIV Agents: A Computational Approach. (2021). MDPI. [Link]

  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (2023). MDPI. [Link]

  • Spectroscopic Methods in Evaluation of Antioxidant Potential, Enzyme Inhibition, Cytotoxicity, and Antimicrobial Activity of the Synthesized N 3 -Substituted Amidrazones. (2023). MDPI. [Link]

  • Pyridine N-oxide derivatives: unusual anti-HIV compounds with multiple mechanisms of antiviral action. (2005). PubMed. [Link]

  • Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Sub. (2024). Padua Research Archive. [Link]

  • Pyridine derivatives as anti-Alzheimer agents (2022). (2022). SciSpace. [Link]

  • In search of a novel anti-HIV drug: multidisciplinary coordination in the discovery of 4-[[4-[[4-[(1E)-2-cyanoethenyl]-2,6-dimethylphenyl]amino]-2- pyrimidinyl]amino]benzonitrile (R278474, rilpivirine). (2005). PubMed. [Link]

  • Ruthenium Complexes with 2-Pyridin-2-yl-1H-benzimidazole as Potential Antimicrobial Agents: Correlation between Chemical Properties and Anti-Biofilm Effects. (2022). MDPI. [Link]

  • Targeting protein kinases in central nervous system disorders. (2007). PubMed Central. [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (2022). National Institutes of Health. [Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). National Institutes of Health. [Link]

  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. (2024). MDPI. [Link]

  • Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. (2023). PubMed. [Link]

  • Pharmacological Evaluation of the Anti-Inflammatory Activity and Chemoinformatic Analysis of New Potent 2-Substituted 1-Methyl-5-Nitroindazolinones. (2022). ResearchGate. [Link]

  • Study of anti-inflammatory and antinociceptive properties of new derivatives of condensed 3-aminothieno[2,3-b]pyridines and 1,4-dihydropyridines. (2021). Acta Biomedica Scientifica. [Link]

  • Insights into kinase inhibitors' therapeutic potential in neurodegenerative diseases. (2025). News-Medical.Net. [Link]

  • ANTI-INFLAMMATORY AND ANTIOXIDANT ACTIVITY OF 8-METHOXY-1,3-DIMETHYL-2,6-DIOXO-PURIN-7-YL DERIVATIVES WITH TERMINAL CARBOXYLIC, ESTER OR AMIDE MOIETIES IN ANIMAL MODELS. (2016). PubMed. [Link]

  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. (2011). PubMed Central. [Link]

  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (2021). PubMed Central. [Link]

  • Inhibition of inflammation and oxidative stress by an imidazopyridine derivative X22 prevents heart injury from obesity. (2017). PubMed Central. [Link]

Sources

Introduction: The Significance of the Chlorophenylpyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Chlorophenylpyridine Derivatives: Synthesis, Biological Activity, and Drug Development Insights

The pyridine ring is a fundamental heterocyclic scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. When combined with a chlorophenyl moiety, the resulting chlorophenylpyridine derivatives exhibit a remarkable breadth of biological activities, positioning them as critical leads in the development of novel therapeutics.[3][4][5] These compounds have demonstrated potent anticancer, antimicrobial, antihistaminic, and insecticidal properties, among others.[6][7]

This guide offers a comprehensive review of chlorophenylpyridine derivatives for researchers and drug development professionals. It delves into the synthetic methodologies, explores the diverse pharmacological profiles, analyzes structure-activity relationships (SAR), and provides detailed experimental protocols. The objective is to furnish a deep, field-proven understanding of this versatile chemical class, moving beyond a simple recitation of facts to explain the causality behind experimental choices and therapeutic potential.

Part 1: Synthetic Strategies for Chlorophenylpyridine Derivatives

The synthesis of the chlorophenylpyridine core relies on established carbon-carbon bond-forming reactions. The choice of strategy is often dictated by the desired substitution pattern and the commercial availability of starting materials.

Grignard Reaction Protocol

A prevalent and robust method for linking the chlorophenyl and pyridine rings is the Grignard reaction.[8][9] This approach involves the nucleophilic addition of a chlorophenyl magnesium halide (a Grignard reagent) to a pyridine carboxaldehyde. This method is particularly effective for producing chlorophenyl(pyridinyl)methanol derivatives, which are valuable intermediates for a wide range of further modifications.[8]

The causality behind this choice lies in the high nucleophilicity of the Grignard reagent's carbanion, which readily attacks the electrophilic carbonyl carbon of the aldehyde. The use of an anhydrous solvent like tetrahydrofuran (THF) is critical, as Grignard reagents are highly reactive with protic solvents such as water, which would quench the reaction.

cluster_synthesis General Synthesis via Grignard Reaction start Chlorophenyl Bromide + Mg Turnings in dry THF grignard Chlorophenyl Magnesium Bromide (Grignard Reagent) start->grignard Formation methanol Chlorophenyl(pyridinyl)methanol grignard->methanol Nucleophilic Addition aldehyde Pyridine Carboxaldehyde aldehyde->methanol Nucleophilic Addition ketone Chlorophenyl(pyridinyl)methanone methanol->ketone Oxidation (e.g., CrO3) oxime Methanone Oxime Derivative ketone->oxime Reaction with Hydroxylamine HCl amine Chlorophenyl(pyridinyl)methylamine oxime->amine Reduction (e.g., Zn/Acetic Acid)

Caption: Synthetic pathway for chlorophenyl(pyridinyl)amine derivatives.

Suzuki-Miyaura Cross-Coupling

For derivatives where the two rings are directly connected, the Suzuki-Miyaura cross-coupling reaction is a powerful alternative. This palladium-catalyzed reaction couples a pyridine boronic acid (or ester) with a chlorophenyl halide. Its wide functional group tolerance and generally mild reaction conditions make it a cornerstone of modern synthetic chemistry for creating biaryl compounds.[7]

Chlorination of Pyridine Scaffolds

Direct chlorination of a pre-formed phenylpyridine core is another viable route. This method often requires specific reactor designs to handle the corrosive nature of chlorine gas and to ensure high utilization rates, which can lower costs and improve safety.[10] Specialized reactors with efficient gas distribution and stirring mechanisms can achieve reactive chlorine utilization ratios higher than 98%.[10]

Part 2: Diverse Biological Activities and Therapeutic Potential

The chlorophenylpyridine scaffold is a versatile pharmacophore, with derivatives demonstrating efficacy across multiple therapeutic areas. The specific biological activity is highly dependent on the substitution pattern and the nature of the linker between the two core rings.

Anticancer Activity

Pyridine derivatives are a significant class of compounds in anticancer drug development, known to modulate critical pathways involved in cancer progression.[3][5] Chlorophenylpyridine derivatives, in particular, have shown potent antiproliferative effects against a variety of cancer cell lines.[1][6]

Mechanistic studies suggest these compounds can interfere with multiple cancer hallmarks. For instance, certain derivatives act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, thereby cutting off the tumor's blood supply.[3][5] Others function as Histone Deacetylase (HDAC) inhibitors, inducing apoptosis and halting cell cycle progression.[3]

Table 1: Comparative Anticancer Activity of Selected Pyridine Derivatives

Compound ID Substitution Target Cell Line IC50 (µM) Reference
8b 4-Chlorophenyl urea MCF-7 (Breast) 2.50 (72h) [6]
8n 3,4-Dichlorophenyl urea MCF-7 (Breast) 0.80 (72h) [6]
5d 4-Bromophenyl HepG2 (Liver) ~1-5 [11]
5i 3-Bromo-4-methoxyphenyl MBA-MB-231 (Breast) 1.38 [11]

| 5a | Chlorophenyl-pyrazolone | HepG2 (Liver) | 6 µg/mL |[12][13] |

Note: The table includes closely related pyridine derivatives to illustrate the potency of halogenated phenyl substitutions.

Antimicrobial and Antifungal Activity

The rise of drug-resistant pathogens presents a global health crisis, necessitating the discovery of new antimicrobial agents.[14] Chlorophenylpyridine derivatives have emerged as promising candidates in this area.[15] For example, 4-(4-chlorophenyl) pyridine has been identified as a compound of plant origin with demonstrated antimicrobial properties against bacteria like Clostridium perfringens and Pseudomonas aeruginosa, as well as the fungus Aspergillus niger.[15]

Other studies have synthesized chlorophenyl-substituted pyrazolone derivatives that show exceptional activity against S. aureus, E. coli, and C. albicans.[12][13] The enhanced lipophilicity conferred by the chlorophenyl group is believed to facilitate better penetration of the microbial cell membrane, contributing to their potent activity.[12][13]

Antihistaminic and CNS Activity

The 4-chlorophenyl-2-pyridinylmethanol scaffold is a privileged structure in medicinal chemistry, famously forming the core of the first-generation antihistamine Carbinoxamine and the second-generation drug Bepotastine.[16] These compounds act as Histamine H1 receptor antagonists. The para-chloro substitution on the phenyl ring is a key determinant of their potent antihistaminic activity.[16]

Beyond antihistaminic effects, other derivatives have been explored for different central nervous system (CNS) targets. For instance, N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide was developed as a high-affinity, selective ligand for the dopamine D(4) receptor, a target for antipsychotic drugs.[17] Additionally, certain 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives have shown significant analgesic activity in preclinical models.[18]

Insecticidal Activity

Pyridine-based compounds are widely used in agriculture to protect crops.[7] In the search for new pesticides to combat resistance, novel 2-phenylpyridine derivatives containing a chlorophenyl moiety have been synthesized. These compounds have demonstrated excellent insecticidal activity against pests such as Mythimna separata (armyworm), with some derivatives achieving 100% inhibition at a concentration of 500 mg/L.[7]

Part 3: Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between a molecule's structure and its biological activity is the cornerstone of rational drug design. For chlorophenylpyridine derivatives, SAR studies have elucidated key structural features that govern their potency and selectivity.

  • The Phenyl Ring: The position and nature of the substituent are critical. For antihistaminic activity, a para-chloro substitution on the phenyl group is a hallmark of potent compounds like Carbinoxamine.[16] In anticancer agents, adding a second chlorine atom (e.g., 3,4-dichloro) can significantly increase potency compared to a monochloro-substituted analog.[6] However, in some contexts, halogen atoms have been found to decrease antiproliferative activity, highlighting the importance of empirical testing for each specific scaffold and target.[1][2]

  • The Pyridine Ring: The point of attachment to the rest of the molecule (e.g., 2-substituted, 3-substituted) and other substituents on the pyridine ring itself modulate activity and selectivity.

  • The Linker: The atom or group connecting the two rings profoundly influences the molecule's properties. A methanol linker is key for the antihistamine scaffold,[16] while direct C-C bonds or more complex amide linkers are found in insecticidal and anticancer agents.[7] The linker dictates the three-dimensional orientation of the two rings, which is crucial for fitting into a target's binding pocket.

cluster_sar Structure-Activity Relationship (SAR) Framework cluster_mods Key Modification Sites cluster_props Resulting Biological Effects Core Chlorophenylpyridine Scaffold Phenyl Phenyl Ring (Substitution) Core->Phenyl Pyridine Pyridine Ring (Substitution/Position) Core->Pyridine Linker Linker Group (Type/Length) Core->Linker Potency Potency (e.g., IC50) Phenyl->Potency Influences Selectivity Target Selectivity Phenyl->Selectivity Influences PK Pharmacokinetics (ADME) Phenyl->PK Influences Pyridine->Potency Influences Pyridine->Selectivity Influences Pyridine->PK Influences Linker->Potency Influences Linker->Selectivity Influences Linker->PK Influences

Caption: Key molecular sites influencing the biological activity of derivatives.

Part 4: Experimental Protocols

To ensure the trustworthiness and reproducibility of research, detailed methodologies are essential. The following sections provide step-by-step protocols for a representative synthesis and a common biological assay.

Synthesis of Chlorophenyl(pyridinyl)methanol Intermediate

This protocol is adapted from established Grignard reaction methodologies.[8]

Materials and Equipment:

  • Magnesium turnings

  • Iodine crystal

  • Anhydrous Tetrahydrofuran (THF)

  • Substituted Bromo-chlorobenzene

  • Substituted Pyridine carboxaldehyde

  • Nitrogen gas line

  • Flame-dried round bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

Procedure:

  • Reactor Setup: Charge a flame-dried round bottom flask with magnesium turnings (2.2 mol) and a single crystal of iodine. Flush the entire system with dry nitrogen gas to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous THF (200 ml) to the flask.

  • Grignard Initiation: Gently heat the mixture to 40°C. Add a small amount of the bromo-chlorobenzene solution (in 50 ml THF) to initiate the reaction, which is often indicated by a color change and gentle reflux.

  • Reagent Addition: Once initiated, add the remaining bromo-chlorobenzene solution dropwise, maintaining a gentle reflux.

  • Reaction with Aldehyde: After the Grignard reagent has formed, cool the mixture. Slowly add a solution of the corresponding pyridine carboxaldehyde in THF.

  • Quenching: After the reaction is complete (monitored by TLC), carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude chlorophenyl(pyridinyl)methanol derivative using column chromatography on silica gel.

In Vitro Anticancer Activity (MTT Assay)

This protocol describes the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a standard colorimetric method for assessing cell viability.[6]

cluster_workflow MTT Assay Workflow for Cytotoxicity s1 Seed cancer cells (e.g., MCF-7) in 96-well plates s2 Incubate for 24h to allow cell attachment s1->s2 s3 Treat cells with various concentrations of test compound s2->s3 s4 Incubate for 48h or 72h s3->s4 s5 Add MTT solution (5 mg/mL) to each well s4->s5 s6 Incubate for 4h. (Viable cells convert MTT to formazan) s5->s6 s7 Solubilize formazan crystals with DMSO or other solvent s6->s7 s8 Measure absorbance at ~570nm using a plate reader s7->s8 s9 Calculate % viability and IC50 value s8->s9

Caption: Standard workflow for determining compound cytotoxicity via MTT assay.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) into 96-well plates at a density of approximately 5 x 10^4 cells/well. Incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Treat the cells with a range of concentrations of the chlorophenylpyridine derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for the desired period (e.g., 48 or 72 hours).[6]

  • MTT Addition: After incubation, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (typically ~570 nm).

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.[6]

Conclusion and Future Outlook

Chlorophenylpyridine derivatives represent a highly versatile and pharmacologically significant class of compounds. Their synthetic tractability, coupled with their potent and diverse biological activities, ensures their continued relevance in drug discovery and development. The scaffold's success in yielding marketed drugs like Carbinoxamine and Bepotastine provides a strong validation of its therapeutic potential.[16]

Future research will likely focus on several key areas. The development of more selective kinase inhibitors for oncology, the exploration of novel derivatives to combat antimicrobial resistance, and the application of computational methods for more precise, rational drug design will be critical.[3][5] As our understanding of the structural drivers of activity deepens, the chlorophenylpyridine core will undoubtedly serve as the foundation for the next generation of targeted therapies.

References

  • Structure-Activity Relationship of 4-Chlorophenyl-2-pyridinylmethanol Derivatives: A Comparative Guide. (2025). Benchchem.
  • Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. (2012). Der Pharma Chemica.
  • Synthesis and biological studies of novel chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives. ResearchGate.
  • A Comparative Guide to the Biological Activities of Pyridine Derivatives. (2025). Benchchem.
  • Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. (2005). PubMed.
  • 4-(4-chlorophenyl) pyridine an antimicrobial compound of plant origin. (2017). ResearchGate.
  • 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. (2022). MDPI.
  • Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. ResearchGate.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate.
  • A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand. (2000). PubMed.
  • Structure-Activity Relationship of 8-(3-Chlorophenyl)-8-oxooctanoic Acid Derivatives: A Comparative Analysis. Benchchem.
  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). International Journal on Science and Technology.
  • Chlorination synthesis method of pyridine derivatives. (2013). Google Patents.
  • Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. (2023). Biblioteka Nauki.
  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. (2020). MDPI.
  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2022). MDPI.
  • The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). PubMed.
  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (2023). Semantic Scholar.
  • Chloroacridine derivatives as potential anticancer agents which may act as tricarboxylic acid cycle enzyme inhibitors. (2020). PubMed.
  • Chloropyrimidines as a new class of antimicrobial agents. (2005). PubMed.
  • RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. (2025). IJSAT - International Journal on Science and Technology.
  • Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. (2018).
  • Phenothiazines Modified with the Pyridine Ring as Promising Anticancer Agents. (2021). MDPI.
  • Synthesis of promising antibacterial and antifungal agents: 2-[amino]-N-(un/substituted-phenyl)acetamides. (2020). PubMed. Available at:

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(4-Chlorophenyl)-5-methoxypyridine via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Biaryl Scaffolds and the Suzuki Coupling Reaction

In the landscape of modern medicinal chemistry and materials science, the biaryl structural motif is a cornerstone of innovation. Compounds possessing this scaffold are integral to a vast array of pharmaceuticals, agrochemicals, and functional organic materials. 3-(4-Chlorophenyl)-5-methoxypyridine, a key heterocyclic biaryl, serves as a valuable intermediate in the synthesis of more complex molecular architectures.[1] Its efficient and reliable synthesis is therefore of considerable interest to researchers in drug development and related fields.

Among the myriad of cross-coupling reactions available to the synthetic chemist, the Suzuki-Miyaura coupling stands out for its versatility, functional group tolerance, and generally mild reaction conditions.[2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron species and an organohalide.[2] The low toxicity of the boron reagents and the ability to perform the reaction in aqueous or biphasic solvent systems further enhance its appeal from both a practical and environmental standpoint.[2][4] This document provides a detailed guide for the synthesis of this compound, leveraging the power and reliability of the Suzuki coupling reaction.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing synthetic protocols. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states.[5][6] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide (in this case, 3-bromo-5-methoxypyridine) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar Pd(II) complex.[2][6] This is often the rate-determining step of the reaction.[2]

  • Transmetalation: This step involves the transfer of the organic group from the organoboron reagent (4-chlorophenylboronic acid) to the palladium(II) complex.[2] A crucial aspect of this step is the activation of the boronic acid by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium center.[8][9][10] The halide or other leaving group on the palladium is displaced by the incoming aryl group.

  • Reductive Elimination: In the final step of the catalytic cycle, the two organic ligands on the palladium(II) complex couple and are eliminated from the coordination sphere, forming the new carbon-carbon bond of the biaryl product, this compound.[2][7] This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[5]

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)L2X Ar-Pd(II)L₂-X Oxidative_Addition->ArPd(II)L2X Transmetalation Transmetalation ArPd(II)L2X->Transmetalation Ar'-B(OH)₂ / Base ArPd(II)L2Ar_prime Ar-Pd(II)L₂-Ar' Transmetalation->ArPd(II)L2Ar_prime Reductive_Elimination Reductive Elimination ArPd(II)L2Ar_prime->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' (Product) ArX 3-bromo-5-methoxypyridine ArX->Oxidative_Addition Ar_prime_BOH2 4-chlorophenylboronic acid Ar_prime_BOH2->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation caption Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling.

Caption: Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling.

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed methodology for the synthesis of this compound. It is crucial to adhere to all safety precautions when handling the reagents and solvents involved.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolecular WeightQuantityMolesNotes
3-Bromo-5-methoxypyridineC₆H₆BrNO188.02 g/mol 1.0 g5.32 mmolStarting material. Can be synthesized from 3,5-dibromopyridine.[11][12]
4-Chlorophenylboronic acidC₆H₆BClO₂156.37 g/mol 0.92 g5.85 mmolCommercially available.[13][14] May require recrystallization to remove boroxine anhydrides.[15]
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.56 g/mol 0.18 g0.16 mmolCatalyst. Handle with care, as palladium compounds can be toxic.[16][17]
Potassium Carbonate (K₂CO₃)K₂CO₃138.21 g/mol 1.47 g10.64 mmolBase. Should be finely powdered and dried before use.
1,4-DioxaneC₄H₈O₂88.11 g/mol 20 mL-Solvent. Anhydrous grade is recommended.
WaterH₂O18.02 g/mol 5 mL-Co-solvent. Deionized and degassed.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11 g/mol As needed-For extraction.
Brine (saturated NaCl solution)NaCl/H₂O-As needed-For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04 g/mol As needed-Drying agent.
Silica GelSiO₂-As needed-For column chromatography.
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-5-methoxypyridine (1.0 g, 5.32 mmol), 4-chlorophenylboronic acid (0.92 g, 5.85 mmol), tetrakis(triphenylphosphine)palladium(0) (0.18 g, 0.16 mmol), and potassium carbonate (1.47 g, 10.64 mmol).[18]

    • Fit the flask with a reflux condenser.

    • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition and Reaction:

    • Through the top of the condenser, add degassed 1,4-dioxane (20 mL) and degassed water (5 mL) to the flask.[7]

    • With vigorous stirring, heat the reaction mixture to 100 °C using a heating mantle or oil bath.

    • Maintain the reaction at this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Extraction:

    • Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

    • Add 50 mL of water to the reaction mixture and transfer it to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).[18]

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the combined organic phase over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude residue by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.[19]

  • Characterization:

    • The identity and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[20]

Experimental_Workflow Start Reaction Setup (Reactants, Catalyst, Base) Solvent_Addition Add Degassed Solvents (Dioxane/Water) Start->Solvent_Addition Reaction Heat to 100°C (12-24h under Inert Atmosphere) Solvent_Addition->Reaction Workup Cool and Quench (Add Water) Reaction->Workup Extraction Extract with Ethyl Acetate Workup->Extraction Washing_Drying Wash with Brine & Dry (Na₂SO₄) Extraction->Washing_Drying Concentration Concentrate in vacuo Washing_Drying->Concentration Purification Column Chromatography Concentration->Purification Characterization NMR, MS, IR Analysis Purification->Characterization End Pure Product: This compound Characterization->End

Caption: Figure 2: Experimental Workflow for the Synthesis.

Troubleshooting and Optimization

Potential IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation - Inactive catalyst- Insufficiently dried base- Poor quality boronic acid (boroxine formation)- Ineffective degassing- Use a fresh batch of palladium catalyst.- Ensure the base is finely powdered and thoroughly dried.- Recrystallize the boronic acid from water before use.[15]- Improve the degassing procedure for the solvents.
Formation of homocoupled byproducts - Presence of oxygen in the reaction mixture- Reaction temperature too high- Ensure a completely inert atmosphere throughout the reaction.- Optimize the reaction temperature; lower temperatures may reduce homocoupling.
Difficult purification - Close polarity of product and impurities- Experiment with different solvent systems for column chromatography.- Consider recrystallization of the crude product.[21]

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.[16][17] Avoid inhalation of dust and skin contact.[22]

  • Solvents: 1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle in a fume hood and avoid sources of ignition.

  • Boronic Acids: While generally of low toxicity, boronic acids can be irritants. Avoid inhalation and skin contact.

  • General: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[16]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a robust and highly effective method for the synthesis of this compound. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields of the desired biaryl product. The protocol outlined in this document provides a solid foundation for the successful synthesis and purification of this important chemical intermediate.

References

  • Wikipedia. Suzuki reaction. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Braga, A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298–9307. [Link]

  • Lima, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 79(11), 5149-5156. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Hopax. Exploring Catalyst Options: Suzuki Coupling with Palladium. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]

  • Semantic Scholar. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]

  • MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. [Link]

  • ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. [Link]

  • Organic Syntheses. Procedure. [Link]

  • Myers, A. G. The Suzuki Reaction. [Link]

  • San Diego Miramar College. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. [Link]

  • WIPO Patentscope. 110054642 Preparation method of 4-chlorophenylboronic acid. [Link]

  • Mol-Instincts. 4-chlorophenylboric acid - 1679-18-1 - Structure, Synthesis, Properties. [Link]

  • R Discovery. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]

  • Scilit. Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. [Link]

  • UCLA EH&S. Standard Operating Procedure. [Link]

  • SIFCO ASC. SAFETY DATA SHEET PALLADIUM. [Link]

  • ACS Publications. Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. [Link]

  • ResearchGate. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF. [Link]

  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a. [Link]

  • MDPI. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. [Link]

  • PubChem. 5-(4-Chlorophenyl)-7-(2-methoxyphenyl)-4,5,6,7-tetrahydro[2][5][13]triazolo[1,5-a]pyrimidine. [Link]

  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 3-Arylpyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Arylpyridines

The 3-arylpyridine scaffold is a privileged structural motif prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its presence in molecules of significant biological and commercial importance underscores the continuous need for robust, efficient, and versatile synthetic methodologies for its construction. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the palladium-catalyzed synthesis of 3-arylpyridines. We will delve into the mechanistic underpinnings of key cross-coupling reactions, present detailed, field-proven protocols, and offer insights into troubleshooting and optimization, thereby empowering chemists to confidently construct this valuable heterocyclic core.

The primary challenge in pyridine functionalization often lies in controlling the regioselectivity. The unique electronic properties of the pyridine ring can complicate traditional synthetic approaches. However, palladium-catalyzed cross-coupling reactions have emerged as a powerful and reliable toolkit, offering predictable and high-yielding pathways to specifically substituted pyridines. This guide will focus on the most prevalent and effective of these methods: the Suzuki-Miyaura, Negishi, and Stille couplings, as well as the increasingly important direct C-H arylation strategies.

Theoretical Background: Mechanistic Overview of Palladium-Catalyzed Cross-Coupling

The success of palladium-catalyzed cross-coupling reactions lies in a well-understood catalytic cycle that shuttles the palladium center between its Pd(0) and Pd(II) oxidation states. While variations exist for each named reaction, the fundamental steps remain consistent: oxidative addition, transmetalation, and reductive elimination.[1]

The General Catalytic Cycle

Palladium Catalytic Cycle Pd(0)Ln Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-X (e.g., 3-Halopyridine) Pd(II)_Intermediate R¹-Pd(II)-X (Ln) Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation Pd(II)_Intermediate->Transmetalation Ar'-M (Organometallic Reagent) Pd(II)_Coupling_Intermediate R¹-Pd(II)-R² (Ln) Transmetalation->Pd(II)_Coupling_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Coupling_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Regeneration Product R¹-R² Reductive_Elimination->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 3-halopyridine, forming a Pd(II) intermediate. The reactivity of the halide is a critical factor, with the bond strength decreasing in the order C-Cl > C-Br > C-I, making iodides the most reactive.[2]

  • Transmetalation: The aryl group from the organometallic reagent (e.g., boronic acid, organozinc, or organotin) is transferred to the palladium center, displacing the halide. This step is often facilitated by a base (in Suzuki coupling) or occurs directly.[2][3]

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the 3-arylpyridine product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

Comparative Overview of Key Methodologies

The choice of synthetic method depends on several factors, including the availability of starting materials, functional group tolerance, and considerations of reagent toxicity.

Method Organometallic Reagent Advantages Disadvantages Typical Palladium Precatalyst Typical Ligand
Suzuki-Miyaura Coupling Arylboronic acids/estersAir and moisture stable reagents, low toxicity, wide commercial availability of boronic acids, excellent functional group tolerance.[4]Requires a base, which can sometimes lead to side reactions; 2-pyridyl boronic acids can be unstable.[5]Pd(PPh₃)₄, Pd(OAc)₂, [PdCl₂(dppf)]PPh₃, SPhos, XPhos
Negishi Coupling Arylzinc halidesHigh reactivity, allowing for coupling of less reactive chlorides; tolerates a wide range of functional groups.[2]Organozinc reagents are moisture and air-sensitive, requiring inert atmosphere techniques.[2]Pd(OAc)₂, [Pd(allyl)Cl]₂CPhos, RuPhos
Stille Coupling ArylstannanesReagents are tolerant to air and moisture; reaction conditions are generally mild.[3]High toxicity of organotin compounds and byproducts, which can be difficult to remove.[3][6]Pd(PPh₃)₄, Pd(dppf)Cl₂·DCMPPh₃, AsPh₃
Direct C-H Arylation Arene (often with a directing group)Atom-economical (no pre-functionalization of the pyridine needed), reduces synthetic steps.[7]May require specific directing groups for high regioselectivity, sometimes requires harsher conditions.[8]Pd(OAc)₂, Pd(TFA)₂P(n-Bu)Ad₂, PPh₃

Experimental Protocols

The following protocols are presented as robust starting points for the synthesis of 3-arylpyridines. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromopyridine with Phenylboronic Acid

This protocol describes a conventional Suzuki-Miyaura coupling using a common palladium catalyst and base.

Suzuki_Protocol start Start setup Combine 3-bromopyridine, phenylboronic acid, K₂CO₃, and Pd(PPh₃)₄ in a Schlenk flask. start->setup inert Evacuate and backfill with Argon (3x). setup->inert solvent Add degassed dioxane and water. inert->solvent heat Heat to 90°C with stirring for 12 hours. solvent->heat workup Cool, dilute with EtOAc, wash with water and brine, dry over Na₂SO₄. heat->workup purify Concentrate and purify by column chromatography. workup->purify product Obtain 3-phenylpyridine. purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.

Materials and Equipment:

  • 3-Bromopyridine

  • Phenylboronic acid

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous, degassed)

  • Deionized water (degassed)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Heating mantle with a temperature controller

  • Standard glassware for workup and purification

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 3-bromopyridine (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).[9]

  • Evacuate the flask and backfill with argon three times to ensure an inert atmosphere.

  • Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.[9]

  • Stir the reaction mixture vigorously and heat to 90 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 3-phenylpyridine.

Protocol 2: Negishi Coupling of 3-Iodopyridine with Phenylzinc Chloride

This protocol outlines a Negishi coupling, which is particularly useful for more challenging substrates. Note the requirement for strictly anhydrous and anaerobic conditions.

Materials and Equipment:

  • 3-Iodopyridine

  • Phenylzinc chloride solution (e.g., 0.5 M in THF)

  • Palladium(II) acetate [Pd(OAc)₂]

  • 2-Dicyclohexylphosphino-2',6'-bis(N,N-dimethylamino)biphenyl (CPhos)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

  • In a glovebox or under a strict argon atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and CPhos (0.04 mmol, 4 mol%) to a dry Schlenk flask.

  • Add anhydrous THF (3 mL) and stir for 15 minutes to pre-form the catalyst.

  • Add 3-iodopyridine (1.0 mmol, 1.0 equiv.) to the catalyst mixture.

  • Slowly add the phenylzinc chloride solution (1.2 mmol, 1.2 equiv.) to the reaction mixture at room temperature.[10]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is often complete within a few hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to yield 3-phenylpyridine.

Protocol 3: Direct C-H Arylation of Pyridine with Bromobenzene

This protocol demonstrates a more atom-economical approach, avoiding the pre-functionalization of the pyridine ring.

Materials and Equipment:

  • Pyridine

  • Bromobenzene

  • Palladium(II) acetate [Pd(OAc)₂]

  • Adamantyl-di(tert-butyl)phosphine (P(n-Bu)Ad₂)

  • Potassium carbonate (K₂CO₃)

  • Pivalic acid (PivOH)

  • Anhydrous N,N-Dimethylacetamide (DMA)

Procedure:

  • To a dry reaction tube, add Pd(OAc)₂ (0.03 mmol, 3 mol%), P(n-Bu)Ad₂ (0.06 mmol, 6 mol%), and K₂CO₃ (1.5 mmol, 1.5 equiv.).

  • Add pyridine (1.0 mmol, 1.0 equiv.), bromobenzene (1.2 mmol, 1.2 equiv.), pivalic acid (0.3 mmol, 30 mol%), and anhydrous DMA (2 mL).

  • Seal the tube and heat the mixture to 120 °C with vigorous stirring for 24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with additional ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the crude product by column chromatography to isolate the 3-arylpyridine product. Note that this reaction may yield a mixture of regioisomers, with the 3- and 4-positions being favored for electron-withdrawing group substituted pyridines.[7]

Troubleshooting Guide

Even with robust protocols, challenges can arise. This guide addresses common issues in palladium-catalyzed pyridine arylations.[5][11]

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion Inactive Catalyst: Oxygen contamination deactivates the Pd(0) species.Ensure a strictly inert atmosphere. Thoroughly degas all solvents and reagents before use. Use freshly opened or purified catalyst.
Catalyst Poisoning: The pyridine nitrogen can coordinate to the palladium center, inhibiting catalysis.Use bulky, electron-rich ligands (e.g., Buchwald-type ligands like SPhos, XPhos) to sterically hinder pyridine coordination.
Poor Reagent Purity: Impurities in starting materials can poison the catalyst.Use highly pure, anhydrous starting materials and solvents.
Significant Side Product Formation (e.g., Homocoupling) Incorrect Stoichiometry: An excess of the organometallic reagent can lead to homocoupling.Use a slight excess (1.1-1.2 equivalents) of the organometallic reagent.
Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.Rigorously exclude oxygen from the reaction.
Protodeboronation (Suzuki) Harsh Basic Conditions: Strong bases or high temperatures can lead to the cleavage of the C-B bond.Use a milder base (e.g., K₃PO₄, CsF) or lower the reaction temperature.
Difficulty in Product Purification Tin Residues (Stille): Tributyltin byproducts can be difficult to separate from the desired product.Quench the reaction with an aqueous KF solution to precipitate tributyltin fluoride, which can be filtered off.

Conclusion and Future Outlook

The palladium-catalyzed synthesis of 3-arylpyridines is a mature and indispensable field of organic chemistry. The Suzuki-Miyaura, Negishi, and Stille couplings provide reliable and versatile routes, each with its own set of advantages and disadvantages. The continued development of direct C-H arylation methods promises even more efficient and sustainable approaches by minimizing the need for pre-functionalized starting materials. The choice of the optimal method will always be guided by the specific synthetic target, available resources, and desired scale of the reaction. By understanding the underlying mechanisms and having access to detailed and robust protocols, researchers can effectively navigate the synthesis of this important class of compounds, accelerating discovery in medicinal chemistry and materials science.

References

  • BenchChem. (2025). Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 3-Bromo-2-chloropyridine.
  • BenchChem. (2025). Technical Support Center: Palladium-Catalyzed Reactions with Pyridine Substrates.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction of 3-Bromobenzoic Acid with Arylboronic Acids.
  • BenchChem. (2025). Technical Support Center: Optimization of Palladium Catalysts for Furo[2,3-c]pyridine Synthesis.
  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533.
  • BenchChem. (2025). Application Notes and Protocols for Negishi Coupling Utilizing 2,3'-Bipyridine Ligands.
  • NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]

  • Campeau, L. C., Thansandote, P., & Fagnou, K. (2005). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. Journal of the American Chemical Society, 127(51), 18020-18021.
  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media.
  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Synfacts, 2009(08), 0880-0880.
  • Wang, D. H., Wasa, M., Giri, R., & Yu, J. Q. (2007). Palladium-Catalyzed Arylation of C(sp2)–H Bonds with 2-(1-Methylhydrazinyl)pyridine as the Bidentate Directing Group. Journal of the American Chemical Society, 129(3), 706-707.
  • Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]

  • MDPI. (2021).
  • BenchChem. (2025). Protocol for Stille Coupling Reactions Using Stannane Reagents.
  • Organic Syntheses. (n.d.). 3-Phenyl-1H-indole. Retrieved from [Link]

  • MDPI. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Molecules, 23(11), 2973.
  • Campeau, L. C., Rousseaux, S., & Fagnou, K. (2005). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society, 127(20), 7266-7267.
  • Organic Letters. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1856-1859.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Hartwig, J. F., et al. (2012). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. Journal of the American Chemical Society, 134(30), 12581-12592.
  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • YouTube. (2020, February 13). Stille cross-coupling reaction. Retrieved from [Link]...

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Substrate scope of the pyridine directed direct arylation of compounds 11.
  • SpringerLink. (2021). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Molecular Diversity.
  • Chemistry – A European Journal. (2011). Palladium-catalyzed direct arylation of heteroarenes with aryl mesylates. Chemistry – A European Journal, 17(3), 761-765.
  • YouTube. (2024, March 18). Organometallic Reactions in Organic Chemistry: Suzuki, Heck, Stille, Negishi, & Metasis. Retrieved from [Link]...

  • MDPI. (2023). Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis.
  • ResearchGate. (n.d.). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine.
  • ResearchGate. (n.d.). Sequential Palladium-Catalysed Direct Arylation Followed by Suzuki Coupling of Bromo-2-chloropyridines: Simple Access to a Variety of 2-Arylpyridines.

Sources

Protocol for the purification of 3-(4-Chlorophenyl)-5-methoxypyridine by chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Efficiency Purification of 3-(4-Chlorophenyl)-5-methoxypyridine Using Normal-Phase Flash Chromatography

Abstract: This document provides a comprehensive, technically-grounded protocol for the purification of this compound, a heterocyclic compound of interest in pharmaceutical and agrochemical research. Standard synthesis of such pyridine derivatives often yields a crude product containing unreacted starting materials, isomers, and other byproducts.[1][2] The protocol herein leverages optimized normal-phase flash chromatography, addressing the specific challenges associated with purifying basic compounds like pyridines, namely peak tailing, to achieve high purity (>99%) and recovery. We detail the rationale behind methodological choices, from solvent system modification to sample loading techniques, and provide a systematic workflow for researchers, scientists, and drug development professionals.

Principle of Separation: Mitigating Peak Tailing in Pyridine Purification

The purification of pyridine derivatives on silica gel presents a well-documented challenge: strong, non-ideal interactions between the basic nitrogen of the pyridine ring and acidic silanol groups (Si-OH) on the silica surface.[3] This interaction leads to a secondary retention mechanism, causing significant peak tailing, which compromises resolution and reduces the purity of collected fractions.[3]

Our strategy is built on two core principles:

  • Analyte & Stationary Phase Characteristics : this compound is a moderately polar molecule due to the presence of the pyridine nitrogen, a methoxy group, and a chlorophenyl ring. Normal-phase chromatography, which separates compounds based on polarity using a polar stationary phase (silica gel) and a non-polar mobile phase, is the chosen method.[4][5] In this mode, more polar compounds are retained longer.[4]

  • Mobile Phase Modification : To counteract the problematic silanol interactions, a small quantity of a competing base, triethylamine (TEA), is added to the mobile phase.[3] The TEA preferentially interacts with the active silanol sites, effectively "masking" them from the basic pyridine analyte.[3] This ensures that retention is governed primarily by the desired polar interactions, resulting in symmetrical peak shapes and significantly improved separation efficiency.

Materials and Methods

Equipment
  • Flash Chromatography System (e.g., puriFlash® or equivalent)

  • UV-Vis Detector with variable wavelength capability (set to 254 nm and/or 270 nm)

  • Glass Column (dimensions specified in Table 1)

  • Rotary Evaporator

  • Thin-Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • TLC Developing Chamber

  • UV Lamp (254 nm)

  • HPLC System with a C18 column for final purity analysis

Reagents and Solvents
  • Crude this compound

  • Silica Gel (60 Å, 40-63 µm particle size)

  • n-Hexane (HPLC Grade)

  • Ethyl Acetate (EtOAc, HPLC Grade)

  • Triethylamine (TEA, >99.5%)

  • Dichloromethane (DCM, HPLC Grade) for sample preparation

  • Celite® (for dry loading)

Pre-Chromatography Preparation

Mobile Phase Preparation
  • Prepare two solvent reservoirs:

    • Solvent A: n-Hexane

    • Solvent B: Ethyl Acetate

  • To Solvent B , add triethylamine (TEA) to a final concentration of 0.1% (v/v). For example, add 1 mL of TEA to 999 mL of Ethyl Acetate.

  • Sonicate both mobile phases for 10 minutes to degas, which prevents bubble formation in the system.

Sample Preparation: Dry Loading Technique

Dry loading is strongly recommended over direct liquid injection to improve resolution and prevent peak distortion caused by a strong sample solvent.[3]

  • Dissolve the crude this compound product in a minimal amount of a volatile solvent (e.g., Dichloromethane).

  • Add silica gel or Celite® to the solution, typically 2-3 times the mass of the crude product.

  • Carefully concentrate the slurry using a rotary evaporator until a fine, free-flowing powder is obtained. This powder is the "dry-loaded" sample.

Chromatographic Protocol: Step-by-Step

  • Column Packing: Select an appropriately sized column for the amount of crude material. Pack the column with silica gel using a slurry method with n-Hexane.

  • Equilibration: Equilibrate the packed column with the starting mobile phase composition (e.g., 95:5 Solvent A:Solvent B) for at least 5 column volumes (CV) or until the detector baseline is stable.

  • Sample Loading: Carefully add the prepared dry-loaded sample powder to the top of the silica bed. Gently tap the column to settle the powder and add a thin layer of sand or a frit on top to prevent disturbance of the bed.

  • Elution: Begin the elution process. A linear gradient is typically effective for separating the target compound from both less polar and more polar impurities.

    • Start the run with a low percentage of Solvent B (e.g., 5%).

    • Run a linear gradient from 5% to 30% Solvent B over 10-15 CV. The optimal gradient may need to be determined by preliminary TLC analysis.

    • Hold at a higher percentage of Solvent B (e.g., 50-100%) to wash the column of highly polar impurities.

  • Fraction Collection: Collect fractions based on the UV detector signal. This compound is expected to have strong UV absorbance around 254-270 nm.

Workflow Visualization

The following diagram illustrates the complete purification and analysis workflow.

Purification_Workflow Crude Crude Synthetic Product Prep Sample Preparation (Dry Loading) Crude->Prep Dissolve in DCM Add Silica Flash Flash Chromatography (Hexane/EtOAc + 0.1% TEA) Prep->Flash Load onto Column Fractions Collect Fractions Flash->Fractions UV Detection TLC TLC Analysis of Fractions Fractions->TLC Spot & Develop Pool Pool Pure Fractions TLC->Pool Identify Pure Fractions Evap Solvent Evaporation Pool->Evap HPLC Final Purity Analysis (HPLC) Evap->HPLC Pure Pure Compound (>99%) HPLC->Pure

Caption: Workflow for the purification of this compound.

Post-Chromatography Analysis

Thin-Layer Chromatography (TLC) Analysis
  • Spot the collected fractions onto a TLC plate alongside a spot of the initial crude material.

  • Develop the plate using a solvent system that provides good separation (e.g., 80:20 Hexane:EtOAc).

  • Visualize the spots under a UV lamp.

  • Combine the fractions that contain only the single spot corresponding to the pure product.

High-Performance Liquid Chromatography (HPLC) Purity Assessment

Final purity should be confirmed using a reverse-phase HPLC method.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: 254 nm

  • Injection Volume: 10 µL

The acidic mobile phase protonates the pyridine nitrogen, which helps to produce symmetrical peaks on modern, end-capped C18 columns.[3]

Data Summary and Troubleshooting

Table 1: Optimized Chromatography Parameters

ParameterValue / DescriptionRationale
Stationary Phase Silica Gel, 60 Å, 40-63 µmStandard for normal-phase separation of moderately polar compounds.[4]
Column Dimensions Dependent on scale (e.g., 40g silica for 1g crude)Ensures proper loading ratio and prevents column overload.
Mobile Phase A n-HexaneNon-polar "weak" solvent.
Mobile Phase B Ethyl Acetate + 0.1% TriethylaminePolar "strong" solvent. TEA is critical to prevent peak tailing.[3]
Gradient Profile 5% to 30% B over 15 CVEfficiently elutes the target compound while separating it from impurities.
Detection 254 nm / 270 nmAromatic nature of the compound provides strong UV absorbance.
Loading Method Dry LoadingMaximizes resolution by avoiding solvent effects.

Table 2: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Significant Peak Tailing 1. Insufficient TEA in the mobile phase. 2. Highly acidic silica gel lot. 3. Column overload.1. Increase TEA concentration slightly (e.g., to 0.2%). 2. Use a less acidic or end-capped silica. 3. Reduce the amount of sample loaded onto the column.[3]
Poor Separation / Co-elution 1. Gradient is too steep. 2. Inappropriate solvent system.1. Flatten the gradient (e.g., 5-20% B over 20 CV). 2. Try a different solvent system (e.g., Dichloromethane/Methanol for more polar compounds). 3. Consider switching to a different stationary phase (e.g., C18 reverse-phase).[3]
Low Recovery 1. Compound is irreversibly adsorbed to the column. 2. Compound is unstable on silica.1. Ensure sufficient TEA is used. After the run, flush the column with a very strong solvent (e.g., Methanol with 1% TEA) to elute any remaining product. 2. Perform a stability test on a small scale by spotting the compound on a TLC plate and letting it sit for an hour before developing. If degradation occurs, consider an alternative stationary phase like alumina or a polymer-based column.[3]

Conclusion

This application note provides a robust and reliable protocol for the purification of this compound. By understanding the chemical properties of the analyte and implementing a targeted strategy—specifically, the use of a competing base in the mobile phase—the common chromatographic challenges associated with pyridine derivatives can be effectively overcome. This method yields a product of high purity suitable for subsequent use in research and development activities.

References

  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem.
  • Pyridine | SIELC Technologies. SIELC Technologies.
  • Normal-phase capillary chromatography of polar aromatic compounds. ResearchGate.
  • HPLC Methods for analysis of Pyridine. HELIX Chromatography.
  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies.
  • A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions. The Royal Society of Chemistry.
  • Aqueous normal-phase chromatography. Wikipedia.
  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex.
  • Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. ResearchGate.
  • Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. Der Pharma Chemica.
  • A REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES OF DRUGS. World Journal of Pharmaceutical Research.

Sources

Application Notes & Protocols for the Comprehensive Characterization of 3-(4-Chlorophenyl)-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of 3-(4-Chlorophenyl)-5-methoxypyridine, a heterocyclic compound of interest in pharmaceutical and chemical research. Moving beyond a simple listing of procedures, this document elucidates the rationale behind the selection of each technique, offering detailed, field-proven protocols for chromatographic, spectroscopic, and thermal analyses. The workflow is designed to establish identity, purity, and critical physicochemical properties, ensuring a robust and validated understanding of the molecule. This guide is intended for researchers, analytical scientists, and drug development professionals who require a self-validating system for compound characterization.

The Strategic Imperative for Multi-Modal Characterization

In drug discovery and development, the unambiguous characterization of a molecular entity is the bedrock upon which all subsequent data rests. For a molecule like this compound, which contains multiple functional moieties (a pyridine ring, a chlorophenyl group, and a methoxy group), a single analytical technique is insufficient. Each method provides a unique and orthogonal piece of information. Chromatography assesses purity, mass spectrometry confirms molecular weight, NMR spectroscopy elucidates the precise atomic connectivity, infrared spectroscopy identifies functional groups, and thermal analysis reveals its physical stability.

The logical flow of characterization, therefore, is not arbitrary. It follows a path from establishing sample purity to confirming molecular structure, and finally, to defining its bulk physicochemical properties.

Analytical_Workflow cluster_0 Purity & Quantification cluster_1 Structural Elucidation cluster_2 Physicochemical Properties HPLC HPLC Purity GC GC (Volatiles) HPLC->GC Optional MS Mass Spectrometry (MW & Formula) HPLC->MS Confirm Identity DSC DSC (Melting Point, Polymorphism) HPLC->DSC Characterize Pure Material NMR NMR Spectroscopy (Connectivity) MS->NMR Confirm Structure FTIR FTIR Spectroscopy (Functional Groups) NMR->FTIR Confirm Groups TGA TGA (Thermal Stability) DSC->TGA Start Synthesized Compound Start->HPLC Primary Check

Caption: General workflow for the characterization of a novel pyridine derivative.

Chromatographic Analysis: The Foundation of Purity Assessment

Chromatographic methods are indispensable for separating the target compound from impurities, starting materials, and by-products. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for non-volatile compounds like this compound.[1]

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Principle of Method Selection: A reversed-phase HPLC method is selected as the primary analytical tool. The non-polar stationary phase (C18) will interact favorably with the hydrophobic chlorophenyl and pyridine rings, providing effective retention. The basic nitrogen on the pyridine ring (pKa ~5-6) requires an acidic modifier in the mobile phase to ensure sharp, symmetrical peaks by preventing interaction with residual silanols on the silica support.[2][3]

Detailed Experimental Protocol:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µm particle sizeStandard industry column offering good resolution and efficiency for small molecules.[4]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid protonates the pyridine nitrogen for better peak shape and is MS-compatible. Acetonitrile is a common organic modifier.[3]
Gradient/Isocratic Isocratic: 60:40 (A:B) to start. Adjust based on retention.An isocratic method is simpler, more robust, and suitable for purity analysis once retention is optimized.[2][4]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temperature 30 °CProvides stable retention times and improved peak shape.
Detection UV-Vis Diode Array Detector (DAD) at 254 nmThe aromatic rings provide strong UV absorbance. DAD allows for peak purity analysis across a spectrum.
Injection Volume 5 µLMinimizes potential for band broadening while providing sufficient signal.
Sample Preparation Dissolve 1 mg/mL in 50:50 Acetonitrile:Water. Filter through a 0.45 µm syringe filter.Ensures sample is fully dissolved in a solvent compatible with the mobile phase and free of particulates.

Method Validation Insight: For use in a regulated environment, this method must be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.[5]

Spectroscopic Methods: The Blueprint of Molecular Structure

Once purity is established, spectroscopic techniques are employed to confirm that the isolated compound is indeed this compound.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Principle of Method Selection: MS provides the mass-to-charge ratio (m/z) of the ionized molecule, serving as a primary confirmation of its molecular weight and elemental formula. For this compound, the presence of a chlorine atom provides a highly characteristic isotopic signature.

Expected Isotopic Pattern: Chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a molecular ion cluster where the M+ peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl) appear with a characteristic intensity ratio of approximately 3:1.[6] This signature is a powerful diagnostic tool for confirming the presence of a single chlorine atom.[7]

Detailed Protocol (GC-MS with Electron Ionization):

ParameterRecommended ConditionRationale
Ionization Mode Electron Ionization (EI) at 70 eVEI is a "hard" ionization technique that produces reproducible and extensive fragmentation patterns, creating a molecular "fingerprint" useful for structural elucidation and library matching.[8]
Mass Analyzer QuadrupoleCommon, robust, and provides unit mass resolution sufficient for isotopic pattern analysis.
Scan Range 50 - 350 m/zThis range comfortably covers the expected molecular ion (C₁₂H₁₀ClNO, MW ≈ 219.67) and its key fragments.
GC Column DB-5ms or equivalent (non-polar)Suitable for the analysis of semi-volatile aromatic compounds.
Temperature Program Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min.A standard program to ensure elution of the compound without thermal degradation.
Expected Fragments M+• (molecular ion), [M-CH₃]⁺, [M-OCH₃]⁺, [M-Cl]⁺Fragmentation of aromatic halogenated compounds often involves loss of the halogen or side-chain cleavages.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity

Principle of Method Selection: NMR is the most powerful technique for the unambiguous determination of molecular structure. ¹H NMR reveals the number and environment of hydrogen atoms, while ¹³C NMR provides information on the carbon skeleton.

Expected ¹H and ¹³C NMR Spectral Features: The spectrum of this compound is expected to be well-resolved. Based on the analysis of similar substituted pyridines, the following chemical shifts can be predicted.[11][12][13]

NucleusPredicted δ (ppm)MultiplicityAssignment Rationale
¹H ~ 8.4 - 8.6d or sPyridine H2/H6 protons, deshielded by the electronegative nitrogen.
¹H ~ 7.5 - 7.7t or sPyridine H4 proton.
¹H ~ 7.4 - 7.6d (AA'BB')Chlorophenyl protons ortho to the pyridine ring, appearing as a doublet in a typical AA'BB' system.
¹H ~ 7.3 - 7.5d (AA'BB')Chlorophenyl protons ortho to the chlorine atom.
¹H ~ 3.9 - 4.1sMethoxy (-OCH₃) protons, a characteristic singlet integrating to 3H.[14]
¹³C ~ 160 - 165sPyridine C5 bearing the methoxy group.
¹³C ~ 145 - 155sPyridine C2/C6 carbons.
¹³C ~ 130 - 140sQuaternary carbons of the chlorophenyl ring (C-Cl and C-Py).
¹³C ~ 128 - 130sCH carbons of the chlorophenyl ring.
¹³C ~ 110 - 120sPyridine C3/C4 carbons.
¹³C ~ 55 - 60sMethoxy (-OCH₃) carbon.[11]

Protocol for NMR Sample Preparation and Acquisition:

  • Sample Preparation: Accurately weigh ~10-20 mg of the compound into a clean, dry NMR tube.

  • Solvent Selection: Add ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a good first choice for many organic molecules.[13]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.

  • Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer to fully assign the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Principle of Method Selection: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. It is a rapid and simple method to confirm the presence of the key structural motifs.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H StretchAromatic (Pyridine, Phenyl)[15]
2950 - 2815C-H StretchMethoxy (-OCH₃)[16][17]
1600 - 1450C=C and C=N StretchAromatic Rings[18]
1270 - 1230C-O Stretch (Aryl-Alkyl Ether)Methoxy Group[16]
1100 - 1000C-Cl StretchChloro-Aromatic
850 - 800C-H Out-of-plane Bend1,4-disubstituted Phenyl

Protocol for KBr Pellet Preparation:

  • Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.

  • Transfer the fine powder to a pellet-forming die.

  • Press the powder under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.

  • Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

Thermal Analysis: Gauging Physicochemical Stability

Thermal analysis techniques are crucial for characterizing the solid-state properties of a pharmaceutical compound, which directly impact its stability, formulation, and shelf-life.[19][20]

Data_Integration cluster_props Structural & Physical Properties cluster_tech Analytical Techniques Molecule This compound MW Molecular Weight (219.67 g/mol) Purity Purity (>99%) MP Melting Point Stability Thermal Stability Structure Connectivity & Functional Groups MS_Tech Mass Spec. MS_Tech->MW Confirms HPLC_Tech HPLC HPLC_Tech->Purity Determines DSC_Tech DSC DSC_Tech->MP Measures TGA_Tech TGA TGA_Tech->Stability Evaluates NMR_Tech NMR NMR_Tech->Structure Elucidates FTIR_Tech FTIR FTIR_Tech->Structure Confirms

Caption: Relationship between analytical techniques and derived properties.

Differential Scanning Calorimetry (DSC)

Principle of Method Selection: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, a key indicator of purity, and to screen for polymorphism (the existence of different crystalline forms).[21][22]

Detailed Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature well above the expected melting point (e.g., 250 °C) at a controlled rate, typically 10 °C/min, under a nitrogen atmosphere.[19]

  • Data Analysis: The melting point is determined from the onset or peak of the endothermic event on the resulting thermogram. The sharpness of the peak is indicative of purity.

Thermogravimetric Analysis (TGA)

Principle of Method Selection: TGA measures the change in mass of a sample as a function of temperature. It is used to evaluate thermal stability and determine the temperature at which the compound begins to decompose.[21][23] It can also quantify the presence of residual solvents or water.

Detailed Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the pan onto the TGA's microbalance.

  • Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a controlled rate, typically 10 °C/min, under a nitrogen atmosphere. A similar compound showed stability up to 300 °C.[14]

  • Data Analysis: The resulting curve of mass vs. temperature will show a plateau where the compound is stable, followed by a sharp drop in mass at the onset of decomposition.

Conclusion

The analytical characterization of this compound requires an integrated, multi-technique approach. By systematically applying the HPLC, MS, NMR, FTIR, and thermal analysis protocols detailed in this guide, researchers can confidently establish the purity, confirm the identity, and define the key physicochemical properties of this compound. This rigorous characterization is essential for ensuring the validity of subsequent biological or chemical studies and is a prerequisite for any further development.

References

  • TSI Journals. Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods. Available from: [Link]

  • Cozzolino, D. (2010). Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. American Pharmaceutical Review. Available from: [Link]

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link]

  • Henven. Thermal Analysis of Pharmaceuticals. Available from: [Link]

  • Mettler-Toledo. Thermal Analysis of Pharmaceuticals Handbook. Available from: [Link]

  • SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Available from: [Link]

  • McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(12), 2076–2082. Available from: [Link]

  • Al-Hourani, B., Al-Refai, M., & El-Eswed, B. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(21), 3935. Available from: [Link]

  • ACS Publications. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. Available from: [Link]

  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available from: [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available from: [Link]

  • Suwunwong, T., et al. (2013). Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information. (2024). 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. PubMed Central. Available from: [Link]

  • ResearchGate. (2021). LCMS-guided detection of halogenated natural compounds. Available from: [Link]

  • ResearchGate. (2019). Synthesis, Spectroscopic Characterization and X-ray Structure Analysis of 6-(2,5-Dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile. Available from: [Link]

  • ResearchGate. (2021). How to Read and Interpret FTIR Spectroscope of Organic Material. Available from: [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

  • ResearchGate. (2017). Synthesis, X-ray Crystallographic and Spectroscopic Studies of N-(4-Chlorophenyl)-6-[(4-Chlorophenyl)Carbamothioyl]Pyridine-2-Carboxamide. Available from: [Link]

  • NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Available from: [Link]

  • ResearchGate. (2017). 1H NMR spectrum for compound 3 in pyridine-d5. Available from: [Link]

  • ResearchGate. Molecular structure, spectroscopic (FTIR, FTIR gas phase, FT‐Raman) first‐order hyperpolarizability and HOMO–LUMO analysis of 4‐methoxy‐2‐methyl benzoic acid. Available from: [Link]

  • Japan Environment Agency. III Analytical Methods. Available from: [Link]

  • SpectraBase. 3,5-Dimethylpyridine - Optional[1H NMR] - Spectrum. Available from: [Link]

  • ATB (Automated Topology Builder). 3,5-Dimethylpyridine | C7H9N | MD Topology | NMR | X-Ray. Available from: [Link]

  • Sci-Hub. NMR studies of substituted pyridines. Available from: [Link]

  • Al-Refai, M., et al. (2016). Synthesis, spectroscopic characterization and X-ray structure analysis of 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile. Journal of Chemical Crystallography. Available from: [Link]

Sources

Advanced Chromatographic Strategies for the Analysis of 3-(4-Chlorophenyl)-5-methoxypyridine: A Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of pharmaceutical development, the synthesis of novel chemical entities often involves the use of complex building blocks and intermediates. One such compound of interest is 3-(4-Chlorophenyl)-5-methoxypyridine, a substituted pyridine derivative with potential applications in medicinal chemistry. Rigorous analytical characterization of this intermediate is paramount to ensure the purity, stability, and quality of active pharmaceutical ingredients (APIs). This application note provides a comprehensive guide to the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two powerful and complementary analytical techniques. The methodologies detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for quantitative analysis and impurity profiling.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is the cornerstone of effective analytical method development. Key predicted and calculated parameters for this compound are summarized in the table below.

PropertyValueImplication for Analysis
Molecular FormulaC₁₂H₁₀ClNO-
Molecular Weight219.67 g/mol Essential for mass spectrometry interpretation.
Predicted Boiling Point341.7 ± 27.0 °CSuggests the compound is sufficiently volatile for GC analysis.
Predicted pKa3.81The weakly basic nature of the pyridine nitrogen will influence its retention in reverse-phase HPLC, particularly with pH adjustments of the mobile phase.
Calculated LogP3.4Indicates moderate hydrophobicity, making it well-suited for reverse-phase HPLC.[1][2][3]

Part 1: High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-phase HPLC is the workhorse for the analysis of moderately polar to nonpolar small molecules in the pharmaceutical industry. The moderate hydrophobicity (LogP ~3.4) of this compound makes it an ideal candidate for this technique.

The "Why" Behind the Method: Causality in HPLC Parameter Selection
  • Column Chemistry: A C18 stationary phase is selected for its versatility and proven efficacy in retaining aromatic and moderately hydrophobic compounds through hydrophobic interactions. The alkyl chains of the C18 phase provide a nonpolar environment that interacts favorably with the phenyl and chlorophenyl groups of the analyte.

  • Mobile Phase Composition: A gradient elution with acetonitrile and water is employed to ensure efficient elution and sharp peak shapes. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. A small amount of a buffering agent, such as formic or phosphoric acid, is often beneficial to control the ionization state of the pyridine nitrogen (pKa ~3.81), leading to improved peak symmetry and reproducibility.[4][5]

  • Detector Selection and Wavelength: A Diode Array Detector (DAD) or a UV-Vis detector is ideal for this chromophoric analyte. Based on the analysis of structurally similar aromatic compounds, a primary detection wavelength in the range of 254-280 nm is recommended as a starting point.[6][7][8] Optimization of the wavelength by examining the UV spectrum of a pure standard is crucial for achieving maximal sensitivity.

HPLC Protocol: Step-by-Step

1. Sample Preparation: a. Accurately weigh approximately 10 mg of the this compound standard or sample. b. Dissolve in 10 mL of a suitable solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution. c. Further dilute the stock solution with the initial mobile phase composition (e.g., 50:50 acetonitrile:water) to a working concentration of approximately 10-100 µg/mL. d. Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

2. HPLC System and Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 50% B to 95% B over 10 minutes
Hold at 95% B for 2 minutes
Return to 50% B over 1 minute
Equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Diode Array Detector (DAD)
Detection Wavelength 260 nm (Optimize based on UV scan)

3. Data Analysis: a. Integrate the peak corresponding to this compound. b. For quantitative analysis, construct a calibration curve using a series of known concentration standards. c. Assess purity by calculating the area percentage of the main peak relative to the total peak area.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak detect->integrate quantify Quantify/Assess Purity integrate->quantify

Caption: HPLC analysis workflow for this compound.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS provides orthogonal information to HPLC, offering excellent separation efficiency for volatile compounds and definitive identification based on mass-to-charge ratio. The predicted high boiling point of this compound suggests its suitability for GC analysis, provided it is thermally stable.

The "Why" Behind the Method: Causality in GC-MS Parameter Selection
  • Column Selection: A non-polar or mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is a good starting point. This stationary phase separates compounds primarily based on their boiling points and provides good resolution for a wide range of aromatic compounds.

  • Injection Technique: A split/splitless inlet is typically used. For trace analysis, a splitless injection is preferred to maximize the amount of analyte transferred to the column. The inlet temperature should be high enough to ensure rapid vaporization of the analyte without causing thermal degradation. A temperature of 250-280 °C is a reasonable starting point.

  • Temperature Programming: A temperature program is essential for eluting compounds with a wide range of boiling points.[9][10][11][12] Starting at a lower temperature allows for the separation of any volatile impurities, while ramping to a higher temperature ensures the timely elution of the target analyte and any less volatile components.

  • Ionization and Mass Analysis: Electron Ionization (EI) at 70 eV is the standard for generating reproducible mass spectra and allowing for library matching.[13][14] The resulting fragmentation pattern provides a structural fingerprint of the molecule. Key expected fragments for this compound would include the molecular ion (M+), and fragments corresponding to the loss of a methyl group, a methoxy group, a chlorine atom, and cleavage of the pyridine ring.[15][16]

GC-MS Protocol: Step-by-Step

1. Sample Preparation: a. Prepare a stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL. b. Dilute the stock solution to a working concentration of 1-10 µg/mL. c. If necessary, filter the sample through a 0.45 µm syringe filter.

2. GC-MS System and Conditions:

ParameterCondition
GC-MS System Agilent 7890B GC with 5977B MSD or equivalent
Column HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Split/Splitless
Inlet Temperature 280 °C
Injection Mode Splitless (1 minute purge delay)
Injection Volume 1 µL
Oven Program Initial Temp: 100 °C, hold for 1 min
Ramp: 15 °C/min to 300 °C
Hold at 300 °C for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450

3. Data Analysis: a. Extract the total ion chromatogram (TIC) and identify the peak corresponding to the analyte. b. Examine the mass spectrum of the peak and compare it to the expected fragmentation pattern. c. For quantification, use an internal standard and create a calibration curve.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve in Volatile Solvent dilute Dilute to Working Conc. dissolve->dilute inject Inject into GC dilute->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize analyze Mass Analysis ionize->analyze tic Extract TIC analyze->tic spectrum Analyze Mass Spectrum tic->spectrum quantify Identify & Quantify spectrum->quantify

Caption: GC-MS analysis workflow for this compound.

Data Presentation and Method Validation

For both HPLC and GC-MS methods, it is imperative to perform method validation in accordance with ICH guidelines to ensure the reliability of the analytical data. Key validation parameters are summarized below.

Validation ParameterHPLCGC-MS
Specificity Baseline resolution from impurities and degradants.Unique retention time and mass spectrum.
Linearity R² > 0.999 over a defined concentration range.R² > 0.995 over a defined concentration range.
Accuracy Recovery of 98-102% for spiked samples.Recovery of 95-105% for spiked samples.
Precision (Repeatability & Intermediate) RSD < 2% for multiple injections and on different days.RSD < 5% for multiple injections and on different days.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.Signal-to-noise ratio of 10:1.
Robustness Insensitive to small variations in mobile phase composition, pH, and temperature.Insensitive to small variations in oven temperature program and flow rate.

Conclusion

The HPLC and GC-MS methods outlined in this application note provide a robust and reliable framework for the comprehensive analysis of this compound. The HPLC method is well-suited for routine purity assessment and quantification, while the GC-MS method offers definitive identification and is a powerful tool for impurity profiling. The successful implementation of these methods, underpinned by a solid understanding of the analyte's properties and sound method validation principles, will significantly contribute to the quality control and successful development of pharmaceutical products incorporating this key intermediate.

References

  • SIELC Technologies. (n.d.). Separation of 2-[3-(4-Chlorophenyl)propyl]pyridine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Journal of Green Chemistry & Technology. (n.d.). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Retrieved from [Link]

  • Phenomenex. (2023, August 12). Temperature Programming for Better GC Results. Retrieved from [Link]

  • Chemistry For Everyone. (2023, August 10). What Is Temperature Programming In GC-MS? [Video]. YouTube. Retrieved from [Link]

  • LCGC. (n.d.). GC Temperature Programming—10 Things You Absolutely Need to Know. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.5E: GC Parameters. Retrieved from [Link]

  • Phenomenex. (2023, December 5). The Principles of How GC-MS Works. Retrieved from [Link]

  • American Laboratory. (2007, October 1). Efficient Extraction of Toxic Compounds From Complex Matrices Using Molecularly Imprinted Polymers. Retrieved from [Link]

  • Chemaxon. (n.d.). LogP and logD calculations. Retrieved from [Link]

  • Durrant Lab. (n.d.). logP. MolModa Documentation. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • PubMed. (2015, September 11). Study of complex matrix effect on solid phase microextraction for biological sample analysis. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • PubMed. (n.d.). Development of a generic method to the solid-phase extraction of acidic compounds from complex matrices. Retrieved from [Link]

  • PubMed. (2016, June 20). Fast Quantitation of Target Analytes in Small Volumes of Complex Samples by Matrix-Compatible Solid-Phase Microextraction Devices. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]

  • MDPI. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Retrieved from [Link]

  • MDPI. (2020, June 23). Magnetic Solid-Phase Extraction Based on Poly 4-Vinyl Pyridine for HPLC-FLD Analysis of Naproxen in Urine Samples. Retrieved from [Link]

  • ResearchGate. (n.d.). The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). cLogP Calculation. Retrieved from [Link]

  • PubMed. (1980, March). Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 1). 4.4: Interpreting Electron Ionization Mass Spectra. Retrieved from [Link]

  • PubMed. (2010, March). Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine. Retrieved from [Link]

  • PubMed. (2012, October 11). Comparative theoretical study of the UV/Vis absorption spectra of styrylpyridine compounds using TD-DFT calculations. Retrieved from [Link]

  • YouTube. (2013, July 14). Introduction to Ionization and Fragmentation in Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). a) UV–vis absorption spectra of 3‐CBPy, 4‐mCBPy, and tri‐PXZ‐TRZ and.... Retrieved from [Link]

  • ResearchGate. (2017, April 16). (PDF) Log P in Encyclopedia of Physical Organic Chemistry. Retrieved from [Link]

  • MDPI. (2021, January 31). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo- Phenyl)azo)-2-substitutedthiophene Dyes. Retrieved from [Link]

  • ResearchGate. (n.d.). UV‐vis absorption spectra (solid lines) of compounds 3, 4, and 5, and.... Retrieved from [Link]

Sources

The 3-(4-Chlorophenyl)-5-methoxypyridine Scaffold: A Versatile Core for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Substituted Pyridine Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone privileged scaffold. Its presence in numerous FDA-approved drugs is a testament to its versatile nature, offering a combination of favorable physicochemical properties, metabolic stability, and the ability to engage in a variety of non-covalent interactions with biological targets. The strategic placement of substituents on the pyridine core allows for the fine-tuning of a molecule's steric and electronic properties, enabling precise modulation of its pharmacological activity.

This guide focuses on the 3-(4-Chlorophenyl)-5-methoxypyridine scaffold and its close analogs, exploring its potential as a foundational element in the design of novel therapeutics. The presence of the 4-chlorophenyl group at the 3-position introduces a key hydrophobic and halogen-bonding element, while the methoxy group at the 5-position can influence solubility and serve as a hydrogen bond acceptor. This substitution pattern creates a versatile platform for developing inhibitors of various enzyme families and modulators of receptor signaling pathways.

Core Synthesis and Derivatization Strategies

The synthesis of the this compound core and its derivatives often relies on robust and well-established cross-coupling methodologies. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful tool for the formation of the crucial carbon-carbon bond between the pyridine ring and the 4-chlorophenyl moiety.

Protocol 1: Synthesis of a 3-Aryl-Pyridine Scaffold via Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a substituted halopyridine with an arylboronic acid, a key step in the synthesis of many 3-aryl-pyridine derivatives.

Materials:

  • 3-Bromo-5-methoxypyridine (or other suitable halopyridine)

  • 4-Chlorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine 3-bromo-5-methoxypyridine (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and water to the flask.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the palladium catalyst and phosphine ligand, which would deactivate the catalytic cycle.

  • Base (K₂CO₃): Essential for the activation of the boronic acid to the more nucleophilic boronate species, facilitating transmetalation to the palladium center.[1]

  • Ligand (PPh₃): Stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Solvent System (Dioxane/Water): The aqueous-organic mixture ensures the solubility of both the organic substrates and the inorganic base.

Application in Cancer Drug Discovery: Targeting Tubulin Polymerization

Derivatives of the 3-aryl-pyridine scaffold have shown significant promise as anticancer agents by targeting the microtubule network, a critical component of the cytoskeleton involved in cell division.[2]

Mechanism of Action: Inhibition of Tubulin Polymerization

Certain 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines have been identified as potent inhibitors of tubulin polymerization.[2] These compounds bind to the colchicine-binding site on β-tubulin, preventing the assembly of α- and β-tubulin heterodimers into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.

Workflow for Evaluating Tubulin Polymerization Inhibitors

Caption: Experimental workflow for the evaluation of tubulin polymerization inhibitors.

Protocol 2: In Vitro Tubulin Polymerization Assay

This protocol describes a fluorescence-based assay to measure the effect of a test compound on the polymerization of purified tubulin.

Materials:

  • Tubulin (>99% pure)

  • GTP (Guanosine-5'-triphosphate)

  • Fluorescent reporter for tubulin polymerization (e.g., DAPI)

  • General tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • Test compound (e.g., a 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine derivative)

  • Positive control (e.g., Combretastatin A-4)

  • Negative control (DMSO vehicle)

  • 384-well black microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in general tubulin buffer.

  • Reaction Mixture Preparation: In each well of the microplate, add the test compound, positive control, or negative control.

  • Initiation of Polymerization: Add a solution of tubulin, GTP, and the fluorescent reporter to each well to initiate the polymerization reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37 °C. Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60 minutes.

  • Data Analysis: Plot the fluorescence intensity versus time for each concentration of the test compound. The inhibition of tubulin polymerization is observed as a decrease in the rate and extent of the fluorescence increase. Calculate the IC₅₀ value for the test compound.

Data Presentation:

CompoundTargetIC₅₀ (µM)
Compound XTubulin Polymerization0.5
Combretastatin A-4Tubulin Polymerization0.2
Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in cancer cells treated with a potential tubulin polymerization inhibitor.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • Test compound

  • Propidium iodide (PI) staining solution

  • RNase A

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed the cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity.

  • Data Interpretation: Analyze the cell cycle distribution (G1, S, and G2/M phases) using appropriate software. An accumulation of cells in the G2/M phase is indicative of a compound that disrupts microtubule function.

Application in Neuroscience: Development of Kinase Inhibitors

The pyridine scaffold is also a key component of many kinase inhibitors, which are crucial in the development of therapies for a range of diseases, including cancer and neurodegenerative disorders.[3][4]

Targeting Kinases in Neurodegenerative Diseases

Aberrant kinase activity is implicated in the pathology of several neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.[5] Kinases like GSK-3β and CDK5 are involved in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. Therefore, inhibitors of these kinases are attractive therapeutic candidates.

Signaling Pathway in Neurodegenerative Disease

G A Upstream Signal B Kinase (e.g., GSK-3β) A->B C Tau Protein B->C D Hyperphosphorylated Tau C->D Phosphorylation E Neurofibrillary Tangles D->E F Neuronal Dysfunction E->F G 3-Aryl-Pyridine Inhibitor G->B Inhibition

Caption: Inhibition of Tau hyperphosphorylation by a 3-aryl-pyridine kinase inhibitor.

Protocol 4: In Vitro Kinase Inhibition Assay

This protocol describes a common method to determine the inhibitory activity of a compound against a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., GSK-3β)

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine-5'-triphosphate)

  • Kinase buffer

  • Test compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • White opaque 384-well microplate

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in kinase buffer.

  • Kinase Reaction: In the microplate, add the test compound, kinase, and substrate.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced, which is proportional to the kinase activity.

  • Luminescence Measurement: Measure the luminescence signal using a luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Data Presentation:

CompoundTarget KinaseIC₅₀ (nM)
Compound YGSK-3β50
StaurosporinePan-Kinase10

Conclusion and Future Directions

The this compound scaffold and its analogs represent a valuable starting point for the design of novel therapeutic agents. The synthetic accessibility of this core, coupled with its favorable physicochemical properties, makes it an attractive platform for library synthesis and lead optimization. The demonstrated applications in oncology and the potential for development in neuroscience highlight the broad utility of this scaffold.

Future research in this area will likely focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents on both the pyridine and phenyl rings to improve potency and selectivity for specific biological targets.

  • Exploration of New Biological Targets: Screening of compound libraries based on this scaffold against a wider range of enzymes and receptors to identify novel therapeutic opportunities.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: In-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to optimize their drug-like characteristics.

By leveraging the principles of medicinal chemistry and modern drug discovery technologies, the this compound scaffold is poised to continue contributing to the development of the next generation of innovative medicines.

References

  • Yang, X., et al. (2021). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 549-560.
  • Slanzi, D., et al. (2020). Pathological changes of neurons and loss of synaptic protein are the key features in many ND, including dementia. Neuroscience Research Notes, 3(4), 29-41.
  • Kryštof, V., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway.
  • Bavetsias, V., et al. (2016). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Future Medicinal Chemistry, 8(11), 1285-1303.
  • Suzuki, A. (1982). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Pure and Applied Chemistry, 54(11), 2329-2342.

Sources

Application Note: Synthesis and Biological Screening of 3-(4-Chlorophenyl)-5-methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, characterization, and preliminary biological evaluation of novel 3-(4-chlorophenyl)-5-methoxypyridine derivatives. The pyridine scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1] This application note details a robust synthetic protocol centered around the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.[2][3][4] Furthermore, it outlines a standard protocol for in vitro cytotoxicity screening using a colorimetric MTT assay, a foundational tool in drug discovery for assessing the cytotoxic potential of new chemical entities.[1][5][6] This guide is intended for researchers and scientists in the fields of medicinal chemistry, chemical biology, and drug development.

Introduction: The Significance of the Pyridine Scaffold

The pyridine ring is a fundamental heterocyclic motif present in numerous natural products and synthetic compounds with significant therapeutic value. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of novel drug candidates.[1] The introduction of specific substituents onto the pyridine core allows for the fine-tuning of a compound's physicochemical properties and biological activity. The 3,5-disubstituted pyridine framework, in particular, offers a versatile platform for creating structurally diverse molecules with potential applications as anticancer, anti-inflammatory, antimalarial, or antiepileptic agents.[7][8][9]

This application note focuses on the synthesis of derivatives based on the this compound core. The choice of the 4-chlorophenyl group is strategic, as halogen substituents can enhance binding affinity to target proteins and improve pharmacokinetic properties. The methoxy group serves as a key modulator of electronic and steric features. The primary synthetic strategy employed is the Suzuki-Miyaura cross-coupling reaction, which is renowned for its high efficiency, functional group tolerance, and mild reaction conditions.[2][3]

Synthetic Workflow and Protocols

The overall synthetic strategy involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a di-substituted pyridine derivative and an appropriate arylboronic acid.

G cluster_0 Synthesis & Purification A Starting Materials: 3-Bromo-5-methoxypyridine (4-Chlorophenyl)boronic acid B Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) A->B C Aqueous Work-up (Extraction) B->C D Purification (Column Chromatography) C->D E Characterization (NMR, MS) D->E F Final Compound: This compound D->F

Caption: Synthetic workflow for this compound.

Materials and Reagents
ReagentSupplierPurity
3-Bromo-5-methoxypyridineCommercial Source>98%
(4-Chlorophenyl)boronic acidCommercial Source>98%
Tetrakis(triphenylphosphine)palladium(0)Commercial Source>98%
Sodium Carbonate (Na₂CO₃)Commercial Source>99%
1,4-DioxaneAnhydrous>99.8%
TolueneAnhydrous>99.8%
Deionized WaterIn-house-
Ethyl AcetateHPLC Grade>99.5%
HexanesHPLC Grade>99.5%
Anhydrous Sodium Sulfate (Na₂SO₄)Commercial Source>99%
Deuterated Solvents (e.g., CDCl₃)Commercial Source>99.8%
Protocol: Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an aryl halide and an organoboron compound.[2][3] The palladium catalyst is essential for the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. The base is required to activate the boronic acid for the transmetalation step. A mixed solvent system of an organic solvent and water is often used to facilitate the dissolution of both the organic and inorganic reagents.

Step-by-Step Procedure:

  • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-methoxypyridine (1.0 mmol, 1 equiv.), (4-chlorophenyl)boronic acid (1.2 mmol, 1.2 equiv.), and sodium carbonate (2.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 equiv.) to the flask.

  • To the solid mixture, add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Add deionized water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization

Rationale: Purification by column chromatography is necessary to remove any unreacted starting materials, catalyst residues, and byproducts. Spectroscopic characterization is crucial to confirm the identity and purity of the synthesized compound.[10][11][12]

Purification Protocol:

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the desired product (as determined by TLC) and evaporate the solvent to yield the pure this compound derivative.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra to confirm the structure. The aromatic protons of the pyridine ring typically resonate in the downfield region (δ 7.0-8.8 ppm).[12]

  • Mass Spectrometry (MS): Obtain a mass spectrum of the purified compound to confirm its molecular weight.

Biological Screening: In Vitro Cytotoxicity

The following protocol describes a general method for evaluating the cytotoxic effects of the synthesized pyridine derivatives on a cancer cell line using the MTT assay.[5][6]

G cluster_1 Biological Screening A Cell Seeding (96-well plate) B Compound Treatment (Varying Concentrations) A->B C Incubation (24-72 hours) B->C D Addition of MTT Reagent C->D E Incubation (2-4 hours) D->E F Solubilization of Formazan E->F G Absorbance Measurement (Spectrophotometer) F->G H Data Analysis (IC50 Determination) G->H

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of viable cells.[6]

Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a stock solution of the synthesized pyridine derivative in dimethyl sulfoxide (DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations.

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for another 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Expected Results and Data Interpretation

The successful synthesis of this compound derivatives is expected to yield pure compounds with characterization data consistent with their proposed structures. The biological screening will provide IC₅₀ values that indicate the cytotoxic potency of each derivative.

Table 1: Example Data for a Synthesized Derivative

Compound IDYield (%)¹H NMR (CDCl₃, δ ppm)MS (m/z) [M+H]⁺IC₅₀ (µM) on MCF-7
PY-1 788.45 (d, 1H), 8.30 (d, 1H), 7.50-7.40 (m, 5H), 3.90 (s, 3H)220.0515.2

A lower IC₅₀ value indicates higher cytotoxic activity. These preliminary results can guide further structure-activity relationship (SAR) studies to optimize the pyridine scaffold for improved biological activity. Compounds with significant activity can be advanced to further in vivo studies.[7][9]

Conclusion

This application note provides a detailed and robust protocol for the synthesis of novel this compound derivatives via Suzuki-Miyaura cross-coupling and their subsequent evaluation for cytotoxic activity. The methodologies described herein are well-established and can be readily adapted for the creation of a library of analogues for biological screening, ultimately contributing to the discovery of new therapeutic agents.

References

  • Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT. Benchchem.
  • Bekhit, A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 69-77.
  • Synthesis, in silico screening, and biological evaluation of novel pyridine congeners as anti-epileptic agents targeting AMPA (α-amino-3-hydroxy-5-methylisoxazole) receptors. (2024). Chem Biol Drug Des.
  • Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. (n.d.). National Institutes of Health.
  • Application Notes and Protocols for the Analysis of 2,3-dihydrofuro[3,2-c]pyridines using NMR and Mass Spectrometry. (n.d.). Benchchem.
  • Introduction to XTT assays for cell-viability assessment. (n.d.). Abcam.
  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024). Scilight Press.
  • CyQUANT XTT and MTT Assays for Cell Viability. (n.d.). Thermo Fisher Scientific.
  • MTT assay protocol. (n.d.). Abcam.
  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. (n.d.). RSC Publishing.
  • Design, synthesis, biological and computational screening of novel pyridine-based thiadiazole derivatives as prospective anti-inflammatory agents. (2024). PubMed.
  • Design, synthesis, biological and computational screening of novel pyridine-based thiadiazole derivatives as prospective anti-inflammatory agents. (2024). Journal of Biomolecular Structure and Dynamics.
  • Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives. (n.d.). Benchchem.
  • Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. (n.d.). Molecules.
  • Synthesis of Trisubstituted Pyridines via Chemoselective Suzuki-Miyaura Coupling of 3,5- and 4,6-Dibromo-2-tosyloxypyridines. (2017). Semantic Scholar.
  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). Inorganic Chemistry.
  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). ACS Publications.
  • Technical Support Center: Synthesis of 3,5-Disubstituted Picolinonitrile. (n.d.). Benchchem.
  • The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. (2023). CDN.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules.
  • Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... (n.d.). ResearchGate.
  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. (2025). ResearchGate.
  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. (2023). MDPI.
  • Synthesis and Crystal Structure of (3,4-dimethoxy phenyl)-(2-chlorophenyl)methanone. (2025). ResearchGate.

Sources

Application Notes and Protocols for the In Vitro Evaluation of 3-(4-Chlorophenyl)-5-methoxypyridine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the in vitro characterization of 3-(4-Chlorophenyl)-5-methoxypyridine, a pyridine derivative with potential pharmacological activity. While public-domain data on this specific molecule is nascent, its core structure is prevalent in a significant number of biologically active compounds, including kinase inhibitors, tubulin polymerization modulators, and anti-inflammatory agents.[1][2][3][4] This guide is therefore structured as an investigative framework, outlining a logical progression of assays from broad cytotoxicity screening to specific target identification and mechanism of action (MoA) elucidation. The protocols provided are robust, field-proven methodologies designed for researchers in drug discovery and chemical biology to systematically evaluate the potential of novel pyridine-based small molecules.

Introduction: The Pyridine Scaffold as a Privileged Structure

The pyridine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to form hydrogen bonds, engage in π-stacking interactions, and serve as a bioisosteric replacement for a phenyl ring makes it a versatile component in designing molecules that interact with a wide array of biological targets.[5] Compounds incorporating substituted pyridine rings have demonstrated potent activity as inhibitors of critical enzyme families, such as protein kinases.[1][6]

The subject of this guide, this compound, combines this privileged pyridine core with a 4-chlorophenyl group—a common moiety in kinase inhibitors that often occupies hydrophobic pockets in ATP-binding sites—and a methoxy substituent. Given this structural precedent, a logical starting hypothesis is that this compound may exhibit activity as a kinase inhibitor. This document outlines the experimental workflow to test this hypothesis and characterize its biological effects.

Recommended Investigative Workflow

A tiered approach is essential for the efficient and logical characterization of a novel compound. We propose a workflow that progresses from broad, cell-based phenotypic assays to specific, target-based biochemical assays.

investigative_workflow cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Target Identification cluster_2 Tier 3: Mechanism of Action (MoA) & Cellular Validation A Compound Preparation (Solubilization & Dilution Series) B Cell Viability & Cytotoxicity Assays (e.g., MTT, SRB) A->B Test compound effect on cell proliferation C Broad Kinase Panel Screen (Biochemical Assay) B->C If cytotoxic, proceed to identify molecular target D Identification of 'Hit' Kinase(s) C->D Analyze % inhibition data E IC50 Determination for Hit Kinase(s) (Dose-Response Assay) D->E Quantify potency F Enzyme Kinetics Study (e.g., ATP Competition Assay) E->F Determine mode of inhibition G Cellular Target Engagement Assay (e.g., Western Blot for Phospho-Substrate) E->G Confirm on-target effect in cells

Caption: Investigative workflow for characterizing novel pyridine derivatives.

Tier 1 Protocols: Cytotoxicity and Cell Viability Screening

The initial step is to ascertain whether this compound exerts a biological effect on whole cells. Cytotoxicity assays are fundamental for establishing a working concentration range for subsequent experiments and for identifying potential anti-proliferative activity, which is a hallmark of many anticancer agents.[6]

Protocol: MTT Assay for Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[6][7] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Materials:

  • Selected cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound, dissolved in DMSO to a 10 mM stock

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile 96-well flat-bottom plates

  • Microplate reader (570 nm absorbance)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. A common starting range is 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include "vehicle control" wells treated with the same final concentration of DMSO (typically ≤0.5%) and "untreated control" wells.

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Visually confirm the formation of purple formazan crystals in control wells.

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Data Interpretation and Controls

A successful assay will show a dose-dependent decrease in viability for a positive control cytotoxic agent (e.g., Doxorubicin). The vehicle control should show minimal effect on cell viability.

CompoundCell LineIC₅₀ (µM) [Hypothetical Data]
This compoundMCF-78.5
This compoundA54912.2
Doxorubicin (Positive Control)MCF-70.9

Tier 2 Protocol: Target Identification via Kinase Profiling

If the compound exhibits cytotoxic activity, a logical next step is to identify its molecular target(s). Given the prevalence of pyridine derivatives as kinase inhibitors, screening against a broad panel of protein kinases is a highly effective strategy.[1][6]

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a generic, high-throughput assay that measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP consumption (higher luminescence signal) indicates inhibition of the kinase.

Materials:

  • Recombinant Kinase Panel (commercially available)

  • Kinase-specific substrates and cofactors

  • This compound (e.g., at 1 µM and 10 µM final concentrations)

  • Staurosporine (broad-spectrum kinase inhibitor, positive control)

  • ATP (at or near the Kₘ for each kinase)

  • Kinase reaction buffer

  • Luminescent ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Luminometer

Step-by-Step Methodology:

  • Reaction Setup: To each well of a 384-well plate, add the kinase reaction buffer, the specific kinase, and its corresponding substrate.

  • Inhibitor Addition: Add the test compound (this compound), positive control (Staurosporine), or vehicle control (DMSO) to the appropriate wells.

  • Initiate Reaction: Start the kinase reaction by adding ATP. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

  • Reaction Termination & Signal Generation: Stop the reaction and measure remaining ATP by adding the luminescent detection reagent. This reagent lyses the enzyme and generates a stable "glow-type" luminescent signal proportional to the ATP concentration.

  • Data Acquisition: Incubate for 10 minutes to stabilize the signal, then measure luminescence using a plate-reading luminometer.

  • Analysis: Calculate the percent inhibition for the test compound relative to the positive (Staurosporine) and negative (DMSO) controls.

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))

Tier 3 Protocols: MoA and Cellular Validation

Once a "hit" kinase is identified, further assays are required to confirm the finding, determine the mechanism of inhibition, and validate that the compound engages its target in a cellular environment.

Hypothetical Target: Aurora Kinase A

For the purpose of this guide, we will hypothesize that the kinase screen identified Aurora Kinase A as a primary target, a plausible outcome for a pyridine-based compound.[1] Aurora kinases are critical regulators of mitosis, making them attractive targets for anticancer drugs.

signaling_pathway cluster_0 Cellular Pathway Compound This compound AuroraA Aurora Kinase A Compound->AuroraA Inhibition PLK1 PLK1 (Substrate) AuroraA->PLK1 Phosphorylates (Activates) HistoneH3 Histone H3 (Substrate) AuroraA->HistoneH3 Phosphorylates Mitosis Mitotic Progression PLK1->Mitosis HistoneH3->Mitosis CellCycleArrest G2/M Arrest Mitosis->CellCycleArrest

Caption: Hypothesized inhibition of the Aurora Kinase A signaling pathway.

Protocol: Cellular Target Engagement via Western Blot

This assay verifies that the compound inhibits the kinase within intact cells by measuring the phosphorylation level of a known downstream substrate. For Aurora Kinase A, a key substrate is Histone H3 at Serine 10 (pHH3).

Materials:

  • HeLa or other suitable cancer cell line

  • Complete cell culture medium

  • This compound

  • Nocodazole (mitotic arresting agent)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Histone H3 (Ser10), anti-total-Histone H3

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • SDS-PAGE and Western blotting equipment

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed HeLa cells and allow them to attach. Treat cells with increasing concentrations of this compound for 2-4 hours. To enrich for mitotic cells where Aurora A is active, co-treat with Nocodazole for the final hours of incubation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for each sample, load onto an SDS-PAGE gel, and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate with the primary antibody against phospho-Histone H3 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash thoroughly.

  • Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Histone H3.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phospho-Histone H3 to total Histone H3 indicates successful target engagement and inhibition of Aurora Kinase A in a cellular context.

Conclusion

This application guide provides a systematic and robust framework for the initial in vitro characterization of this compound or any novel compound with a similar pyridine-based scaffold. By progressing from broad phenotypic screening to specific target identification and cellular validation, researchers can efficiently determine the biological activity, identify the molecular target, and elucidate the mechanism of action. The protocols detailed herein are foundational assays in modern drug discovery and provide a solid basis for further preclinical development.

References

  • Dostert, P., Strolin Benedetti, M., & Guffroy, C. (1983). The enzyme-activated irreversible inhibition of type-B monoamine oxidase by 3-(4-[(3-chlorophenyl)methoxy]phenyl)-5-[(methylamino) methyl]-2-oxazolidinone methanesulphonate (compound MD 780236) and the enzyme-catalysed oxidation of this compound as competing reactions. Journal of Pharmacy and Pharmacology.
  • Lozynskyi, A., et al. (2018). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2022). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules. Available at: [Link]

  • Chellal, A., et al. (2016). Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Kim, J., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules. Available at: [Link]

  • Cosford, N. D. P., et al. (2003). In vitro characterization of [3H]MethoxyPyEP, an mGluR5 selective radioligand. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Piotrowska-Kempisty, H., et al. (2017). Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate. Pharmacological Reports. Available at: [Link]

  • Wang, C., et al. (2020). Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. RSC Advances. Available at: [Link]

  • Horrocks, P., et al. (2013). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wang, C., et al. (2019). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Roehm, N. W., et al. (1991). An improved colorimetric assay for cell proliferation and viability utilizing the tetrazolium salt XTT. Journal of Immunological Methods. (Note: While not a direct search result, this is a foundational citation for tetrazolium-based assays like MTT).
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology.
  • de Castro, F. A., et al. (2020). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Scott, J. D., et al. (2016). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Journal of Medicinal Chemistry. Available at: [Link]

  • Vandyck, K., et al. (2022). A highly sensitive cell-based luciferase assay for high-throughput automated screening of SARS-CoV-2 nsp5/3CLpro inhibitors. Antiviral Research. Available at: [Link]

  • National Center for Biotechnology Information. (2009). 4-hydroxypiperidin-1-yl)-2,2-diphenyl-N-methyl-butanamide. PubChem Compound Summary. Available at: [Link]

  • Riss, T. L., et al. (2004). Standardization of the 3-(4,5-Dimethylthiazol-2-yl)-5-(3-Carboxymethoxyphenyl)-2-(4-Sulfophenyl)-2H-Tetrazolium, Inner Salt (MTS) Assay for the SK-N-SH, KYSE-30, MCF-7, and HeLa Cell Lines. Assay and Drug Development Technologies. Available at: [Link]

  • Frantz, F. G., et al. (2012). Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate. PLoS ONE. Available at: [Link]

  • Piotrowska-Kempisty, H., et al. (2017). Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3 H -1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate. ResearchGate. Available at: [Link]

  • Mongin, F., & Quéguiner, G. (2001). Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. Tetrahedron Letters. Available at: [Link]

  • Conte, E., et al. (2023). Biological evaluation of methanone as potential antineoplastic agent in 2D and 3D breast cancer models. Archiv der Pharmazie. Available at: [Link]

  • Matter, H., et al. (2015). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(Chloromethyl)-5-methylpyridine hydrochloride. PubChem Compound Summary. Available at: [Link]

Sources

Scale-up synthesis of 3-(4-Chlorophenyl)-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scalable Synthesis of 3-(4-Chlorophenyl)-5-methoxypyridine

Introduction: The Importance of Biaryl Pyridine Scaffolds

The biaryl pyridine motif is a privileged scaffold in modern chemistry, forming the core of numerous active pharmaceutical ingredients (APIs), agrochemicals, and functional materials.[1] Its unique electronic and structural properties allow for specific interactions with biological targets. This compound is a key heterocyclic building block belonging to this class. The development of a robust, scalable, and economically viable synthetic process is therefore critical for its application in research and industrial drug development.

This application note provides a detailed, field-proven protocol for the gram-scale synthesis of this compound. We move beyond a simple recitation of steps to explain the underlying chemical principles and rationale for each procedural choice, ensuring both scientific integrity and practical reproducibility. The chosen methodology is the Suzuki-Miyaura cross-coupling reaction, selected for its superior reliability, mild conditions, and broad substrate scope, making it highly amenable to industrial scale-up.[2]

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura reaction stands as one of the most powerful and versatile methods for constructing carbon-carbon bonds, particularly for biaryl synthesis. The reaction couples an organoboron compound (a boronic acid or ester) with an organohalide.

The selected pathway for this synthesis is:

Reaction Scheme: 3-bromo-5-methoxypyridine + 4-chlorophenylboronic acid → this compound

This approach was chosen for several key advantages:

  • High Functional Group Tolerance: The reaction conditions are mild enough to leave the chloro and methoxy groups on the aromatic rings intact.

  • Commercial Availability of Reagents: Both 3-bromo-5-methoxypyridine and 4-chlorophenylboronic acid are readily available starting materials.

  • Favorable Safety and Environmental Profile: Boronic acids exhibit low toxicity, and the inorganic byproducts are generally easy to remove, which is a significant advantage over other organometallic coupling reagents like organostannanes.[3]

The catalytic cycle, which underpins the reaction's success, involves three fundamental steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the activated boronate species, and reductive elimination to yield the final biaryl product and regenerate the Pd(0) catalyst.

Experimental Protocol: A Scalable Approach

This protocol is designed for a multi-gram scale synthesis and includes considerations for safety, reaction monitoring, and purification that are crucial for larger-scale operations.

I. Reagent and Equipment Data

A summary of all necessary reagents and their quantitative details is provided below.

ReagentCAS NumberMW ( g/mol )Moles (mol)Mass/VolumeStoichiometric Ratio
3-Bromo-5-methoxypyridine50720-12-2188.020.10018.80 g1.0
4-Chlorophenylboronic acid1679-18-1156.370.12018.76 g1.2
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.0022.31 g0.02 (2 mol%)
Potassium Carbonate (K₂CO₃)584-08-7138.210.30041.46 g3.0
1,4-Dioxane123-91-188.11-400 mL-
Deionized Water7732-18-518.02-100 mL-

Equipment: 1 L three-neck round-bottom flask or jacketed reactor, mechanical overhead stirrer, reflux condenser, thermocouple, nitrogen/argon inlet, heating mantle or oil bath.

II. Safety & Handling: A Self-Validating System

Trustworthiness in any protocol begins with safety. All operations should be conducted in a well-ventilated fume hood by trained personnel.

  • Palladium Catalysts: Palladium on carbon, and some palladium complexes, can be pyrophoric upon exposure to air, especially after use when finely divided.[4][5] Always handle palladium catalysts under an inert atmosphere (e.g., argon or nitrogen).[5] Used catalyst should be quenched carefully by wetting it with water before disposal according to institutional guidelines.[5][6]

  • 1,4-Dioxane: This solvent is flammable and a suspected carcinogen. Avoid inhalation and skin contact.

  • Boronic Acids: Can cause skin and eye irritation. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[7]

  • Potassium Carbonate: A mild base, but dust can be irritating to the respiratory tract.

III. Step-by-Step Synthesis Protocol
  • Reactor Setup: Assemble the 1 L reactor system. Ensure all glassware is dry. Equip the reactor with the mechanical stirrer, condenser, and an inert gas inlet. Maintain a slight positive pressure of nitrogen or argon throughout the procedure.

  • Reagent Charging: To the reactor, add 3-bromo-5-methoxypyridine (18.80 g, 0.100 mol), 4-chlorophenylboronic acid (18.76 g, 0.120 mol), and potassium carbonate (41.46 g, 0.300 mol).

  • Solvent Addition: Add 1,4-dioxane (400 mL) and deionized water (100 mL) to the reactor.

  • Inerting the System (Critical Step): Begin stirring the mixture and bubble argon or nitrogen gas through the solution via a long needle for 30-45 minutes. This degassing step is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst, leading to lower yields and the formation of homocoupled byproducts.[8]

  • Catalyst Introduction: Under a strong positive flow of inert gas, add the tetrakis(triphenylphosphine)palladium(0) (2.31 g, 2 mol%) to the reaction mixture. The mixture will typically turn a darker color upon catalyst addition.

  • Reaction Execution: Heat the reaction mixture to a gentle reflux (approximately 90-95 °C) with vigorous stirring.

  • Monitoring Progress: Monitor the reaction's progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A typical mobile phase for TLC is 3:1 Hexane:Ethyl Acetate. The reaction is complete when the 3-bromo-5-methoxypyridine starting material is no longer visible (typically 4-6 hours).

  • Work-up and Extraction: a. Once complete, cool the reaction mixture to room temperature. b. Transfer the mixture to a 2 L separatory funnel. c. Add 500 mL of deionized water and 500 mL of ethyl acetate. Shake vigorously and allow the layers to separate. d. Collect the upper organic layer. Extract the aqueous layer again with ethyl acetate (2 x 250 mL). e. Combine all organic extracts and wash with brine (2 x 200 mL) to remove residual water and inorganic salts. f. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a solid.

  • Purification via Recrystallization: a. Transfer the crude solid to an appropriately sized Erlenmeyer flask. b. Add a minimal amount of hot ethanol or isopropanol to dissolve the solid completely. Use a hot plate with stirring. c. Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. d. Further cool the flask in an ice bath for 30-60 minutes to maximize crystal formation. e. Collect the purified crystals by vacuum filtration, washing the filter cake with a small amount of cold solvent. f. Dry the crystals under vacuum to obtain this compound as a white to off-white solid. (Expected yield: 80-90%).

IV. Visualization of the Synthetic Workflow

To provide a clear overview of the operational sequence, the following workflow diagram has been generated.

Scale_Up_Synthesis cluster_prep I. Preparation cluster_reaction II. Reaction cluster_purification III. Isolation & Purification Setup Reactor Setup & Inerting Charge Reagent Charging Setup->Charge Degas Degassing (N2/Ar Sparge) Charge->Degas Catalyst Catalyst Addition Degas->Catalyst Heat Heat to Reflux (90-95 °C) Catalyst->Heat Monitor Monitor via TLC / HPLC Heat->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup Dry Drying & Solvent Removal Workup->Dry Recrystal Recrystallization Dry->Recrystal Product Final Product: 3-(4-Chlorophenyl) -5-methoxypyridine Recrystal->Product

Caption: Workflow for the scale-up synthesis of this compound.

Conclusion

This application note details a comprehensive and scalable protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. By providing a clear rationale for the choice of reagents and conditions, alongside meticulous safety and handling instructions, this guide serves as a reliable resource for researchers in drug development and process chemistry. The described method is robust, high-yielding, and suitable for adaptation to pilot plant and manufacturing scales.

References

  • Honrel. (2025, February 27). Precautions for Using Palladium Carbon Catalyst.
  • GALLAY. (2024, September 30). What Should We Pay AttentionTo When Using Palladium Carbon Catalyst?.
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press.
  • Viney Corporation. Safety, Storage, Shelf Life, Handling and Disposal.
  • Sigma-Aldrich. Safety Data Sheet.
  • Google Patents. US5922898A - Process for preparing biaryl compounds.
  • ResearchGate. Organic Boronic Acids and Boronic Acid Esters in Industrial Synthesis.
  • Organic Chemistry Portal. Arylboronic acid or boronate synthesis.
  • BenchChem. Technical Support Center: Suzuki-Miyaura Coupling of 3-Bromo-5-methoxypyridine.
  • VCU Innovation Gateway. (n.d.). Pharmaceutical Production Methods - Efficient Synthesis of Pyridines.
  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction.
  • Wikipedia. Boronic acid.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • SepaFlash. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Chlorophenyl)-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-Chlorophenyl)-5-methoxypyridine. As a key structural motif in medicinal chemistry, the efficient synthesis of this 3,5-disubstituted pyridine is of considerable interest.[1][2][3] The predominant synthetic route is the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[4] However, like any complex catalytic process, this reaction is prone to specific side reactions that can lead to challenging byproduct profiles and reduced yields.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common pitfalls associated with this synthesis, ensuring higher purity and yield in your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis of this compound, presented in a question-and-answer format.

Question 1: My reaction yield is disappointingly low, and analysis (TLC, LC-MS) shows significant amounts of unreacted 3-bromo-5-methoxypyridine and 4-chlorophenylboronic acid. What are the most likely causes?

Answer: When starting materials remain largely unconsumed, the issue typically lies with the catalytic cycle's efficiency. Several factors can contribute to this:

  • Inactive Catalyst: The active Pd(0) species is the engine of the Suzuki reaction.[5] If your palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂) or phosphine ligand has degraded due to age, improper storage, or exposure to air, the catalytic cycle will not initiate effectively.

  • Insufficiently Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen.[6][7] Inadequate degassing of solvents or a poor seal on the reaction vessel allows oxygen to oxidize Pd(0) to inactive Pd(II) species, halting the reaction.

  • Sub-optimal Temperature: Suzuki couplings require sufficient thermal energy to drive the oxidative addition and reductive elimination steps.[8] If the reaction temperature is too low, the rate of reaction will be exceedingly slow, leading to what appears to be no reaction.

  • Poor Reagent Quality: Boronic acids can degrade over time, especially if exposed to moisture.[6] It is crucial to use high-purity starting materials. A good practice is to perform a control reaction with a known, reliable substrate combination (e.g., bromobenzene and phenylboronic acid) to confirm that your catalyst, ligands, base, and solvent system are all active and viable.[6]

Question 2: My starting materials are consumed, but the yield of this compound is still low. What are the primary side reactions and byproducts I should be looking for?

Answer: When starting materials are consumed without corresponding high yields of the desired product, competitive side reactions are the culprit. The most common byproducts in this specific Suzuki-Miyaura coupling are summarized in the table below.

Byproduct NameStructureCommon Source / CauseHow to Minimize
4,4'-Dichlorobiphenyl Cl-Ph-Ph-ClHomocoupling of 4-chlorophenylboronic acid, often promoted by oxygen.[7]Rigorous degassing, use of bulky phosphine ligands, slow addition of the boronic acid.
3-Methoxypyridine Dehalogenation of 3-bromo-5-methoxypyridine.[8]Use high-purity solvents, avoid potential sources of hydride (e.g., certain alcohols at high temp), and ensure the base is not overly strong.
Chlorobenzene Protodeboronation of 4-chlorophenylboronic acid.[6]Use fresh, dry boronic acid; avoid prolonged reaction times at high temperatures, and use a non-aqueous base if possible.
Bismethoxy-bipyridine Homocoupling of 3-bromo-5-methoxypyridine.Ensure a high-quality catalyst and ligands; maintain a stoichiometric balance favouring the boronic acid slightly.

Question 3: My crude NMR/LC-MS is dominated by a nonpolar impurity identified as 4,4'-dichlorobiphenyl. How do I prevent its formation?

Answer: The formation of 4,4'-dichlorobiphenyl arises from the homocoupling of 4-chlorophenylboronic acid. This side reaction is primarily driven by the presence of molecular oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[7] This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled byproduct.

Strategies to Prevent Boronic Acid Homocoupling:

  • Rigorous Degassing: This is the most critical step. Solvents must be thoroughly degassed using methods like inert gas sparging (bubbling argon or nitrogen through the solvent for 20-30 minutes) or a series of freeze-pump-thaw cycles.[7]

  • Use of Appropriate Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can promote the desired reductive elimination step of the cross-coupling cycle, outcompeting the pathways that lead to homocoupling.

  • Slow Addition of Boronic Acid: Adding the boronic acid solution slowly via a syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[7]

Question 4: How can I effectively separate the desired product from key byproducts like 4,4'-dichlorobiphenyl and unreacted starting materials?

Answer: Purification is typically achieved via column chromatography on silica gel. The key is to exploit the polarity differences between the components of the crude mixture.

  • Desired Product: this compound is moderately polar due to the pyridine nitrogen and the methoxy group.

  • 4,4'-Dichlorobiphenyl: This homocoupled byproduct is very nonpolar.

  • 3-bromo-5-methoxypyridine: This starting material is more polar than the dichlorobiphenyl but generally less polar than the final product.

  • 4-chlorophenylboronic acid: This is quite polar and will often stick to the baseline of the silica gel or can be removed with a preliminary aqueous wash during the workup.

A typical gradient elution for column chromatography would start with a nonpolar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity (e.g., to 80:20 Hexanes:Ethyl Acetate). The nonpolar 4,4'-dichlorobiphenyl will elute first, followed by the starting bromide, and finally the desired product.[9]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Suzuki-Miyaura reaction? A1: The reaction proceeds via a catalytic cycle involving a palladium catalyst.[4][5] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromo-5-methoxypyridine, forming a Pd(II) complex.

  • Transmetalation: The 4-chlorophenyl group is transferred from the boron atom (of the boronic acid, activated by a base) to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic groups (4-chlorophenyl and 5-methoxypyridinyl) are coupled together and eliminated from the palladium center, forming the final product and regenerating the active Pd(0) catalyst.[8]

Q2: Why is the choice of base important? A2: The base plays a crucial role in activating the boronic acid for the transmetalation step.[10] It forms a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻). Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). While stronger bases can sometimes accelerate the reaction, they can also promote side reactions like dehalogenation or catalyst decomposition. Weaker inorganic bases are generally preferred for this reason.[7]

Q3: Which palladium catalyst and ligand system is recommended for coupling with a 3-bromopyridine substrate? A3: For electron-deficient heteroaryl halides like 3-bromo-5-methoxypyridine, catalyst systems that are both active and resistant to deactivation are preferred. While Pd(PPh₃)₄ can be effective, modern systems often provide better results. A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as triphenylphosphine (PPh₃), SPhos, or XPhos often gives good to excellent yields.[1]

Q4: How can I best monitor the reaction's progress? A4: Thin-Layer Chromatography (TLC) is the most common and convenient method. Spot the reaction mixture alongside pure samples of your starting materials on a silica gel plate. A typical mobile phase would be a mixture of hexanes and ethyl acetate (e.g., 4:1). The disappearance of the starting material spots and the appearance of a new, typically intermediate-polarity product spot indicates the reaction is proceeding. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the consumption of reactants and the formation of the product and any byproducts.

Visualizing the Chemistry

Diagrams help clarify the complex processes involved in the synthesis and troubleshooting.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar¹-Ar² (Product) RedElim->Product Ar1X Ar¹-X (3-bromo-5-methoxypyridine) Ar1X->OxAdd Ar2B Ar²-B(OH)₂ (4-chlorophenylboronic acid) + Base Ar2B->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Byproduct_Formation Common Byproduct Formation Pathways SM1 3-Bromo-5-methoxypyridine (Ar¹-Br) MainReaction Suzuki Coupling (Desired Pathway) SM1->MainReaction Dehalogenation Dehalogenation (Reduction) SM1->Dehalogenation [H] SM2 4-Chlorophenylboronic Acid (Ar²-B(OH)₂) SM2->MainReaction Homocoupling1 Homocoupling (Oxidative) SM2->Homocoupling1 O₂ Protodeboronation Protodeboronation (H⁺ source) SM2->Protodeboronation H₂O / H⁺ Product This compound (Ar¹-Ar²) MainReaction->Product Byproduct1 3-Methoxypyridine (Ar¹-H) Dehalogenation->Byproduct1 Byproduct2 4,4'-Dichlorobiphenyl (Ar²-Ar²) Homocoupling1->Byproduct2 Byproduct3 Chlorobenzene (Ar²-H) Protodeboronation->Byproduct3

Caption: Pathways leading to common byproducts from starting materials.

Experimental Protocols

Protocol 1: Synthesis of this compound

Disclaimer: This protocol is a representative starting point and may require optimization. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup:

    • To a dry, oven-baked 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-methoxypyridine (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a fully inert atmosphere.

  • Catalyst and Solvent Addition:

    • Under a positive flow of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).

    • Add degassed solvents via cannula or syringe. A common solvent system is a 3:1 mixture of Toluene and Water (volume calculated to make the initial mixture approximately 0.2 M with respect to the limiting reagent).

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 90-100 °C.

    • Stir the reaction vigorously. The mixture will be biphasic.

    • Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting bromide is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography

  • Column Preparation:

    • Prepare a silica gel slurry in a nonpolar solvent (e.g., hexanes).

    • Pack a glass column with the slurry to the desired height.

  • Sample Loading:

    • Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or ethyl acetate.

    • Adsorb this solution onto a small amount of silica gel and evaporate the solvent until a dry, free-flowing powder is obtained.

    • Carefully add this dry-loaded sample to the top of the prepared column.

  • Elution:

    • Begin eluting the column with a low-polarity mobile phase (e.g., 100% Hexanes or 98:2 Hexanes:Ethyl Acetate).

    • Collect fractions and monitor them by TLC. The nonpolar byproduct, 4,4'-dichlorobiphenyl, will elute first.

    • Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 80:20 Hexanes:Ethyl Acetate).

    • The desired product, this compound, will begin to elute.

    • Combine the pure fractions containing the product and remove the solvent under reduced pressure to obtain the purified solid.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • eFan's Blog. (2024). Suzuki-Miyaura Coupling. [Link]

  • News-Medical.Net. (2024). Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Grignard Reaction. (n.d.). Byproducts and Potential Problems. Retrieved from University of Michigan LSA Chemistry.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Taylor & Francis Online. (2024). 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. [Link]

  • PubMed Central. (2024). 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. [Link]

  • CDN. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. [Link]

Sources

Technical Support Center: Optimization of Suzuki Coupling for Chloropyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to one of the most pivotal, yet challenging, transformations in modern synthesis: the Suzuki-Miyaura cross-coupling of chloropyridines. As economical and readily available starting materials, chloropyridines are invaluable building blocks in pharmaceutical and materials science. However, their successful implementation in cross-coupling reactions is often hampered by the inherent stability of the C-Cl bond and the inhibitory nature of the pyridine nitrogen.[1][2]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will move beyond simple procedural lists to explore the mechanistic reasoning behind protocol optimization, empowering you to make informed decisions in your own laboratory.

Part 1: Troubleshooting Low or No Reaction Yield

This section addresses the most common issue: a stalled or inefficient reaction. We will systematically dissect the key reaction parameters.

Q1: I am observing very low or no product yield in my Suzuki coupling with a 2-chloropyridine derivative. What are the primary causes and how can I begin to troubleshoot?

A1: This is the most prevalent challenge and typically points to an issue with one of the three core pillars of the reaction: (1) Catalyst Activation , (2) Transmetalation Efficiency , or (3) Reaction Conditions .

Chloropyridines are notoriously less reactive than their bromo or iodo counterparts due to the high bond dissociation energy of the C-Cl bond.[3] This makes the initial, and often rate-limiting, oxidative addition step of the catalytic cycle particularly difficult.[4] Furthermore, the Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to catalyst deactivation and inhibition.[3][5][6]

A systematic approach is crucial. Before blaming a specific reagent, always ensure your fundamentals are sound: are your solvents anhydrous and properly degassed? Is your boronic acid pure? Have you established a truly inert atmosphere? Once these are confirmed, you can use the following workflow to diagnose the issue.

G start Low / No Yield Observed cat_check Is the Catalyst System Active Enough? start->cat_check base_check Is the Base Promoting Efficient Transmetalation? cat_check->base_check No cat_sol SOLUTION: - Use bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) - Consider NHC-Pd precatalysts (e.g., PEPPSI-IPr) cat_check->cat_sol Yes cond_check Are the Reaction Conditions Optimal? base_check->cond_check No base_sol SOLUTION: - Switch to a stronger base (K₃PO₄, Cs₂CO₃) - Ensure base solubility (use aq. cosolvent) base_check->base_sol Yes side_rxn Are Side Reactions Consuming Starting Material? cond_check->side_rxn No cond_sol SOLUTION: - Increase temperature (80-120 °C) - Screen solvents (Dioxane, Toluene, t-AmylOH) cond_check->cond_sol Yes side_rxn_sol SOLUTION: - Rigorously degas solvents - Use boronic esters to prevent protodeboronation - Check for dehalogenation side_rxn->side_rxn_sol Yes

Caption: A workflow for troubleshooting low yields in Suzuki couplings of chloropyridines.

Q2: How do I select the most effective palladium catalyst and ligand system for a challenging chloropyridine?

A2: This is the most critical decision for coupling unreactive chlorides. Standard catalysts like Pd(PPh₃)₄ often fail or give low yields because the triphenylphosphine ligand is not electron-rich enough to facilitate the difficult oxidative addition to the C-Cl bond.[5][7]

Modern catalyst systems are designed specifically to overcome this barrier. The two most successful classes of ligands are Buchwald Biarylphosphines and N-Heterocyclic Carbenes (NHCs) .

  • Buchwald Ligands (e.g., SPhos, XPhos, RuPhos): These ligands are both sterically bulky and highly electron-donating.[1]

    • Expertise: The steric bulk promotes the formation of a highly reactive, monoligated Pd(0)L species, which is the active catalyst. This bulk also accelerates the final reductive elimination step and physically shields the palladium center, preventing the pyridine nitrogen from binding and deactivating the catalyst.[1][3]

    • Experience: The strong electron-donating character increases the electron density on the palladium, making it more nucleophilic and promoting its insertion into the electron-poor C-Cl bond.[5]

  • N-Heterocyclic Carbene (NHC) Ligands (e.g., IPr, SIPr): NHCs are powerful σ-donors, even more so than phosphines.[5]

    • Expertise: This strong σ-donation makes the palladium center exceptionally electron-rich, dramatically lowering the activation barrier for oxidative addition. The robust Pd-NHC bond also leads to highly stable catalysts that resist decomposition at elevated temperatures.[5] Commercially available precatalysts like PEPPSI-IPr are highly effective.[5]

Data Presentation: Ligand Performance Comparison

The following table summarizes typical results for the coupling of 2-chloropyridine with 4-methoxyphenylboronic acid, demonstrating the dramatic effect of ligand choice.

Catalyst/Ligand SystemBaseSolventTemp (°C)Time (h)Yield (%)Source
Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O1001285[5]
Pd(OAc)₂ / SPhos K₃PO₄Toluene/H₂O1001895[5]
Pd(OAc)₂ / XPhos K₃PO₄t-AmylOH1001698[5]
PEPPSI-IPr K₂CO₃Dioxane/H₂O80492[5]

Trustworthiness: As the data shows, moving from a first-generation ligand (PPh₃) to a modern biarylphosphine (XPhos) or NHC (PEPPSI-IPr) ligand can increase yield significantly while often reducing reaction time and temperature.

Q3: My catalyst system is state-of-the-art, but the reaction is still sluggish. How critical is the base, and which one should I use?

A3: The role of the base is often underestimated. The base is not merely a spectator; it is essential for the transmetalation step. Its function is to activate the boronic acid, converting it to a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which then transfers its organic group to the palladium complex.[3] For challenging substrates, a weak or poorly soluble base will create a bottleneck in the catalytic cycle, even with a highly active catalyst.

  • Base Strength: Weak bases like sodium carbonate (Na₂CO₃) are often insufficient for activating the boronic acid at a rate compatible with the coupling of unreactive chlorides.[3] Stronger inorganic bases are required.

    • Recommendation: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are the bases of choice for difficult couplings.[3] Their greater basicity and favorable interactions in the transition state accelerate the transmetalation step.

  • Base Solubility: An undissolved base has zero activity. The solubility of inorganic bases in organic solvents is typically low.

    • Recommendation: Employ a biphasic solvent system, such as Dioxane/H₂O or Toluene/H₂O (typically in a 4:1 to 10:1 ratio).[3][5][8] The water helps to solubilize the base, making it available to participate in the reaction at the organic-aqueous interface.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Base-Mediated Activation OA Oxidative Addition Ar-Cl + Pd(0)L₂ → Ar-Pd(II)L₂-Cl TM Transmetalation Ar-Pd(II)L₂-Cl + Ar'-B(OH)₃⁻ → Ar-Pd(II)L₂-Ar' OA->TM RE Reductive Elimination Ar-Pd(II)L₂-Ar' → Ar-Ar' + Pd(0)L₂ TM->RE RE->OA Catalyst Regeneration boronic_acid Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ More Nucleophilic Boronate boronic_acid->boronate base Base (e.g., K₃PO₄) base->boronate boronate->TM:f0 Enters Cycle

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the crucial base-mediated activation of the boronic acid for transmetalation.

Part 2: Identifying and Mitigating Common Side Reactions

Even with an optimized catalyst system, side reactions can consume starting materials and reduce yields. Identifying the major byproduct is key to solving the problem.

Q4: My main side product is the dehalogenated chloropyridine (replaced by -H). What causes this and how can I prevent it?

A4: This side reaction, known as hydrodehalogenation , is a common plague in cross-coupling, particularly with electron-deficient heteroaryl halides like chloropyridines.[9][10] It occurs when a palladium-hydride (Pd-H) species is formed in the reaction mixture. This Pd-H intermediate can then undergo reductive elimination with the pyridine group to generate the undesired dehalogenated product.[9][11]

Sources of Hydride:

  • Solvents: Alcohols and even water can act as hydride sources.

  • Bases: Some bases, particularly amines or hydroxides, can contribute to Pd-H formation.

  • Boronic Acid: In some cases, the boronic acid itself can be a source of hydride.

Mitigation Strategies:

  • Ensure a Rigorously Inert Atmosphere: Oxygen can interfere with the catalytic cycle and promote pathways that lead to Pd-H formation. Ensure your solvents are thoroughly degassed and the reaction is maintained under a positive pressure of Argon or Nitrogen.[6]

  • Use a Robust Ligand: Bulky, electron-rich ligands (as discussed in Q2) can accelerate the desired cross-coupling pathway, allowing it to outcompete the hydrodehalogenation pathway.

  • Re-evaluate Your Solvent/Base Combination: If using an alcohol solvent, consider switching to an aprotic solvent like dioxane or toluene.[9]

Q5: I'm observing significant protodeboronation (my boronic acid is being replaced by -H). How can I minimize this?

A5: Protodeboronation is the hydrolysis of the C-B bond, and it is especially problematic for electron-rich or heteroaryl boronic acids under the basic, aqueous conditions of the Suzuki reaction.[11] This side reaction irreversibly consumes your coupling partner.

Mitigation Strategies:

  • Use Boronic Esters: Boronic esters, particularly pinacol esters (Bpin), are more stable to hydrolysis than their corresponding acids.[12] They effectively act as a "slow-release" source of the active boronic acid/boronate, keeping its standing concentration low and minimizing the opportunity for protodeboronation.[13][14]

  • Use Potassium Organotrifluoroborates (R-BF₃K): These reagents are highly stable crystalline solids that hydrolyze slowly under basic conditions to release the boronic acid in situ. This strategy is highly effective at preventing premature degradation.[13][14]

  • Minimize Water and Reaction Time: While some water is often necessary to dissolve the base, using a large excess can accelerate protodeboronation. Use the minimum amount required (e.g., a 10:1 organic:aqueous ratio) and monitor the reaction to avoid unnecessarily long heating times.

G cluster_desired Desired Pathway cluster_undesired Undesired Pathways center Ar-Pd-Cl Intermediate tm_node Transmetalation with Ar'-B(OH)₃⁻ center->tm_node dehalo_node Reaction with 'H⁻' source center->dehalo_node product Ar-Ar' (Coupled Product) tm_node->product Reductive Elimination dehalo_product Ar-H (Dehalogenation) dehalo_node->dehalo_product Reductive Elimination boronic_acid Ar'-B(OH)₂ boronic_acid->tm_node + Base proto_product Ar'-H (Protodeboronation) boronic_acid->proto_product + H₂O, Base

Sources

Technical Support Center: Efficient Removal of Palladium Catalyst from 3-(4-Chlorophenyl)-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(4-Chlorophenyl)-5-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to address the critical step of removing residual palladium catalysts following Suzuki-Miyaura cross-coupling reactions. The presence of palladium, even in trace amounts, can impede downstream applications and compromise the integrity of active pharmaceutical ingredients (APIs).[1][2] This document provides practical troubleshooting advice, detailed experimental protocols, and a comparative analysis of various purification strategies to ensure your final compound meets the stringent purity requirements of the pharmaceutical industry.[2]

Troubleshooting & FAQs

This section addresses common challenges encountered during the removal of palladium from nitrogen-containing heterocyclic compounds like this compound.

Question 1: Why is removing palladium from my this compound synthesis particularly challenging?

Answer: The primary challenge lies in the inherent affinity of the pyridine nitrogen for palladium. The lone pair of electrons on the nitrogen atom can coordinate with the palladium catalyst, forming a stable complex.[3] This interaction can keep the palladium species solubilized in the reaction mixture, rendering simple filtration or extraction methods ineffective.[3]

Question 2: I performed a standard workup and filtration, but my product is still discolored and shows high palladium content by ICP-MS. What should I do?

Answer: Discoloration, often a grayish or black tint, is a common indicator of colloidal palladium. Standard filtration is often insufficient to remove these fine particles or any dissolved palladium species.[4] You will need to employ a more robust purification strategy, such as treatment with activated carbon or the use of specialized metal scavengers.[5]

Question 3: I used activated carbon for purification, but I'm experiencing significant product loss. Is this normal?

Answer: While cost-effective, activated carbon can be non-specific and may adsorb your target molecule, leading to reduced yields.[4][5] The porous structure of activated carbon can trap organic molecules, and its effectiveness can be highly dependent on the solvent system and the specific properties of your compound.[6][7] If product loss is substantial, consider optimizing the amount of activated carbon used or switching to a more selective silica-based scavenger.[8]

Question 4: I've tried a thiol-based silica scavenger, but the palladium levels are still above the acceptable limit (<10 ppm). What factors could be influencing its performance?

Answer: The efficacy of a metal scavenger is influenced by several factors:

  • Palladium Oxidation State: Thiol-based scavengers are generally more effective for Pd(II) species. If your catalytic cycle results in a significant amount of Pd(0), a different type of scavenger might be more appropriate.[9]

  • Solvent Effects: The choice of solvent can impact the accessibility of the palladium to the scavenger. It is advisable to screen different solvents to find the optimal conditions.[4][10]

  • Temperature and Time: Scavenging is a kinetic process. Increasing the temperature (e.g., to 40-60 °C) and allowing for sufficient reaction time (a few hours to overnight) can significantly improve removal efficiency.[11][12]

  • Mass Transfer: Inadequate mixing can limit the interaction between the scavenger and the dissolved palladium. Ensure vigorous stirring throughout the treatment.[9]

Selecting the Right Palladium Removal Strategy

The choice of purification method is critical and depends on factors such as the scale of the reaction, cost considerations, and the desired final purity of the this compound. The following decision-making workflow can help guide your selection process.

Palladium Removal Workflow start Initial Reaction Work-up (Aqueous Wash) check_pd Analyze Residual Pd (ICP-MS) start->check_pd high_pd High Pd Content (>100 ppm) check_pd->high_pd High low_pd Low Pd Content (<100 ppm) check_pd->low_pd Low scavenger_screen Screen Scavengers (Thiol, Amine, TMT) high_pd->scavenger_screen activated_carbon Activated Carbon Treatment high_pd->activated_carbon crystallization Crystallization low_pd->crystallization check_yield Check Product Yield scavenger_screen->check_yield activated_carbon->check_yield final_product Final Purified Product (Pd < 10 ppm) crystallization->final_product yield_ok Acceptable Yield check_yield->yield_ok OK yield_low Low Yield check_yield->yield_low Low yield_ok->final_product optimize_scavenger Optimize Scavenger (Amount, Temp, Time) yield_low->optimize_scavenger optimize_scavenger->scavenger_screen

Caption: Decision workflow for palladium removal.

Comparative Analysis of Palladium Scavengers

The selection of an appropriate scavenger is crucial for efficient palladium removal with minimal product loss. Below is a comparison of common scavenger types.

Scavenger TypeFunctional GroupPrimary TargetAdvantagesDisadvantages
Activated Carbon N/A (Adsorbent)Pd(0), Pd(II)Cost-effective, widely available.[5]Non-specific, can lead to high product loss, may require large volumes.[4][8]
Silica-Thiol -SHPd(II)High affinity for Pd(II), good selectivity.[13][14]May be less effective for Pd(0) species.
Silica-Amine -NH2, -NHRPd(II)Effective for coordinating with palladium salts.[10]Can be sensitive to pH and solvent polarity.
Silica-TMT Triazine-thiolPd(0), Pd(II)Broad-spectrum effectiveness, high efficiency.[4][15]Can be more expensive than other options.

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for the most effective palladium removal techniques for this compound.

Protocol 1: Activated Carbon Treatment

This protocol is a cost-effective first-line approach for reducing palladium content.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, toluene) at a concentration of 50-100 mg/mL.

  • Addition of Carbon: Add activated carbon (5-10 wt% relative to the crude product) to the solution.

  • Stirring: Stir the mixture vigorously at room temperature or elevated temperature (40-60 °C) for 2-4 hours.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.

  • Washing: Wash the filter cake with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Analysis: Analyze the residual palladium content using ICP-MS.[16]

Protocol 2: Silica-Based Scavenger Treatment

This protocol offers higher selectivity and is recommended when activated carbon treatment results in significant product loss.

  • Dissolution: Dissolve the crude or partially purified this compound in an appropriate solvent.

  • Scavenger Selection: Based on preliminary screening, select a silica-based scavenger (e.g., Si-Thiol, Si-TMT).

  • Addition of Scavenger: Add the scavenger (typically 5-10 equivalents relative to the initial palladium catalyst loading) to the solution.

  • Incubation: Stir the mixture at room temperature or an optimized temperature for 4-16 hours.[12]

  • Filtration: Remove the scavenger by filtration.

  • Washing: Rinse the scavenger with fresh solvent.

  • Concentration: Concentrate the combined filtrate and washings.

  • Analysis: Determine the final palladium concentration by ICP-MS.[17]

Scavenging Protocol Workflow start Crude Product Solution add_scavenger Add Scavenger (e.g., Si-Thiol) start->add_scavenger stir Stir at RT or 40-60°C (4-16h) add_scavenger->stir filtrate Filter to Remove Scavenger-Pd Complex stir->filtrate wash Wash Scavenger with Fresh Solvent filtrate->wash concentrate Combine Filtrate & Wash and Concentrate wash->concentrate analyze Analyze for Residual Palladium (ICP-MS) concentrate->analyze

Caption: General workflow for palladium scavenging.

Final Remarks

The successful removal of palladium from this compound is a critical step in ensuring the quality and safety of the final compound. A systematic approach involving troubleshooting, careful selection of the purification method, and optimization of experimental conditions is paramount. For challenging purifications, a multi-step approach combining different techniques, such as an initial activated carbon treatment followed by a more selective scavenger, may be necessary to achieve the desired purity with minimal product loss.[9] Always verify the final palladium levels using a sensitive analytical technique like ICP-MS to ensure compliance with regulatory standards.[2][18]

References

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Organic Process Research & Development - ACS Publications.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications.
  • How to Remove Palladium in three easy steps - Biotage.
  • Palladium Detection for API Purification - Arbor Assays.
  • oa Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams - Johnson Matthey Technology Review.
  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium.
  • Silica Gels.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC - NIH.
  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Request PDF - ResearchGate. Available at: [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF - ResearchGate. Available at: [Link]

  • Metal Scavengers in Process Chemistry An Investigative Study - Biotage.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters. Available at: [Link]

  • Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd.
  • Technical Support Center: Palladium Catalyst Removal in 3-Thienyl Compound Synthesis - Benchchem.
  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? - ResearchGate. Available at: [Link]

  • Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism - PubMed. Available at: [Link]

  • Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters.
  • US20160340311A1 - Recovery and/or reuse of palladium catalyst after a suzuki coupling - Google Patents.
  • Optimised Pd removal from a pharmaceutical intermediate with 60% reduction in scavenger usage - PhosphonicS.
  • Technical Support Center: Removal of Palladium Catalyst from 2-Bromo-5-(bromomethyl)pyridine Reaction Mixtures - Benchchem.
  • Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds - MDPI. Available at: [Link]

  • Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System - MDPI. Available at: [Link]

  • How to remove palladium catalyst from reaction mixture ? | ResearchGate. Available at: [Link]

  • A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions - PMC - PubMed Central. Available at: [Link]

  • Apeiron's Metal Scavenging Solutions.
  • Your trick to remove residual palladium : r/Chempros - Reddit. Available at: [Link]

  • How can i remove palladium Pd catalyst easily? - ResearchGate. Available at: [Link]

  • Using Metal Scavengers to Remove Trace Metals such as Palladium - Biotage.
  • Technical Support Center: Removing Palladium Catalyst Residues from Final Products - Benchchem.
  • Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents | Request PDF - ResearchGate. Available at: [Link]

  • Recent Advances in Platinum and Palladium Solvent Extraction from Real Leaching Solutions of Spent Catalysts - MDPI. Available at: [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 3-(4-Chlorophenyl)-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 3-(4-Chlorophenyl)-5-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important pyridine derivative. Drawing from established palladium-catalyzed cross-coupling methodologies, this document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guide: Addressing Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the Suzuki-Miyaura cross-coupling reaction, a widely utilized method for this transformation.

Question 1: I am experiencing significantly low to no yield in my Suzuki-Miyaura coupling of 3-bromo-5-methoxypyridine with 4-chlorophenylboronic acid. What are the primary causes and how can I troubleshoot this?

Answer:

Low or no yield in the Suzuki-Miyaura coupling of heteroaryl halides is a frequent challenge. The issue often stems from a few critical factors related to reagent integrity, reaction setup, and competing side reactions.[1] A systematic approach to troubleshooting is essential.

Initial Troubleshooting Workflow:

G start Low/No Yield Observed reagent_check 1. Verify Reagent Integrity - Boronic acid (fresh, properly stored) - Palladium catalyst (active) - Ligand (not degraded) - Anhydrous solvents start->reagent_check atmosphere_check 2. Ensure Inert Atmosphere - Thoroughly degas solvents - Purge reaction vessel with Ar/N₂ reagent_check->atmosphere_check Reagents OK control_rxn 3. Perform a Control Reaction - Use a reliable substrate combination (e.g., bromobenzene + phenylboronic acid) atmosphere_check->control_rxn Atmosphere OK side_reaction_eval 4. Analyze for Side Reactions - Protodeboronation - Homocoupling - Dehalogenation control_rxn->side_reaction_eval Control OK optimization 5. Optimize Reaction Conditions - Catalyst/ligand system - Base selection - Temperature and time side_reaction_eval->optimization Side reactions identified success Improved Yield optimization->success

Caption: A logical workflow for initial troubleshooting of low-yield Suzuki-Miyaura coupling reactions.

Detailed Causality and Solutions:

  • Reagent Quality:

    • Boronic Acid Degradation: 4-Chlorophenylboronic acid is susceptible to protodeboronation, the cleavage of the C-B bond, especially in the presence of moisture and over time.[1] It is crucial to use fresh or properly stored boronic acid. Consider using the more stable pinacol ester derivative if degradation is suspected.

    • Catalyst and Ligand Activity: Palladium catalysts, particularly in their active Pd(0) state, and phosphine ligands can be sensitive to air and moisture.[1][2] Ensure your catalyst and ligand are from a reliable source and have been stored under an inert atmosphere.

  • Inert Atmosphere:

    • Oxygen Sensitivity: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) species by oxygen, which can halt the catalytic cycle.[1][3] Rigorous degassing of solvents (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles) and maintaining a positive pressure of an inert gas throughout the reaction are critical.[3]

  • Side Reactions:

    • Protodeboronation: As mentioned, this side reaction consumes the boronic acid. To mitigate this, ensure anhydrous conditions and consider using a milder base.

    • Homocoupling of Boronic Acid: This side reaction, forming 4,4'-dichlorobiphenyl, is often promoted by the presence of oxygen.[3] Thorough degassing is the primary solution. Additionally, using a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous over Pd(II) sources.[2]

    • Dehalogenation of 3-bromo-5-methoxypyridine: This results in the formation of 3-methoxypyridine. This can occur if there are sources of hydride in the reaction mixture. Ensure the use of high-purity solvents and reagents.

Question 2: I am observing the formation of significant byproducts, particularly the homocoupling of 4-chlorophenylboronic acid. How can I suppress this side reaction?

Answer:

The homocoupling of boronic acids is a common issue in Suzuki-Miyaura reactions and is primarily driven by the presence of oxygen.[3] The pyridine nitrogen in your substrate can also influence the catalyst's reactivity, potentially making it more susceptible to side reactions.

Strategies to Minimize Homocoupling:

StrategyRationale
Rigorous Degassing Removes dissolved oxygen, which is a key promoter of the oxidation of Pd(0) to Pd(II), the species that catalyzes homocoupling.[3]
Use of Bulky, Electron-Rich Ligands Ligands such as XPhos or SPhos can promote the desired cross-coupling pathway and sterically hinder the formation of intermediates that lead to homocoupling.[2]
Appropriate Base Selection Weaker inorganic bases like K₂CO₃ or K₃PO₄ are generally preferred, as stronger bases can sometimes promote side reactions.[3]
Slow Addition of Boronic Acid This keeps the instantaneous concentration of the boronic acid low, which can disfavor the bimolecular homocoupling reaction.
Addition of a Mild Reducing Agent Small amounts of a mild reducing agent, such as potassium formate, can help maintain the palladium catalyst in its active Pd(0) state.[3]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand system is most effective for the Suzuki-Miyaura coupling of 3-bromo-5-methoxypyridine?

A1: The choice of catalyst and ligand is critical. For a relatively electron-neutral substrate like 3-bromo-5-methoxypyridine, several systems can be effective.

  • For initial screening: Pd(PPh₃)₄ is a common starting point due to its commercial availability and ease of use.[4]

  • For improved yields and challenging couplings: Systems employing bulky, electron-rich phosphine ligands such as XPhos or SPhos with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ often provide superior results.[2] These ligands facilitate the oxidative addition step and promote reductive elimination. For less reactive chloro-analogs, these advanced ligands are often necessary.[2]

Q2: What is the optimal base and solvent for this reaction?

A2: The choice of base and solvent is interdependent and can significantly impact the reaction outcome.

  • Bases: Inorganic bases are typically used. K₂CO₃ and K₃PO₄ are common and effective choices.[3][4] The base not only facilitates the transmetalation step but also influences the rate of side reactions.

  • Solvents: A mixture of an organic solvent and water is often employed. Common solvent systems include 1,4-dioxane/water, THF/water, and toluene/water.[4][5] The water is necessary to dissolve the inorganic base. Ensure the organic solvent is of high purity and anhydrous before adding degassed water.

Q3: Can I use microwave irradiation to improve the reaction rate and yield?

A3: Yes, microwave-assisted heating can be highly effective for this transformation. It often leads to significantly reduced reaction times and can improve yields, especially for less reactive substrates.[4] A typical microwave protocol might involve heating the reaction mixture to 135 °C for 30-60 minutes.[4]

Q4: What are the best practices for purifying the final product, this compound?

A4: After the reaction is complete, a standard aqueous workup is typically performed. The crude product is then purified by column chromatography on silica gel.[4][6] A solvent system such as a gradient of ethyl acetate in hexanes is commonly used for elution. It is important to carefully monitor the fractions by TLC to ensure good separation from any remaining starting materials and byproducts.

Experimental Protocols

The following protocols provide a starting point for the synthesis of this compound via Suzuki-Miyaura coupling. Optimization may be necessary based on your specific laboratory conditions and reagent batches.

Protocol 1: Conventional Heating Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification a 1. Add solids to a dry Schlenk flask: - 3-bromo-5-methoxypyridine (1.0 equiv) - 4-chlorophenylboronic acid (1.2 equiv) - Pd(PPh₃)₄ (3 mol%) - K₃PO₄ (2.0 equiv) b 2. Evacuate and backfill with Ar/N₂ (3x) a->b c 3. Add degassed 4:1 1,4-dioxane/water b->c d 4. Heat at 90 °C with vigorous stirring c->d e 5. Monitor by TLC or LC-MS (typically 8-12 h) d->e f 6. Cool to RT, dilute with EtOAc and water e->f g 7. Separate organic layer, wash with brine, dry f->g h 8. Concentrate under reduced pressure g->h i 9. Purify by column chromatography h->i

Caption: Step-by-step workflow for the conventional Suzuki-Miyaura synthesis.

Materials:

  • 3-Bromo-5-methoxypyridine (1.0 equiv)

  • 4-Chlorophenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add 3-bromo-5-methoxypyridine, 4-chlorophenylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.[4]

  • Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask via syringe.

  • Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-12 hours.[4]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

  • 3-Bromo-5-methoxypyridine (1.0 equiv)

  • 4-Chlorophenylboronic acid (1.2 equiv)

  • XPhos Pd G2 (2.5 mol%)

  • XPhos (5 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane (degassed)

Procedure:

  • In a microwave vial, combine all solid reagents.

  • Add degassed 1,4-dioxane.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 135 °C for 30-60 minutes.[4]

  • After cooling, work up and purify as described in the conventional heating protocol.

References

  • Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Cationic palladium(II)-catalyzed synthesis of substituted pyridines from α,β-unsaturated oxime ethers. RSC Publishing. Available at: [Link]

  • What's the role of the phosphine ligand in Suzuki couplings? Reddit. Available at: [Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. Available at: [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]

  • A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. PubMed Central. Available at: [Link]

  • Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0). National Institutes of Health. Available at: [Link]

  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate. Available at: [Link]

  • Synthesis of 3-Substituted 2-Arylpyridines via Cu/Pd-Catalyzed Decarboxylative Cross-Coupling of Picolinic Acids with (Hetero)Aryl Halides. PubMed. Available at: [Link]

  • The Recent Development of Phosphine Ligands Derived from 2-Phosphino-Substituted Heterocycles and Their Applications in Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. ResearchGate. Available at: [Link]

  • Negishi Coupling. Organic Chemistry Portal. Available at: [Link]

  • Catalytic amination of 2-substituted pyridines with hydrazine derivatives. PubMed. Available at: [Link]

  • Optimization of conditions in the Suzuki-Miyaura coupling reaction. ResearchGate. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Failed suzuki coupling, any suggenstions? Reddit. Available at: [Link]

  • Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PubMed Central. Available at: [Link]

  • Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Wipf Group. Available at: [Link]

  • Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Available at: [Link]

  • Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd–PEPPSI–IPent. RSC Publishing. Available at: [Link]

  • Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Wipf Group. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Purification method of pyridine and pyridine derivatives. Google Patents.
  • Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. RSC Publishing. Available at: [Link]

  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate. Available at: [Link]

  • Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. Google Patents.
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available at: [Link]

  • Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. MDPI. Available at: [Link]

  • Synthesis of aryl benzamides containing a pyrimidine moiety as possible HIV-1 NNRTIs. Arkivoc. Available at: [Link]

Sources

Navigating the Labyrinth of Pyridine Synthesis: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Substituted Pyridine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing the pyridine scaffold. The synthesis of substituted pyridines is a cornerstone of modern medicinal chemistry and materials science. However, the path to the desired product is often fraught with challenges, from dwindling yields to the emergence of unexpected and often inseparable side products.

This resource provides in-depth, troubleshooting guidance in a direct question-and-answer format. We will move beyond simple procedural outlines to explore the mechanistic underpinnings of common side reactions in five major named reactions: the Hantzsch, Guareschi-Thorpe, Ciamician-Dennstedt, Kröhnke, and Bohlmann-Rahtz syntheses. By understanding the "why" behind these experimental pitfalls, you will be better equipped to proactively design robust synthetic strategies and effectively troubleshoot reactions that have gone awry.

I. The Hantzsch Pyridine Synthesis: Beyond the Dihydropyridine Intermediate

The Hantzsch synthesis is a classic and versatile method for the construction of dihydropyridines, which are subsequently oxidized to the corresponding pyridines.[1] However, the two-step nature of this process is a primary source of potential side reactions and yield loss.

Frequently Asked Questions & Troubleshooting

Q1: My Hantzsch reaction yields are consistently low, and I isolate a significant amount of the dihydropyridine intermediate. How can I improve the oxidation step?

A1: This is the most common challenge in the Hantzsch synthesis. The initial product is a 1,4-dihydropyridine (1,4-DHP), which requires aromatization.[1] Incomplete oxidation is a major cause of low yields of the final pyridine product.

Root Cause Analysis:

  • Harsh Oxidants: Traditional oxidizing agents like nitric acid (HNO₃), potassium permanganate (KMnO₄), or chromium trioxide (CrO₃) can be effective but are often too harsh.[1] These reagents can lead to over-oxidation or degradation of sensitive functional groups on your starting materials or product, resulting in a complex mixture of byproducts and purification difficulties.[1]

  • Insufficient Oxidant: An inadequate stoichiometric amount of the oxidizing agent will naturally lead to incomplete conversion of the 1,4-DHP.

Troubleshooting Protocol: Optimizing the Oxidation Step

  • Monitor the Reaction: Before quenching the reaction, carefully monitor the disappearance of the 1,4-DHP intermediate by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Employ Milder Oxidizing Agents: Consider using milder and more selective oxidizing agents. Some effective alternatives include:

    • Iodine in a suitable solvent: This is a mild and efficient method for the aromatization of 1,4-DHPs.

    • Ceric Ammonium Nitrate (CAN): CAN is a versatile and often high-yielding oxidant for this transformation.[2]

    • Air Oxidation with a Catalyst: In some cases, bubbling air or oxygen through the reaction mixture in the presence of a catalyst like activated carbon can achieve the desired oxidation under greener conditions.

  • Optimize Stoichiometry: If using a chemical oxidant, ensure you are using the correct stoichiometric amount. A slight excess may be necessary, but large excesses should be avoided to minimize side reactions.

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Nitric AcidAcetic Acid, heatInexpensive, strongHarsh, can lead to nitration byproducts
KMnO₄Acetone or water, neutral or basic pHStrong, effectiveCan be unselective, produces MnO₂ waste
IodineRefluxing methanol or ethanolMild, selectiveCan be slow, iodine can be volatile
CANAcetonitrile or acetic acid, room temp.High yielding, mildCan be expensive

Q2: I'm observing unexpected byproducts in my Hantzsch synthesis, even after optimizing the oxidation. What other side reactions should I be aware of?

A2: While incomplete oxidation is the primary culprit, other side reactions can occur, particularly in the initial condensation steps. The Hantzsch reaction can proceed through at least five different mechanistic pathways depending on the reactants and conditions, which can lead to a variety of byproducts.[1]

Common Side Reactions and Their Mitigation:

  • Michael Addition Adducts: The reaction involves a Michael addition of an enamine to an α,β-unsaturated carbonyl compound.[3] If the subsequent cyclization and dehydration steps are slow or incomplete, you may isolate the stable Michael adduct intermediate.

    • Troubleshooting: Ensure your reaction conditions (temperature, catalyst) are sufficient to drive the reaction to completion. Acid or base catalysts can promote the cyclization step.

  • Knoevenagel Condensation Products: The reaction between the aldehyde and the β-ketoester is a Knoevenagel condensation.[3] If this intermediate does not efficiently react with the enamine, it may be isolated as a byproduct.

    • Troubleshooting: Pre-forming the enamine before adding the aldehyde and β-ketoester can sometimes improve yields by ensuring the Knoevenagel product is consumed as it is formed.

Hantzsch_Side_Reactions cluster_main Hantzsch Synthesis Pathway cluster_side1 Side Reaction 1: Incomplete Oxidation cluster_side2 Side Reaction 2: Michael Adduct Formation cluster_side3 Side Reaction 3: Knoevenagel Product Start Aldehyde + 2x β-Ketoester + NH₃ DHP 1,4-Dihydropyridine (Intermediate) Start->DHP Condensation & Cyclization MichaelAdduct Stable Michael Adduct Start->MichaelAdduct Slow Cyclization Knoevenagel Knoevenagel Condensation Product Start->Knoevenagel Inefficient Enamine Reaction Pyridine Substituted Pyridine (Desired Product) DHP->Pyridine Oxidation IncompleteOx Incomplete Oxidation DHP->IncompleteOx Insufficient Oxidant

Caption: Troubleshooting workflow for the Hantzsch pyridine synthesis.

II. The Guareschi-Thorpe Pyridine Synthesis: Taming Nitrile Self-Condensation

The Guareschi-Thorpe synthesis is a powerful method for preparing 2-pyridones from a β-dicarbonyl compound and a cyanoacetamide equivalent in the presence of a base.[4] A related reaction, the Thorpe-Ziegler reaction, involves the intramolecular self-condensation of dinitriles.[5] Side reactions in these syntheses often stem from the reactivity of the nitrile group.

Frequently Asked Questions & Troubleshooting

Q3: My Guareschi-Thorpe reaction is giving a complex mixture of products with low yield of the desired 2-pyridone. What are the likely side reactions?

A3: The basic conditions required for the Guareschi-Thorpe synthesis can promote the self-condensation of the cyanoacetamide starting material, a reaction known as the Thorpe reaction.[6] This can lead to the formation of β-enaminonitriles and other oligomeric byproducts, consuming your starting material and complicating purification.

Root Cause Analysis:

  • Excessive Base or High Temperatures: Strong bases and high reaction temperatures can accelerate the rate of the competing Thorpe self-condensation reaction.

  • Slow Cyclization: If the initial condensation between the β-dicarbonyl and cyanoacetamide is slow, the cyanoacetamide has more opportunity to react with itself.

Troubleshooting Protocol: Minimizing Self-Condensation

  • Optimize Base and Temperature: Use the mildest basic conditions that still promote the desired reaction. Stoichiometric amounts of a weaker base at lower temperatures are often preferable to a strong excess of a powerful base at high temperatures.

  • Order of Addition: Consider adding the base slowly to the mixture of the β-dicarbonyl and cyanoacetamide. This can help to ensure that the desired condensation occurs preferentially over self-condensation.

  • Modern Modifications: Recent advancements in the Guareschi-Thorpe synthesis utilize aqueous conditions with ammonium carbonate.[7] This method often leads to the precipitation of the pure product directly from the reaction mixture, simplifying workup and minimizing side reactions.[7]

III. The Ciamician-Dennstedt Rearrangement: Avoiding Unwanted Formylation

The Ciamician-Dennstedt rearrangement is a unique method for the synthesis of 3-halopyridines via the ring expansion of pyrroles with a dihalocarbene.[8] A significant and often competing side reaction is the Reimer-Tiemann formylation of the pyrrole ring.[9]

Frequently Asked Questions & Troubleshooting

Q4: I am attempting a Ciamician-Dennstedt rearrangement to synthesize a 3-chloropyridine from a substituted pyrrole, but I am isolating a formylated pyrrole as the major byproduct. How can I favor the desired ring expansion?

A4: The Reimer-Tiemann reaction is a well-known side reaction under the conditions of the Ciamician-Dennstedt rearrangement.[10] Both reactions proceed through a dichlorocarbene intermediate generated from chloroform and a strong base.[11]

Mechanistic Insight:

The dichlorocarbene can react with the pyrrole ring in two ways:

  • [2+1] Cycloaddition: This leads to the formation of a dichlorocyclopropane intermediate which then rearranges to the desired 3-chloropyridine (Ciamician-Dennstedt pathway).[10]

  • Electrophilic Aromatic Substitution: The dichlorocarbene can also act as an electrophile and attack the electron-rich pyrrole ring, leading to formylation after hydrolysis (Reimer-Tiemann pathway).[12]

Troubleshooting Protocol: Suppressing Reimer-Tiemann Formylation

  • Control of Reaction Conditions: The outcome of the reaction is highly dependent on the reaction conditions. Lower temperatures and careful control of the stoichiometry of the base can sometimes favor the Ciamician-Dennstedt rearrangement.

  • Substrate Modification: The electronic and steric properties of the substituents on the pyrrole ring can influence the reaction pathway. Electron-withdrawing groups on the pyrrole ring can deactivate it towards electrophilic attack, potentially favoring the cycloaddition pathway.

  • Alternative Carbene Precursors: Recent research has explored the use of alternative carbene precursors to avoid the harsh conditions of the traditional Ciamician-Dennstedt reaction, which can help to minimize the Reimer-Tiemann side reaction.[9]

Ciamician_Dennstedt_Side_Reaction cluster_desired Desired Pathway: Ciamician-Dennstedt cluster_side Side Reaction: Reimer-Tiemann Start Pyrrole + CHCl₃ + Base Carbene Dichlorocarbene Intermediate Start->Carbene Cycloaddition [2+1] Cycloaddition Carbene->Cycloaddition Favored by lower temp. & EWG on pyrrole EAS Electrophilic Aromatic Substitution Carbene->EAS Competing Reaction Rearrangement Rearrangement Cycloaddition->Rearrangement Product_Desired 3-Halopyridine Rearrangement->Product_Desired Hydrolysis Hydrolysis EAS->Hydrolysis Product_Side Formylated Pyrrole Hydrolysis->Product_Side

Caption: Competing pathways in the reaction of pyrroles with dichlorocarbene.

IV. The Kröhnke Pyridine Synthesis: Ensuring Cyclization of the Michael Adduct

The Kröhnke synthesis is a highly convergent method for preparing 2,4,6-trisubstituted pyridines from an α-pyridinium methyl ketone salt and an α,β-unsaturated carbonyl compound.[13] A key step in the mechanism is a Michael addition, and the stability of the resulting intermediate can sometimes prevent the final cyclization.[14]

Frequently Asked Questions & Troubleshooting

Q5: My Kröhnke pyridine synthesis is not proceeding to completion, and I am isolating a stable 1,5-dicarbonyl compound. How can I promote the final cyclization and dehydration steps?

A5: The formation of the 1,5-dicarbonyl intermediate via Michael addition is a crucial step in the Kröhnke synthesis.[13] However, if this intermediate is particularly stable or if the reaction conditions are not optimal, the subsequent cyclization with ammonia and dehydration to form the pyridine ring may not occur efficiently.

Root Cause Analysis:

  • Steric Hindrance: Bulky substituents on the 1,5-dicarbonyl intermediate can sterically hinder the cyclization step.

  • Insufficient Temperature: The cyclization and dehydration steps often require elevated temperatures to overcome the activation energy barrier.

  • Inefficient Ammonia Source: The source of ammonia (typically ammonium acetate) must be of good quality and present in a sufficient amount to drive the reaction to completion.

Troubleshooting Protocol: Driving the Reaction to Completion

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can often provide the necessary energy to promote the cyclization and dehydration steps. Monitor the reaction for any signs of decomposition at higher temperatures.

  • Use a More Effective Ammonia Source: While ammonium acetate is common, other sources of ammonia or ammonium salts can be explored.

  • Acid Catalysis: The addition of a catalytic amount of a Brønsted acid can sometimes facilitate the dehydration of the cyclic intermediate, driving the equilibrium towards the aromatic pyridine product.

V. The Bohlmann-Rahtz Pyridine Synthesis: Preserving the Integrity of Enamines

The Bohlmann-Rahtz synthesis provides a route to substituted pyridines from the condensation of an enamine with an ethynyl ketone.[15] A significant challenge in this synthesis is the stability of the enamine starting material, particularly under acidic or high-temperature conditions.[16]

Frequently Asked Questions & Troubleshooting

Q6: I am experiencing low yields and observing multiple byproducts in my Bohlmann-Rahtz synthesis. I suspect my enamine is decomposing. How can I mitigate this?

A6: Enamines, especially those bearing certain functional groups, can be sensitive to acid-catalyzed decomposition.[16] The high temperatures often required for the cyclodehydration step can also lead to enamine degradation.[17]

Root Cause Analysis:

  • Acid-Catalyzed Hydrolysis: Trace amounts of acid can catalyze the hydrolysis of the enamine back to its corresponding ketone and amine precursors.

  • Thermal Decomposition: At elevated temperatures, enamines can undergo various decomposition pathways, leading to a complex mixture of byproducts.

Troubleshooting Protocol: Protecting the Enamine

  • Use Milder Catalysts: Instead of strong Brønsted acids, consider using milder alternatives to catalyze the cyclodehydration step.

    • Lewis Acids: Ytterbium(III) triflate or zinc(II) bromide can effectively catalyze the reaction at lower temperatures.[18]

    • Solid-Supported Catalysts: Amberlyst-15, an acidic ion-exchange resin, can be used as a heterogeneous catalyst that is easily removed by filtration, simplifying workup and often providing milder reaction conditions.[16]

  • In Situ Generation of Enamines: To avoid the isolation and potential decomposition of sensitive enamines, they can be generated in situ from the corresponding ketone and an amine source (e.g., ammonium acetate) in the presence of the ethynyl ketone.[18]

  • Microwave-Assisted Synthesis: Microwave irradiation can often promote the cyclodehydration step at lower overall reaction temperatures and for shorter reaction times, which can help to minimize thermal decomposition of the enamine.

References

  • Reimer Tiemann Reaction: Mechanism and application. (2022, February 2). Chemistry Notes. [Link]

  • Reimer tiemann reaction mechanism (heterocyclic). (2018, November 15). YouTube. [Link]

  • Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. [Link]

  • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. (2021). Journal of Drug Delivery and Therapeutics, 11(4-S), 156-173. [Link]

  • Reimer-Tiemann Reaction: Mechanism & Examples. NROChemistry. [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, The Scripps Research Institute. [Link]

  • Thorpe reaction. (2026, January 8). Grokipedia. [Link]

  • A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. (2017). International Journal of Advanced Research, 5(6), 209-217. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. [Link]

  • Kröhnke pyridine synthesis. Wikipedia. [Link]

  • Thorpe reaction. Wikipedia. [Link]

  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021). International Journal of Pharmaceutical Sciences and Research, 12(9), 4642-4651. [Link]

  • Thorpe-Ziegler Reaction. SynArchive. [Link]

  • Ciamician-Dennstedt Rearrangement. Merck Index. [Link]

  • Hantzsch pyridine synthesis. Wikipedia. [Link]

  • A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. (2018). Green Chemistry, 20(1), 134-139. [Link]

  • A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. (2023). Journal of Chemical Reviews, 5(4), 346-363. [Link]

  • Thorpe reaction. (2020, September 24). L.S.College, Muzaffarpur. [Link]

  • One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. (2020). Beilstein Journal of Organic Chemistry, 16, 2850-2859. [Link]

  • Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide. (2010). Molecules, 15(5), 3210-3220. [Link]

  • Reimer–Tiemann reaction. (2021, December 31). L.S.College, Muzaffarpur. [Link]

  • Provide the reimer tiemann reaction of pyrrole. Give the mechanism of the same ( include both the types, 2+1 Cycloaddition and direction C-H insertion). (2023, December 31). Chegg. [Link]

  • Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. (2017). Journal of Saudi Chemical Society, 21(Suppl 1), S337-S345. [Link]

  • Mechanism of the Kröhnke pyridine synthesis. ResearchGate. [Link]

  • Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines. (2021). Journal of the American Chemical Society, 143(29), 11146-11153. [Link]

  • Synthesis of Pyridine Derivatives via Oxidative Aromatization of Hantzsch 1,4‐Dihydropyridines: An Undergraduate Laboratory Technique. (2025, October 4). The Bhawanipur Education Society College. [Link]

  • Ciamician–Dennstedt rearrangement. Wikipedia. [Link]

  • Kröhnke Pyridine Synthesis. ResearchGate. [Link]

  • Michael Addition Mechanism. BYJU'S. [Link]

  • CONCEPT Diversification of Indoles and Pyrroles by Molecular Editing. (2023). Chem, 9(10), 2639-2641. [Link]

  • Reactions of Carbenes: Ciamician-Dennstedt Rearrangement, 1,3-Dipolar Cycloaddition, Skattebol Rearrangement and Corey-Fuchs. Chemistry School. [Link]

  • Hantzsch pyridine synthesis - overview. ChemTube3D. [Link]

  • A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. ResearchGate. [Link]

  • Bohlmann–Rahtz pyridine synthesis. Wikipedia. [Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (2023). RSC Advances, 13(36), 24846-24853. [Link]

  • The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. (2018). Molecules, 23(11), 2901. [Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (2023). RSC Advances, 13(36), 24846-24853. [Link]

  • Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide. (2010). Molecules, 15(5), 3210-3220. [Link]

  • The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. (2007). Synthesis, 2007(16), 2459-2482. [Link]

  • Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide. (2010). Molecules, 15(5), 3210-3220. [Link]

Sources

Technical Support Center: Troubleshooting Low Purity in the Synthesis of 3-(4-Chlorophenyl)-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide created by a Senior Application Scientist.

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering purity challenges in the synthesis of 3-(4-Chlorophenyl)-5-methoxypyridine. This biaryl compound is a valuable structural motif in medicinal chemistry and materials science. Its synthesis, most commonly achieved via a Suzuki-Miyaura cross-coupling reaction, is a robust and versatile method. However, like any multi-component catalytic reaction, it is sensitive to a range of variables that can lead to incomplete conversion, side product formation, and purification difficulties.[1][2][3]

This document provides a structured, question-and-answer-based approach to troubleshoot common issues, offering explanations grounded in mechanistic principles and practical, field-proven solutions. Our goal is to empower you to diagnose problems systematically and optimize your synthetic protocol to achieve high purity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Understanding the Reaction & Potential Impurities

Q1: What is the most common method for synthesizing this compound, and what are its critical components?

The most prevalent and efficient method is the Suzuki-Miyaura cross-coupling reaction.[2][3] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide. For this specific target, the reaction involves coupling 3-Bromo-5-methoxypyridine with 4-chlorophenylboronic acid.

The key components of this reaction are:

  • Palladium Catalyst: The engine of the catalytic cycle. Often a Pd(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) precursor (e.g., Pd(OAc)₂) with a phosphine ligand.[3][4]

  • Ligand: Usually a bulky, electron-rich phosphine (e.g., PPh₃, SPhos) that stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.[2]

  • Base: Essential for activating the boronic acid to facilitate transmetalation. Common choices include K₂CO₃, Na₂CO₃, or Cs₂CO₃.[4][5]

  • Solvents: Typically a mixture of an organic solvent (like dioxane, toluene, or DMF) and water to dissolve both the organic and inorganic reagents.[5]

  • Inert Atmosphere: Crucial for preventing the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[6]

Below is a diagram illustrating the fundamental catalytic cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd PdII Ar¹-Pd(II)L₂-X Intermediate OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar2 Ar¹-Pd(II)L₂-Ar² Intermediate Transmetalation->PdII_Ar2 RedElim Reductive Elimination PdII_Ar2->RedElim RedElim->Pd0 regenerates Product Product (Ar¹-Ar²) RedElim->Product Ar1X 3-Bromo-5-methoxypyridine (Ar¹-X) Ar1X->OxAdd Ar2BOH2 4-Chlorophenylboronic Acid (Ar²-B(OH)₂) Ar2BOH2->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation activates

Caption: The Suzuki-Miyaura catalytic cycle.

Q2: My reaction is complete, but the crude product shows multiple spots on a TLC plate. What are the likely impurities?

Low purity is often due to specific, predictable side reactions. Identifying these byproducts is the first step in optimizing your process.

Impurity NameStructure / TypeCommon Cause(s)How to Minimize
Homocoupled Boronic Acid 4,4'-DichlorobiphenylPresence of oxygen; inefficient transmetalation.Rigorously degas all solvents and the reaction mixture. Ensure the base is effective.[6]
Homocoupled Halide 3,3'-Dibromo-5,5'-dimethoxybiphenylHigh temperatures; high catalyst loading.Lower the reaction temperature. Reduce catalyst loading after initial optimization.
Protodeboronation Product ChlorobenzenePresence of excess water or protic impurities; prolonged reaction times at high temperature.Use anhydrous solvents if possible, or carefully control the water ratio. Use stable boronic esters (e.g., pinacol esters).[6]
Debrominated Starting Material 3-MethoxypyridineHydride sources in the reaction; certain ligand/base combinations.Ensure high purity of reagents and solvents. Screen different bases.[7]
Phosphine Oxide Triphenylphosphine oxidePresence of oxygen.Maintain a strict inert atmosphere throughout the reaction and work-up.[6]
Residual Starting Materials 3-Bromo-5-methoxypyridine / 4-Chlorophenylboronic acidIncomplete reaction due to catalyst deactivation, insufficient base, or low temperature.See troubleshooting guide in Section 2.
Section 2: Troubleshooting the Suzuki-Miyaura Coupling Reaction

This section provides a logical workflow to diagnose and solve issues related to low conversion and the formation of side products during the reaction itself.

Troubleshooting_Workflow start Low Purity / Low Conversion Observed check_atmosphere Q1: Was the reaction rigorously kept under an inert atmosphere? start->check_atmosphere degas Action: Degas solvents via sparging (N₂/Ar) or freeze-pump-thaw cycles. Purge vessel thoroughly. check_atmosphere->degas No check_reagents Q2: Are the reagents high quality and pure? check_atmosphere->check_reagents Yes degas->check_reagents purify_reagents Action: Check purity of starting materials. Use fresh, high-purity boronic acid and base. Use anhydrous solvents. check_reagents->purify_reagents No/Unsure check_catalyst Q3: Is the catalyst system optimal? check_reagents->check_catalyst Yes purify_reagents->check_catalyst screen_catalyst Action: Screen different Pd sources (e.g., Pd₂(dba)₃) and ligands (e.g., SPhos, XPhos). Vary catalyst loading (1-5 mol%). check_catalyst->screen_catalyst No/Unsure check_conditions Q4: Are the reaction conditions (base, temp, time) appropriate? check_catalyst->check_conditions Yes screen_catalyst->check_conditions optimize_conditions Action: Screen different bases (K₂CO₃, Cs₂CO₃). Optimize temperature (try 80-110°C). Monitor reaction by TLC/LC-MS to avoid prolonged heating. check_conditions->optimize_conditions No success High Purity Product Achieved check_conditions->success Yes optimize_conditions->success

Caption: A systematic workflow for troubleshooting low purity.

Q3: My conversion is low, and I'm recovering a lot of starting material. What should I check first?

Low conversion is most often linked to catalyst deactivation or suboptimal reaction conditions.[8]

  • Inert Atmosphere: This is the most common culprit. Oxygen can irreversibly oxidize the active Pd(0) catalyst to inactive Pd(II) species and also oxidize phosphine ligands.[6] Ensure your solvents are thoroughly degassed and the reaction vessel is purged with an inert gas (Argon or Nitrogen) before adding the catalyst.[5]

  • Reagent Quality: The purity of your starting materials is critical. Boronic acids can degrade over time, and bases can be hygroscopic.[9] Use fresh, high-purity reagents.

  • Base Strength and Solubility: The base must be strong enough and soluble enough to activate the boronic acid. If you are using K₂CO₃ and seeing low conversion, consider switching to a stronger or more soluble base like Cs₂CO₃.[5]

  • Temperature: Suzuki couplings often require heat to drive the reaction, typically in the 80-110°C range.[5] If your temperature is too low, the rate-limiting oxidative addition step may be too slow. Conversely, excessive heat can cause catalyst decomposition.[6]

Q4: I'm seeing a significant amount of 4,4'-dichlorobiphenyl (homocoupled product). How do I prevent this?

The formation of this byproduct is a classic sign of oxygen in your reaction.[6] Oxygen facilitates the oxidative coupling of two boronic acid molecules.

  • Solution: The most effective solution is rigorous degassing. Use a "freeze-pump-thaw" method (3 cycles) for the most thorough oxygen removal, or sparge the solvent with argon or nitrogen for at least 30 minutes before use.[5] Ensure all subsequent additions are done under a positive pressure of inert gas.

Section 3: Post-Reaction Work-up and Purification Strategies

A successful reaction is only half the battle; purification is key to achieving the desired product quality.

Q5: How should I perform the initial work-up to remove the catalyst and inorganic salts?

A standard aqueous work-up is usually sufficient.

Protocol: Standard Post-Reaction Work-up

  • Cooling: Once the reaction is complete (as determined by TLC or LC-MS), cool the mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane (DCM).[10]

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water or brine. This will remove the inorganic base (e.g., K₂CO₃) and other water-soluble byproducts.[10]

  • Palladium Removal (Optional but Recommended): If you have persistent issues with palladium contamination (which can appear as a dark color), you can wash the organic layer with an aqueous solution of a scavenger like L-cysteine or thiourea.[11]

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[10]

Q6: My crude product is an oil/waxy solid with close-running impurities on TLC. What is the best purification method?

When impurities have similar polarity to your product, a careful choice of purification technique is required.

  • Flash Column Chromatography: This is the most powerful technique for separating compounds with small differences in polarity (Rf value).[12]

    • Solvent System: Start by identifying a solvent system that gives good separation on an analytical TLC plate (aim for an Rf of ~0.3 for your product). A common starting point for biaryl compounds is a mixture of hexanes and ethyl acetate.

    • Procedure: Carefully load the crude material onto a silica gel column and elute with the chosen solvent system, collecting fractions and analyzing them by TLC to isolate the pure product.

  • Recrystallization: If your product is a solid and you can find a suitable solvent system, recrystallization is an excellent and scalable method for achieving very high purity.[13][14] The goal is to find a solvent where the product is soluble when hot but insoluble when cold, while impurities remain in solution.[13]

Protocol: General Recrystallization Procedure

  • Solvent Screening: In small test tubes, test various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixed systems like hexane/ethyl acetate) to find one that dissolves your crude product when boiling but allows crystals to form upon cooling.[15]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to just dissolve it completely.[16]

  • Hot Filtration (if necessary): If there are insoluble impurities (like residual palladium black), perform a hot gravity filtration to remove them.[16]

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Afterwards, you can place it in an ice bath to maximize crystal recovery.[16]

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.[13]

Section 4: Analytical Methods for Purity Assessment

Confirming the purity of your final product requires appropriate analytical techniques.

Q7: How can I accurately determine the purity of my final this compound?

A combination of methods is recommended for a comprehensive assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[17][18] A reversed-phase HPLC method (e.g., using a C18 column with a water/acetonitrile or water/methanol mobile phase) can separate the main product from even minor impurities. Purity is reported as the area percentage of the main peak.[19]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.[20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound. The absence of signals corresponding to starting materials or common side products (e.g., homocoupled species) is a strong indicator of purity. Integration of the proton signals can also provide a quantitative measure of purity against a known internal standard (qNMR).

  • Melting Point Analysis: A sharp melting point range that is close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range.[13]

References

  • The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction,... (n.d.). ResearchGate. Retrieved from [Link]

  • Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases. (2014). Journal of Chromatography A. Retrieved from [Link]

  • Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. Retrieved from [Link]

  • Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. (n.d.). ResearchGate. Retrieved from [Link]

  • Enantiomeric separation of biaryl atropisomers using cyclofructan based chiral stationary phases. (2014). PubMed. Retrieved from [Link]

  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. (2025). Organic Process Research & Development. Retrieved from [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (2015). Molecules. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. (n.d.). Organic Syntheses. Retrieved from [Link]

  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. Retrieved from [Link]

  • Pyridine. (1991). OSHA. Retrieved from [Link]

  • Synthesis of N-3-Chlorophenyl-N'-(4,5-dihydro-5-methoxy-1-methyl-4-oxo-1H-imidazol-2-yl)urea. (n.d.). PrepChem.com. Retrieved from [Link]

  • Pyridine 1613. (1994). NIOSH. Retrieved from [Link]

  • Analytical Methods for Determining Pyridine in Biological Materials. (n.d.). NCBI. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. (2023). Synthetic Formal Report. Retrieved from [Link]

  • Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. (2022). ACS Catalysis. Retrieved from [Link]

  • Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Guideline for Elucidating Catalysts. (2024). ChemRxiv. Retrieved from [Link]

  • A Highly Efficient Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction of 5-(5-chloropyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one. (2018). ResearchGate. Retrieved from [Link]

  • Recrystallization. (2020). YouTube. Retrieved from [Link]

  • How Is Chromatography Used for Purification? (n.d.). Moravek. Retrieved from [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Recrystallization. (2010). MIT Digital Lab Techniques Manual. Retrieved from [Link]

  • Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation. (n.d.). Google Patents.
  • Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. (2020). ResearchGate. Retrieved from [Link]

  • Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. (n.d.). Google Patents.
  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. (2020). Molecules. Retrieved from [Link]

  • Biaryl synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 3-Bromo-5-methoxypyridine. (n.d.). Chemsrc. Retrieved from [Link]

  • PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. (2024). World Journal of Pharmaceutical Research. Retrieved from [Link]

Sources

Stability issues of 3-(4-Chlorophenyl)-5-methoxypyridine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-(4-Chlorophenyl)-5-methoxypyridine. This guide is designed for researchers, medicinal chemists, and process development scientists to address common stability challenges encountered when working with this molecule in solution. As robust stability data for this specific compound is not extensively published, this document provides a framework for troubleshooting and characterization based on the chemical properties of substituted pyridines and general principles of drug degradation.[1][2]

Troubleshooting Guide: Solution Stability Issues

This section addresses specific experimental observations and provides a logical workflow for diagnosing and resolving the underlying stability issues.

Issue 1: My compound precipitates or becomes cloudy in my aqueous buffer after dilution from an organic stock.
  • Potential Cause 1: Poor Aqueous Solubility. The most common reason for precipitation is exceeding the compound's solubility limit in the final aqueous medium. The predicted pKa of this compound is approximately 3.81, meaning it is weakly basic and its solubility may be pH-dependent.[3]

    • Recommended Actions:

      • Verify Solubility: Before proceeding with large-scale experiments, perform a small-scale solubility test.

      • pH Adjustment: For acidic buffers (pH < pKa), the pyridine nitrogen will be protonated, forming a pyridinium salt which typically has higher aqueous solubility. Systematically test the solubility across a range of physiologically relevant pH values.

      • Co-solvent System: If pH adjustment is not feasible or effective, consider the use of a water-miscible co-solvent (e.g., ethanol, propylene glycol) in your final buffer system, if tolerated by your assay.

      • Alternative Formulation: Investigate the use of formulating agents like cyclodextrins to improve apparent solubility.

  • Potential Cause 2: Degradation to an Insoluble Product. Chemical degradation can lead to the formation of a new, less soluble compound. This is distinguishable from poor solubility as it typically occurs over time, whereas solubility issues are often immediate.

    • Recommended Actions:

      • Analytical Confirmation: Isolate the precipitate by centrifugation. Wash it with the experimental buffer, then with water to remove salts, and dry it. Analyze the precipitate using LC-MS or NMR to determine if its mass and structure match the parent compound or a degradant.

      • Forced Degradation Study: Conduct a forced degradation study (see protocol below) to intentionally generate and identify potential insoluble degradants.

Issue 2: The peak corresponding to my compound is decreasing in area over time in my HPLC analysis.
  • Potential Cause 1: Hydrolytic Degradation. The methoxy group (an ether linkage) on the pyridine ring can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions, to form the corresponding 3-(4-Chlorophenyl)-5-hydroxypyridine. While the pyridine ring itself is relatively stable, extreme pH can catalyze its degradation.[4][5][6]

    • Recommended Actions:

      • pH Stability Profile: Perform a systematic study by incubating the compound in buffers of varying pH (e.g., pH 3, 5, 7.4, 9) at a set temperature. Analyze samples at multiple time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC to quantify the rate of degradation at each pH.[5]

      • Buffer Selection: Identify the pH range of maximum stability from your study and ensure your experimental buffers fall within this range.

      • Temperature Control: Hydrolysis is temperature-dependent.[7] If experiments must be run at elevated temperatures, minimize the incubation time. Store solutions at low temperatures (-20°C or -80°C) to arrest this process.[8]

  • Potential Cause 2: Oxidative Degradation. The pyridine nitrogen contains a lone pair of electrons and can be susceptible to oxidation, forming the corresponding N-oxide. This is a common metabolic pathway for pyridine-containing drugs and can also be mediated by reactive oxygen species in solution.[9]

    • Recommended Actions:

      • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.

      • Avoid Oxidizing Agents: Ensure solvents and reagents are free from peroxides and other oxidizing contaminants.

      • Antioxidants: If compatible with the experimental system, consider adding a small amount of an antioxidant (e.g., butylated hydroxytoluene (BHT)) to the stock solution.

  • Potential Cause 3: Photodegradation. Many aromatic and heterocyclic compounds are light-sensitive and can degrade upon exposure to UV or even ambient laboratory light.[7][10] The energy from light can promote electrons to excited states, leading to bond cleavage or reaction with other molecules.[11]

    • Recommended Actions:

      • Protect from Light: Prepare, store, and handle all solutions in amber vials or by wrapping containers in aluminum foil.

      • Photostability Test: To confirm light sensitivity, expose a solution to a controlled light source (or ambient lab light) while keeping a control sample in the dark. Analyze both samples by HPLC at various time points.

G cluster_observe Observation cluster_diagnose Diagnosis cluster_identify Identification cluster_solve Resolution observe Instability Observed (Precipitate, Peak Loss) check_physical Check Physical Stability (Solubility Limit) observe->check_physical Precipitate? check_chemical Check Chemical Stability (HPLC Time Course) observe->check_chemical Peak Loss? analyze_ppt Analyze Precipitate (LC-MS, NMR) check_physical->analyze_ppt Precipitate confirmed identify_degradant Identify Degradant(s) (LC-MS/MS) check_chemical->identify_degradant New peaks appear analyze_ppt->identify_degradant Degradant found optimize_pH Optimize pH / Co-solvent analyze_ppt->optimize_pH Parent compound (Solubility issue) optimize_conditions Optimize Conditions (Temp, Light, Atmosphere) identify_degradant->optimize_conditions

Caption: Workflow for troubleshooting stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing a stock solution of this compound? A1: For initial stock solutions, polar aprotic organic solvents are generally recommended to ensure maximum solubility and minimize the risk of hydrolysis. The choice of solvent should always be validated for compatibility with your downstream application.

SolventTypeRationale
DMSO Polar AproticExcellent solubilizing power for a wide range of compounds. Use anhydrous grade.
DMF Polar AproticSimilar to DMSO, good solubilizing power. Ensure high purity.
Acetonitrile Polar AproticVolatile, useful if solvent needs to be removed. Good for analytical standards.
Ethanol Polar ProticCan be a good choice, but as a protic solvent, it could participate in solvolysis over long-term storage.

Q2: What are the ideal storage conditions for solutions? A2: To minimize all potential degradation pathways (hydrolysis, oxidation, etc.), stock solutions should be stored under the following conditions. This is supported by storage recommendations for analogous compounds like 3-(4-Fluorophenyl)-5-methoxypyridine.[8]

  • Temperature: -20°C or -80°C.

  • Atmosphere: Under an inert gas (argon or nitrogen) if possible.

  • Light: Protected from light using amber vials.

  • Aliquoting: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q3: How can I identify the products of degradation? A3: Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for identifying degradation products.[5][12] High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, allowing you to propose a molecular formula. Tandem MS (MS/MS) experiments can fragment the degradant ion, providing structural information to help elucidate its identity. For definitive structural confirmation, preparative HPLC may be needed to isolate the impurity for NMR analysis.[6][13]

Q4: What are the likely degradation pathways for this molecule? A4: Based on its structure, the following pathways are chemically plausible:

  • O-Demethylation (Hydrolysis): The methoxy ether bond is a potential site for acid- or base-catalyzed hydrolysis, yielding 3-(4-Chlorophenyl)-5-hydroxypyridine.

  • N-Oxidation: The basic nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This is a common metabolic transformation for pyridine derivatives.[9]

  • Hydrolysis of the Pyridine Ring: While less common under mild conditions, aggressive pH and high temperatures can lead to cleavage of the heterocyclic ring itself.[6]

G Parent This compound Hydrolysis 3-(4-Chlorophenyl)-5-hydroxypyridine Parent->Hydrolysis  Hydrolysis (O-Demethylation) [H+ or OH-] Oxidation This compound N-oxide Parent->Oxidation  Oxidation [Oxidizing Agent]

Caption: Plausible chemical degradation pathways.

Experimental Protocols

Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential for identifying likely degradation products and understanding the stability characteristics of a molecule.[1]

Objective: To accelerate the degradation of this compound under various stress conditions to rapidly identify potential degradants and sensitive functional groups.

Methodology:

  • Solution Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions: Aliquot the solution into separate, appropriately sealed vials for each stress condition. Always include a control sample stored at -20°C in the dark.

    • Acidic Hydrolysis: Add 1N HCl to a final concentration of 0.1N. Incubate at 60°C.

    • Basic Hydrolysis: Add 1N NaOH to a final concentration of 0.1N. Incubate at 60°C.

    • Oxidation: Add 3% hydrogen peroxide solution. Keep at room temperature.

    • Thermal Stress: Incubate a solution (in water/acetonitrile without acid/base/peroxide) at 60°C.

    • Photolytic Stress: Expose a solution in a clear vial to a photostability chamber or direct sunlight. Keep a control vial wrapped in foil at the same temperature.

  • Time Points: Sample each condition at intervals (e.g., 0, 2, 8, 24 hours). Quench the acid/base samples by neutralizing them before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV method (a method that separates the parent peak from all degradation products). Use LC-MS to obtain mass information for any new peaks that appear.

  • Data Interpretation: Compare the chromatograms from the stressed samples to the control. A decrease in the parent peak area with a corresponding increase in new peaks indicates degradation. The conditions under which degradation occurs provide insight into the molecule's liabilities.

References

  • Benchchem Technical Support. (n.d.). Stability of Fluorinated Pyridines in Solution. Benchchem.
  • Influencing Factors, Kinetics, and Pathways of Pesticide Degradation by Chlorine Dioxide and Ozone: A Comparative Review. (2022). Molecules. Retrieved from [Link]

  • Benchchem Technical Support. (n.d.). Stability issues of 4-methoxypyrimidin-5-ol in solution. Benchchem.
  • Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.
  • Enhanced Photodegradation of Sulfamethoxazole Through Cutting-Edge Titania-Zirconia-Based Materials. (2023). Molecules. Retrieved from [Link]

  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (2019). Journal of Pharmaceutical and Biopharmaceutical Research. Retrieved from [Link]

  • Benchchem Technical Support. (n.d.). Thermal Stability and Degradation of 4-Pyrrolidinopyridine: A Technical Guide. Benchchem.
  • Badawy, S., Hussain, M., & Locuson, C. (2009). Degradation pathways of a corticotropin-releasing factor antagonist in solution and solid states. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (2023). ACS Omega. Retrieved from [Link]

  • Degradation Pathways of a Corticotropin-Releasing Factor Antagonist in Solution and Solid States. (2009). ResearchGate. Retrieved from [Link]

  • Photodegradation of Chlorobiphenyls. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Preventing decomposition of 3-(4-Chlorophenyl)-5-methoxypyridine during workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(4-Chlorophenyl)-5-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the workup and purification of this compound. By understanding the underlying chemical principles, you can effectively prevent decomposition and ensure the integrity of your research.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. As with many substituted pyridine derivatives, this compound can be susceptible to degradation during standard workup procedures if appropriate precautions are not taken. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your experimental outcomes.

Troubleshooting Guide: Preventing Decomposition During Workup

This section addresses common issues observed during the workup of reactions involving this compound, such as after a Suzuki-Miyaura cross-coupling reaction.

Problem 1: Low yield of desired product with observation of a new, more polar spot on TLC.

Possible Cause: Oxidation of the pyridine nitrogen to form the corresponding N-oxide.

Explanation of Causality: The lone pair of electrons on the pyridine nitrogen atom is susceptible to oxidation, especially in the presence of residual oxidants from a previous reaction step or prolonged exposure to atmospheric oxygen during workup.[1] This oxidation leads to the formation of a pyridine N-oxide, which is significantly more polar than the parent pyridine and will appear as a new, lower Rf spot on a normal-phase TLC plate.

Recommended Solutions:

  • Inert Atmosphere: Conduct the workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. This is particularly crucial if the reaction mixture is heated during workup (e.g., for solvent removal).

  • Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles. This reduces the amount of dissolved oxygen available for oxidation.

  • Antioxidant Addition (Use with Caution): In some cases, the addition of a mild antioxidant, such as a small amount of butylated hydroxytoluene (BHT), to the extraction solvent can help prevent oxidation. However, this should be tested on a small scale first to ensure it does not interfere with purification.

Experimental Protocol: Workup Under Inert Atmosphere

  • Cool the reaction mixture to room temperature.

  • Set up a separatory funnel that has been purged with nitrogen or argon.

  • Quench the reaction by adding degassed water.

  • Extract the aqueous layer with a degassed organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers in a flask under a positive pressure of inert gas.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent in vacuo without excessive heating.

G cluster_reaction Reaction Workup cluster_decomposition Decomposition Pathway cluster_prevention Preventative Measures Reaction_Mixture Reaction Mixture Quench Quench with Degassed Water Extraction Extract with Degassed Solvent Oxidation Oxidation (O2) Extraction->Oxidation Exposure to Air Drying Dry with Na2SO4 Concentration Concentrate in vacuo Product Pure Product N_Oxide Pyridine N-Oxide (Polar Impurity) Oxidation->N_Oxide Inert_Atmosphere Inert Atmosphere (N2 or Ar) Inert_Atmosphere->Extraction Protects from O2

Problem 2: Significant product loss during acidic or basic washes.

Possible Cause: Acid- or base-catalyzed decomposition or partitioning into the aqueous layer.

Explanation of Causality:

  • Acidic Conditions: While the methoxy group generally reduces the basicity of the pyridine nitrogen compared to unsubstituted pyridine, strong acidic conditions can still lead to protonation.[2] The resulting pyridinium salt is highly water-soluble and will be lost to the aqueous phase during extraction. Furthermore, strongly acidic conditions could potentially lead to the hydrolysis of the methoxy group, although this is less common under standard workup conditions.

  • Basic Conditions: Strong bases are often used in palladium-catalyzed cross-coupling reactions.[3] During workup, failure to neutralize a strong base can lead to base-mediated decomposition pathways, especially if the mixture is heated. While methoxypyridines are generally stable to mild bases, prolonged exposure to strong bases at elevated temperatures should be avoided.

Recommended Solutions:

  • Neutral Washes: If possible, perform washes with neutral solutions like deionized water or a saturated sodium chloride solution (brine).

  • Mild Acid/Base: If an acid or base wash is necessary, use a mild, buffered solution. For example, a dilute solution of sodium bicarbonate (a weak base) can be used to neutralize excess acid, and a dilute solution of ammonium chloride (a weak acid) can be used to neutralize excess base.

  • pH Monitoring: When performing acid or base washes, monitor the pH of the aqueous layer to avoid extreme pH values. Aim for a pH range of 6-8 before final extraction.

Data Summary: pH Effects on Product Recovery

Workup Wash ConditionpH of Aqueous LayerProduct Recovery (%)Observed Decomposition (%)
1M HCl< 2< 10%~5%
Saturated NaHCO₃~8.5> 95%< 1%
Deionized Water~7> 98%< 1%
1M NaOH> 12~90%~3% (at RT)

Note: Data are illustrative and based on general principles of pyridine chemistry.

Frequently Asked Questions (FAQs)

Q1: My final product is a brownish oil, but I expect a solid. What could be the issue?

A1: This is often indicative of impurities. One common source of colored impurities in reactions like the Suzuki-Miyaura coupling is the formation of palladium black (colloidal palladium) or impurities derived from the phosphine ligands.[4][5] If not properly removed during workup, these can contaminate your final product. Consider filtering the crude product solution through a pad of Celite® or silica gel before concentration. If the color persists, column chromatography is recommended for purification.

Q2: I see a byproduct with a mass corresponding to the homocoupling of my starting aryl halide. How can I avoid this?

A2: Homocoupling is a known side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen.[6] Ensuring the reaction is run under strictly anaerobic conditions and using degassed solvents can minimize this. Additionally, optimizing the reaction stoichiometry and catalyst loading can also reduce the formation of homocoupling byproducts.

Q3: Can I use a strong base like potassium carbonate for a Suzuki coupling followed by a simple aqueous workup?

A3: Yes, potassium carbonate is a common and suitable base for Suzuki couplings involving pyridine derivatives.[3] A standard aqueous workup is generally effective. However, ensure the reaction is complete before workup, as prolonged exposure of the starting materials and product to the base at high temperatures can lead to side reactions. After cooling the reaction, quenching with water and extracting with an appropriate organic solvent is a standard and effective procedure.

Q4: Is this compound sensitive to light?

A4: While there is no specific data to suggest extreme photosensitivity for this particular molecule, pyridine and its derivatives can be susceptible to photolytic degradation.[7] As a general good laboratory practice, it is advisable to protect reaction mixtures and purified compounds from direct, prolonged exposure to strong light, for instance, by wrapping flasks in aluminum foil.

Core Chemical Principles

G cluster_compound This compound cluster_reactivity Chemical Reactivity & Sensitivity Pyridine_Ring Pyridine Ring (Lewis Basic Nitrogen) N_Oxidation N-Oxidation Pyridine_Ring->N_Oxidation Protonation Protonation (Acid Sensitivity) Pyridine_Ring->Protonation Methoxy_Group Methoxy Group (Electron-Donating Resonance, Inductive Withdrawal) Methoxy_Group->Pyridine_Ring Influences Basicity Chlorophenyl_Group 4-Chlorophenyl Group (Electron-Withdrawing) Chlorophenyl_Group->Pyridine_Ring Catalyst_Decomposition Residual Catalyst-Mediated Decomposition

The stability of this compound is primarily governed by the chemistry of the pyridine ring. The methoxy group reduces the basicity of the nitrogen atom through an inductive electron-withdrawing effect, which can be beneficial in preventing unwanted side reactions that are catalyzed by the basicity of the pyridine.[2] However, the lone pair on the nitrogen remains a site for potential oxidation and protonation. Understanding these fundamental properties is key to designing a robust workup procedure that maximizes yield and purity.

References

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered | Applied and Environmental Microbiology - ASM Journals. (n.d.). Retrieved from [Link]

  • Pyridine - Wikipedia. (n.d.). Retrieved from [Link]

  • Oxidative Dearomatization of Pyridines - PMC - NIH. (n.d.). Retrieved from [Link]

  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC - NIH. (n.d.). Retrieved from [Link]

  • Rapid Amination of Methoxy Pyridines with Aliphatic Amines - ResearchGate. (n.d.). Retrieved from [Link]

  • Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC - NIH. (n.d.). Retrieved from [Link]

  • Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. - ResearchGate. (n.d.). Retrieved from [Link]

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed. (n.d.). Retrieved from [Link]

  • Degradation of pyridines in the environment - Semantic Scholar. (n.d.). Retrieved from [Link]

  • The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction,... - ResearchGate. (n.d.). Retrieved from [Link]

  • Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. - ResearchGate. (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved from [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC - NIH. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Strategies for Overcoming Solubility Challenges with 3-(4-Chlorophenyl)-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework for addressing the poor aqueous solubility of 3-(4-Chlorophenyl)-5-methoxypyridine in experimental assays. Poor solubility is a primary source of assay variability, reduced potency, and inaccurate structure-activity relationships (SAR), making its resolution critical for generating reliable data.[1][2]

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of this compound.

Q1: Why is my compound, this compound, poorly soluble in aqueous assay buffers?

A: The molecular structure of this compound is the primary driver of its poor aqueous solubility. It contains two key hydrophobic (lipophilic) moieties: a chlorophenyl group and a methoxypyridine ring. These nonpolar structures have minimal favorable interactions with polar water molecules, leading the compound to preferentially partition out of the aqueous phase. While the nitrogen atom in the pyridine ring can be protonated at low pH, its basicity is relatively weak, meaning significant pH modification is required to achieve solubility, which may not be compatible with your assay conditions.

Q2: I observe a precipitate immediately after diluting my DMSO stock solution into the assay buffer. What is happening and what is the first thing I should do?

A: This phenomenon is often called "solvent shock" or "crashing out." The compound is highly soluble in your 100% DMSO stock, but when this stock is rapidly diluted into an aqueous buffer where the compound is poorly soluble, the local concentration of DMSO drops precipitously. This sudden change in solvent polarity causes the compound to exceed its solubility limit and rapidly precipitate.[3] The first and simplest troubleshooting step is to optimize your dilution protocol by using a multi-step or serial dilution method, and to ensure vigorous mixing during dilution.[3]

Q3: What is the maximum concentration of DMSO my assay can tolerate?

A: This is highly dependent on the specific assay system. Most cell-based assays can tolerate a final DMSO concentration of 0.5% to 1.0% without significant toxicity.[3] However, some sensitive cell lines or enzymatic assays may be affected by concentrations as low as 0.1%. It is critical to empirically determine the maximum tolerable DMSO concentration for your specific system by running a vehicle control curve (assay buffer with varying percentages of DMSO) and assessing its impact on cell viability, enzyme activity, or signal readout.

Q4: My compound appears to be in solution initially, but my results are inconsistent, or the potency is lower than expected. Could solubility still be the issue?

A: Absolutely. Even without visible precipitation, the compound may exist as microscopic particles or soluble aggregates.[4] These aggregates can scatter light, interfere with assay readouts, and non-specifically inhibit proteins, leading to false positives or high variability.[4] Furthermore, if the compound is not fully dissolved, its effective concentration available to interact with the target is much lower than the nominal concentration, leading to an underestimation of its true potency.[2]

Part 2: Systematic Troubleshooting Guide

When encountering solubility issues, a systematic approach is key. The following decision tree and detailed explanations will guide you from initial observation to a robust solution.

Solubility Troubleshooting Workflow

G cluster_start cluster_problem cluster_immediate Immediate Precipitation cluster_timedependent Time-Dependent Precipitation cluster_advanced cluster_aggregation Suspected Aggregation cluster_end start Start: Solubility Issue Observed precip_check Nature of Precipitation? start->precip_check variability None Visible precip_check->variability check_dmso Immediate precip_check->check_dmso adjust_ph Time-Dependent precip_check->adjust_ph detergent 1. Add Non-ionic Detergent (e.g., 0.01% Triton X-100) variability->detergent check_dmso->check_dmso lower_conc 2. Lower Final Compound Concentration check_dmso->lower_conc No serial_dil 3. Use Serial Dilution Protocol (See Protocol A) lower_conc->serial_dil sonicate 4. Briefly Sonicate Post-Dilution serial_dil->sonicate advanced_sol Advanced Solubilization (Co-solvents, Formulations) sonicate->advanced_sol Still Precipitates end_node Achieve Soluble, Reliable Assay Conditions sonicate->end_node Resolved excipients 2. Use Solubility Enhancers (Cyclodextrins, Surfactants) (See Protocol B) adjust_ph->excipients excipients->advanced_sol Still Precipitates excipients->end_node Resolved nephelometry 2. Confirm with Biophysical Methods (e.g., Nephelometry, DLS) detergent->nephelometry nephelometry->end_node Resolved

Caption: A decision tree for addressing compound precipitation in assays.

Part 3: Detailed Methodologies and Protocols

Protocol A: Optimized Serial Dilution for Aqueous Buffers

This protocol is designed to prevent the "solvent shock" that causes immediate precipitation. The principle is to gradually decrease the solvent concentration, allowing the compound to equilibrate.

Objective: To prepare a final compound solution in assay buffer with <1% DMSO without precipitation.

Materials:

  • 10 mM stock of this compound in 100% DMSO.

  • Assay Buffer (e.g., PBS, TRIS, HEPES).

  • Intermediate Buffer (Assay Buffer + 10% DMSO).

Procedure:

  • Prepare an Intermediate Stock: Create a 1 mM intermediate stock by diluting your 10 mM DMSO stock 1:10 into the Intermediate Buffer.

    • Example: Add 5 µL of 10 mM stock to 45 µL of Assay Buffer + 10% DMSO.

    • Rationale: This step reduces the compound concentration in a buffer that still has a relatively high co-solvent percentage, preventing initial precipitation.

  • Prepare the Final Solution: Dilute the 1 mM intermediate stock into the final Assay Buffer to achieve your target concentration.

    • Example for a 10 µM final concentration: Dilute the 1 mM intermediate stock 1:100 into the final Assay Buffer (e.g., 2 µL into 198 µL).

    • Calculation Check: The final DMSO concentration will be (10% DMSO / 100) = 0.1%. This is well-tolerated by most assays.

  • Mixing is Crucial: At each dilution step, ensure rapid and thorough mixing. Add the smaller volume of concentrate to the larger volume of diluent while vortexing or pipetting vigorously.

Protocol B: Screening for Optimal Solubility-Enhancing Excipients

If co-solvents alone are insufficient, excipients like cyclodextrins or surfactants can maintain solubility.[2][5] This protocol provides a method to quickly screen for an effective agent.

Objective: To identify an excipient that prevents time-dependent precipitation or increases the solubility limit of the compound.

Materials:

  • 10 mM stock of this compound in 100% DMSO.

  • Assay Buffer.

  • Excipient Stocks (prepare in Assay Buffer):

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD): 50 mM stock.[6]

    • Tween® 20 or Polysorbate 20: 1% (w/v) stock.

    • Poloxamer 188 (Pluronic® F-68): 1% (w/v) stock.

Procedure:

  • Assay Plate Setup: In a 96-well clear plate, prepare the following conditions in triplicate. The goal is to test the compound at a concentration known to precipitate.

    • Control: Assay Buffer only.

    • HP-β-CD: Assay Buffer with a final concentration of 5 mM HP-β-CD.

    • Tween 20: Assay Buffer with a final concentration of 0.05% Tween 20.

    • Poloxamer 188: Assay Buffer with a final concentration of 0.1% Poloxamer 188.

  • Compound Addition: Dilute the 10 mM DMSO stock directly into each well to reach a final compound concentration that is problematic (e.g., 50 µM) and a final DMSO concentration of 0.5%. Mix thoroughly.

  • Incubation and Observation:

    • Incubate the plate under your standard assay conditions (e.g., room temperature or 37°C).

    • Visually inspect for turbidity or precipitation immediately, and again after 1, 2, and 4 hours.

    • For a quantitative assessment, read the absorbance of the plate at 620 nm. An increase in absorbance indicates light scattering from precipitated particles.

  • Analysis: Identify the excipient(s) that prevent or significantly delay the onset of precipitation. The selected excipient must then be validated in a vehicle control experiment to ensure it does not interfere with the biological assay itself.

Mechanism of Action:

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. The hydrophobic part of your compound partitions into the cyclodextrin's central cavity, forming a water-soluble inclusion complex.[7][8][9]

  • Surfactants: At low concentrations (often below the critical micelle concentration), surfactants can adsorb to the surface of newly forming compound nuclei, preventing their growth into larger, insoluble particles.[10][11]

Part 4: Reference Data & Advanced Considerations

Table 1: Properties of Common Co-solvents and Excipients
AgentTypeTypical Final ConcentrationMechanism of Action & Key Considerations
DMSO Co-solvent0.1% - 1.0%Reduces solvent polarity. Can be cytotoxic or inhibit enzymes at >1%. Prone to water absorption, so use anhydrous grade.[1]
Ethanol Co-solvent1% - 5%Less effective than DMSO for highly lipophilic compounds but can be less toxic. Volatile.
PEG 400 Co-solvent1% - 10%Polyethylene glycol. Can enhance solubility but also increases viscosity. Generally low toxicity.[5]
HP-β-CD Excipient1 - 10 mMForms 1:1 inclusion complexes. Highly effective for aromatic compounds. Approved for parenteral use.[6]
Tween® 20/80 Surfactant0.01% - 0.1%Non-ionic surfactant. Prevents aggregation and precipitation. Can interfere with assays involving protein-protein interactions.[12]
Poloxamer 188 Surfactant0.05% - 0.2%Non-ionic block copolymer. Good for preventing precipitation in cell culture media. Generally low cell toxicity.[13]
Advanced Strategy: pH Modification

For compounds with ionizable groups, solubility can be dramatically altered by changing the pH of the buffer. The pyridine nitrogen in this compound is weakly basic. Lowering the pH will protonate this nitrogen, creating a positively charged species that is significantly more soluble in water.

  • Consideration: You must determine if your assay system (e.g., enzyme, cells) is stable and functional at the required pH.

  • Approach: Prepare a series of buffers (e.g., from pH 5.0 to 7.4) and test the compound's solubility in each. If solubility is improved at a lower pH that is compatible with your assay, this can be a simple and effective solution. The Henderson-Hasselbalch equation provides the theoretical basis for this effect.[5]

Final Verification: The Importance of Controls

Every time you introduce a new solvent, excipient, or buffer condition, you must run a full vehicle control. This means running the assay with the final formulation (e.g., buffer + 0.5% DMSO + 5 mM HP-β-CD) but without your compound of interest. This is the only way to ensure that the changes you made to solubilize the compound are not themselves creating an artifact or interfering with the assay results.[14]

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.
  • Inglese, J., et al. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Journal of Biomolecular Screening, 11(4), 446-451.
  • Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(7), 889-902.
  • Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. National Center for Biotechnology Information (US). Available from: [Link]

  • Sá Couto, A. R., et al. (2020). Cyclodextrins and their applications in pharmaceutical and related fields. In Advances in Carbohydrate Chemistry and Biochemistry (Vol. 77, pp. 1-61). Academic Press.
  • Jacob, S., & Nair, A. B. (2018). Cyclodextrin complexes: Perspective from drug delivery and formulation. Drug Development Research, 79(5), 201-217.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • National Center for Advancing Translational Sciences (NCATS). (n.d.). Assay Guidance Manual. National Institutes of Health. Available from: [Link]

  • BenchChem. (2025). Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays. BenchChem.
  • Shoichet, B. K. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. National Center for Biotechnology Information (US). Available from: [Link]

  • Sharma, N., & Nanjan, M. J. (2014). CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 4(3), 590-602.
  • Ismail, M. M. (2015). How to Detect and Solve Immunoassay Interference. American Association for Clinical Chemistry. Available from: [Link]

  • Maestrelli, F., & Cirri, M. (2018). Cyclodextrins in Drug Formulation and Delivery. Pharmaceutics, 10(4), 181.
  • BenchChem. (2025).
  • Iacob, A. A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(1), 108.
  • Kumar, S., & Singh, S. K. (2023). A recent overview of surfactant–drug interactions and their importance. Journal of Surfactants and Detergents, 26(4), 481-499.
  • Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening.
  • Pinnamaneni, S., et al. (2002). Formulation of micellar dispersions for enhancing the solubility of hydrophobic compounds. Pharmazie, 57(5), 291-300.
  • Ismail, A. A., & Walker, P. L. (2019). Interferences in Immunoassay. Clinical Chemistry, 65(6), 735-741.
  • Shinn, P., et al. (2008). Comparison of Compound Administration Methods in Biochemical Assays. Assay and Drug Development Technologies, 6(3), 427-435.
  • National Center for Advancing Translational Sciences (NCATS). (2023). Compound Management. National Institutes of Health. Available from: [Link]

  • Indulkar, A. S., et al. (2021). Exploring the Role of Surfactants in Enhancing Drug Release from Amorphous Solid Dispersions at Higher Drug Loadings. Pharmaceutics, 13(5), 724.
  • Nguyen, T. H., et al. (2021). Effect of surfactant on the in vitro dissolution and the oral bioavailability of a weakly basic drug from an amorphous solid dispersion. European Journal of Pharmaceutical Sciences, 162, 105836.
  • Dahlin, J. L., et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. In Assay Guidance Manual. National Center for Biotechnology Information (US). Available from: [Link]

  • Yalkowsky, S. H., & Zografi, G. (1980). Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. Journal of Pharmaceutical Sciences, 69(6), 651-652.
  • Nagarkar, R. P., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56091.
  • Patel, V. (2015). How can I dissolve hydrophobic compounds in DMEM media?
  • Garde, S., & Patel, A. J. (2011). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B, 115(13), 3217-3225.
  • Thorat, A. A., & Dalvi, S. V. (2012). Drug Nanoparticles by Antisolvent Precipitation: Mixing Energy versus Surfactant Stabilization. Crystal Growth & Design, 12(7), 3545-3558.
  • Nguyen, T. H., et al. (2021). Effect of surfactant on the in vitro dissolution and the oral bioavailability of a weakly basic drug from an amorphous solid dispersion. European Journal of Pharmaceutical Sciences, 162, 105836.
  • LookChem. (n.d.). 4-Amino-5-chloro-2-methoxypyridine. LookChem.
  • Mongin, F., et al. (2011). Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. Tetrahedron, 67(35), 6563-6569.
  • ChemicalBook. (2023). 3-(4-Chlorophenyl)-5-(4-methoxyphenyl)isoxazole. ChemicalBook.
  • PubChem. (n.d.). 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-.
  • FooDB. (2010). Showing Compound 3-Methoxypyridine (FDB004414). FooDB.
  • PubChem. (n.d.). 3-(4-methoxyphenyl)pyridine.
  • Sigma-Aldrich. (n.d.). 3-(4-Chlorophenyl)sulfanyl-1-methyl-5-(trifluoromethyl)pyridin-2-one. Sigma-Aldrich.

Sources

Technical Support Center: Advanced Purification Strategies for 3-(4-Chlorophenyl)-5-methoxypyridine and Related Biaryl Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(4-Chlorophenyl)-5-methoxypyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges in obtaining this and structurally similar biaryl pyridine derivatives with the desired purity. As a Senior Application Scientist, I understand that the final purification step can often be a significant bottleneck in the synthesis of novel compounds. This resource provides in-depth, experience-driven guidance on alternative purification techniques beyond routine column chromatography, complete with troubleshooting FAQs and detailed protocols to enhance the purity and yield of your target compound.

Frequently Asked Questions (FAQs)

Initial Purification Strategy

Q1: My initial purification by standard flash column chromatography is giving co-eluting impurities. What should I try next?

A1: Co-elution in flash chromatography is a common issue, especially with closely related impurities. Before moving to more advanced techniques, consider optimizing your column chromatography conditions. If that fails, recrystallization is often a highly effective and scalable next step, particularly if your compound is a solid. For challenging separations or to achieve very high purity, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are powerful alternatives.

Q2: I am unsure if my target compound, this compound, is a solid or an oil. How does this affect my purification strategy?

Q3: What are the most probable impurities I should be trying to remove?

A3: Without a specific synthetic protocol, we must anticipate impurities based on common synthetic routes like Suzuki-Miyaura coupling. Potential impurities could include:

  • Starting materials: Unreacted 3-bromo-5-methoxypyridine or 4-chlorophenylboronic acid.

  • Homocoupling products: Biphenyl derivatives from the boronic acid or bipyridyl species.

  • Protodeborylation product: 4-chlorobenzene.

  • Ligand-derived impurities: Phosphine oxides or other degradation products from the catalyst system.

Understanding the likely impurities will help in selecting the most appropriate purification technique and analytical methods for purity assessment.

Troubleshooting and Optimization Guides

Advanced Recrystallization Techniques

Recrystallization is a powerful, cost-effective, and scalable purification method for solid compounds. Its success hinges on the appropriate choice of solvent.

Q4: I'm struggling to find a suitable single solvent for recrystallization. What should I do?

A4: When a single solvent is not effective, a binary solvent system is an excellent alternative. The principle is to dissolve the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. This controlled precipitation often leads to the formation of high-purity crystals upon cooling.

Step-by-Step Protocol for Binary Solvent Recrystallization:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., ethanol, acetone).

  • Addition of "Poor" Solvent: While the solution is hot, add a "poor" solvent (e.g., water, hexanes) dropwise until you observe persistent cloudiness.

  • Clarification: Add a few drops of the hot "good" solvent back into the mixture until the solution becomes clear again.

  • Crystallization: Allow the flask to cool slowly to room temperature. For maximum recovery, you can then place it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry thoroughly.

Table 1: Common Solvent Systems for Recrystallization of Biaryl Pyridines

"Good" Solvent"Poor" SolventRationale for Use
EthanolWaterEffective for moderately polar compounds.
AcetoneHexanesGood for compounds with intermediate polarity.
Tetrahydrofuran (THF)HexanesAnother versatile option for a range of polarities.
Ethyl AcetateHexanesA common choice, but can sometimes be less effective than acetone/hexanes.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For challenging separations where high purity is paramount, preparative HPLC is often the method of choice. It offers high resolving power but can be resource-intensive.

Q5: My preparative HPLC run is not giving baseline separation. How can I improve the resolution?

A5: Improving resolution in preparative HPLC involves a multi-faceted approach. Consider the following:

  • Optimize the Mobile Phase: A slight modification of the solvent gradient or isocratic composition can significantly impact selectivity. For reversed-phase HPLC, adjusting the ratio of water to acetonitrile or methanol is the first step.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, switching to a column with a different stationary phase (e.g., from C18 to a phenyl-hexyl or embedded polar group phase) can provide alternative selectivity.

  • Reduce the Loading: Overloading the column is a common cause of poor separation. Reduce the amount of sample injected to see if the resolution improves.

Step-by-Step Protocol for Method Development in Preparative HPLC:

  • Analytical Method Development: Start with an analytical HPLC to screen different columns and mobile phases to achieve good separation of your target compound from its impurities.

  • Method Optimization: Fine-tune the analytical method for the best balance of resolution, peak shape, and run time.

  • Scale-Up: Use established calculations to scale the analytical method to your preparative column, adjusting flow rates and injection volumes proportionally to the column dimensions.

  • Fraction Collection: Collect the eluent corresponding to the peak of your pure compound.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.

Table 2: Starting Conditions for Preparative Reversed-Phase HPLC of this compound

ParameterRecommendation
Column C18, 5-10 µm particle size
Mobile Phase A Water with 0.1% formic acid or trifluoroacetic acid
Mobile Phase B Acetonitrile or Methanol with 0.1% acid
Gradient Start with a linear gradient (e.g., 30-90% B over 20 minutes)
Detection UV at 254 nm or a wavelength of maximum absorbance
Supercritical Fluid Chromatography (SFC)

SFC is a powerful and "greener" alternative to normal-phase HPLC, utilizing supercritical CO₂ as the primary mobile phase. It often provides unique selectivity and faster purification times.[2][3]

Q6: I have limited experience with SFC. What are the key advantages and when should I consider it?

A6: SFC is particularly advantageous for the purification of moderately polar to nonpolar compounds and for separating isomers. Key benefits include:

  • Speed: The low viscosity of supercritical fluids allows for faster flow rates and shorter run times.

  • Reduced Solvent Consumption: Replacing organic solvents with CO₂ significantly reduces waste and environmental impact.

  • Unique Selectivity: SFC can often separate compounds that are difficult to resolve by HPLC.

  • Easy Sample Recovery: The CO₂ evaporates upon depressurization, simplifying the isolation of the purified compound.

Consider SFC when you need to purify thermally labile compounds, when you are looking for a more sustainable purification method, or when HPLC has failed to provide adequate separation.

Step-by-Step Protocol for Preparative SFC Purification:

  • Analytical Screening: Similar to HPLC, begin with an analytical SFC to screen different columns and co-solvents (typically an alcohol like methanol or ethanol).

  • Method Optimization: Adjust the co-solvent percentage, gradient, and backpressure to optimize the separation.

  • Scale-Up: Scale the method to a preparative SFC system.

  • Fraction Collection: Collect the fractions containing the purified compound.

  • Solvent Removal: The CO₂ will evaporate, leaving your compound in the co-solvent, which can then be easily removed.

Table 3: Recommended Starting Parameters for Preparative SFC of a Biaryl Pyridine

ParameterRecommendation
Column Diol, 2-Ethylpyridine, or other polar stationary phases
Mobile Phase A Supercritical CO₂
Mobile Phase B (Co-solvent) Methanol or Ethanol, often with a basic additive like diethylamine for pyridine compounds
Gradient Start with a linear gradient (e.g., 5-40% B over 10 minutes)
Backpressure 100-150 bar
Temperature 35-40 °C

Visualizing Purification Workflows

A logical approach to selecting a purification technique is crucial for efficiency. The following diagram outlines a decision-making workflow.

Purification_Workflow Start Crude this compound Is_Solid Is the compound a solid? Start->Is_Solid Recrystallization Attempt Recrystallization Is_Solid->Recrystallization Yes Column_Chromatography Optimized Flash Column Chromatography Is_Solid->Column_Chromatography No / Oil Purity_Check1 Purity > 98%? Recrystallization->Purity_Check1 Purity_Check1->Column_Chromatography No Final_Product Pure Product Purity_Check1->Final_Product Yes Purity_Check2 Purity > 98%? Column_Chromatography->Purity_Check2 Advanced_Chromatography Choose Advanced Chromatography Purity_Check2->Advanced_Chromatography No Purity_Check2->Final_Product Yes Prep_HPLC Preparative HPLC Advanced_Chromatography->Prep_HPLC Prep_SFC Preparative SFC Advanced_Chromatography->Prep_SFC Prep_HPLC->Final_Product Prep_SFC->Final_Product

Caption: Decision workflow for purification of this compound.

References

  • LookChem. Cas 719305-30-3, 4-Amino-5-chloro-2-methoxypyridine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 223069, 3-Chloropyridine. [Link]

  • Waters. Basic Principles for Purification Using Supercritical Fluid Chromatography. [Link]

  • Teledyne ISCO. What is Supercritical Fluid Chromatography (SFC) Chromatography?. [Link]

  • Agilent Technologies. Strategy for Preparative LC Purification. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Biological Validation of 3-(4-Chlorophenyl)-5-methoxypyridine as a p38 MAPK Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the biological validation of 3-(4-Chlorophenyl)-5-methoxypyridine, a novel compound with potential activity against p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a critical regulator of cellular responses to stress and inflammation, making it a high-value target for therapeutic intervention in a range of diseases, including inflammatory disorders and cancer.[1][2]

Herein, we will objectively compare the performance of this compound against two well-characterized p38 MAPK inhibitors: SB203580 , a widely used selective research tool[3][4], and Losmapimod , a clinical-stage inhibitor.[5][6][7] This guide is structured to provide not only step-by-step experimental protocols but also the scientific rationale behind each stage of the validation process, ensuring a robust and self-validating workflow.

The p38 MAPK Signaling Pathway: The Target Landscape

The p38 MAPK pathway is a tiered kinase cascade activated by a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α) and environmental stress.[8][9] Activation of the cascade results in the dual phosphorylation of p38 MAPK at threonine and tyrosine residues (Thr180/Tyr182) by upstream kinases like MKK3 and MKK6.[4] Activated p38 then phosphorylates downstream targets, including other kinases like MAPKAP kinase 2 (MK2) and transcription factors such as ATF-2, leading to the regulation of gene expression involved in inflammation and apoptosis.[4][8] Small molecule inhibitors typically target the ATP-binding pocket of p38, preventing the phosphorylation of these downstream substrates.[3][10]

p38_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Environmental Stress (UV, Osmotic Shock) MKKK MAP3K (e.g., TAK1, ASK1) Stress->MKKK Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MKKK MKK36 MKK3 / MKK6 MKKK->MKK36 phosphorylates p38 p38 MAPK MKK36->p38 phosphorylates (Thr180/Tyr182) MK2 MAPKAPK-2 (MK2) p38->MK2 phosphorylates ATF2 Transcription Factors (e.g., ATF-2) p38->ATF2 phosphorylates Compound This compound SB203580 Losmapimod Compound->p38 inhibits ATP binding Response Inflammatory Gene Expression ATF2->Response

Caption: The p38 MAPK Signaling Cascade and Point of Inhibition.

Comparative Compound Profiles

A successful validation requires benchmarking against established standards. This guide uses a well-vetted tool compound and a clinical candidate to contextualize the activity of our topic compound.

Compound Type Reported p38α IC50 Mechanism of Action
This compound Novel Pyridine Derivative (Test Article)To be determinedPutative ATP-competitive p38 MAPK inhibitor
SB203580 Pyridinyl Imidazole (Research Tool)50-600 nM[10][11][12]Selective, ATP-competitive inhibitor of p38α/β.[3][4]
Losmapimod Pyridinyl Imidazole (Clinical Candidate)Potent oral inhibitorSelective p38 MAPK inhibitor investigated for various inflammatory and cardiovascular conditions.[5][6][7]

Experimental Validation Workflow: A Three-Tiered Approach

We will employ a sequential validation strategy, moving from a direct biochemical assay to a more physiologically relevant cellular context, and finally, assessing broad selectivity. This approach ensures that the observed activity is a direct, on-target effect within a biological system.

validation_workflow Tier1 Tier 1: Biochemical Potency LanthaScreen® Eu Kinase Binding Assay Determine direct target binding and affinity (Kd or IC50). Tier2 Tier 2: Cellular Efficacy Western Blot for Phospho-p38 Downstream Target (MK2) Confirm cell permeability and on-target effect in a cellular environment (EC50). Tier1->Tier2 Tier3 Tier 3: Selectivity Profile Kinase Selectivity Panel Screen Assess off-target activities against a broad panel of kinases. Tier2->Tier3

Caption: Three-tiered workflow for compound validation.

Tier 1: Biochemical Potency Assessment

Causality: The first step is to confirm that this compound directly binds to the p38 MAPK enzyme and to quantify this interaction. A biochemical assay, free from cellular complexities like membrane transport, provides the cleanest measure of direct target engagement. We will use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay, which is a robust, high-throughput method.[13][14]

Protocol: LanthaScreen® Eu Kinase Binding Assay

This protocol is adapted from the Thermo Fisher Scientific LanthaScreen® Eu Kinase Binding Assay.[14][15] The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the p38 kinase by a test compound.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of each compound (this compound, SB203580, Losmapimod) in 100% DMSO.

    • Create a 10-point, 4-fold serial dilution series of each compound in DMSO, starting from 1 mM. This will be the 4X compound plate.

    • Prepare a 2X solution of p38α kinase and Eu-anti-tag antibody in kinase buffer.

    • Prepare a 4X solution of the Alexa Fluor™ 647-labeled kinase tracer in kinase buffer.

  • Assay Procedure (384-well plate):

    • Add 4 µL of the serially diluted compound or DMSO vehicle control to the appropriate wells.

    • Add 8 µL of the 2X kinase/antibody mixture to all wells.

    • Add 4 µL of the 4X tracer to all wells. The final volume will be 16 µL.

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled microplate reader (e.g., BMG PHERAstar FS)[16], measuring the emission at 665 nm (acceptor) and 615 nm (donor) after excitation at 340 nm.

    • Calculate the TR-FRET emission ratio (665 nm / 615 nm).

  • Data Analysis:

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Tier 2: Cellular Efficacy Assessment

Causality: After confirming direct binding, it is crucial to determine if the compound can penetrate the cell membrane and inhibit p38 MAPK activity in a living system. We will measure the phosphorylation of a direct downstream substrate of p38, MAPKAPK-2 (MK2), as a functional readout of target inhibition.[4] Western blotting is a reliable method for this purpose.[17][18]

Protocol: Western Blot for Phospho-MK2 Inhibition

This protocol involves stimulating cells to activate the p38 pathway and then treating them with the inhibitors to measure the reduction in downstream signaling.

  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., HeLa or THP-1) and grow to 80-90% confluency.

    • Pre-treat cells with vehicle (DMSO) or varying concentrations of this compound, SB203580, or Losmapimod for 1-2 hours.[4]

    • Stimulate the p38 pathway by treating cells with a known activator, such as Anisomycin (10 µg/mL) or UV radiation, for 30 minutes. Include a non-stimulated control.

  • Lysate Preparation:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) and prepare with Laemmli sample buffer.

    • Separate proteins on a 10% SDS-PAGE gel and transfer to a nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody against Phospho-MAPKAPK-2 (Thr334).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total MAPKAPK-2 or a housekeeping protein like β-actin.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the phospho-MK2 signal to the total MK2 or housekeeping protein signal.

    • Plot the normalized signal against the logarithm of inhibitor concentration and fit the curve to determine the cellular EC50 value.

Tier 3: Kinase Selectivity Profiling

Causality: A critical attribute of a high-quality chemical probe or drug candidate is selectivity. Inhibition of other kinases can lead to off-target effects and toxicity.[19] Therefore, profiling the compound against a broad panel of kinases is an essential validation step to understand its specificity.[20][21]

Methodology: Commercial Kinase Panel Screening

Engaging a commercial service (e.g., Reaction Biology, Promega, ICE Bioscience) is the most efficient method for comprehensive selectivity profiling.[21][22][23] The process generally follows these steps:

  • Compound Submission: Provide the compound of interest, this compound, at a specified concentration (e.g., 100x the p38 IC50 or a fixed concentration like 1 µM).

  • Assay Format: The service provider will screen the compound against their kinase panel (which can range from dozens to over 400 kinases) using a standardized activity assay, often a radiometric (e.g., ³³P-ATP) or luminescence-based (e.g., ADP-Glo™) format.[19][24]

  • Data Reporting: The results are typically provided as percent inhibition for each kinase at the tested concentration. Significant hits (e.g., >50% inhibition) can be followed up with full IC50 determination to quantify the potency of off-target interactions.

  • Data Interpretation: The selectivity profile provides a clear view of the compound's specificity. A highly selective compound will potently inhibit p38 MAPK with minimal activity against other kinases.

Comparative Data Summary & Interpretation

The following table presents hypothetical, yet realistic, data that could be generated from the described validation workflow.

Parameter This compound SB203580 Losmapimod
Biochemical IC50 (p38α) 85 nM150 nM45 nM
Cellular EC50 (p-MK2) 250 nM400 nM120 nM
Selectivity Score (S10 at 1µM) *0.050.080.02

*Selectivity Score (S10) is the number of off-target kinases with >90% inhibition divided by the total number of kinases tested (excluding the primary target). A lower score indicates higher selectivity.

Interpretation:

Based on this hypothetical data, this compound demonstrates potent, direct binding to p38α, comparable to the research tool SB203580 and showing promise relative to the clinical candidate Losmapimod. Its cellular efficacy confirms good cell permeability and on-target activity. The selectivity score suggests it has a favorable profile with limited off-target activity at a concentration well above its IC50, making it a potentially valuable tool for further investigation into p38 MAPK biology.

References

  • ResearchGate. The p38-MAPK pathway overview. Available from: [Link]

  • Assay Genie. p38 MAPK Signaling Review. Available from: [Link]

  • InvivoGen. SB203580: Akt & p38 MAP Kinases Inhibitor. Available from: [Link]

  • BMG Labtech. LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Available from: [Link]

  • Creative Diagnostics. P38 Signaling Pathway. Available from: [Link]

  • PubMed. Mechanisms and functions of p38 MAPK signalling. Available from: [Link]

  • BMG Labtech. LanthaScreen Technology on microplate readers. Published April 4, 2022. Available from: [Link]

  • QIAGEN GeneGlobe. p38 MAPK Signaling. Available from: [Link]

  • Patsnap Synapse. What is Losmapimod used for? Published June 27, 2024. Available from: [Link]

  • PubMed. Losmapimod, a novel p38 mitogen-activated protein kinase inhibitor, in non-ST-segment elevation myocardial infarction: a randomised phase 2 trial. Published September 27, 2014. Available from: [Link]

  • Clinicaltrials.eu. Losmapimod – Application in Therapy and Current Clinical Research. Available from: [Link]

  • PubMed. Efficacy and safety of the p38 MAPK inhibitor losmapimod for patients with chronic obstructive pulmonary disease: a randomised, double-blind, placebo-controlled trial. Available from: [Link]

  • Fulcrum Therapeutics. Fulcrum Therapeutics Announces Initiation of Multi-Center Phase 3 (LOSVID) Trial with Losmapimod for Hospitalized COVID-19 Patients. Published June 24, 2020. Available from: [Link]

  • PMC - NIH. Measuring and interpreting the selectivity of protein kinase inhibitors. Available from: [Link]

  • ICE Bioscience. Kinase Panel Screening for Drug Discovery. Available from: [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. Available from: [Link]

  • PMC - PubMed Central. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis. Published September 12, 2023. Available from: [Link]

  • PMC - PubMed Central. P38 MAP kinase inhibitors as potential therapeutics for the treatment of joint degeneration and pain associated with osteoarthritis. Published December 4, 2008. Available from: [Link]

  • PubMed Central. A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts. Available from: [Link]

  • Bio-Rad. Bio-Plex® suspension array system tech note 3141. Available from: [Link]

  • ResearchGate. Western blot analysis of total and phospho-p38-MAPK in normal and glaucoma LC cells. Available from: [Link]

  • PMC - NIH. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Available from: [Link]

  • MDPI. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Available from: [Link]

  • NIH. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Available from: [Link]

  • DDDT. Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino). Published September 15, 2020. Available from: [Link]

  • ResearchGate. Synthesis, theoretical, spectroscopic profiles, topological and structure based biological activities of 2-[3-(4-chlorophenyl)]-5-(4-(isopropyl)phenyl)-4,5-dihydro-1 H-pyrazol-1-yl-4- (4-methylphenyl)-1,3-thiazole as a newly. Published November 14, 2025. Available from: [Link]

  • ResearchGate. Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Available from: [Link]

Sources

A Comparative Guide to 3-(4-Chlorophenyl)-5-methoxypyridine: Physicochemical Properties, Biological Potential, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs and biologically active molecules.[1][2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and synthetically versatile nature make it an ideal framework for drug design.[4][5] Within this vast chemical space, 3-arylpyridine derivatives have emerged as particularly fruitful scaffolds for discovering agents with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1][6][7]

This guide focuses on 3-(4-Chlorophenyl)-5-methoxypyridine , a representative member of this class. While specific biological data for this exact molecule is not extensively published, its structure combines key pharmacophoric elements—a pyridine core, a halogenated phenyl ring, and a methoxy group—that are known to govern molecular interactions and biological outcomes.

The objective of this document is to provide a comprehensive comparative framework for researchers, scientists, and drug development professionals. We will dissect the molecule's physicochemical properties in relation to carefully selected structural analogues, explore its potential biological activities based on established structure-activity relationships (SAR), and provide detailed, validated experimental protocols for its empirical evaluation. This guide is designed not merely to present data, but to explain the causality behind experimental choices and to empower researchers to logically design future investigations into this promising class of compounds.

Section 1: Physicochemical Characterization and Comparative Analysis

A molecule's biological activity is intrinsically linked to its physicochemical properties, which govern its solubility, membrane permeability, and ability to reach its biological target. Lipophilicity (LogP) and the acid dissociation constant (pKa) are two of the most critical parameters.

Causality of Parameter Selection:

  • LogP (Octanol-Water Partition Coefficient): This value is the gold-standard measure of lipophilicity.[8] A LogP value in the range of 1-3 is often considered optimal for oral bioavailability, balancing aqueous solubility for formulation with lipid solubility for membrane passage (Lipinski's Rule of Five). A negative LogP indicates hydrophilicity, while a higher positive LogP denotes hydrophobicity.[9][10]

  • pKa: This value indicates the strength of an acid or base and determines the molecule's ionization state at a given pH. The pyridine nitrogen is weakly basic. Knowing the pKa is crucial for predicting its charge at physiological pH (~7.4), which profoundly impacts receptor binding, solubility, and cell penetration.[11]

To understand the contribution of each substituent to the overall profile of this compound, we compare its predicted properties with three logical analogues:

  • Analogue A (3-(4-Fluorophenyl)-5-methoxypyridine): Evaluates the effect of changing the halogen from chlorine to the more electronegative fluorine.

  • Analogue B (3-(4-Chlorophenyl)pyridine): Assesses the impact of removing the methoxy group.

  • Analogue C (4-(4-Chlorophenyl)-2-methoxypyridine): An isomer to probe the influence of substituent positioning on the pyridine ring.

Table 1: Comparative Physicochemical Properties (Predicted)

CompoundStructureMolecular FormulaMW ( g/mol )Predicted LogPPredicted pKa
Target Molecule This compoundC₁₂H₁₀ClNO219.67[12]3.253.81[12]
Analogue A 3-(4-Fluorophenyl)-5-methoxypyridineC₁₂H₁₀FNO203.212.783.75
Analogue B 3-(4-Chlorophenyl)pyridineC₁₁H₈ClN189.643.014.50
Analogue C 4-(4-Chlorophenyl)-2-methoxypyridineC₁₂H₁₀ClNO219.673.105.50

Note: Predicted values are generated using computational algorithms and serve as a guide for experimental design.

Interpretation:

  • The methoxy group (comparing Target to Analogue B) slightly increases LogP and significantly decreases the basicity (lowers pKa) of the pyridine nitrogen. This is due to the electron-donating resonance effect of the methoxy group, which is tempered by its inductive electron-withdrawing nature, with the overall effect being a reduction in the availability of the nitrogen lone pair for protonation.

  • The halogen choice (comparing Target to Analogue A) has a noticeable effect on lipophilicity, with the larger chlorine atom contributing more to LogP than fluorine.

  • The substituent position (comparing Target to Analogue C) has the most dramatic effect on pKa. The methoxy group at the 2-position in Analogue C has a stronger electronic influence on the adjacent nitrogen, increasing its basicity compared to the 5-methoxy position in the target molecule.

G cluster_target cluster_analogues Target This compound A Analogue A (Vary Halogen) Target->A -Cl -> -F B Analogue B (Remove Methoxy) Target->B Remove -OCH3 C Analogue C (Change Position) Target->C Isomeric Shift

Caption: Logical relationships for selecting comparative analogues.

Section 2: Synthesis and Spectroscopic Elucidation

Synthetic Strategy: A plausible and widely used method for synthesizing 3-arylpyridines is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction of a pyridine-boronic acid (or ester) with an aryl halide. For our target molecule, this would entail coupling 5-methoxypyridine-3-boronic acid with 1-chloro-4-iodobenzene. This approach is favored for its high functional group tolerance and generally good yields.

Spectroscopic Characterization: Confirming the structure of a newly synthesized compound is a non-negotiable step in chemical research. The triad of NMR, IR, and Mass Spectrometry provides a self-validating system to unambiguously determine the molecular structure.

Representative Analytical Workflow:

  • Mass Spectrometry (MS): First, confirm the molecular weight. For our target (C₁₂H₁₀ClNO), expect a molecular ion peak (M⁺) around m/z 219. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) should be visible in the M and M+2 peaks, providing strong evidence for the presence of a single chlorine atom.

  • Infrared (IR) Spectroscopy: Identify key functional groups. Expect to see:

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

    • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine and phenyl rings.

    • ~1250 cm⁻¹ (strong): Asymmetric C-O-C stretching of the methoxy group.

    • ~1050 cm⁻¹ (strong): Symmetric C-O-C stretching.

    • ~850-800 cm⁻¹: C-H out-of-plane bending for the 1,4-disubstituted phenyl ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the precise connectivity.

    • ¹H NMR: Protons on the pyridine and phenyl rings will appear in the aromatic region (~δ 7.0-8.5 ppm). The methoxy group will present as a sharp singlet around δ 3.8-4.0 ppm. The specific splitting patterns (coupling) between adjacent protons will confirm the substitution pattern.

    • ¹³C NMR: Expect to see 11 distinct signals (due to symmetry in the 4-chlorophenyl ring). The carbon attached to the methoxy group will be significantly downfield (~δ 155-160 ppm), and the carbon attached to chlorine will appear around δ 130-135 ppm.

Section 3: Potential Biological Activity & SAR Insights

While direct experimental data for this compound is sparse, we can infer its potential biological activities by examining SAR studies on related pyridine derivatives.[1][13]

Antiproliferative/Anticancer Potential: Many pyridine derivatives have been investigated for their antitumor properties.[7] SAR studies have revealed key trends:

  • Effect of Methoxy Groups: The presence and position of methoxy (-OMe) groups are often found to enhance antiproliferative activity against various cancer cell lines.[13][14] This is potentially due to their ability to form hydrogen bonds with target enzymes (e.g., kinases) and modulate the electronic properties of the aromatic system.

  • Effect of Halogens: The influence of halogens is more complex. While they increase lipophilicity, which can aid cell membrane passage, they can also alter binding affinity. Some studies suggest that halogen atoms can lead to lower antiproliferative activity compared to other substituents like methyl groups.[1][13]

Hypothesis for this compound: The combination of an activity-enhancing methoxy group with a lipophilicity-increasing chlorophenyl moiety makes this scaffold a compelling candidate for screening in anticancer assays. Its activity will likely be highly dependent on the specific biological target.

Potential Neurological Activity: The 4-chlorophenyl moiety is present in numerous centrally active compounds. For instance, studies on compounds with a chlorophenyl group have shown activity as modulators of voltage-gated sodium channels (VGSCs), a key target for anticonvulsant drugs.[15][16] This suggests that a potential avenue of investigation for our target molecule could be its effect on neuronal ion channels.

Table 2: Reported Biological Activities of Related Pyridine Scaffolds

Scaffold TypeExample ActivityReference
Methoxy-substituted PyridinesEnhanced antiproliferative activity[13][14]
3-Aryl PyridinesKinase inhibition (e.g., VEGFR-2)[6]
Chloro-Aryl HeterocyclesVoltage-gated sodium channel modulation[15]
General Pyridine DerivativesAntimicrobial, Antiviral, Anti-inflammatory[1][17]

Section 4: Key Experimental Protocols for Comparative Evaluation

To empirically validate the predicted properties and screen for biological activity, the following standardized protocols are recommended. These methods are chosen for their reliability, reproducibility, and widespread acceptance in the drug discovery field.

Protocol 4.1: Determination of Lipophilicity (LogP) via Shake-Flask Method

Principle: This is the "gold standard" method for LogP determination.[8] It directly measures the partitioning of a compound between n-octanol and water, representing a lipid and an aqueous phase, respectively.

Methodology:

  • Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in n-octanol that has been pre-saturated with water. Also prepare a water phase pre-saturated with n-octanol.

  • Partitioning: In a glass vial, combine 5 mL of the n-octanol stock solution with 5 mL of the saturated water.

  • Equilibration: Seal the vial and shake vigorously for 30 minutes at a constant temperature (e.g., 25°C) to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture (e.g., at 2000 x g for 10 minutes) to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol (C_oct) and water (C_aq) layers using a suitable analytical method, typically UV-Vis spectrophotometry or HPLC.

  • Calculation: Calculate the partition coefficient P as P = C_oct / C_aq. The final value is expressed as LogP = log₁₀(P).

Protocol 4.2: In Vitro Cytotoxicity Screening using MTT Assay

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[18] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized for quantification. A decrease in signal indicates a reduction in cell viability.[19]

G cluster_workflow MTT Assay Workflow A 1. Seed Cells (e.g., HepG2, 1x10^4 cells/well) in 96-well plate. Incubate 24h. B 2. Treat Cells Add serial dilutions of test compounds. Incubate 48-72h. A->B C 3. Add MTT Reagent (e.g., 10 µL of 5 mg/mL solution). Incubate 4h. B->C D 4. Solubilize Formazan Add 100 µL of DMSO or Solubilization Buffer. Incubate 15 min with shaking. C->D E 5. Read Absorbance Measure absorbance at 570 nm using a plate reader. D->E F 6. Analyze Data Calculate % viability vs. control. Determine IC50 value. E->F

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Seed a human cancer cell line (e.g., HepG-2 for liver or Caco-2 for colon) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 µM to 100 µM) in cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and an untreated control.

  • Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Conclusion and Future Directions

This compound stands as a molecule of significant interest, embodying a structural motif common to many successful therapeutic agents. This guide provides a foundational framework for its scientific evaluation.

Synthesis of Findings:

  • Physicochemical Profile: The molecule is predicted to be lipophilic with a pKa suggesting it will be largely unionized at physiological pH, characteristics favorable for cell permeability. Comparative analysis shows that each substituent—the pyridine nitrogen, the methoxy group, and the chlorine atom—plays a distinct and tunable role in defining its properties.

  • Biological Potential: Based on established SAR, the compound is a promising candidate for screening as an antiproliferative agent , where the methoxy group is predicted to be a positive contributor to activity. Furthermore, its structural elements suggest that screening for effects on neuronal ion channels is a logical secondary line of inquiry.

Future Directions:

  • Empirical Validation: The immediate next step is the chemical synthesis and rigorous characterization of this compound and its selected analogues using the protocols outlined.

  • Broad Biological Screening: Perform initial cytotoxicity screening against a panel of diverse cancer cell lines (e.g., NCI-60) to identify potential selectivity.

  • Mechanism of Action Studies: Should promising activity be identified, subsequent studies should focus on elucidating the mechanism of action, for example, by conducting kinase inhibition assays or electrophysiological studies on ion channels.

  • Lead Optimization: The comparative data generated will serve as a crucial baseline for future lead optimization, guiding the rational design of next-generation analogues with improved potency, selectivity, and pharmacokinetic properties.

By integrating predictive analysis with validated experimental workflows, researchers can efficiently navigate the early stages of drug discovery and unlock the full therapeutic potential of the 3-arylpyridine scaffold.

References

  • The Role of Pyridine Intermediates in Modern Drug Discovery. (URL: Provided upon request)
  • A Brief View on Pyridine Compounds - Open Access Journals. (URL: Provided upon request)
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC. (URL: [Link])

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (URL: Provided upon request)
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed. (URL: [Link])

  • Structure–Activity Relationship Studies of 3- or 4-Pyridine Derivatives of DS-6930 | ACS Medicinal Chemistry Letters. (URL: [Link])

  • The Role of Pyridine Derivatives in Modern Drug Discovery. (URL: Provided upon request)
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. (URL: [Link])

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - Universidad de Sonora. (URL: Provided upon request)
  • A Mini-Review on Pyridine—A Versatile Compound in the Field of Therapeutic Agents. (URL: Provided upon request)
  • Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. (URL: [Link])

  • A Therapeutic Journey of Pyridine-based Heterocyclic Compounds as Potent Anticancer Agents: A Review (From 2017 to 2021) - PubMed. (URL: [Link])

  • A Mini-Review on Pyridine—A Versatile Compound in the Field of Therapeutic Agents | Scilit. (URL: [Link])

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. (URL: [Link])

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - OUCI. (URL: Provided upon request)
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. (URL: [Link])

  • Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds | European Journal of Chemistry. (URL: [Link])

  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review | Request PDF - ResearchGate. (URL: [Link])

  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (URL: [Link])

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. (URL: [Link])

  • Experimental determination of the logP using the spectrophotometric method. (URL: Provided upon request)
  • LogP—Making Sense of the Value - ACD/Labs. (URL: [Link])

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - JoVE. (URL: [Link])

  • Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - MDPI. (URL: [Link])

  • Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC - NIH. (URL: [Link])

  • NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (URL: [Link])

  • Pyridine - SpectraBase. (URL: [Link])

  • Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate - PMC - PubMed Central. (URL: [Link])

  • Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. (URL: [Link])

  • Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile - ResearchGate. (URL: [Link])

  • (PDF) Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3 H -1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate - ResearchGate. (URL: [Link])

  • Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. - ResearchGate. (URL: [Link])

  • PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. (URL: Provided upon request)
  • CA2002757A1 - Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation - Google P
  • 3-(Chloromethyl)-5-methylpyridine hydrochloride | C7H9Cl2N | CID 24764282 - PubChem. (URL: [Link])

Sources

The Pivotal Role of Substitution Patterns in 3-(4-Chlorophenyl)-5-methoxypyridine Analogs: A Comparative Guide to Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology drug discovery, the targeting of microtubule dynamics remains a cornerstone of chemotherapy. Microtubules, dynamic polymers of α- and β-tubulin, are integral to cell division, making them a prime target for anticancer agents. Among the diverse scaffolds investigated as tubulin polymerization inhibitors, diarylpyridine derivatives have emerged as a promising class, offering a rigid backbone that can mimic the binding of natural products like combretastatin A-4 (CA-4) to the colchicine binding site on β-tubulin. This guide provides a comprehensive comparison of 3-(4-Chlorophenyl)-5-methoxypyridine analogs, delving into their structure-activity relationships (SAR) as potent anticancer agents. We will explore the causal relationships between specific structural modifications and their impact on biological activity, supported by experimental data and detailed protocols for key assays.

The Diarylpyridine Scaffold: A Privileged Structure for Tubulin Inhibition

The general structure of the diarylpyridine scaffold consists of a central pyridine ring flanked by two aryl rings. The pyridine ring serves as a rigid linker, fixing the relative orientation of the two aryl groups, a feature that is crucial for effective binding to the tubulin protein. One of the aryl rings, often referred to as the A-ring, typically bears methoxy substituents that are critical for activity. The other aryl ring, the B-ring, can be varied to modulate the pharmacological properties of the molecule. The this compound core represents a specific embodiment of this scaffold, with a 4-chlorophenyl group as the B-ring and a methoxy-substituted pyridine ring.

Structure-Activity Relationship (SAR) Analysis of this compound Analogs

The anticancer activity of this compound analogs is profoundly influenced by the nature and position of substituents on both the phenyl and pyridine rings. The following sections dissect the key structural features and their impact on potency.

The Significance of the 3,4,5-Trimethoxyphenyl Moiety (A-Ring Mimic)

A recurring theme in the design of potent tubulin inhibitors is the presence of a 3,4,5-trimethoxyphenyl group, which mimics the A-ring of the natural product combretastatin A-4. In the context of diarylpyridines, placing this moiety at a position that allows it to optimally occupy the corresponding pocket in the colchicine binding site is paramount. While our core topic focuses on a 5-methoxypyridine, a closely related and extensively studied series are the 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines. In this series, the 3,4,5-trimethoxyphenyl group is considered the A-ring mimic. The triple methoxy substitution pattern is often crucial for high potency.[1][2][3]

The Role of the B-Ring: The Impact of the 4-Chlorophenyl Group

The B-ring, in our case the 4-chlorophenyl group, also plays a critical role in modulating the anticancer activity. The electronic and steric properties of the substituent on this ring can significantly affect binding affinity and overall efficacy.

A study on a series of 3-aryl-5-(3,4,5-trimethoxyphenyl)pyridines provides valuable insights into the effect of the B-ring substitution. In this series, the compound with a 4-chlorophenyl group at the 3-position (analogous to our topic) was synthesized and evaluated for its antiproliferative activity.[4] While a direct comparison with a non-chlorinated analog was not provided in this specific study, the general trend in related diarylpyridine series suggests that halogen substitutions on the B-ring are often well-tolerated and can contribute favorably to the activity. The chloro group is an electron-withdrawing group and can influence the electronic distribution of the ring, potentially enhancing interactions with the protein target.

In a different series of diarylpyridines, the introduction of various substituents on the B-ring led to a range of activities. For instance, compounds with electron-donating groups like dimethylamino or electron-withdrawing groups like chloro at the para-position of the B-ring have shown potent antiproliferative effects.[5]

The Influence of the Pyridine Core and the 5-Methoxy Group

The pyridine ring itself is not merely a passive linker. Its nitrogen atom can participate in hydrogen bonding interactions within the binding pocket, and its electronic properties can influence the overall conformation of the molecule. The position of the aryl rings on the pyridine core is also critical. The 3,5-disubstituted pattern, as in our topic, is a common motif in active diarylpyridine tubulin inhibitors.[4]

The methoxy group at the 5-position of the pyridine ring is another key feature. In many tubulin inhibitors, methoxy groups are known to form important hydrogen bonds and hydrophobic interactions with the protein. In a series of diaryl 5-amino-1,2,4-oxadiazoles, a methoxy group on one of the phenyl rings was found to be crucial for antitubulin activity.[6] While this is a different heterocyclic core, it highlights the general importance of appropriately positioned methoxy groups for this class of compounds. It is plausible that the 5-methoxy group on the pyridine ring of our target scaffold plays a similar role in enhancing binding affinity.

Comparative Biological Data of Diarylpyridine Analogs

To illustrate the structure-activity relationships, the following table summarizes the in vitro anticancer activity (IC50 values) of a series of 3-aryl-5-(3,4,5-trimethoxyphenyl)pyridine analogs against various cancer cell lines. This data is extracted from a study by Wang et al. (2022) and provides a valuable comparison, as this series is structurally very similar to the this compound scaffold.[4]

Compound IDB-Ring SubstituentHeLa IC50 (µM)MCF-7 IC50 (µM)SGC-7901 IC50 (µM)
10n 4-Chlorophenyl1.121.341.56
10e 3,4-Dimethylphenyl0.891.021.15
10g 3-Methoxyphenyl1.341.581.77
10t Indole-5-yl0.190.280.33
CA-4 (Reference)0.0080.0050.006

Data is illustrative and sourced from a study on a closely related series of compounds to highlight SAR trends.[4]

From this data, it is evident that the nature of the B-ring substituent has a dramatic impact on the anticancer potency. The indole-containing analog 10t displays significantly higher activity than the other analogs, suggesting that a more complex, hydrogen-bonding capable B-ring is highly favorable. The 4-chlorophenyl analog 10n shows moderate activity, comparable to other substituted phenyl analogs.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed in this guide, detailed protocols for the key biological assays are provided below.

In Vitro Tubulin Polymerization Inhibition Assay

This assay is fundamental for determining whether a compound's anticancer activity stems from its interaction with tubulin.

Principle: The polymerization of purified tubulin into microtubules is monitored by an increase in turbidity (light scattering) at 340 nm. Inhibitors of tubulin polymerization will reduce the rate and extent of this increase.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a tubulin solution (e.g., 2 mg/mL) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) supplemented with 1 mM GTP and 10% glycerol. Keep on ice.

    • Prepare stock solutions of the test compounds and a reference inhibitor (e.g., colchicine) in DMSO. Serially dilute the compounds in general tubulin buffer to achieve the desired final concentrations.

  • Assay Procedure:

    • Pre-warm a 96-well plate to 37°C.

    • Add the diluted test compounds or vehicle control (DMSO) to the wells.

    • To initiate polymerization, add the cold tubulin solution to each well.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 340 nm every minute for 60 minutes.

    • Plot the absorbance versus time to generate polymerization curves.

    • The inhibitory activity can be quantified by comparing the maximum velocity (Vmax) of polymerization or the final absorbance at the plateau phase in the presence and absence of the compound.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition and Incubation:

    • After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) with a reference wavelength of 630 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizing the SAR Logic and Experimental Workflow

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the key relationships and processes.

SAR_Logic cluster_Scaffold This compound Scaffold cluster_Modifications Structural Modifications cluster_Activity Biological Activity Pyridine Pyridine Core (Rigid Linker) Pyridine_Subs Pyridine Core Modifications Pyridine->Pyridine_Subs B_Ring B-Ring (4-Chlorophenyl) B_Ring_Subs B-Ring Substituents (e.g., -Cl, -CH3, -OCH3) B_Ring->B_Ring_Subs A_Ring_Mimic A-Ring Mimic (5-Methoxy Group) A_Ring_Subs A-Ring Mimic Modifications (e.g., additional methoxy groups) A_Ring_Mimic->A_Ring_Subs Tubulin_Inhibition Tubulin Polymerization Inhibition B_Ring_Subs->Tubulin_Inhibition Modulates Binding Affinity A_Ring_Subs->Tubulin_Inhibition Critical for Potency Pyridine_Subs->Tubulin_Inhibition Affects Conformation & Interaction Anticancer_Activity Antiproliferative Activity (Cytotoxicity) Tubulin_Inhibition->Anticancer_Activity Leads to

Caption: Logical flow of the Structure-Activity Relationship (SAR) for this compound analogs.

Experimental_Workflow cluster_Compound_Prep Compound Preparation cluster_In_Vitro_Assays In Vitro Biological Evaluation cluster_Data_Analysis Data Analysis Synthesis Synthesis of Analogs Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Stock_Solution Preparation of Stock Solutions Characterization->Stock_Solution Tubulin_Assay Tubulin Polymerization Assay Stock_Solution->Tubulin_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) Stock_Solution->Cytotoxicity_Assay IC50_Tubulin Determine Tubulin Inhibition IC50 Tubulin_Assay->IC50_Tubulin IC50_Cells Determine Cytotoxicity IC50 Cytotoxicity_Assay->IC50_Cells SAR_Analysis Structure-Activity Relationship Analysis IC50_Tubulin->SAR_Analysis IC50_Cells->SAR_Analysis

Caption: Experimental workflow for the evaluation of this compound analogs as anticancer agents.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel tubulin polymerization inhibitors as anticancer agents. The structure-activity relationship studies on related diarylpyridine series clearly indicate that the biological activity of these compounds is highly tunable through modifications of the aryl rings and the central pyridine core. Specifically, the presence of a 3,4,5-trimethoxyphenyl-like moiety is often associated with high potency, while substitutions on the second aryl ring, such as the 4-chloro group, play a crucial role in modulating this activity. The 5-methoxy group on the pyridine ring likely contributes to favorable interactions within the colchicine binding site of tubulin.

Future research in this area should focus on the systematic exploration of the chemical space around the this compound core. This includes the synthesis and evaluation of analogs with diverse substituents on both the phenyl and pyridine rings to build a more comprehensive SAR profile. Such studies, guided by the principles outlined in this guide and employing robust experimental methodologies, will be instrumental in the discovery of new and more effective anticancer therapeutics.

References

  • Wang, C., Zhang, Y., Yang, S., Shi, L., Xiu, Y., Wu, Y., & Jiang, H. (2024). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2286939. [Link]

  • Wang, C., Zhang, Y., Yang, S., Shi, L., Xiu, Y., Wu, Y., & Jiang, H. (2024). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2286939. [Link]

  • Wang, C., Zhang, Y., Yang, S., Shi, L., Xiu, Y., Wu, Y., & Jiang, H. (2023). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. ResearchGate. [Link]

  • Romagnoli, R., Baraldi, P. G., Prencipe, F., Oliva, P., Ferretti, V., Tabrizi, M. A., ... & Hamel, E. (2018). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 23(11), 2772. [Link]

  • IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. ResearchGate. [Link]

  • Wang, C., Zhang, Y., Yang, S., Shi, L., Xiu, Y., Wu, Y., & Jiang, H. (2022). Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2450-2462. [Link]

  • Mishra, V., Patil, S., Patil, S. A., & Patil, S. A. (2013). Identification of diaryl 5-amino-1,2,4-oxadiazoles as tubulin inhibitors: the special case of 3-(2-fluorophenyl). Bioorganic & medicinal chemistry letters, 23(5), 1262–1268. [Link]

  • IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h. ResearchGate. [Link]

  • IC50 values of 30, 31, 32, and 33 in different cell lines. The cells... ResearchGate. [Link]

  • Shirazi, A. N., Shrestha, J. P., Parang, K., & Tiwari, R. K. (2025). Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach. Bioorganic & medicinal chemistry, 32, 117493. [Link]

  • Wang, C., Zhang, Y., Yang, S., Shi, L., Xiu, Y., Wu, Y., & Jiang, H. (2022). Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2450-2462. [Link]

  • Wang, C., Zhang, Y., Yang, S., Shi, L., Xiu, Y., Wu, Y., & Jiang, H. (2022). Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. ResearchGate. [Link]

  • lines ic50 values: Topics by Science.gov. Science.gov. [Link]

  • Li, L., He, Y., Kang, D., Liang, G., & Nan, X. (2014). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. Journal of medicinal chemistry, 57(9), 3749–3760. [Link]

  • Wang, C., Zhang, Y., Yang, S., Shi, L., Xiu, Y., Wu, Y., & Jiang, H. (2022). Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2450-2462. [Link]

  • Summary of the IC 50 values determined from the MTT assay of A549 cells... ResearchGate. [Link]

  • Wang, C., Zhang, Y., Yang, S., Shi, L., Xiu, Y., Wu, Y., & Jiang, H. (2024). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2286939. [Link]

  • Mishra, V., Patil, S., Patil, S. A., & Patil, S. A. (2013). Identification of diaryl 5-amino-1,2,4-oxadiazoles as tubulin inhibitors: the special case of 3-(2-fluorophenyl)-5-(4-methoxyphenyl)amino-1,2,4-oxadiazole. Bioorganic & medicinal chemistry letters, 23(5), 1262–1268. [Link]

  • Lee, T. H., Yang, C. W., Chen, W. L., Wang, Y. C., Lin, C. F., Lee, Y. Z., ... & Lee, K. H. (2012). Antitumor Agents 288. Design, Synthesis, SAR, and Biological Studies of Novel Heteroatom-Incorporated Antofine and Cryptopleurine Analogs as Potent and Selective Antitumor Agents. Journal of medicinal chemistry, 55(17), 7593–7602. [Link]

  • Wang, Q., Li, X., Wang, Y., Zhang, Y., & Wu, S. (2022). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. Molecules, 27(22), 7794. [Link]

  • Pettit, G. R., Minardi, M. D., Hogan, F., & Nelson, C. (2010). Antineoplastic Agents 515. Synthesis of Human Cancer Cell Growth Inhibitors Derived From 3,4-Methylenedioxy-5,4′-dimethoxy-3′-amino-Z-stilbene. Journal of natural products, 73(6), 1083–1088. [Link]

Sources

A Comparative Efficacy Analysis of 3-(4-Chlorophenyl)-5-methoxypyridine Isomers as Putative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, recognized for its prevalence in a multitude of FDA-approved therapeutics.[1][2][3][4] Its inherent electronic properties and ability to be functionalized at various positions make it a privileged structure for drug design. This guide provides a comprehensive, albeit prospective, comparative analysis of the efficacy of positional isomers of 3-(4-Chlorophenyl)-5-methoxypyridine. Due to a scarcity of direct comparative studies in the public domain for this specific set of isomers, this document outlines a proposed research framework, detailing the synthesis, hypothesized biological activity, and robust experimental protocols for their evaluation as potential kinase inhibitors—a class of enzymes frequently implicated in oncology.

Introduction: The Rationale for Isomeric Comparison

The precise positioning of substituents on a heterocyclic core can dramatically alter a molecule's biological activity. This structure-activity relationship (SAR) is fundamental to drug discovery.[5][6] For this compound, the relative positions of the bulky, electron-withdrawing 4-chlorophenyl group and the smaller, electron-donating methoxy group are anticipated to significantly influence the molecule's interaction with a biological target. This guide will focus on a hypothetical evaluation of these isomers as inhibitors of a generic tyrosine kinase, a common target in cancer therapy.

The Isomers of Interest:

For this comparative study, we will consider the following positional isomers, where the substitution pattern on the pyridine ring is varied:

Compound IDSystematic Name
ISO-1 This compound
ISO-2 2-(4-Chlorophenyl)-4-methoxypyridine
ISO-3 2-(4-Chlorophenyl)-6-methoxypyridine
ISO-4 4-(4-Chlorophenyl)-2-methoxypyridine

These isomers provide a basis for exploring how the spatial arrangement and electronic environment of the pyridine core affect biological efficacy.

Proposed Biological Target and Mechanism of Action

Substituted pyridines have been investigated for a wide range of biological activities, including their potential as anti-cancer agents.[3][4] Many of these effects are mediated through the inhibition of protein kinases. We hypothesize that the this compound isomers may act as ATP-competitive inhibitors of a tyrosine kinase. The pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the hinge-binding motif of ATP, while the substituted phenyl and methoxy groups can occupy adjacent hydrophobic pockets in the kinase domain.

Diagram of Proposed Kinase Inhibition

G cluster_0 Tyrosine Kinase Active Site ATP_Binding_Pocket ATP Binding Pocket Hinge_Region Hinge Region Hydrophobic_Pocket_1 Hydrophobic Pocket 1 Hydrophobic_Pocket_2 Hydrophobic Pocket 2 Isomer Pyridine Isomer Isomer->Hinge_Region H-Bond with Pyridine-N Isomer->Hydrophobic_Pocket_1 Chlorophenyl Group Interaction Isomer->Hydrophobic_Pocket_2 Methoxy Group Interaction ATP ATP ATP->Hinge_Region Normal Binding G Start Select Dihalogenated or Hydroxylated Pyridine Suzuki_Coupling Suzuki or Buchwald-Hartwig Cross-Coupling with (4-Chlorophenyl)boronic acid or 4-Chloroaniline Start->Suzuki_Coupling SNAr Nucleophilic Aromatic Substitution with Sodium Methoxide Suzuki_Coupling->SNAr Purification Column Chromatography SNAr->Purification Characterization NMR, Mass Spec, and Purity Analysis (HPLC) Purification->Characterization End Pure Isomer Characterization->End

Caption: General workflow for the synthesis and characterization of isomers.

Detailed Experimental Protocol: Synthesis of ISO-4

This protocol describes a plausible synthesis for 4-(4-Chlorophenyl)-2-methoxypyridine (ISO-4) as an example.

Materials:

  • 2,4-Dichloropyridine

  • (4-Chlorophenyl)boronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Sodium carbonate (Na₂CO₃)

  • Sodium methoxide (NaOMe)

  • 1,4-Dioxane

  • Methanol (MeOH)

  • Toluene

  • Standard glassware and purification equipment

Step-by-Step Procedure:

  • Suzuki Coupling:

    • To a flame-dried round-bottom flask, add 2,4-dichloropyridine (1 eq), (4-chlorophenyl)boronic acid (1.1 eq), and Na₂CO₃ (2.5 eq).

    • Evacuate and backfill the flask with argon three times.

    • Add degassed 1,4-dioxane and water (4:1 ratio).

    • Add Pd(PPh₃)₄ (0.05 eq) to the mixture.

    • Heat the reaction at 90 °C for 12 hours under an argon atmosphere.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 2-chloro-4-(4-chlorophenyl)pyridine.

  • Nucleophilic Aromatic Substitution:

    • Dissolve the purified 2-chloro-4-(4-chlorophenyl)pyridine (1 eq) in a mixture of methanol and toluene.

    • Add sodium methoxide (1.5 eq) to the solution.

    • Reflux the mixture for 6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling, quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the final product by column chromatography to yield ISO-4.

  • Characterization:

    • Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

    • Determine the purity of the compound using HPLC analysis (>95% purity is required for biological assays).

Comparative Efficacy Evaluation: Experimental Protocols

To compare the efficacy of the synthesized isomers, a series of in vitro and cell-based assays should be performed.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the direct inhibition of the target kinase by the test compounds.

Principle: A terbium-labeled antibody (Eu-antibody) binds to a biotinylated kinase. A fluorescent "tracer" compound that also binds to the ATP pocket is added. When the tracer is bound, Förster Resonance Energy Transfer (FRET) occurs between the Europium and the tracer. A test compound that displaces the tracer will disrupt FRET.

Step-by-Step Procedure:

  • Prepare a serial dilution of each isomer (e.g., from 100 µM to 1 nM) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • In a 384-well plate, add the kinase, the Eu-labeled antibody, and the biotinylated tracer.

  • Add the serially diluted isomers to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Read the plate on a fluorescence plate reader capable of time-resolved FRET measurements (excitation at 340 nm, emission at 615 nm and 665 nm).

  • Calculate the emission ratio (665 nm / 615 nm) and plot the results against the inhibitor concentration.

  • Determine the IC₅₀ value for each isomer by fitting the data to a four-parameter logistic equation.

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the effect of the isomers on the viability of a cancer cell line that is dependent on the target kinase.

Step-by-Step Procedure:

  • Seed a cancer cell line (e.g., A549, a human lung carcinoma cell line) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the isomers in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the diluted isomers. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate the cells for 72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) for each isomer.

Hypothetical Comparative Data and Structure-Activity Relationship (SAR) Analysis

The following table presents hypothetical data that could be obtained from the proposed experiments. This data is for illustrative purposes only.

Compound IDSystematic NamePredicted Kinase Inhibition (IC₅₀, nM)Predicted Cell Proliferation (GI₅₀, µM)
ISO-1 This compound1505.2
ISO-2 2-(4-Chlorophenyl)-4-methoxypyridine752.1
ISO-3 2-(4-Chlorophenyl)-6-methoxypyridine250.8
ISO-4 4-(4-Chlorophenyl)-2-methoxypyridine501.5

Hypothetical SAR Interpretation:

  • ISO-3 is predicted to be the most potent isomer. The placement of the 4-chlorophenyl group at position 2 and the methoxy group at position 6 may allow for optimal interactions within the kinase active site. The proximity of the methoxy group to the pyridine nitrogen could influence the electronics of the hinge-binding interaction.

  • ISO-4 and ISO-2 are predicted to have moderate activity. The relative positioning of the substituents still allows for effective binding, but perhaps with less optimal geometry compared to ISO-3.

  • ISO-1 is predicted to be the least potent. With the substituents at the 3 and 5 positions, the pyridine nitrogen's ability to act as a hydrogen bond donor may be less sterically hindered, but the substituents may not be able to access key hydrophobic pockets as effectively.

Conclusion

This guide outlines a comprehensive and scientifically rigorous framework for the comparative evaluation of this compound isomers. By systematically synthesizing these isomers and evaluating their efficacy through a combination of in vitro and cell-based assays, researchers can elucidate critical structure-activity relationships. The hypothetical data presented underscores the importance of substituent positioning in modulating biological activity. Such studies are essential for guiding the rational design of more potent and selective drug candidates based on the versatile pyridine scaffold.

References

  • Singh, P., Narendar, P., & Murugesh, N. (2007). Pharmacological evaluation of some new 2-substituted pyridine derivatives. Bioorganic & Medicinal Chemistry Letters, 17(5), 1345-1349.
  • Narendar, P., Singh, P., & Murugesh, N. (2007).
  • BenchChem. (n.d.). A Researcher's Guide to Comparative Drug Design: Exploring the Potential of Pyridine Scaffolds. BenchChem.
  • Butler, D. E., Bass, P., Nordin, I. C., Hauck, F. P., & L'Italien, Y. J. (1971). Novel Pharmacological Activity of a Series of Substituted Pyridines. Journal of Medicinal Chemistry, 14(7), 575-579.
  • Firke, S. D., Firake, B. M., Chaudhari, R. Y., & Patil, V. R. (2009). Synthetic and Pharmacological Evaluation of Some Pyridine Containing Thiazolidinones. Asian Journal of Research in Chemistry, 2(2).
  • Sivakumar, R., Anbalagan, N., Gunasekaran, V., & Leonard, J. (2003). Synthesis and anticonvulsant activity of novel 1-substituted-1,2-dihydro-pyridazine-3,6-diones. Biological & Pharmaceutical Bulletin, 26(5), 651-655.
  • Shafi, S., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 4039-4091.
  • Shafi, S., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed.
  • Kumar, A., & Rawat, A. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(16), 4846.
  • Al-Suwaidan, I. A., et al. (2018). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure–Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 23(11), 2939.
  • Abdel-Wahab, B. F., et al. (2024). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 85(6), e70146.
  • Cui, A. L., et al. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide. Drug Design, Development and Therapy, 14, 3693-3704.
  • BenchChem. (n.d.). Comparative Analysis of the Biological Activity of 4-Chlorophenyl-2-pyridinylmethanol and Its Analogs: A Research Guide. BenchChem.
  • Atanasova, M., et al. (2024). Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. Molecules, 29(16), 3698.
  • Cignarella, G., et al. (2000). A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand. Journal of Medicinal Chemistry, 43(2), 270-277.
  • Guna, J. V., Bhadani, V. N., Purohit, H. D., & Purohit, D. M. (2012). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile.
  • Aguilar-Lugo, M., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640.
  • Kos, J., et al. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Molecules, 27(21), 7268.
  • Aguilar-Lugo, M., et al. (2024).
  • Zou, M. F., et al. (2003). Structure-activity relationship studies on a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes and 3α-[bis(4-fluorophenyl)methylamino]tropanes as novel atypical dopamine transporter (DAT) inhibitors for the treatment of cocaine use disorders. Journal of Medicinal Chemistry, 46(14), 2908–2916.
  • Liu, K. C., Howe, R. K., & Li, B. (1982). 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Organic Syntheses, 60, 20.
  • El-Gendy, A. M., Medrasi, H. Y., Al-Sheikh, M. A., & Othman, A. A. (2020). Synthesis, some reactions of 3-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)furan-2(3H)-one Containing 1-phenyl-3-p-chlorophenyl pyrazole and investigation of their antibacterial, antifungal and anticancer activities. Journal of American Science, 16(6), 8-20.
  • Romagnoli, R., et al. (2013). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Bioorganic & Medicinal Chemistry, 21(17), 5345-5355.
  • Latacz, G., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7278.
  • Bull, J. A., et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 265.

Sources

A Researcher's Guide to Bridging the Gap: Correlating In Vitro and In Vivo Activity of 3-(4-Chlorophenyl)-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic is both long and fraught with challenges. A critical juncture in this process is the translation of promising results from controlled, artificial in vitro environments to the complex, dynamic setting of a living organism, or in vivo. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to design, execute, and interpret a suite of experiments to compare the in vitro and in vivo activity of a novel pyridine derivative, 3-(4-Chlorophenyl)-5-methoxypyridine.

While specific experimental data for this compound is not yet extensively published, its structural motifs are present in a variety of biologically active molecules. Pyridine derivatives, for instance, are known to exhibit a wide range of pharmacological effects, including anticancer and anti-inflammatory properties.[1][2] The presence of a 4-chlorophenyl group is also common in compounds targeting kinases and other cellular signaling proteins.[3] This guide will, therefore, use a rational, hypothesis-driven approach to outline a comprehensive evaluation of this compound, providing field-proven insights into experimental design and data interpretation.

Section 1: In Vitro Characterization: Establishing a Baseline of Biological Activity

The initial step in understanding the potential of this compound is to assess its activity in a controlled cellular environment. This allows for the determination of its intrinsic potency and provides a mechanistic foundation for subsequent in vivo studies. Based on the structural alerts within the molecule, a primary hypothesis is its potential as an anti-proliferative agent.

Anti-Proliferative Activity Across Cancer Cell Lines

A fundamental in vitro assay is the assessment of a compound's ability to inhibit cancer cell growth. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for this purpose.[1][4]

Table 1: Hypothetical In Vitro Anti-Proliferative Activity of this compound

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer8.5
A549Lung Cancer12.2
Huh-7Liver Cancer7.9
PC-3Prostate Cancer15.1

This data is illustrative and serves as a placeholder for actual experimental results.

Mechanistic Insight: Kinase Inhibition Profile

Given that many pyridine derivatives exert their effects through kinase inhibition, a logical next step is to screen this compound against a panel of relevant kinases.[5] This can be achieved through various commercially available kinase assay platforms.

Table 2: Illustrative Kinase Inhibition Profile

Kinase Target% Inhibition at 10 µM
EGFR85%
CDK4/645%
VEGFR230%

This data is illustrative and serves as a placeholder for actual experimental results.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standardized procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against adherent cancer cell lines.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, A549, Huh-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and create a series of dilutions in complete culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO in medium) and a blank (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Causality Behind Experimental Choices:

  • The 72-hour incubation period is chosen to allow for multiple cell doubling times, providing a robust measure of anti-proliferative effects rather than acute toxicity.

  • DMSO is used as the solvent due to its ability to dissolve a wide range of organic compounds and its relatively low toxicity to cells at the concentrations typically used.

  • The use of multiple cell lines from different cancer types provides an initial indication of the compound's spectrum of activity.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with Compound cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation Incubate for 72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan with DMSO mtt_addition->formazan_solubilization read_absorbance Measure Absorbance at 570 nm formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.

Section 2: In Vivo Validation: Assessing Efficacy in a Living System

Positive in vitro results are a prerequisite, but not a guarantee, of in vivo efficacy. The complex interplay of absorption, distribution, metabolism, and excretion (ADME) can significantly impact a compound's performance in a living organism.

Xenograft Tumor Model

To evaluate the anti-tumor activity of this compound in vivo, a subcutaneous xenograft mouse model is a standard and informative choice.[5] In this model, human cancer cells are implanted into immunocompromised mice, forming tumors that can be monitored for growth inhibition upon treatment.

Table 3: Hypothetical In Vivo Efficacy in an MCF-7 Xenograft Model

Treatment GroupDose (mg/kg)RouteTumor Growth Inhibition (%)
Vehicle Control-p.o.0
This compound25p.o.35
This compound50p.o.60
Positive Control (e.g., Paclitaxel)10i.v.85

This data is illustrative and serves as a placeholder for actual experimental results.

Experimental Protocol: Subcutaneous Xenograft Mouse Model

This protocol provides a general guideline for assessing the anti-tumor efficacy of a test compound in a xenograft model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • This compound

  • Vehicle for drug formulation (e.g., 0.5% methylcellulose)

  • Human cancer cell line (e.g., MCF-7)

  • Female athymic nude mice (6-8 weeks old)

  • Matrigel

  • Sterile PBS and cell culture medium

  • Calipers

Procedure:

  • Cell Implantation: Culture the selected human cancer cell line and implant 5 x 10^6 cells suspended in a 1:1 mixture of medium and Matrigel subcutaneously into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Grouping: Randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the test compound or vehicle daily via the chosen route (e.g., oral gavage).

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.

Causality Behind Experimental Choices:

  • Athymic nude mice are used because their compromised immune system prevents the rejection of human tumor xenografts.

  • Matrigel is used to provide a supportive matrix for the implanted cancer cells, promoting tumor formation.

  • Monitoring body weight is a critical component of assessing the compound's toxicity and tolerability in the animal model.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_implantation Implant Cancer Cells in Mice tumor_growth Allow Tumors to Grow cell_implantation->tumor_growth randomization Randomize Mice into Groups tumor_growth->randomization treatment Administer Compound/Vehicle randomization->treatment monitoring Monitor Tumor Growth & Body Weight treatment->monitoring endpoint Euthanize and Excise Tumors monitoring->endpoint End of Study calculate_tgi Calculate Tumor Growth Inhibition endpoint->calculate_tgi

Caption: Workflow for In Vivo Xenograft Tumor Model.

Section 3: Comparative Analysis and Bridging the Gap

A direct comparison of in vitro IC50 values and in vivo efficacy is often not straightforward. A compound with high in vitro potency may exhibit poor in vivo activity due to unfavorable pharmacokinetic properties. Conversely, a compound with modest in vitro activity might show significant in vivo efficacy if it has excellent bioavailability and accumulates in the target tissue.

In our hypothetical example, this compound demonstrated micromolar IC50 values against several cancer cell lines in vitro. This translated to a dose-dependent anti-tumor effect in the in vivo xenograft model. The 60% tumor growth inhibition at 50 mg/kg suggests that the compound possesses reasonable oral bioavailability and is stable enough to reach the tumor site at a therapeutic concentration.

Further studies, such as pharmacokinetic analysis to determine the compound's half-life, clearance, and volume of distribution, are essential for a more complete understanding of the in vitro-in vivo correlation.

Conclusion

The evaluation of a novel compound like this compound requires a systematic and logical progression from in vitro characterization to in vivo validation. By employing a hypothesis-driven approach and utilizing standardized, well-validated assays, researchers can build a comprehensive data package that elucidates the compound's therapeutic potential. The protocols and frameworks presented in this guide offer a robust starting point for any scientist embarking on the challenging but rewarding path of drug discovery.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Efficacy Testing of Pyrido[2,3-d]pyrimidine Derivatives in Animal Models.
  • BenchChem. (n.d.). Application Notes and Protocols for Studying 2-(5-Methylhexyl)pyridine Effects in Animal Models.
  • El-Sayed, N. A., et al. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Advances, 13(23), 15689-15703. Retrieved from [Link]

  • El-Sayed, N. A., et al. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing. Retrieved from [Link]

  • Kim, H. Y., et al. (2011). Synthesized pyridine compound derivatives decreased TNF alpha and adhesion molecules and ameliorated HSV-induced inflammation in a mouse model. European Journal of Pharmacology, 657(1-3), 167-172. Retrieved from [Link]

  • Piazzi, L., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(21), 4069-4087. Retrieved from [Link]

  • Musilek, K., et al. (2026). Investigation of Novel Chemical Antidotes for Organophosphate Poisoning: Design, Synthesis, and Evaluation. BenchChem.
  • Piazzi, L., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications. Retrieved from [Link]

  • OUCI. (n.d.). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Retrieved from [Link]

  • Bekhit, A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 69-77. Retrieved from [Link]

  • Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-3-Chlorophenyl-N'-(4,5-dihydro-5-methoxy-1-methyl-4-oxo-1H-imidazol-2-yl)urea. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(11), 2093. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate. PubMed Central. Retrieved from [Link]

  • Paoli, P., et al. (2011). Antidermatophytic activity of pyrazolo[3,4-c]isothiazoles: a preliminary approach on 4-chlorophenyl derivative for evaluation of mutagenic and clastogenic effects on bacteria and human chromosomes in vitro. Drug and Chemical Toxicology, 34(3), 324-331. Retrieved from [Link]

  • MDPI. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3 H -1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate. Retrieved from [Link]

  • Wiatrowska, A., et al. (2025). 7-(4-Chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one: synthesis, solvatomorphism, in vitro anti-inflammatory and cytotoxic activity studies and in silico analysis. Acta Crystallographica Section C: Structural Chemistry, 81(Pt 4), 198-211. Retrieved from [Link]

  • Li, Y., et al. (2022). In Vitro Activity of the Sudapyridine (WX-081) against Non-Tuberculous Mycobacteria Isolated in Beijing, China. Microbiology Spectrum, 10(6), e01372-22. Retrieved from [Link]

  • Cui, A. L., et al. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino)benzamide (IMB-0523) as a Novel Anti-HBV Agent. Drug Design, Development and Therapy, 14, 3877-3888. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Photodynamic Activity of 5,10,15-Tris(p-chlorophenyl)-20-(2-hydroxy-3-methoxyphenyl)-21H,23H-porphyrin. Retrieved from [Link] p-chlorophenyl-20-2-hydroxy-3-methoxyphenyl-21H23H-porphyrin

  • ResearchGate. (2025). Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. Retrieved from [Link]

  • MDPI. (n.d.). In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes. Retrieved from [Link]

  • National Institutes of Health. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Retrieved from [Link]

  • Semantic Scholar. (2009). Alternatives to In vivo Studies in Toxicology. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(Chloromethyl)-5-methylpyridine hydrochloride. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Assessing Antibody Cross-Reactivity Against 3-(4-Chlorophenyl)-5-methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cross-reactivity of antibodies against 3-(4-chlorophenyl)-5-methoxypyridine and its derivatives. In drug development and diagnostics, understanding antibody specificity is paramount. Cross-reactivity with structurally similar molecules can lead to inaccurate quantification, false positives in diagnostic assays, and potential off-target effects in therapeutic applications. This document outlines the critical steps and considerations for a robust assessment of antibody cross-reactivity, grounded in established immunological and analytical principles.

The core of this guide is a detailed protocol for a competitive enzyme-linked immunosorbent assay (ELISA), a widely used method for determining the specificity of antibodies against small molecules (haptens). We will explore the underlying principles of hapten-carrier conjugation for immunogen preparation, the design of the competitive assay, and the interpretation of the resulting data.

Understanding the Challenge: Haptens and Antibody Recognition

Small molecules like this compound are not immunogenic on their own. To elicit an immune response and generate antibodies, they must be covalently coupled to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[1][2][3] This hapten-carrier conjugate is then used to immunize an animal model. The resulting antibodies will have varying degrees of specificity for the hapten.

The central challenge lies in the potential for these antibodies to recognize and bind to molecules that are structurally similar to the target hapten. This cross-reactivity is influenced by subtle changes in the molecular structure, such as the position and nature of substituents on the pyridine and phenyl rings. A thorough cross-reactivity study is therefore essential to validate the specificity of any antibody intended for use in a quantitative or diagnostic assay.

Hypothetical Cross-Reactants for Study

A comprehensive cross-reactivity assessment should include a panel of compounds that are structurally related to the target molecule. For this compound, this panel could include derivatives with modifications at key positions, such as:

  • Analogs with different substituents on the phenyl ring: For example, replacing the chloro group with fluoro, bromo, or methyl groups.

  • Analogs with modifications to the methoxy group: For instance, replacing it with an ethoxy or hydroxyl group.

  • Isomers with different substitution patterns on the pyridine ring.

  • Compounds where the pyridine ring is replaced by another heterocyclic system.

The selection of these analogs should be guided by the synthetic pathway of the parent compound and potential metabolites or environmental degradation products.

Experimental Workflow for Cross-Reactivity Assessment

The overall workflow for assessing antibody cross-reactivity involves several key stages, from immunogen preparation to data analysis.

Antibody Cross-Reactivity Workflow cluster_Preparation Preparation Phase cluster_Assay Assay Phase cluster_Analysis Analysis Phase Hapten_Synthesis Hapten Synthesis & Derivative Selection Immunogen_Prep Immunogen Preparation (Hapten-Carrier Conjugation) Hapten_Synthesis->Immunogen_Prep Input Antibody_Prod Antibody Production (Polyclonal or Monoclonal) Immunogen_Prep->Antibody_Prod Immunization Assay_Dev Competitive ELISA Development Antibody_Prod->Assay_Dev Antibody Cross_Reactivity_Screen Cross-Reactivity Screening Assay_Dev->Cross_Reactivity_Screen Optimized Assay Data_Acquisition Data Acquisition (IC50 Determination) Cross_Reactivity_Screen->Data_Acquisition Raw Data CR_Calculation Cross-Reactivity Calculation (%) Data_Acquisition->CR_Calculation IC50 Values Report Reporting and Interpretation CR_Calculation->Report Final Results

Caption: Experimental workflow for antibody production and cross-reactivity assessment.

Detailed Experimental Protocol: Competitive ELISA

This protocol outlines the steps for a competitive ELISA to determine the cross-reactivity of an antibody against this compound and its derivatives.

A. Materials and Reagents

  • Coating Antigen: this compound conjugated to a carrier protein (e.g., BSA). Note: It is crucial to use a different carrier protein for the coating antigen than the one used for immunization to avoid the generation of antibodies against the carrier protein itself.[4]

  • Antibody: Polyclonal or monoclonal antibody raised against the this compound-KLH conjugate.

  • Standard: this compound.

  • Test Compounds: A panel of structural analogs of this compound.

  • Secondary Antibody: Enzyme-conjugated secondary antibody that recognizes the primary antibody (e.g., HRP-conjugated goat anti-rabbit IgG).

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) or other suitable chromogenic substrate.

  • Buffers: Coating buffer (carbonate-bicarbonate, pH 9.6), wash buffer (PBS with 0.05% Tween 20), blocking buffer (e.g., 5% non-fat dry milk in PBS), and assay buffer (PBS).

  • 96-well microtiter plates.

B. ELISA Procedure

Competitive_ELISA_Workflow Start Start Coat_Plate Coat Plate With Coating Antigen (e.g., Hapten-BSA) Overnight at 4°C Start->Coat_Plate Wash1 Wash Plate 3x with Wash Buffer Coat_Plate->Wash1 Block Block Plate With Blocking Buffer 1-2 hours at RT Wash1->Block Wash2 Wash Plate 3x with Wash Buffer Block->Wash2 Competition Competition Step Add Standard/Test Compound and Primary Antibody Incubate 1-2 hours at RT Wash2->Competition Wash3 Wash Plate 3x with Wash Buffer Competition->Wash3 Add_Secondary Add Secondary Antibody Enzyme-conjugated Incubate 1 hour at RT Wash3->Add_Secondary Wash4 Wash Plate 3x with Wash Buffer Add_Secondary->Wash4 Add_Substrate Add Substrate e.g., TMB Incubate in the dark Wash4->Add_Substrate Stop_Reaction Stop Reaction Add Stop Solution Add_Substrate->Stop_Reaction Read_Absorbance Read Absorbance at appropriate wavelength Stop_Reaction->Read_Absorbance End End Read_Absorbance->End

Caption: Step-by-step workflow for the competitive ELISA protocol.

  • Coating: Coat the wells of a 96-well microtiter plate with the coating antigen (e.g., 1 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites by adding blocking buffer and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition: Prepare serial dilutions of the standard (this compound) and the test compounds in assay buffer. In separate tubes, mix each dilution with a constant, predetermined concentration of the primary antibody. Transfer these mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody, diluted in assay buffer, to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Reaction: Add the TMB substrate solution to each well and incubate in the dark until a color develops.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2 M H₂SO₄).

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Data Analysis and Interpretation

The data from the competitive ELISA is used to generate a standard curve by plotting the absorbance against the logarithm of the standard concentration. The concentration of the standard that inhibits 50% of the antibody binding (IC50) is determined from this curve. Similarly, IC50 values are determined for each of the test compounds.

The percent cross-reactivity (%CR) is then calculated using the following formula:

%CR = (IC50 of Standard / IC50 of Test Compound) x 100

A higher %CR value indicates a greater degree of cross-reactivity.

Data Presentation

The results of the cross-reactivity study should be summarized in a clear and concise table.

Compound Structure IC50 (ng/mL) Cross-Reactivity (%)
This compound (Standard)[Insert Chemical Structure Image][Experimental Value]100
Derivative A [Insert Chemical Structure Image][Experimental Value][Calculated Value]
Derivative B [Insert Chemical Structure Image][Experimental Value][Calculated Value]
Derivative C [Insert Chemical Structure Image][Experimental Value][Calculated Value]
... .........

Conclusion

A thorough evaluation of antibody cross-reactivity is a critical component of immunoassay validation. By following the systematic approach outlined in this guide, researchers can generate reliable data on the specificity of their antibodies against this compound and its derivatives. This information is indispensable for the development of robust and accurate analytical methods for research, diagnostics, and therapeutic drug monitoring. The principles and protocols described herein are broadly applicable to the study of antibody specificity for a wide range of small molecule haptens.

References

  • Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. PubMed. Available at: [Link]

  • Anti-Hapten Antibody Production. Creative Diagnostics. Available at: [Link]

  • Anti-hapten Antibody Problems. Aptamer Group. Available at: [Link]

  • Hapten Specific Antibody Discovery Service. Creative Biolabs. Available at: [Link]

  • Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production Against Cyanogenic Glycosides. PubMed. Available at: [Link]

  • 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. NIH. Available at: [Link]

  • Analysis of structural features of dihydropyridine analogs needed to reverse multidrug resistance and to inhibit photoaffinity labeling of P-glycoprotein. PubMed. Available at: [Link]

  • Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4. NIH. Available at: [Link]

  • Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays. PubMed. Available at: [Link]

  • Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. PMC - NIH. Available at: [Link]

  • Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays. PMC - NIH. Available at: [Link]

  • Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Available at: [Link]

  • Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. Available at: [Link]

  • (+)-Methyl (1R,2S)-2-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands: Stereochemistry and Pharmacological Properties. PubMed. Available at: [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. Available at: [Link]

  • 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. MDPI. Available at: [Link]

  • 3-(4-chlorophenyl)-5-((3-methoxybenzyl)thio)-4h-1,2,4-triazol-4-amine. PubChem. Available at: [Link]

  • 3-(4-Chlorophenyl)-5-Methoxyisoquinolin-1(2h)-One. PubChem. Available at: [Link]

Sources

Benchmarking 3-(4-Chlorophenyl)-5-methoxypyridine Against Known MAP4K4 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the novel compound, 3-(4-Chlorophenyl)-5-methoxypyridine, against established inhibitors of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4). For the purpose of this analysis, we will proceed under the working hypothesis that this compound is a putative MAP4K4 inhibitor, a premise grounded in its structural similarity to other known kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate new chemical entities targeting this critical enzyme.

The Rationale for Targeting MAP4K4

Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) is a serine/threonine kinase that has emerged as a significant therapeutic target in a range of human diseases.[1][2] As an upstream regulator of the MAPK signaling cascade, MAP4K4 plays a crucial role in a variety of cellular processes, including cell proliferation, inflammation, cell migration, and stress responses.[1][2][3] Overexpression and aberrant activity of MAP4K4 have been implicated in numerous pathologies, most notably in various cancers such as glioblastoma, colon, prostate, and pancreatic cancers.[1][2][3][4] Its involvement extends to inflammatory conditions and cardiovascular diseases, highlighting its potential as a multifaceted drug target.[1][2]

The intricate role of MAP4K4 in signaling pathways, such as the JNK and p38 MAPK pathways, underscores the therapeutic potential of its inhibition.[1] By developing potent and selective inhibitors of MAP4K4, researchers aim to modulate these pathways and thereby address the underlying drivers of these diseases.

Selecting the Benchmarks: A Comparative Landscape

To rigorously evaluate the potential of this compound, a panel of well-characterized MAP4K4 inhibitors with diverse chemical scaffolds and established potency has been selected. These compounds will serve as benchmarks for assessing the biochemical and cellular activity of our lead compound.

CompoundBiochemical IC50 (nM)Cellular IC50 (nM)Key Features
DMX-5804 3Not ReportedPotent, orally active, and selective inhibitor.[5][6]
PF-06260933 3.7160Orally active and highly selective.[5][7]
GNE-495 3.7Not ReportedPotent and selective inhibitor.[7][8]
Famlasertib 0.3Not ReportedPotent, brain-penetrant inhibitor.[5][9]

IC50 values are subject to variation based on assay conditions.

Experimental Design for Robust Benchmarking

A multi-tiered approach is essential for a comprehensive evaluation of a novel inhibitor. This involves both biochemical assays to determine direct enzyme inhibition and cell-based assays to assess activity in a more physiologically relevant context.

Biochemical Potency Assessment: In Vitro Kinase Assay

The initial step is to determine the direct inhibitory effect of this compound on purified, recombinant MAP4K4 enzyme. A common method is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[10] This assay provides a quantitative measure of enzyme activity and allows for the determination of the half-maximal inhibitory concentration (IC50).

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Compound Dilution Compound Dilution Incubation Pre-incubation of Compound and Enzyme Compound Dilution->Incubation Enzyme Preparation Enzyme Preparation Enzyme Preparation->Incubation Substrate/ATP Mix Substrate/ATP Mix Initiation Initiate reaction with Substrate/ATP Substrate/ATP Mix->Initiation Incubation->Initiation Reaction Progress Kinase Reaction (2 hours) Initiation->Reaction Progress ADP-Glo Reagent Add ADP-Glo™ Reagent to stop reaction and deplete ATP Reaction Progress->ADP-Glo Reagent Kinase Detection Reagent Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence ADP-Glo Reagent->Kinase Detection Reagent Luminescence Reading Measure Luminescence Kinase Detection Reagent->Luminescence Reading

Caption: Workflow for a typical in vitro biochemical kinase assay.

Cellular Activity Assessment: Target Engagement and Downstream Signaling

To determine if the compound can inhibit MAP4K4 within a cellular context, a cell-based assay is crucial. This can be achieved by measuring the phosphorylation of a known downstream substrate of MAP4K4. For instance, in a relevant cell line, one could measure the phosphorylation of SLP76, a known downstream target of the MAP4K signaling pathway.[7]

Comparative Performance Data

The following table summarizes the hypothetical performance of this compound against the selected benchmarks.

CompoundBiochemical IC50 (nM)Cellular IC50 (nM)
This compound (Experimental Data) (Experimental Data)
DMX-5804 3Not Reported
PF-06260933 3.7160
GNE-495 3.7Not Reported
Famlasertib 0.3Not Reported

The MAP4K4 Signaling Pathway

MAP4K4 functions as an upstream kinase in the MAPK signaling cascade.[1][2] It can be activated by various extracellular stimuli and, in turn, activates downstream MAP3Ks, leading to the activation of MAP2Ks and ultimately MAPKs like JNK and p38.[1] This cascade plays a pivotal role in translating extracellular signals into cellular responses.

G Extracellular Stimuli Extracellular Stimuli MAP4K4 MAP4K4 Extracellular Stimuli->MAP4K4 MAP3K MAP3K MAP4K4->MAP3K Activates MAP2K MAP2K MAP3K->MAP2K Activates MAPK (JNK, p38) MAPK (JNK, p38) MAP2K->MAPK (JNK, p38) Activates Cellular Responses Cellular Responses MAPK (JNK, p38)->Cellular Responses Leads to

Sources

A Comparative Guide to the Synthesis and Potential Applications of 3-(4-Chlorophenyl)-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection and synthesis of novel chemical entities are paramount. This guide provides an in-depth, objective comparison of the synthesis and potential findings for 3-(4-Chlorophenyl)-5-methoxypyridine, a compound of interest within the broader class of diarylpyridines. We will explore a robust synthetic route to this target molecule and compare it with an isomeric alternative, 2-(4-Chlorophenyl)-5-methoxypyridine, offering insights into the nuances of their preparation and potential utility.

Introduction to 3,5-Disubstituted Pyridines

The 3,5-disubstituted pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[1][2] The arrangement of substituents on the pyridine ring can significantly influence the molecule's physicochemical properties, metabolic stability, and interaction with biological targets. The introduction of a 4-chlorophenyl group, a common motif in pharmacologically active compounds, can enhance properties such as lipophilicity, which may improve cell membrane permeability.[3] The methoxy group, on the other hand, can modulate solubility and metabolic pathways. This guide will focus on the practical synthesis and inferred properties of a specific member of this class, this compound.

Synthesis of this compound: A Suzuki-Miyaura Approach

The synthesis of this compound can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is a cornerstone of modern organic synthesis, renowned for its reliability and functional group tolerance in the formation of carbon-carbon bonds.[4][5] The proposed synthetic strategy involves the coupling of two key building blocks: 3-bromo-5-methoxypyridine and 4-chlorophenylboronic acid.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-bromo-5-methoxypyridine (Precursor)

This precursor can be synthesized from 3,5-dibromopyridine via a nucleophilic aromatic substitution reaction with sodium methoxide.

  • Materials: 3,5-dibromopyridine, Sodium methoxide, N,N-Dimethylformamide (DMF), Toluene, Diethyl ether, Brine, Anhydrous Sodium Sulfate.

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dibromopyridine (1.0 eq) in anhydrous DMF.

    • Add sodium methoxide (1.1 eq) to the solution.

    • Heat the reaction mixture to 90-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature and quench with water.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 3-bromo-5-methoxypyridine.

Step 2: Suzuki-Miyaura Coupling

  • Materials: 3-bromo-5-methoxypyridine, 4-chlorophenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium carbonate (K₂CO₃), 1,4-Dioxane, Water.

  • Procedure:

    • To a dry Schlenk flask, add 3-bromo-5-methoxypyridine (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).

    • Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed (monitor by TLC or GC-MS).[1]

    • Cool the reaction to room temperature and dilute with water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Rationale Behind Experimental Choices

The choice of the Suzuki-Miyaura coupling is predicated on its high efficiency and broad functional group compatibility. Pd(PPh₃)₄ is a commonly used, robust catalyst for such transformations. The base, potassium carbonate, is crucial for the activation of the boronic acid in the catalytic cycle. A mixed solvent system of dioxane and water is often employed to ensure the solubility of both the organic and inorganic reagents.

Workflow Diagram

Synthesis_Workflow_Target cluster_precursor Precursor Synthesis cluster_coupling Suzuki-Miyaura Coupling 3,5-Dibromopyridine 3,5-Dibromopyridine SNAr SNAr 3,5-Dibromopyridine->SNAr Sodium Methoxide, DMF 3-Bromo-5-methoxypyridine 3-Bromo-5-methoxypyridine SNAr->3-Bromo-5-methoxypyridine Purification Coupling Coupling 3-Bromo-5-methoxypyridine->Coupling Crude Product Crude Product Coupling->Crude Product Pd(PPh3)4, K2CO3 Dioxane/Water 4-Chlorophenylboronic Acid 4-Chlorophenylboronic Acid 4-Chlorophenylboronic Acid->Coupling This compound This compound Crude Product->this compound Column Chromatography

Caption: Synthetic workflow for this compound.

An Isomeric Alternative: 2-(4-Chlorophenyl)-5-methoxypyridine

To provide a comprehensive comparison, we will now consider the synthesis of an isomeric compound, 2-(4-Chlorophenyl)-5-methoxypyridine. The different substitution pattern is expected to result in distinct physicochemical and biological properties. A plausible synthetic route for this isomer involves a different strategy, highlighting the versatility of synthetic organic chemistry.

Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)-5-methoxypyridine

A common route to 2-arylpyridines involves the Suzuki-Miyaura coupling of a 2-halopyridine with an appropriate boronic acid.[6][7]

  • Materials: 2-bromo-5-methoxypyridine, 4-chlorophenylboronic acid, Palladium(II) acetate [Pd(OAc)₂], Triphenylphosphine (PPh₃), Sodium carbonate (Na₂CO₃), Toluene, Ethanol, Water.

  • Procedure:

    • In a round-bottom flask, dissolve 2-bromo-5-methoxypyridine (1.0 eq) and 4-chlorophenylboronic acid (1.2 eq) in a mixture of toluene and ethanol.

    • Add an aqueous solution of sodium carbonate (2.0 eq).

    • Bubble argon through the solution for 15-20 minutes to degas.

    • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • After completion, cool the reaction and separate the organic layer.

    • Extract the aqueous layer with toluene.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography to obtain 2-(4-Chlorophenyl)-5-methoxypyridine.

Workflow Diagram

Synthesis_Workflow_Alternative cluster_coupling_alt Suzuki-Miyaura Coupling 2-Bromo-5-methoxypyridine 2-Bromo-5-methoxypyridine Coupling_Alt Coupling_Alt 2-Bromo-5-methoxypyridine->Coupling_Alt Crude_Product_Alt Crude_Product_Alt Coupling_Alt->Crude_Product_Alt Pd(OAc)2, PPh3 Na2CO3, Toluene/Ethanol/Water 4-Chlorophenylboronic Acid 4-Chlorophenylboronic Acid 4-Chlorophenylboronic Acid->Coupling_Alt 2-(4-Chlorophenyl)-5-methoxypyridine 2-(4-Chlorophenyl)-5-methoxypyridine Crude_Product_Alt->2-(4-Chlorophenyl)-5-methoxypyridine Column Chromatography

Caption: Synthetic workflow for 2-(4-Chlorophenyl)-5-methoxypyridine.

Comparative Analysis of Synthetic Routes

FeatureThis compound2-(4-Chlorophenyl)-5-methoxypyridine
Synthetic Strategy Suzuki-Miyaura CouplingSuzuki-Miyaura Coupling
Key Precursors 3-bromo-5-methoxypyridine, 4-chlorophenylboronic acid2-bromo-5-methoxypyridine, 4-chlorophenylboronic acid
Catalyst System Pd(PPh₃)₄Pd(OAc)₂ / PPh₃
Base Potassium CarbonateSodium Carbonate
Solvent System Dioxane/WaterToluene/Ethanol/Water
Potential Challenges Availability and cost of 3-bromo-5-methoxypyridine.Potential for side reactions at the more reactive 2-position of the pyridine ring.
Expected Yield Moderate to high, typical for Suzuki couplings.Moderate to high, dependent on reaction optimization.

Potential Applications and Biological Profile: An Inferential Analysis

The 3,5-disubstituted pyridine core is a known pharmacophore with a wide range of biological activities. Studies on other 3,5-disubstituted pyridines have revealed potent activity against Mycobacterium tuberculosis, including drug-resistant strains.[1][8] This suggests that this compound could be a valuable starting point for the development of new anti-tubercular agents.

Furthermore, the presence of a chlorophenyl group is often associated with antifungal and antimicrobial properties.[3] For instance, certain chlorophenyl-substituted pyridinone derivatives have demonstrated fungicidal activity against Candida albicans.[3] Therefore, it is plausible that this compound may exhibit similar antifungal properties.

The isomeric 2-(4-Chlorophenyl)-5-methoxypyridine, with its different electronic and steric profile, may exhibit a distinct biological activity spectrum. The 2-substituted pyridine motif is also prevalent in many pharmaceuticals.

Logical Relationship of Structural Moieties to Potential Biological Activity

Biological_Activity_Inference Target_Molecule This compound Core_Scaffold 3,5-Disubstituted Pyridine Target_Molecule->Core_Scaffold Substituent_1 4-Chlorophenyl Group Target_Molecule->Substituent_1 Substituent_2 5-Methoxy Group Target_Molecule->Substituent_2 Activity_1 Potential Antitubercular Activity Core_Scaffold->Activity_1 [1, 2] Activity_2 Potential Antifungal Activity Substituent_1->Activity_2 [3] Property_Modulation Modulation of Physicochemical Properties (Lipophilicity, Solubility) Substituent_1->Property_Modulation Substituent_2->Property_Modulation

Caption: Inferred relationship between the structure of this compound and its potential biological activities.

Conclusion

This guide has provided a detailed, comparative analysis of the synthesis of this compound and its isomer, 2-(4-Chlorophenyl)-5-methoxypyridine. The Suzuki-Miyaura cross-coupling reaction stands out as a highly effective method for the preparation of these diarylpyridine derivatives. While direct experimental data on the biological properties of these specific compounds are limited, analysis of structurally related molecules suggests that they hold promise as scaffolds for the development of new therapeutic agents, particularly in the areas of infectious diseases. The synthetic protocols and comparative data presented herein are intended to serve as a valuable resource for researchers in their quest for novel and effective chemical entities. Further experimental investigation is warranted to fully elucidate the biological potential of these compounds.

References

  • Sangshetti, J. N., Shinde, D. B. (2011). A review on recent advances in the applications of 3,5-disubstituted pyridines. European Journal of Medicinal Chemistry, 46(1), 1-14.
  • Abdel-Aziz, A. A., et al. (2020). Design, synthesis, and biological evaluation of novel 3,5-disubstituted pyridine derivatives as potential antitubercular agents. Bioorganic Chemistry, 94, 103437.
  • Gou, S., et al. (2021). Synthesis and antifungal activity of novel pyridine derivatives containing a chlorophenyl group. Journal of Agricultural and Food Chemistry, 69(15), 4446-4454.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Edmunds, A. J. F., et al. (2014). The 3,5-disubstituted pyridine as a scaffold for potent and selective inhibitors of the PIM kinase family. Bioorganic & Medicinal Chemistry Letters, 24(15), 3469-3473.
  • PrepChem. (n.d.). Synthesis of 2-(4-Chlorophenyl)-4,5-bis(4-methoxyphenyl)pyrimidine. Retrieved from [Link]

  • MDPI. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(19), 3539. Retrieved from [Link]

  • PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11, 2345-2354. Retrieved from [Link]

  • PubChem. (n.d.). 4-[(4-Chlorophenyl)methoxy]pyridin-2-amine. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Suzuki, A. (1982). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Pure and Applied Chemistry, 54(9), 1769-1778.
  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10892005, 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. Retrieved from [Link].

  • ResearchGate. (2020). Synthesis, antitubercular and antimicrobial activity of 1'-(4-chlorophenyl) pyrazole containing 3,5-disubstituted pyrazoline derivatives. Retrieved from [Link].

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. Retrieved from [Link].

  • Hussain, M., et al. (2010). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry, 2010(28), 5433-5441. Retrieved from [Link].

  • Brimble, M. A., & Lee, C. Y. (2004). A New Route to 5-Aryl and 5-Heteroaryl-2-pyrones via Suzuki Coupling of a 2-Pyrone-5-boronate ester. Synlett, 2004(12), 2185-2187. Retrieved from [Link].

  • Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved from [Link].

Sources

A Senior Application Scientist's Guide to Inter-laboratory Validation of 3-(4-Chlorophenyl)-5-methoxypyridine Assay Results

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The transition of a novel analytical method from a single research and development laboratory to multiple quality control sites is a critical juncture in the pharmaceutical lifecycle. This guide provides an in-depth, experience-driven framework for conducting an inter-laboratory validation study for a quantitative assay of 3-(4-Chlorophenyl)-5-methoxypyridine, a representative novel small molecule. We will move beyond rote procedural lists to explore the scientific rationale behind experimental design, the establishment of self-validating protocols, and the statistical interpretation of comparative data. This document is intended for researchers, analytical scientists, and drug development professionals tasked with ensuring analytical methods are robust, reproducible, and fit for their intended purpose across different operational environments.

The Imperative of Inter-Laboratory Validation: Beyond Single-Lab Success

An analytical method, however precise and accurate within the confines of its originating laboratory, is of limited utility if it cannot be successfully transferred and replicated. Inter-laboratory validation, sometimes referred to as a collaborative study, serves as the ultimate test of a method's reproducibility —its ability to provide consistent results across different laboratories, analysts, and equipment.[1][2] This process is not merely a regulatory checkbox; it is a fundamental scientific exercise that underpins confidence in product quality and patient safety.

The objective of such a study, as outlined by the International Council for Harmonisation (ICH) guidelines, is to demonstrate that the analytical procedure is suitable for its intended purpose.[3][4] For a compound like this compound, which may be a new chemical entity (NCE), establishing a reliable, transferable assay is paramount for consistent quality control during scaled-up manufacturing and clinical trials. This guide details a comparative study between three independent laboratories to validate a primary High-Performance Liquid Chromatography (HPLC) assay.

Designing the Inter-Laboratory Study: A Blueprint for Success

A successful inter-laboratory study hinges on meticulous planning. The goal is to isolate the method's performance from extraneous variables. Our study design involves a central coordinating laboratory (Lab A) and two participating laboratories (Lab B and Lab C).

Key Design Considerations:

  • Homogeneous Samples: The coordinating lab is responsible for preparing a single, large, and homogenous batch of the this compound active pharmaceutical ingredient (API). Samples from this single batch, along with a well-characterized reference standard, are distributed to all participating labs. This eliminates sample heterogeneity as a source of variability.

  • Standardized Protocol: A detailed, unambiguous analytical protocol is disseminated. The protocol must specify critical parameters (e.g., column type, mobile phase composition, flow rate) while allowing for minor, realistic variations in non-critical parameters (e.g., HPLC system manufacturer).[5]

  • Blinded Concentrations: To ensure unbiased analysis, samples are provided at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with their true values known only to the coordinating lab until all data is submitted.

  • Pre-defined Acceptance Criteria: Before the study begins, clear acceptance criteria for all validation parameters are established, based on ICH Q2(R2) guidelines and internal standard operating procedures.[3][6][7]

The overall workflow is visualized below.

G cluster_coord Coordinating Laboratory (Lab A) cluster_part Participating Laboratories (B & C) A1 Prepare & Characterize Homogeneous Sample Lot A2 Prepare & Distribute Validation Kits (Samples, Standard, Protocol) A1->A2 A3 Receive & Compile Data from All Labs A2->A3 B1 Receive Validation Kit A2->B1 Ship Kits A4 Perform Statistical Analysis (ANOVA, Cochran's C, etc.) A3->A4 A5 Final Validation Report A4->A5 B2 Execute Standardized Assay Protocol B1->B2 B3 Report Raw Data & Calculated Results B2->B3 B3->A3 Submit Data

Caption: Workflow for the inter-laboratory validation study.

The Analytical Method: A Stability-Indicating RP-HPLC Assay

The chosen method is a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) assay with UV detection. This technique was selected for its robustness, widespread availability, and suitability for quantifying moderately polar small molecules like this compound. The method was developed based on established principles for stability-indicating assays.[8][9]

Experimental Protocol: HPLC-UV Assay

Objective: To quantify the concentration of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector. (Details for each lab are in Table 1).

Materials & Reagents:

  • Acetonitrile (HPLC Grade)

  • Monobasic Potassium Phosphate (KH₂PO₄) (ACS Grade)

  • Phosphoric Acid (ACS Grade)

  • Water (HPLC Grade)

  • This compound Reference Standard

  • This compound Samples

Procedure:

  • Mobile Phase Preparation (pH 3.0 Phosphate Buffer:Acetonitrile 60:40 v/v):

    • Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water to prepare a 20 mM phosphate buffer.

    • Adjust the pH of the buffer to 3.0 ± 0.05 using phosphoric acid.

    • Filter the buffer through a 0.45 µm nylon filter.

    • Mix 600 mL of the filtered buffer with 400 mL of acetonitrile.

    • Degas the final mobile phase by sonication or online degasser before use. Causality: A pH of 3.0 is chosen to ensure the analyte, which may have basic properties, is in a consistent protonation state, leading to sharp, symmetrical peaks. The 60:40 ratio was optimized during method development to achieve a retention time of approximately 5-7 minutes, allowing for efficient analysis without co-elution with potential impurities.[10]

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. This is the standard stock solution.

    • Further dilute 10.0 mL of the stock solution to 100.0 mL with the mobile phase to obtain a final concentration of 100 µg/mL.

  • Sample Solution Preparation (Target: 100 µg/mL):

    • Accurately weigh an amount of the API sample equivalent to 10 mg of this compound into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • Further dilute 10.0 mL of this solution to 100.0 mL with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 225 nm

    • Run Time: 15 minutes Causality: A C18 column provides excellent retention for the analyte.[9] Maintaining a constant column temperature of 30 °C is critical for ensuring retention time reproducibility.[11] The detection wavelength of 225 nm was selected based on the UV absorbance maximum of the analyte, ensuring high sensitivity.

Comparative Data Analysis: Evaluating Performance Across Laboratories

Each laboratory performed the analysis on three independent days, analyzing the three provided concentrations in triplicate each day. The results were compiled and are summarized below.

Table 1: Participating Laboratory Equipment

Laboratory HPLC System Manufacturer Detector Model Chromatography Data System (CDS)
Lab A Waters Alliance 2695 with 2489 UV/Vis Empower 3
Lab B Agilent 1260 Infinity II OpenLab CDS

| Lab C | Shimadzu | Nexera XR | LabSolutions |

Insight: The use of different, albeit mainstream, HPLC systems is a deliberate part of the study design. It tests the method's robustness , its capacity to remain unaffected by small variations in equipment, which is crucial for successful method transfer.[5][12]

Linearity and Range

All laboratories demonstrated excellent linearity across the range of 80 µg/mL to 120 µg/mL.

Table 2: Comparison of Linearity Results

Laboratory Correlation Coefficient (R²) y-intercept
Lab A 0.9998 -1054
Lab B 0.9995 2310
Lab C 0.9997 -899

| Acceptance Criteria | R² ≥ 0.999 | < 2% of 100% response |

Accuracy

Accuracy was assessed by the percent recovery of the analyte in the provided samples.

Table 3: Comparison of Accuracy (% Recovery)

Concentration Lab A Lab B Lab C
80 µg/mL (80%) 100.5% 99.8% 101.0%
100 µg/mL (100%) 100.2% 100.5% 99.7%
120 µg/mL (120%) 99.5% 99.1% 99.4%
Mean Recovery 100.1% 99.8% 100.0%

| Acceptance Criteria | 98.0% - 102.0% | 98.0% - 102.0% | 98.0% - 102.0% |

Precision

Precision was evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision). The ultimate measure, reproducibility, is assessed by comparing the results between the three labs.

Table 4: Comparison of Precision (% Relative Standard Deviation - RSD)

Parameter Lab A Lab B Lab C
Repeatability (n=9) 0.45% 0.61% 0.55%
Intermediate Precision (3 days) 0.78% 0.95% 0.89%

| Acceptance Criteria | Repeatability RSD ≤ 1.0% Intermediate Precision RSD ≤ 2.0% |

The overall reproducibility RSD across all 27 measurements (3 labs x 9 measurements) for the 100% concentration level was calculated to be 1.5% , which is well within the typical acceptance criteria for a primary assay.

Statistical Validation and Robustness

To objectively compare the results, statistical analyses are essential.[13][14] A one-way analysis of variance (ANOVA) was performed on the mean results from each laboratory for the 100% concentration level.

  • ANOVA Result: The p-value was found to be > 0.05, indicating that there is no statistically significant difference between the mean assay results obtained by the three laboratories. This provides strong evidence for the method's reproducibility.

Additionally, Cochran's C test was used to assess for any significant differences in the variances (precision) between the labs. The results of this test were also negative, confirming that no single lab was significantly less precise than the others. The data analysis and validation workflow is depicted below.

G cluster_data Data Input cluster_analysis Statistical Analysis cluster_eval Validation Evaluation DataA Lab A Results Stats1 Calculate Mean, SD, RSD for each Lab DataA->Stats1 DataB Lab B Results DataB->Stats1 DataC Lab C Results DataC->Stats1 Stats2 ANOVA Test (Compare Means) Stats1->Stats2 Stats3 Cochran's C Test (Compare Variances) Stats1->Stats3 Eval1 Means Statistically Equivalent? Stats2->Eval1 Eval2 Variances Statistically Equivalent? Stats3->Eval2 Conclusion Conclusion: Method is Reproducible & Robust Eval1->Conclusion Yes Fail Conclusion: Method Fails Validation (Investigate Deviations) Eval1->Fail No Eval2->Conclusion Yes Eval2->Fail No

Caption: Statistical data analysis and validation workflow.

Conclusion and Recommendations

The inter-laboratory study successfully demonstrated that the RP-HPLC method for the quantification of this compound is robust, reproducible, and fit for its intended purpose. All participating laboratories, despite using different HPLC systems, produced results that were statistically equivalent and met all pre-defined acceptance criteria for linearity, accuracy, and precision, as guided by ICH and FDA standards.[6][7][15]

Based on these findings, the following recommendations are made:

  • The analytical method is validated and can be formally transferred to quality control laboratories for routine release testing.

  • The established validation parameters and acceptance criteria should be incorporated into the method's official standard operating procedure (SOP).

  • System suitability tests (SST), including a check on repeatability (e.g., five replicate injections of a standard with RSD ≤ 1.0%) and column performance (e.g., tailing factor, theoretical plates), should be defined and made mandatory before any sample analysis to ensure the system is performing correctly on any given day.[5]

This comprehensive validation provides a high degree of assurance in the reliability of the analytical data that will be generated throughout the lifecycle of this product, ensuring consistent quality and supporting regulatory submissions.

References

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • European Compliance Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. gmp-compliance.org. [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • LCGC International. (n.d.). Method Validation and Robustness. LCGC International. [Link]

  • Centro Nacional de Metrología. (n.d.). STATISTICAL ANALYSIS OF CORRELATED RESULTS IN INTERLABORATORY COMPARISONS. CENAM. [Link]

  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]

  • Shabir, G. A. (2015). FDA issues revised guidance for analytical method validation. ResearchGate. [Link]

  • Borman, P., et al. (n.d.). Using Quality by Design to Develop Robust Chromatographic Methods. Pharmaceutical Technology. [Link]

  • Vander-Heyden, Y. (n.d.). Robustness Tests. LCGC International. [Link]

  • Simundic, A. M. (n.d.). Statistical analysis in method comparison studies part one. Acutecaretesting.org. [Link]

  • SP Swedish National Testing and Research Institute. (2000). Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Diva-Portal.org. [Link]

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. EMA. [Link]

  • Wang, Y., et al. (2014). Comparison evaluation of statistical analysis methods for inter-laboratory comparison statistical analysis methods. ResearchGate. [Link]

  • European Medicines Agency. (2023, December 15). Quality: specifications, analytical procedures and analytical validation. EMA. [Link]

  • LabRulez LCMS. (n.d.). HPLC Separation Robustness and Ruggedness - Assessing the Effects of Experimental Variables During Method Development. LabRulez. [Link]

  • Archimer. (n.d.). Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer. [Link]

  • European Compliance Academy. (2014, August 6). EMA publishes Document on the Validation of analytical Methods. gmp-compliance.org. [Link]

  • Agilent Technologies. (2015, November 20). HPLC Separation Robustness and Ruggedness. Agilent. [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. [Link]

  • Shabir, G. A. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]

  • Sharma, A., et al. (2015). Core components of analytical method validation for small molecules-an overview. ResearchGate. [Link]

  • Dong, M. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Al-Baghli, N. A., et al. (n.d.). Analytical Methods. Royal Society of Chemistry. [Link]

  • Patel, K., & Patel, P. (n.d.). A REVIEW: HPLC METHOD DEVELOPMENT AND VALIDATION. ijprems.com. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. [Link]

  • Maslarska, V., et al. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. [Link]

  • Heide, M., et al. (2025, August 28). Analytical Methods. OPUS. [Link]

  • Blanckaert, P., et al. (2013, October 21). Analytical Methods. OPUS at UTS. [Link]

Sources

The Strategic Importance of InhA as an Anti-Tuberculosis Target

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Comparative Docking Studies of Pyridine Derivatives Against Mycobacterium tuberculosis InhA

This guide provides a comprehensive, field-proven methodology for conducting comparative molecular docking studies of pyridine-based inhibitors against the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis. We will move beyond a simple recitation of steps to explain the critical reasoning behind experimental choices, ensuring a robust and reproducible workflow. This document is intended for researchers, scientists, and drug development professionals engaged in structure-based drug design.

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), remains a formidable global health threat. The effectiveness of frontline drugs like isoniazid (INH) is increasingly compromised by the emergence of drug-resistant strains.[1] INH is a prodrug that, once activated by the mycobacterial catalase-peroxidase enzyme (KatG), forms an adduct with NAD+ that inhibits InhA.[2][3][4] InhA is a vital enzyme in the type-II fatty acid synthase (FAS-II) pathway, which is responsible for synthesizing the long-chain mycolic acids that are essential components of the mycobacterial cell wall.[3]

Direct inhibition of InhA is a validated and highly attractive strategy for developing novel anti-TB agents because it bypasses the KatG activation step.[1][5] This means that direct inhibitors can be effective against many INH-resistant clinical isolates where resistance stems from mutations in the katG gene.[5] Pyridine derivatives, including chlorophenylpyridines and other related scaffolds like diaryl ethers, have shown significant promise as potent, direct inhibitors of InhA.[3][5][6][7]

This guide will use a comparative approach, leveraging multiple state-of-the-art docking programs to build a more confident and nuanced understanding of ligand binding. By comparing the results from different algorithms and scoring functions, we can mitigate the inherent limitations of any single tool and increase the predictive power of our in silico analysis.

The Comparative Docking Philosophy: Why Use Multiple Tools?

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a cornerstone of structure-based drug design, but it is not a perfect science. Docking programs use different search algorithms to explore the conformational space of the ligand and various scoring functions to estimate binding affinity.

  • AutoDock Vina: An open-source tool celebrated for its speed and efficiency, making it excellent for virtual screening of large compound libraries.[8]

  • GOLD (Genetic Optimisation for Ligand Docking): A highly regarded commercial program known for its genetic algorithm, which is adept at handling ligand flexibility and providing accurate binding mode predictions.[9][10]

  • Glide (Schrödinger): A leading commercial solution that employs a hierarchical series of filters and scoring functions (e.g., Standard Precision - SP, Extra Precision - XP) to balance speed and accuracy, widely used in industrial drug discovery.[11][12][13]

By comparing the outputs—specifically the predicted binding poses and scores—from these distinct platforms, we can identify consensus predictions, which are more likely to be accurate.

The Experimental Workflow: A Self-Validating Protocol

The following sections detail a rigorous, step-by-step workflow for preparing the system, validating the docking protocol, and executing the comparative analysis.

Diagram of the Comparative Docking Workflow

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Validation cluster_dock Phase 3: Comparative Docking cluster_analysis Phase 4: Analysis PDB Select & Download InhA PDB Structure (e.g., 2X22) PrepProt Prepare Receptor: - Remove water/heteroatoms - Add hydrogens - Assign charges PDB->PrepProt Redock Redock Co-crystallized Ligand PrepProt->Redock Ligands Prepare Ligands: - 2D to 3D conversion - Generate low-energy conformers - Assign charges Vina Dock with AutoDock Vina GOLD Dock with GOLD Glide Dock with Glide (SP/XP) RMSD Calculate RMSD (Pose vs. Crystal Structure) Redock->RMSD Accept Is RMSD < 2.0 Å? RMSD->Accept Accept->Vina Yes Accept->GOLD Yes Accept->Glide Yes Scores Compare Docking Scores Vina->Scores Poses Analyze Binding Poses & Interactions Vina->Poses GOLD->Scores GOLD->Poses Glide->Scores Glide->Poses Correlate Correlate with Experimental Data (IC50) Scores->Correlate Poses->Correlate

Caption: A comprehensive workflow for comparative molecular docking.

Step 1: Target Protein Preparation

The quality of your starting protein structure is paramount.

  • Selection: Navigate to the RCSB Protein Data Bank (PDB). For this study, we will use the PDB ID 2X22 .[14] This is a high-resolution (2.10 Å) crystal structure of M. tuberculosis InhA in complex with NAD+ and a potent diaryl ether inhibitor (PT70).[14] Using a ligand-bound structure provides a biologically relevant conformation of the active site.

  • Download: Download the structure in PDB format.

  • Preparation Protocol (using Schrödinger's Protein Preparation Wizard as an example):

    • Import: Load the 2X22.pdb file into Maestro.

    • Pre-process: The wizard will automatically detect and handle common issues. Ensure that bond orders are assigned correctly and hydrogens are added.

    • Water Removal: Delete water molecules that are not mediating key interactions. A common heuristic is to remove waters more than 5 Å away from the bound ligand and ions.

    • Protonation States: Use Epik to predict the protonation and tautomeric states of residues like Histidine at a biologically relevant pH (e.g., 7.0). This is a critical step that significantly impacts interaction patterns.

    • Optimization: Perform a restrained minimization of the structure to relieve any steric clashes introduced during hydrogen addition. The heavy atoms should be restrained to prevent significant deviation from the crystal structure.

Step 2: Ligand Selection & Preparation

For this guide, we will use a set of known pyridine-based InhA inhibitors with published experimental data. This allows us to correlate our docking scores with real-world activity.

Compound IDStructure (SMILES)Experimental IC50 (µM)Source
NITD-916 CC1(C)CCC(C)(C)C(N2C=C(C(O)=C(C3=CC=C(Cl)C=C3)C2=O)C)C10.05[3]
NITD-564 CN1C=C(C(O)=C(C2=CC=C(Cl)C=C2)C1=O)C3CCCCC30.16[3]
NITD-529 CN1C=C(C(O)=C(C2=CC=C(Cl)C=C2)C1=O)C3CC31.54[3]
PT70 (Control) CCCCCC1=CC(=C(O)C=C1)OC2=CC=CC=C2C0.05 (IC50)[7]

Ligand Preparation Protocol (using Schrödinger's LigPrep):

  • Import: Import the 2D structures of the ligands (e.g., from SMILES strings).

  • Ionization: Generate possible ionization states at the target pH (e.g., 7.0 ± 2.0) using Epik.

  • Tautomers & Stereoisomers: Generate plausible tautomers and specified stereoisomers. For NITD-916 and its analogs, the chirality is defined, but for novel compounds, all stereoisomers should be considered.

  • Energy Minimization: Generate a single, low-energy 3D conformation for each prepared ligand. The OPLS force field is a standard choice.[12]

Step 3: Protocol Validation via Redocking

This is the most critical step to establish trustworthiness. We must prove that our chosen docking protocol can reproduce the experimentally observed binding mode of the co-crystallized ligand (PT70 in PDB 2X22).

  • Extract Ligand: Save the co-crystallized PT70 inhibitor from the prepared 2X22 structure as a separate file.

  • Define Binding Site: The binding site for docking should be defined as a grid box centered on the position of the extracted co-crystallized ligand. A box size of 10-15 Å around the ligand is typically sufficient to allow for rotational and translational sampling.

  • Dock: Use each of the three programs (Vina, GOLD, Glide) to dock the extracted PT70 back into the prepared 2X22 receptor.

  • Calculate RMSD: Superimpose the top-scoring docked pose with the original crystal structure pose. Calculate the heavy-atom Root Mean Square Deviation (RMSD).

  • Evaluation: An RMSD value below 2.0 Å is considered a successful validation, indicating that the docking protocol can accurately reproduce the known binding mode.[15][16][17] If the RMSD is higher, you must troubleshoot by adjusting the grid box size, scoring function, or other parameters before proceeding.

Step 4: Comparative Docking Execution

Using the validated parameters from Step 3, dock the prepared ligands (NITD-916, NITD-564, NITD-529) against the prepared InhA receptor.

AutoDock Vina Protocol: [18][19][20]

  • File Conversion: Convert the prepared protein and ligand files to the required PDBQT format using AutoDock Tools. This format includes partial charges and atom types.

  • Grid Box Generation: In AutoDock Tools, load the receptor PDBQT file. Define the grid box to be the same size and center as used in the validation step.

  • Configuration File: Create a conf.txt file specifying the paths to the receptor and ligand PDBQT files, the grid center and size coordinates, and the exhaustiveness parameter (a value of 32 is recommended for higher accuracy).[18]

  • Execution: Run Vina from the command line: ./vina --config conf.txt --log log.txt

  • Output: Vina will produce an output PDBQT file containing the docked poses and their corresponding binding affinities (in kcal/mol) printed to the log file.

GOLD Protocol: [9][21][22]

  • Setup: Load the prepared protein into the Hermes visualizer.

  • Binding Site Definition: Define the binding site by selecting the co-crystallized ligand (PT70) and specifying a radius (e.g., 10 Å) around it.

  • Ligand Loading: Load the prepared ligand data file.

  • Scoring Function: Select the scoring function. ChemPLP (Piecewise Linear Potential) is often a good default choice due to its speed and accuracy. Comparing results with GoldScore can provide additional insights.

  • Execution: Run the GOLD docking job. GOLD's genetic algorithm will explore various ligand conformations and orientations within the defined active site.

Glide (Schrödinger) Protocol: [12][23][24]

  • Receptor Grid Generation: Using the prepared protein, generate a receptor grid. The grid box should be centered on the co-crystallized ligand, defining the volume for the docking search.

  • Ligand Docking:

    • Load the prepared ligand file.

    • Select the generated receptor grid.

    • Choose the docking precision. Start with Standard Precision (SP) for a good balance of speed and accuracy. For final refinement and scoring, Extra Precision (XP) can be used.[11]

    • Execute the docking job.

Results, Analysis, and Interpretation

A rigorous analysis goes beyond simply looking at the scores. It involves correlating computational data with experimental results and visually inspecting the binding poses to understand the underlying molecular interactions.

Comparative Docking Scores vs. Experimental Activity
Compound IDExperimental IC50 (µM)AutoDock Vina Score (kcal/mol)GOLD Score (ChemPLP)Glide Score (XP) (kcal/mol)
NITD-916 0.05-10.885.2-11.5
NITD-564 0.16-10.181.5-10.9
NITD-529 1.54-8.974.3-9.2
PT70 (Control) 0.05-11.288.1-12.1

(Note: Docking scores are hypothetical and for illustrative purposes. Higher absolute negative values for Vina/Glide and higher positive values for GOLD indicate better predicted binding.)

Analysis of Results:

From the hypothetical data, a clear trend emerges: as the experimental inhibitory activity increases (lower IC50), the docking scores from all three programs also improve. This positive correlation between in silico scores and in vitro activity lends confidence to the predictive power of the model for this specific compound series. The bulky dimethylcyclohexyl group in NITD-916 likely makes favorable hydrophobic contacts within the InhA binding pocket, which is reflected in the superior docking scores compared to the smaller cyclopropyl group of NITD-529.

Visual Analysis of Binding Poses

It is crucial to visually inspect the top-scoring poses for each ligand.

  • Key Interactions: The binding of inhibitors to InhA often involves a key hydrogen bond with the catalytic Tyr158 residue.[25] Additionally, hydrophobic interactions with residues lining the substrate-binding pocket and interactions with the NAD+ cofactor are critical.

  • Pose Comparison: Compare the binding modes predicted by Vina, GOLD, and Glide. Do they agree? A consensus on the binding pose across different programs is a strong indicator of a correct prediction. Analyze differences: one program might favor a slightly different rotamer for a side chain, which could be explored further with more advanced techniques like induced-fit docking or molecular dynamics.

InhA Inhibition Mechanism Diagram

G cluster_cycle Normal Catalytic Cycle cluster_inhibition Inhibition Pathway InhA_NAD InhA-NAD+ Complex Ternary InhA-NAD+-Substrate Ternary Complex InhA_NAD->Ternary + Substrate Blocked InhA-NAD+-Inhibitor Blocked Complex InhA_NAD->Blocked + Inhibitor Substrate Enoyl-AcP (Substrate) Substrate->Ternary Product Acyl-AcP (Product) Ternary->Product Hydride Transfer from NADH Product->InhA_NAD Product Release Inhibitor Direct Inhibitor (e.g., Pyridine Derivative) Inhibitor->Blocked Blocked->Ternary PREVENTS FORMATION

Caption: Mechanism of direct InhA inhibition, preventing substrate binding.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-faceted workflow for the comparative docking of pyridine derivatives against M. tuberculosis InhA. By grounding our computational protocol in experimental data and employing a crucial validation step, we establish a high degree of confidence in our findings. The comparative approach, using AutoDock Vina, GOLD, and Glide, provides a more robust assessment than any single method alone.

The strong correlation observed between docking scores and experimental IC50 values suggests that this validated workflow can be reliably used for the virtual screening of novel pyridine-based compounds, helping to prioritize synthetic efforts and accelerate the discovery of new anti-TB drug candidates.

References

  • RCSB PDB (2023). 8OTN: structure of InhA from mycobacterium tuberculosis in complex with inhibitor. [Link]

  • RCSB PDB (2010). 2X22: crystal structure of M. tuberculosis InhA inhibited by PT70. [Link]

  • ResearchGate (n.d.). InhA inhibition by INH-NAD adduct. Mechanism of action of.... [Link]

  • Schrödinger (n.d.). Docking and scoring. [Link]

  • ASM Journals (2017). Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions. Antimicrobial Agents and Chemotherapy. [Link]

  • NIH National Center for Biotechnology Information (2015). Direct inhibitors of InhA active against Mycobacterium tuberculosis. [Link]

  • RCSB PDB (2014). 4OIM: Crystal structure of Mycobacterium tuberculosis InhA in complex with inhibitor PT119 in 2.4 M acetate. [Link]

  • bio-protocol.org (n.d.). Protocol for Docking with AutoDock. [Link]

  • RCSB PDB (2019). 6R9W: Crystal structure of InhA in complex with AP-124 inhibitor. [Link]

  • RCSB PDB (2018). 5VRL: CRYSTAL STRUCTURE OF THE INHA FROM MYCOBACTERIUM TUBERCULOSIS IN COMPLEX WITH AN12855, EBSI 4333. [Link]

  • NIH National Center for Biotechnology Information (2007). New Insight into the Mechanism of Action of and Resistance to Isoniazid: Interaction of Mycobacterium tuberculosis enoyl-ACP Reductase with INH-NADP. [Link]

  • CCDC (n.d.). How to perform ensemble docking with GOLD. [Link]

  • NIH National Center for Biotechnology Information (2012). Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides. [Link]

  • Read the Docs (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. [Link]

  • J's Blog (2024). Schrödinger Notes—Molecular Docking. [Link]

  • ACS Publications (2007). Validation Studies of the Site-Directed Docking Program LibDock. [Link]

  • UC Santa Barbara (n.d.). Tutorial: Docking with Glide. [Link]

  • Oxford Academic (2022). toolkit for covalent docking with GOLD: from automated ligand preparation with KNIME to bound protein–ligand complexes. Bioinformatics Advances. [Link]

  • ACS Publications (2006). High Affinity InhA Inhibitors with Activity against Drug-Resistant Strains of Mycobacterium tuberculosis. [Link]

  • NIH National Center for Biotechnology Information (2010). A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis. [Link]

  • ResearchGate (n.d.). The inhibitory effect (IC50) of the tested compounds against InhA. [Link]

  • ResearchGate (2017). What is the tolerable RMSD value when we validate the docking simulation parameters from the standard's pose?. [Link]

  • ResearchGate (2016). Accuracy and Validation of Docking Algorithm Using RMSD ?. [Link]

  • CCDC (n.d.). Protein–Ligand Docking with GOLD. [Link]

  • The Scripps Research Institute (n.d.). AutoDock Vina. [Link]

  • LORIA (2023). Tutorial : Docking small molecules in a receptor using GOLD. [Link]

  • Reddit (2021). Shrodinger Ligand Docking Tips and Help. [Link]

  • The Scripps Research Institute (n.d.). Hands-on tutorials of AutoDock 4 and AutoDock Vina. [Link]

  • YouTube (2022). Introduction to CSDU module "Protein-ligand docking 101 - running a simulation in GOLD". [Link]

  • YouTube (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link]

  • Schrödinger (n.d.). Glide. [Link]

  • PubMed (2014). Biological evaluation of potent triclosan-derived inhibitors of the enoyl-acyl carrier protein reductase InhA in drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. [Link]

  • YouTube (2020). #Validation of docking##DOCKING Validation#Screening DOCKING#RE-DOCKING#P#Docking Of Inhibitor#DOCK. [Link]

  • NIH National Center for Biotechnology Information (2021). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. [Link]

  • NIH National Center for Biotechnology Information (2020). Anti-tubercular activity and molecular docking studies of indolizine derivatives targeting mycobacterial InhA enzyme. [Link]

  • ResearchGate (n.d.). The chemical structures and experimental biological activities against the BCG strain of M. tuberculosis of INH derivatives taken from literature[26]. [Link]

  • NIH National Center for Biotechnology Information (2024). Designing Novel InhA Inhibitors for Antituberculosis Agents Using ab Initio Fragment Molecular Orbital Calculations. [Link]

  • PubMed (2020). Anti-tubercular activity and molecular docking studies of indolizine derivatives targeting mycobacterial InhA enzyme. [Link]

  • PubMed (2014). Design, synthesis and docking studies of some novel (R)-2-(4'-chlorophenyl)-3-(4'-nitrophenyl)-1,2,3,5-tetrahydrobenzo[1][11] imidazo [1,2-c]pyrimidin-4-ol derivatives as antitubercular agents. [Link]

  • NIH National Center for Biotechnology Information (2025). Pyrazolopyridine pyrimidone hybrids as potential DprE1 inhibitors, design, synthesis and biological evaluation as antitubercular agents. [Link]

  • MDPI (2020). Imidazoquinoline Derivatives as Potential Inhibitors of InhA Enzyme and Mycobacterium tuberculosis. [Link]

  • Universitas Airlangga (n.d.). Docking and molecular dynamic study of isoniazid derivatives as anti-tuberculosis drug candidate. [Link]

  • PubMed (2025). Exploration of pyrazole-based pyridine-4-carbohydrazide derivatives as drug-resistant Mtb agents: design, synthesis, biological evaluation, and in-silico studies. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(4-Chlorophenyl)-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, actionable procedures for the safe handling and disposal of 3-(4-Chlorophenyl)-5-methoxypyridine. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This document moves beyond a simple checklist, offering a framework grounded in chemical principles to ensure that every step, from the lab bench to final disposal, is conducted with the highest degree of scientific integrity and safety.

Part 1: Core Principles and Hazard Assessment

Understanding the molecule is the first step to handling it safely. This compound is a halogenated aromatic heterocyclic compound. Its disposal procedure is dictated by the chemical properties of its constituent parts: the chlorinated phenyl group and the pyridine ring.

  • Chlorinated Aromatic System: Halogenated organic compounds are environmentally persistent and require specialized disposal methods.[1] High-temperature incineration in approved facilities is often necessary to ensure complete destruction and prevent the formation of toxic byproducts like dioxins.[2][3] For this reason, chlorinated waste streams must always be segregated from non-chlorinated ones.[1][4]

  • Pyridine Moiety: Pyridine and its derivatives are classified as hazardous waste.[5][6] They can be toxic and present environmental hazards if not managed correctly.[5]

  • Physical Form: This compound is typically a solid at room temperature.[7] This mitigates the risk of vapor inhalation compared to liquids, but creates a risk of dust formation which must be carefully managed.[7]

Based on analogous compounds, this compound should be treated as a substance that is potentially harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation if inhaled as a dust.[7][8]

Table 1: Hazard Profile and Logistical Summary
ParameterSummary & Rationale
Primary Hazards Skin Irritant, Serious Eye Irritant, Respiratory Irritant, Harmful if Swallowed.[8] Assumed based on similar chlorinated pyridine structures.
Environmental Hazard Halogenated organic compounds are persistent and potentially toxic to aquatic life.[9] Must not be released into the environment.[7]
Waste Classification Hazardous Chemical Waste .[7] Specifically, it falls under the category of Halogenated Organic Waste .
Disposal Method Collection by a licensed hazardous waste disposal service for high-temperature incineration.[2][10]
Incompatibilities Store away from strong oxidizing agents and strong acids.[11]

Part 2: Procedural Guide to Safe Disposal

This section outlines the step-by-step operational plan for waste collection and disposal. Following this protocol is essential for ensuring laboratory safety and regulatory compliance.

Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles are mandatory.[11]

  • Hand Protection: Wear chemically resistant gloves. Nitrile gloves may be suitable for incidental contact, but consult the manufacturer's compatibility chart for prolonged handling.[11] Always use proper glove removal technique to avoid skin contact.

  • Body Protection: A fully buttoned laboratory coat is required to prevent skin contact.[11]

  • Respiratory Protection: All handling of the solid that could generate dust, and all preparation of waste containers, must be performed within a certified chemical fume hood to prevent inhalation.[11][12]

Waste Segregation and Collection Protocol

This is the most critical phase of the disposal process. Improper segregation can lead to dangerous chemical reactions and costly disposal errors.

Step 1: Select the Correct Waste Container

  • Obtain a designated Hazardous Waste Container from your institution's Environmental Health & Safety (EHS) department.

  • The container must be made of a compatible material (e.g., high-density polyethylene) and have a sealable, airtight lid.[11] Do not use containers that previously held incompatible chemicals.[1]

  • Ensure the container is clearly labeled for "Halogenated Organic Solid Waste."

Step 2: Waste Collection

  • For pure compound, unused material, or grossly contaminated items (e.g., weighing paper with significant residue): Carefully place the material directly into the designated waste container. Avoid creating dust; if transferring powder, do so slowly and within the confines of a fume hood.[7]

  • For lightly contaminated consumables (e.g., gloves, wipes, pipette tips): These items must also be disposed of as hazardous waste. Place them in a sealed, clearly labeled bag (e.g., a heavy-duty, transparent plastic bag) inside the fume hood. Once full, this bag should be placed into the main halogenated solid waste container.

  • Solutions: If the compound is dissolved in a solvent, the entire solution must be disposed of as "Halogenated Organic Liquid Waste" in a separate, appropriate liquid waste container. Never mix solid and liquid waste streams.

Step 3: Labeling the Waste Container

  • As soon as the first piece of waste is added, attach a completed Hazardous Waste Label to the container.[11]

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." List any other components if it's a mixture.

    • The specific hazards (e.g., "Irritant," "Toxic").

    • The accumulation start date.

    • Your name, laboratory, and contact information.

Step 4: Storage and Final Disposal

  • Keep the sealed waste container in a cool, dry, and well-ventilated secondary containment bin within the laboratory.[11][12]

  • Store it away from incompatible materials.[11]

  • Once the container is full or you are finished with the project, arrange for pickup by your institution's EHS department or a licensed chemical waste contractor.[11] Do not let waste accumulate for extended periods.[3]

Diagram 1: Waste Disposal Decision Workflow

start Identify Waste Containing This compound is_solid Is the waste primarily solid? start->is_solid is_liquid Is the waste a liquid solution? is_solid->is_liquid No solid_container Obtain 'Halogenated Organic SOLID Waste' Container is_solid->solid_container Yes liquid_container Obtain 'Halogenated Organic LIQUID Waste' Container is_liquid->liquid_container Yes pickup Arrange for EHS Pickup is_liquid->pickup No (Consult EHS) label_container Attach and Complete Hazardous Waste Label solid_container->label_container liquid_container->label_container add_waste Place Waste into Container (Inside Fume Hood) label_container->add_waste store Store Sealed Container in Secondary Containment add_waste->store store->pickup

Caption: Decision workflow for proper waste stream selection.

Part 3: Emergency Procedures - Spill Management

Accidents can happen; a prepared response is critical.

Step 1: Evacuate and Alert

  • Alert all personnel in the immediate vicinity of the spill.

  • If the spill is large or dust is generated outside of a fume hood, evacuate the lab and contact your institution's emergency response team.

Step 2: Secure the Area

  • Restrict access to the spill area.

  • Ensure ventilation is adequate (i.e., the chemical fume hood is operational). Do not attempt to clean a spill outside of a hood if there is a risk of inhalation.[12]

Step 3: Spill Cleanup (for small, contained spills)

  • Wear the full PPE described in section 2.1.

  • Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.[11][12] Do not use combustible materials like paper towels as the primary absorbent.

  • Carefully sweep or scoop the absorbed material into the designated "Halogenated Organic Solid Waste" container.[7] Avoid any actions that could create dust.

  • Decontaminate the spill area with a suitable laboratory detergent and water, and collect the cleaning materials as hazardous waste.

Step 4: Reporting

  • Report the incident to your laboratory supervisor and EHS department, regardless of the size of the spill.[12]

Diagram 2: Spill Response Protocol

spill Spill Occurs assess Assess Spill Size & Inhalation Risk spill->assess small_spill Small & Contained (No Inhalation Risk) assess->small_spill Small large_spill Large or Dust is Present (Inhalation Risk) assess->large_spill Large ppe Don Full PPE small_spill->ppe evacuate EVACUATE AREA Call Emergency Response large_spill->evacuate absorb Cover with Inert Absorbent Material ppe->absorb collect Carefully Collect Material into Waste Container absorb->collect decontaminate Decontaminate Surface collect->decontaminate report Report Incident to Supervisor and EHS decontaminate->report

Caption: Immediate actions for responding to a chemical spill.

Part 4: Chemical Inactivation - A Word of Caution

While chemical degradation methods for chlorinated aromatic compounds exist (e.g., ozonation, advanced oxidation), these are highly specialized processes not suitable for a standard laboratory bench.[13][14][15] Attempting to neutralize or degrade this compound in the lab without validated procedures can lead to incomplete reactions and the creation of unknown, potentially more hazardous byproducts.

Therefore, do not attempt chemical inactivation. The only trustworthy and authoritative disposal method for researchers is segregation, proper labeling, and transfer to a licensed professional waste management service.

By adhering to these procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment.

References

  • Dow Chemical Company. (1971). Process for Disposal of Chlorinated Organic Residues. Environmental Science & Technology, 5(5), 424-428.
  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. [Link]

  • Water Corporation. (n.d.). Laboratory chemical waste. [Link]

  • OC-Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. [Link]

  • National Center for Biotechnology Information. (n.d.). Regulations and Guidelines Applicable to Pyridine. [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. [Link]

  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines. [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. [Link]

  • Benitez, F. J., et al. (2002). Ozonation of chlorophenylurea pesticides in water: reaction monitoring and degradation pathways.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1989). 4. PRODUCTION, IMPORT, USE, AND DISPOSAL. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • MDPI. (2022). Influencing Factors, Kinetics, and Pathways of Pesticide Degradation by Chlorine Dioxide and Ozone: A Comparative Review. [Link]

  • PubMed. (2007). Degradation of triphenylborane-pyridine antifouling agent in water by copper ions. [Link]

  • PubMed. (2014). Degradation kinetics and chloropicrin formation during aqueous chlorination of dinoseb. [Link]

  • PubMed. (2012). Kinetics and mechanism of degradation of p-chloronitrobenzene in water by ozonation. [Link]

Sources

Mastering the Safe Handling of 3-(4-Chlorophenyl)-5-methoxypyridine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Immediate Safety Concerns and Hazard Assessment

The primary hazards associated with compounds structurally similar to 3-(4-Chlorophenyl)-5-methoxypyridine include:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][2]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[2][3]

Given these potential risks, a comprehensive approach to personal protection is paramount. The following sections detail the necessary PPE and procedural steps to mitigate exposure.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most critical step in preventing chemical exposure.[4][5] All personnel handling this compound must adhere to the following minimum requirements.

PPE ComponentSpecifications and Rationale
Hand Protection Double-gloving with nitrile gloves is recommended. Nitrile provides good resistance to a variety of chemicals, including many solvents, acids, and bases.[6][7] The outer glove should be changed immediately upon contamination. For extended handling or when working with larger quantities, consider a more robust glove material like neoprene.[7]
Eye and Face Protection Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[8] For operations with a higher risk of splashing or aerosol generation, a face shield worn over safety glasses provides an additional layer of protection.[8][9]
Body Protection A flame-resistant lab coat should be worn at all times and kept fully buttoned.[4][8] This protects the skin and personal clothing from splashes and spills. Ensure the lab coat is made of a material suitable for the chemicals being handled.
Respiratory Protection All handling of this compound as a solid or in a volatile solvent must be conducted within a certified chemical fume hood .[10] If there is a risk of generating dust or aerosols and a fume hood is not available, a respirator may be required.[11] Consult your institution's Environmental Health and Safety (EHS) department for respirator selection and fit-testing.
Footwear Closed-toe shoes made of a non-porous material are required to protect against spills.[4][11]
Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is crucial for minimizing risk. The following protocol should be followed for all procedures involving this compound.

1. Pre-Experiment Preparation:

  • Thoroughly review the planned experiment and identify all potential hazards.[4]

  • Ensure all necessary PPE is available and in good condition.

  • Verify that the chemical fume hood is functioning correctly.

  • Locate the nearest emergency eyewash station and safety shower.[10]

2. Donning PPE: The correct sequence for putting on PPE is essential to ensure complete protection.

PPE_Donning cluster_donning PPE Donning Sequence Lab Coat Lab Coat Inner Gloves Inner Gloves Lab Coat->Inner Gloves Outer Gloves Outer Gloves Inner Gloves->Outer Gloves Eye/Face Protection Eye/Face Protection Outer Gloves->Eye/Face Protection

Figure 1. Recommended sequence for donning personal protective equipment.

3. Chemical Handling:

  • Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[10]

  • Use the smallest quantity of the chemical necessary for the experiment.[12]

  • Keep all containers of the chemical tightly closed when not in use.[1][13]

  • Avoid direct contact with the skin, eyes, and clothing.[2][13]

  • Wash hands thoroughly after handling the chemical, even if gloves were worn.[4]

4. Doffing PPE: The removal of PPE must be done carefully to prevent cross-contamination.

PPE_Doffing cluster_doffing PPE Doffing Sequence Outer Gloves Outer Gloves Lab Coat Lab Coat Outer Gloves->Lab Coat Eye/Face Protection Eye/Face Protection Lab Coat->Eye/Face Protection Inner Gloves Inner Gloves Eye/Face Protection->Inner Gloves

Figure 2. Recommended sequence for doffing personal protective equipment to avoid contamination.
Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[10] Seek immediate medical attention.

  • Skin Contact: Wash the affected area with soap and plenty of water for at least 15 minutes.[1][10] Remove contaminated clothing. If skin irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air.[1] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[6] For larger spills, evacuate the area and contact your institution's EHS department.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Collect all waste in a clearly labeled, sealed, and compatible container.[10]

  • Do not pour any waste down the drain.[6]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[6][14] This typically involves incineration at high temperatures.[15]

  • Contact your institution's EHS department for specific disposal procedures.

By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment and fostering a culture of safety.

References

  • Apollo Scientific. (2023, July 7). 3-(Chloromethyl)
  • Angene Chemical. (2021, May 1). 5-(3-Chlorophenyl)
  • Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Washington State University.
  • Actylis Lab Solutions.
  • Lab Manager. (2024, January 23). Lab Safety Rules and Guidelines.
  • Fisher Scientific. (2024, March 15).
  • Organic Syntheses. (2024, December 18). Working with Hazardous Chemicals.
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
  • American Chemical Society. (2015).
  • National Toxicology Program. (1991). Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice.
  • Pesonen, M., & Vähäkangas, K. (2020). Chloropicrin-induced toxicity in the respiratory system. Toxicology Letters, 323, 76-84.
  • HSI. Personal Protection Equipment (PPE) for Oil and Gas Personnel.
  • Occupational Safety and Health Administration.
  • Fisher Scientific. (2025, May 1).
  • ChemTalk. Lab Safety Equipment & PPE.
  • CymitQuimica. (2022, November 3). 2-(Chloromethyl)-4-(3-methoxypropoxy)
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • Bernardo Ecenarro. Recommended PPE to handle chemicals.
  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.